Salvianolic acid Y
Description
The exact mass of the compound this compound is 718.15338487 g/mol and the complexity rating of the compound is 1290. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-DUMGGQTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Salvianolic Acid Y
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvianolic acid Y, a phenolic acid identified in Salvia officinalis, is a stereoisomer of the well-studied salvianolic acid B. Its biosynthesis is intricately linked to the phenylpropanoid and tyrosine-derived pathways, culminating in the formation of rosmarinic acid, a key precursor. This guide delineates the current understanding of the biosynthetic pathway of this compound, from its primary metabolic origins to the proposed final stereoselective dimerization. It provides a comprehensive overview of the key enzymes involved, their mechanisms of action, and the regulatory aspects of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of key intermediates and enzymes, alongside quantitative data where available, to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Salvianolic acids, a class of water-soluble polyphenolic compounds predominantly found in the genus Salvia, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, a stereoisomer of salvianolic acid B, has demonstrated notable protective effects against hydrogen peroxide-induced cell injury, surpassing the activity of its more abundant counterpart.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed technical overview of the currently accepted biosynthetic route to this compound.
The Core Biosynthetic Pathway: From Primary Metabolism to Rosmarinic Acid
The biosynthesis of this compound begins with precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeoyl-CoA moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid (DHPL) portion. These two pathways converge to form rosmarinic acid, the immediate precursor to salvianolic acids B and Y.[2]
Phenylpropanoid Pathway
The phenylpropanoid pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
Tyrosine-Derived Pathway
The tyrosine-derived pathway provides the second essential building block for rosmarinic acid.
-
Tyrosine Aminotransferase (TAT): TAT converts L-tyrosine to 4-hydroxyphenylpyruvic acid.
-
Hydroxyphenylpyruvate Reductase (HPPR): HPPR reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.
Formation of Rosmarinic Acid
The final steps in rosmarinic acid biosynthesis involve the condensation of the products from the two pathways.
-
Rosmarinic Acid Synthase (RAS): RAS, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (which is formed from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.[3]
-
Cytochrome P450 Hydroxylases (CYP98A family): Enzymes from the CYP98A family are responsible for the hydroxylation of the aromatic rings of the precursors.[4]
The overall pathway leading to rosmarinic acid is depicted in the following diagram:
Caption: Biosynthesis pathway of Rosmarinic Acid.
Proposed Biosynthesis of this compound
This compound is a stereoisomer of salvianolic acid B, which is formed through the oxidative dimerization of two molecules of rosmarinic acid.[5] The specific stereochemical outcome that leads to this compound is believed to be under enzymatic control. Laccases are proposed as the key enzymes catalyzing this dimerization.
The Role of Laccases
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. These radicals can then undergo non-enzymatic or enzymatically controlled coupling reactions to form dimers and higher-order oligomers. In the context of salvianolic acid biosynthesis, laccases are thought to oxidize rosmarinic acid to generate rosmarinic acid radicals, which then couple to form the salvianolic acid B/Y scaffold. The stereoselectivity of this coupling, which determines whether salvianolic acid B or Y is formed, is likely dictated by the specific laccase isozyme and the microenvironment of the active site.
The proposed final step in the biosynthesis of this compound is illustrated below:
Caption: Proposed formation of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, rosmarinic acid, and the related isomer, salvianolic acid B, in various systems provide valuable insights.
| Compound | Production System | Titer/Yield | Reference |
| Salvianolic Acid B | Saccharomyces cerevisiae (engineered) | 30-34 µg/L | |
| Rosmarinic Acid | Melissa officinalis seedlings (0.1% Yeast Extract) | ~1.5-fold increase |
Experimental Protocols
Extraction and Quantification of Salvianolic Acids by HPLC
This protocol is adapted for the general quantification of salvianolic acids and can be optimized for the specific analysis of this compound.
5.1.1. Sample Preparation
-
Grind dried plant material (e.g., Salvia officinalis leaves) to a fine powder.
-
Extract the powder with 70% methanol (B129727) (v/v) using sonication for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard: A purified standard of this compound is required for accurate quantification.
Laccase Activity Assay
This general protocol can be adapted to test the ability of laccase to oxidize rosmarinic acid.
5.2.1. Reagents
-
100 mM Sodium acetate (B1210297) buffer (pH 5.0).
-
10 mM Rosmarinic acid solution in methanol.
-
Laccase enzyme solution (e.g., from Trametes versicolor or a purified plant laccase).
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a positive control substrate.
5.2.2. Assay Procedure
-
Prepare a reaction mixture containing 800 µL of sodium acetate buffer and 100 µL of rosmarinic acid solution.
-
Initiate the reaction by adding 100 µL of the laccase solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC to detect the formation of this compound and other products.
-
For a colorimetric assay, replace rosmarinic acid with ABTS and monitor the increase in absorbance at 420 nm.
Structural Elucidation by NMR and CD Spectroscopy
The definitive identification of this compound requires advanced spectroscopic techniques.
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons, allowing for the initial assignment of the molecular structure.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assembling the complete structure. The NMR data for this compound would be very similar to that of salvianolic acid B, with subtle differences in chemical shifts due to the different stereochemistry.
5.3.2. Circular Dichroism (CD) Spectroscopy
-
CD spectroscopy is crucial for determining the stereochemistry of chiral molecules. The CD spectrum of this compound will be distinct from that of salvianolic acid B, reflecting their different spatial arrangements.
Regulatory Mechanisms
The biosynthesis of salvianolic acids is tightly regulated by a complex network of transcription factors and signaling molecules. Phytohormones such as jasmonates (e.g., methyl jasmonate) have been shown to induce the expression of key biosynthetic genes, leading to increased production of rosmarinic acid and salvianolic acid B. Transcription factors from the MYB and bHLH families are known to play significant roles in modulating the expression of genes in the phenylpropanoid and tyrosine-derived pathways.
The regulatory network governing salvianolic acid biosynthesis can be visualized as follows:
Caption: Regulatory network of Salvianolic Acid biosynthesis.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound, while not fully elucidated, is understood to proceed through the well-established rosmarinic acid pathway followed by a proposed laccase-mediated stereoselective dimerization. Significant progress has been made in identifying the upstream enzymes and their regulation. However, the precise enzymatic machinery responsible for the final dimerization step and the factors governing its stereochemical outcome remain key areas for future research. The development of robust analytical methods for the chiral separation of this compound and B is essential for accurate quantification and further biological evaluation. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biosynthesis of Salvianolic Acid Y
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvianolic acid Y, a phenolic acid identified in Salvia officinalis, is a stereoisomer of the well-studied salvianolic acid B. Its biosynthesis is intricately linked to the phenylpropanoid and tyrosine-derived pathways, culminating in the formation of rosmarinic acid, a key precursor. This guide delineates the current understanding of the biosynthetic pathway of this compound, from its primary metabolic origins to the proposed final stereoselective dimerization. It provides a comprehensive overview of the key enzymes involved, their mechanisms of action, and the regulatory aspects of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of key intermediates and enzymes, alongside quantitative data where available, to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Salvianolic acids, a class of water-soluble polyphenolic compounds predominantly found in the genus Salvia, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, a stereoisomer of salvianolic acid B, has demonstrated notable protective effects against hydrogen peroxide-induced cell injury, surpassing the activity of its more abundant counterpart.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed technical overview of the currently accepted biosynthetic route to this compound.
The Core Biosynthetic Pathway: From Primary Metabolism to Rosmarinic Acid
The biosynthesis of this compound begins with precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeoyl-CoA moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid (DHPL) portion. These two pathways converge to form rosmarinic acid, the immediate precursor to salvianolic acids B and Y.[2]
Phenylpropanoid Pathway
The phenylpropanoid pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
Tyrosine-Derived Pathway
The tyrosine-derived pathway provides the second essential building block for rosmarinic acid.
-
Tyrosine Aminotransferase (TAT): TAT converts L-tyrosine to 4-hydroxyphenylpyruvic acid.
-
Hydroxyphenylpyruvate Reductase (HPPR): HPPR reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.
Formation of Rosmarinic Acid
The final steps in rosmarinic acid biosynthesis involve the condensation of the products from the two pathways.
-
Rosmarinic Acid Synthase (RAS): RAS, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (which is formed from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.[3]
-
Cytochrome P450 Hydroxylases (CYP98A family): Enzymes from the CYP98A family are responsible for the hydroxylation of the aromatic rings of the precursors.[4]
The overall pathway leading to rosmarinic acid is depicted in the following diagram:
Caption: Biosynthesis pathway of Rosmarinic Acid.
Proposed Biosynthesis of this compound
This compound is a stereoisomer of salvianolic acid B, which is formed through the oxidative dimerization of two molecules of rosmarinic acid.[5] The specific stereochemical outcome that leads to this compound is believed to be under enzymatic control. Laccases are proposed as the key enzymes catalyzing this dimerization.
The Role of Laccases
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. These radicals can then undergo non-enzymatic or enzymatically controlled coupling reactions to form dimers and higher-order oligomers. In the context of salvianolic acid biosynthesis, laccases are thought to oxidize rosmarinic acid to generate rosmarinic acid radicals, which then couple to form the salvianolic acid B/Y scaffold. The stereoselectivity of this coupling, which determines whether salvianolic acid B or Y is formed, is likely dictated by the specific laccase isozyme and the microenvironment of the active site.
The proposed final step in the biosynthesis of this compound is illustrated below:
Caption: Proposed formation of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, rosmarinic acid, and the related isomer, salvianolic acid B, in various systems provide valuable insights.
| Compound | Production System | Titer/Yield | Reference |
| Salvianolic Acid B | Saccharomyces cerevisiae (engineered) | 30-34 µg/L | |
| Rosmarinic Acid | Melissa officinalis seedlings (0.1% Yeast Extract) | ~1.5-fold increase |
Experimental Protocols
Extraction and Quantification of Salvianolic Acids by HPLC
This protocol is adapted for the general quantification of salvianolic acids and can be optimized for the specific analysis of this compound.
5.1.1. Sample Preparation
-
Grind dried plant material (e.g., Salvia officinalis leaves) to a fine powder.
-
Extract the powder with 70% methanol (B129727) (v/v) using sonication for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard: A purified standard of this compound is required for accurate quantification.
Laccase Activity Assay
This general protocol can be adapted to test the ability of laccase to oxidize rosmarinic acid.
5.2.1. Reagents
-
100 mM Sodium acetate (B1210297) buffer (pH 5.0).
-
10 mM Rosmarinic acid solution in methanol.
-
Laccase enzyme solution (e.g., from Trametes versicolor or a purified plant laccase).
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a positive control substrate.
5.2.2. Assay Procedure
-
Prepare a reaction mixture containing 800 µL of sodium acetate buffer and 100 µL of rosmarinic acid solution.
-
Initiate the reaction by adding 100 µL of the laccase solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC to detect the formation of this compound and other products.
-
For a colorimetric assay, replace rosmarinic acid with ABTS and monitor the increase in absorbance at 420 nm.
Structural Elucidation by NMR and CD Spectroscopy
The definitive identification of this compound requires advanced spectroscopic techniques.
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons, allowing for the initial assignment of the molecular structure.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assembling the complete structure. The NMR data for this compound would be very similar to that of salvianolic acid B, with subtle differences in chemical shifts due to the different stereochemistry.
5.3.2. Circular Dichroism (CD) Spectroscopy
-
CD spectroscopy is crucial for determining the stereochemistry of chiral molecules. The CD spectrum of this compound will be distinct from that of salvianolic acid B, reflecting their different spatial arrangements.
Regulatory Mechanisms
The biosynthesis of salvianolic acids is tightly regulated by a complex network of transcription factors and signaling molecules. Phytohormones such as jasmonates (e.g., methyl jasmonate) have been shown to induce the expression of key biosynthetic genes, leading to increased production of rosmarinic acid and salvianolic acid B. Transcription factors from the MYB and bHLH families are known to play significant roles in modulating the expression of genes in the phenylpropanoid and tyrosine-derived pathways.
The regulatory network governing salvianolic acid biosynthesis can be visualized as follows:
Caption: Regulatory network of Salvianolic Acid biosynthesis.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound, while not fully elucidated, is understood to proceed through the well-established rosmarinic acid pathway followed by a proposed laccase-mediated stereoselective dimerization. Significant progress has been made in identifying the upstream enzymes and their regulation. However, the precise enzymatic machinery responsible for the final dimerization step and the factors governing its stereochemical outcome remain key areas for future research. The development of robust analytical methods for the chiral separation of this compound and B is essential for accurate quantification and further biological evaluation. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biosynthesis of Salvianolic Acid Y
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvianolic acid Y, a phenolic acid identified in Salvia officinalis, is a stereoisomer of the well-studied salvianolic acid B. Its biosynthesis is intricately linked to the phenylpropanoid and tyrosine-derived pathways, culminating in the formation of rosmarinic acid, a key precursor. This guide delineates the current understanding of the biosynthetic pathway of this compound, from its primary metabolic origins to the proposed final stereoselective dimerization. It provides a comprehensive overview of the key enzymes involved, their mechanisms of action, and the regulatory aspects of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of key intermediates and enzymes, alongside quantitative data where available, to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Salvianolic acids, a class of water-soluble polyphenolic compounds predominantly found in the genus Salvia, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, a stereoisomer of salvianolic acid B, has demonstrated notable protective effects against hydrogen peroxide-induced cell injury, surpassing the activity of its more abundant counterpart.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed technical overview of the currently accepted biosynthetic route to this compound.
The Core Biosynthetic Pathway: From Primary Metabolism to Rosmarinic Acid
The biosynthesis of this compound begins with precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeoyl-CoA moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid (DHPL) portion. These two pathways converge to form rosmarinic acid, the immediate precursor to salvianolic acids B and Y.[2]
Phenylpropanoid Pathway
The phenylpropanoid pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
Tyrosine-Derived Pathway
The tyrosine-derived pathway provides the second essential building block for rosmarinic acid.
-
Tyrosine Aminotransferase (TAT): TAT converts L-tyrosine to 4-hydroxyphenylpyruvic acid.
-
Hydroxyphenylpyruvate Reductase (HPPR): HPPR reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.
Formation of Rosmarinic Acid
The final steps in rosmarinic acid biosynthesis involve the condensation of the products from the two pathways.
-
Rosmarinic Acid Synthase (RAS): RAS, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (which is formed from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.[3]
-
Cytochrome P450 Hydroxylases (CYP98A family): Enzymes from the CYP98A family are responsible for the hydroxylation of the aromatic rings of the precursors.[4]
The overall pathway leading to rosmarinic acid is depicted in the following diagram:
Caption: Biosynthesis pathway of Rosmarinic Acid.
Proposed Biosynthesis of this compound
This compound is a stereoisomer of salvianolic acid B, which is formed through the oxidative dimerization of two molecules of rosmarinic acid.[5] The specific stereochemical outcome that leads to this compound is believed to be under enzymatic control. Laccases are proposed as the key enzymes catalyzing this dimerization.
The Role of Laccases
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. These radicals can then undergo non-enzymatic or enzymatically controlled coupling reactions to form dimers and higher-order oligomers. In the context of salvianolic acid biosynthesis, laccases are thought to oxidize rosmarinic acid to generate rosmarinic acid radicals, which then couple to form the salvianolic acid B/Y scaffold. The stereoselectivity of this coupling, which determines whether salvianolic acid B or Y is formed, is likely dictated by the specific laccase isozyme and the microenvironment of the active site.
The proposed final step in the biosynthesis of this compound is illustrated below:
Caption: Proposed formation of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, rosmarinic acid, and the related isomer, salvianolic acid B, in various systems provide valuable insights.
| Compound | Production System | Titer/Yield | Reference |
| Salvianolic Acid B | Saccharomyces cerevisiae (engineered) | 30-34 µg/L | |
| Rosmarinic Acid | Melissa officinalis seedlings (0.1% Yeast Extract) | ~1.5-fold increase |
Experimental Protocols
Extraction and Quantification of Salvianolic Acids by HPLC
This protocol is adapted for the general quantification of salvianolic acids and can be optimized for the specific analysis of this compound.
5.1.1. Sample Preparation
-
Grind dried plant material (e.g., Salvia officinalis leaves) to a fine powder.
-
Extract the powder with 70% methanol (v/v) using sonication for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard: A purified standard of this compound is required for accurate quantification.
Laccase Activity Assay
This general protocol can be adapted to test the ability of laccase to oxidize rosmarinic acid.
5.2.1. Reagents
-
100 mM Sodium acetate buffer (pH 5.0).
-
10 mM Rosmarinic acid solution in methanol.
-
Laccase enzyme solution (e.g., from Trametes versicolor or a purified plant laccase).
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a positive control substrate.
5.2.2. Assay Procedure
-
Prepare a reaction mixture containing 800 µL of sodium acetate buffer and 100 µL of rosmarinic acid solution.
-
Initiate the reaction by adding 100 µL of the laccase solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC to detect the formation of this compound and other products.
-
For a colorimetric assay, replace rosmarinic acid with ABTS and monitor the increase in absorbance at 420 nm.
Structural Elucidation by NMR and CD Spectroscopy
The definitive identification of this compound requires advanced spectroscopic techniques.
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons, allowing for the initial assignment of the molecular structure.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assembling the complete structure. The NMR data for this compound would be very similar to that of salvianolic acid B, with subtle differences in chemical shifts due to the different stereochemistry.
5.3.2. Circular Dichroism (CD) Spectroscopy
-
CD spectroscopy is crucial for determining the stereochemistry of chiral molecules. The CD spectrum of this compound will be distinct from that of salvianolic acid B, reflecting their different spatial arrangements.
Regulatory Mechanisms
The biosynthesis of salvianolic acids is tightly regulated by a complex network of transcription factors and signaling molecules. Phytohormones such as jasmonates (e.g., methyl jasmonate) have been shown to induce the expression of key biosynthetic genes, leading to increased production of rosmarinic acid and salvianolic acid B. Transcription factors from the MYB and bHLH families are known to play significant roles in modulating the expression of genes in the phenylpropanoid and tyrosine-derived pathways.
The regulatory network governing salvianolic acid biosynthesis can be visualized as follows:
Caption: Regulatory network of Salvianolic Acid biosynthesis.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound, while not fully elucidated, is understood to proceed through the well-established rosmarinic acid pathway followed by a proposed laccase-mediated stereoselective dimerization. Significant progress has been made in identifying the upstream enzymes and their regulation. However, the precise enzymatic machinery responsible for the final dimerization step and the factors governing its stereochemical outcome remain key areas for future research. The development of robust analytical methods for the chiral separation of this compound and B is essential for accurate quantification and further biological evaluation. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.
This compound, with the molecular formula C36H30O16, has been identified as a stereoisomer of Salvianolic acid B.[1] Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]
Mass Spectrometry Data
High-resolution mass spectrometry was utilized to determine the molecular formula of this compound. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C36H30O16 |
| Ionization Mode | HRESI-MS (Negative) |
| m/z | 717.1338 [M-H]⁻ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer in methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data
Table 2: ¹H NMR Data for this compound (400 MHz, methanol-d4)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.48 | d | 8.8 |
| 3 | 4.45 | d | 8.8 |
| 5 | 6.70 | d | 8.4 |
| 6 | 6.88 | s | |
| 2' | 6.96 | d | 2.0 |
| 5' | 6.74 | d | 8.1 |
| 6' | 6.81 | dd | 8.1, 2.0 |
| 7' | 7.58 | d | 15.9 |
| 8' | 6.33 | d | 15.9 |
| 2'' | 5.17 | dd | 8.5, 4.4 |
| 3''a | 3.09 | dd | 14.4, 4.4 |
| 3''b | 2.94 | dd | 14.4, 8.5 |
| 2''' | 6.71 | d | 1.9 |
| 5''' | 6.64 | d | 8.0 |
| 6''' | 6.57 | dd | 8.0, 1.9 |
| 7''' | 5.00 | dd | 8.5, 4.5 |
| 8'''a | 3.08 | ov | |
| 8'''b | 2.93 | ov | |
| 2'''' | 6.48 | d | 1.9 |
| 5'''' | 6.56 | d | 8.1 |
| 6'''' | 6.52 | dd | 8.1, 1.9 |
¹³C NMR Spectroscopic Data
Table 3: ¹³C NMR Data for this compound (100 MHz, methanol-d4)
| Position | δC (ppm) |
| 2 | 88.0 |
| 3 | 57.2 |
| 4 | 132.0 |
| 5 | 118.2 |
| 6 | 110.1 |
| 7 | 144.5 |
| 8 | 145.9 |
| 9 | 127.3 |
| 1' | 128.0 |
| 2' | 116.8 |
| 3' | 146.0 |
| 4' | 146.4 |
| 5' | 116.2 |
| 6' | 122.2 |
| 7' | 147.2 |
| 8' | 115.0 |
| 9' | 168.6 |
| 1'' | 128.9 |
| 2'' | 74.2 |
| 3'' | 38.2 |
| 4'' | 145.8 |
| 5'' | 145.4 |
| 6'' | 117.8 |
| 7'' | 121.7 |
| 8'' | 173.8 |
| 1''' | 129.0 |
| 2''' | 116.9 |
| 3''' | 145.9 |
| 4''' | 145.3 |
| 5''' | 116.2 |
| 6''' | 120.9 |
| 7''' | 74.2 |
| 8''' | 38.2 |
| 9''' | 173.8 |
Experimental Protocols
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the [M-H]⁻ ion, allowing for the determination of the accurate mass and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used for all measurements was methanol-d4. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to the final structure elucidation.
References
Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.
This compound, with the molecular formula C36H30O16, has been identified as a stereoisomer of Salvianolic acid B.[1] Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]
Mass Spectrometry Data
High-resolution mass spectrometry was utilized to determine the molecular formula of this compound. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C36H30O16 |
| Ionization Mode | HRESI-MS (Negative) |
| m/z | 717.1338 [M-H]⁻ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer in methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data
Table 2: ¹H NMR Data for this compound (400 MHz, methanol-d4)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.48 | d | 8.8 |
| 3 | 4.45 | d | 8.8 |
| 5 | 6.70 | d | 8.4 |
| 6 | 6.88 | s | |
| 2' | 6.96 | d | 2.0 |
| 5' | 6.74 | d | 8.1 |
| 6' | 6.81 | dd | 8.1, 2.0 |
| 7' | 7.58 | d | 15.9 |
| 8' | 6.33 | d | 15.9 |
| 2'' | 5.17 | dd | 8.5, 4.4 |
| 3''a | 3.09 | dd | 14.4, 4.4 |
| 3''b | 2.94 | dd | 14.4, 8.5 |
| 2''' | 6.71 | d | 1.9 |
| 5''' | 6.64 | d | 8.0 |
| 6''' | 6.57 | dd | 8.0, 1.9 |
| 7''' | 5.00 | dd | 8.5, 4.5 |
| 8'''a | 3.08 | ov | |
| 8'''b | 2.93 | ov | |
| 2'''' | 6.48 | d | 1.9 |
| 5'''' | 6.56 | d | 8.1 |
| 6'''' | 6.52 | dd | 8.1, 1.9 |
¹³C NMR Spectroscopic Data
Table 3: ¹³C NMR Data for this compound (100 MHz, methanol-d4)
| Position | δC (ppm) |
| 2 | 88.0 |
| 3 | 57.2 |
| 4 | 132.0 |
| 5 | 118.2 |
| 6 | 110.1 |
| 7 | 144.5 |
| 8 | 145.9 |
| 9 | 127.3 |
| 1' | 128.0 |
| 2' | 116.8 |
| 3' | 146.0 |
| 4' | 146.4 |
| 5' | 116.2 |
| 6' | 122.2 |
| 7' | 147.2 |
| 8' | 115.0 |
| 9' | 168.6 |
| 1'' | 128.9 |
| 2'' | 74.2 |
| 3'' | 38.2 |
| 4'' | 145.8 |
| 5'' | 145.4 |
| 6'' | 117.8 |
| 7'' | 121.7 |
| 8'' | 173.8 |
| 1''' | 129.0 |
| 2''' | 116.9 |
| 3''' | 145.9 |
| 4''' | 145.3 |
| 5''' | 116.2 |
| 6''' | 120.9 |
| 7''' | 74.2 |
| 8''' | 38.2 |
| 9''' | 173.8 |
Experimental Protocols
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the [M-H]⁻ ion, allowing for the determination of the accurate mass and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used for all measurements was methanol-d4. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to the final structure elucidation.
References
Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.
This compound, with the molecular formula C36H30O16, has been identified as a stereoisomer of Salvianolic acid B.[1] Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]
Mass Spectrometry Data
High-resolution mass spectrometry was utilized to determine the molecular formula of this compound. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C36H30O16 |
| Ionization Mode | HRESI-MS (Negative) |
| m/z | 717.1338 [M-H]⁻ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer in methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data
Table 2: ¹H NMR Data for this compound (400 MHz, methanol-d4)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.48 | d | 8.8 |
| 3 | 4.45 | d | 8.8 |
| 5 | 6.70 | d | 8.4 |
| 6 | 6.88 | s | |
| 2' | 6.96 | d | 2.0 |
| 5' | 6.74 | d | 8.1 |
| 6' | 6.81 | dd | 8.1, 2.0 |
| 7' | 7.58 | d | 15.9 |
| 8' | 6.33 | d | 15.9 |
| 2'' | 5.17 | dd | 8.5, 4.4 |
| 3''a | 3.09 | dd | 14.4, 4.4 |
| 3''b | 2.94 | dd | 14.4, 8.5 |
| 2''' | 6.71 | d | 1.9 |
| 5''' | 6.64 | d | 8.0 |
| 6''' | 6.57 | dd | 8.0, 1.9 |
| 7''' | 5.00 | dd | 8.5, 4.5 |
| 8'''a | 3.08 | ov | |
| 8'''b | 2.93 | ov | |
| 2'''' | 6.48 | d | 1.9 |
| 5'''' | 6.56 | d | 8.1 |
| 6'''' | 6.52 | dd | 8.1, 1.9 |
¹³C NMR Spectroscopic Data
Table 3: ¹³C NMR Data for this compound (100 MHz, methanol-d4)
| Position | δC (ppm) |
| 2 | 88.0 |
| 3 | 57.2 |
| 4 | 132.0 |
| 5 | 118.2 |
| 6 | 110.1 |
| 7 | 144.5 |
| 8 | 145.9 |
| 9 | 127.3 |
| 1' | 128.0 |
| 2' | 116.8 |
| 3' | 146.0 |
| 4' | 146.4 |
| 5' | 116.2 |
| 6' | 122.2 |
| 7' | 147.2 |
| 8' | 115.0 |
| 9' | 168.6 |
| 1'' | 128.9 |
| 2'' | 74.2 |
| 3'' | 38.2 |
| 4'' | 145.8 |
| 5'' | 145.4 |
| 6'' | 117.8 |
| 7'' | 121.7 |
| 8'' | 173.8 |
| 1''' | 129.0 |
| 2''' | 116.9 |
| 3''' | 145.9 |
| 4''' | 145.3 |
| 5''' | 116.2 |
| 6''' | 120.9 |
| 7''' | 74.2 |
| 8''' | 38.2 |
| 9''' | 173.8 |
Experimental Protocols
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the [M-H]⁻ ion, allowing for the determination of the accurate mass and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used for all measurements was methanol-d4. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to the final structure elucidation.
References
The Neuroprotective Mechanisms of Salvianolic Acid Y: A Technical Guide
An In-depth Examination of the Core Mechanisms of Action of Salvianolic Acid Y and Structurally Related Compounds in Neuroprotection, Prepared for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound. Given that research on this specific compound is emerging, this document begins with the current, direct evidence of its action. It then expands to detail the well-documented neuroprotective pathways of the structurally and functionally related compounds, Salvianolic acid A (SalA) and Salvianolic acid B (SalB), to provide a thorough understanding of the probable mechanisms of action for this class of molecules.
This compound: A Novel Neuroprotective Agent
This compound has been identified as a new phenolic acid isolated from Salvia officinalis. It shares the same planar structure as the extensively studied Salvianolic acid B, suggesting a similar spectrum of biological activity.[1] Initial research has focused on its potent antioxidant properties as a primary mechanism of neuroprotection.
Direct Evidence of Neuroprotection
In vitro studies have demonstrated the protective effects of this compound against oxidative stress-induced neuronal cell injury. Specifically, it has shown a significant ability to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂).[1]
Quantitative Data: In Vitro Neuroprotection
The protective effect of this compound against H₂O₂-induced injury in PC12 cells has been quantified and compared to that of Salvianolic acid B.
| Compound | Concentration | Protective Effect Against H₂O₂-Induced Injury (%) | Reference |
| This compound | Not Specified | 54.2 | [1] |
| Salvianolic acid B | Not Specified | 35.2 | [1] |
Table 1: Comparative in vitro neuroprotective effects of this compound and Salvianolic acid B.
Biosynthesis of this compound
A plausible biogenetic pathway for this compound has been proposed, highlighting its relationship with Salvianolic acid B.[1] The structural similarities suggest that understanding the mechanisms of the more extensively researched salvianolic acids can provide significant insights into the neuroprotective actions of this compound.
Core Neuroprotective Mechanisms of Salvianolic Acids
The neuroprotective effects of salvianolic acids, particularly SalA and SalB, are multifaceted, involving the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.
Mitigation of Oxidative Stress
A primary mechanism of salvianolic acids in neuroprotection is their potent antioxidant activity. They act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[2]
-
Direct ROS Scavenging: The polyphenolic structure of salvianolic acids enables them to donate electrons and neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Salvianolic acids have been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[2] This is largely mediated through the activation of the Nrf2 signaling pathway.
Anti-Inflammatory Effects
Neuroinflammation is a critical contributor to secondary injury in various neurological disorders. Salvianolic acids exert significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[2]
-
Inhibition of Pro-inflammatory Cytokines: SalA and SalB have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]
-
Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] They have also been shown to inhibit the NLRP3 inflammasome.[2]
Inhibition of Apoptosis
Salvianolic acids protect neurons from apoptotic cell death, a common feature of neurodegenerative diseases and ischemic injury.
-
Regulation of Bcl-2 Family Proteins: They modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.
-
Inhibition of Caspase Activity: Salvianolic acids have been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Key Signaling Pathways Modulated by Salvianolic Acids
The diverse neuroprotective effects of salvianolic acids are mediated by their interaction with multiple intracellular signaling pathways.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Salvianolic acids promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Salvianolic acids inhibit the activation of NF-κB, thereby suppressing neuroinflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Salvianolic acids have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.
References
The Neuroprotective Mechanisms of Salvianolic Acid Y: A Technical Guide
An In-depth Examination of the Core Mechanisms of Action of Salvianolic Acid Y and Structurally Related Compounds in Neuroprotection, Prepared for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound. Given that research on this specific compound is emerging, this document begins with the current, direct evidence of its action. It then expands to detail the well-documented neuroprotective pathways of the structurally and functionally related compounds, Salvianolic acid A (SalA) and Salvianolic acid B (SalB), to provide a thorough understanding of the probable mechanisms of action for this class of molecules.
This compound: A Novel Neuroprotective Agent
This compound has been identified as a new phenolic acid isolated from Salvia officinalis. It shares the same planar structure as the extensively studied Salvianolic acid B, suggesting a similar spectrum of biological activity.[1] Initial research has focused on its potent antioxidant properties as a primary mechanism of neuroprotection.
Direct Evidence of Neuroprotection
In vitro studies have demonstrated the protective effects of this compound against oxidative stress-induced neuronal cell injury. Specifically, it has shown a significant ability to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂).[1]
Quantitative Data: In Vitro Neuroprotection
The protective effect of this compound against H₂O₂-induced injury in PC12 cells has been quantified and compared to that of Salvianolic acid B.
| Compound | Concentration | Protective Effect Against H₂O₂-Induced Injury (%) | Reference |
| This compound | Not Specified | 54.2 | [1] |
| Salvianolic acid B | Not Specified | 35.2 | [1] |
Table 1: Comparative in vitro neuroprotective effects of this compound and Salvianolic acid B.
Biosynthesis of this compound
A plausible biogenetic pathway for this compound has been proposed, highlighting its relationship with Salvianolic acid B.[1] The structural similarities suggest that understanding the mechanisms of the more extensively researched salvianolic acids can provide significant insights into the neuroprotective actions of this compound.
Core Neuroprotective Mechanisms of Salvianolic Acids
The neuroprotective effects of salvianolic acids, particularly SalA and SalB, are multifaceted, involving the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.
Mitigation of Oxidative Stress
A primary mechanism of salvianolic acids in neuroprotection is their potent antioxidant activity. They act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[2]
-
Direct ROS Scavenging: The polyphenolic structure of salvianolic acids enables them to donate electrons and neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Salvianolic acids have been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[2] This is largely mediated through the activation of the Nrf2 signaling pathway.
Anti-Inflammatory Effects
Neuroinflammation is a critical contributor to secondary injury in various neurological disorders. Salvianolic acids exert significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[2]
-
Inhibition of Pro-inflammatory Cytokines: SalA and SalB have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]
-
Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] They have also been shown to inhibit the NLRP3 inflammasome.[2]
Inhibition of Apoptosis
Salvianolic acids protect neurons from apoptotic cell death, a common feature of neurodegenerative diseases and ischemic injury.
-
Regulation of Bcl-2 Family Proteins: They modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.
-
Inhibition of Caspase Activity: Salvianolic acids have been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Key Signaling Pathways Modulated by Salvianolic Acids
The diverse neuroprotective effects of salvianolic acids are mediated by their interaction with multiple intracellular signaling pathways.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Salvianolic acids promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Salvianolic acids inhibit the activation of NF-κB, thereby suppressing neuroinflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Salvianolic acids have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.
References
The Neuroprotective Mechanisms of Salvianolic Acid Y: A Technical Guide
An In-depth Examination of the Core Mechanisms of Action of Salvianolic Acid Y and Structurally Related Compounds in Neuroprotection, Prepared for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound. Given that research on this specific compound is emerging, this document begins with the current, direct evidence of its action. It then expands to detail the well-documented neuroprotective pathways of the structurally and functionally related compounds, Salvianolic acid A (SalA) and Salvianolic acid B (SalB), to provide a thorough understanding of the probable mechanisms of action for this class of molecules.
This compound: A Novel Neuroprotective Agent
This compound has been identified as a new phenolic acid isolated from Salvia officinalis. It shares the same planar structure as the extensively studied Salvianolic acid B, suggesting a similar spectrum of biological activity.[1] Initial research has focused on its potent antioxidant properties as a primary mechanism of neuroprotection.
Direct Evidence of Neuroprotection
In vitro studies have demonstrated the protective effects of this compound against oxidative stress-induced neuronal cell injury. Specifically, it has shown a significant ability to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂).[1]
Quantitative Data: In Vitro Neuroprotection
The protective effect of this compound against H₂O₂-induced injury in PC12 cells has been quantified and compared to that of Salvianolic acid B.
| Compound | Concentration | Protective Effect Against H₂O₂-Induced Injury (%) | Reference |
| This compound | Not Specified | 54.2 | [1] |
| Salvianolic acid B | Not Specified | 35.2 | [1] |
Table 1: Comparative in vitro neuroprotective effects of this compound and Salvianolic acid B.
Biosynthesis of this compound
A plausible biogenetic pathway for this compound has been proposed, highlighting its relationship with Salvianolic acid B.[1] The structural similarities suggest that understanding the mechanisms of the more extensively researched salvianolic acids can provide significant insights into the neuroprotective actions of this compound.
Core Neuroprotective Mechanisms of Salvianolic Acids
The neuroprotective effects of salvianolic acids, particularly SalA and SalB, are multifaceted, involving the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.
Mitigation of Oxidative Stress
A primary mechanism of salvianolic acids in neuroprotection is their potent antioxidant activity. They act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[2]
-
Direct ROS Scavenging: The polyphenolic structure of salvianolic acids enables them to donate electrons and neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Salvianolic acids have been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2] This is largely mediated through the activation of the Nrf2 signaling pathway.
Anti-Inflammatory Effects
Neuroinflammation is a critical contributor to secondary injury in various neurological disorders. Salvianolic acids exert significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[2]
-
Inhibition of Pro-inflammatory Cytokines: SalA and SalB have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]
-
Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] They have also been shown to inhibit the NLRP3 inflammasome.[2]
Inhibition of Apoptosis
Salvianolic acids protect neurons from apoptotic cell death, a common feature of neurodegenerative diseases and ischemic injury.
-
Regulation of Bcl-2 Family Proteins: They modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.
-
Inhibition of Caspase Activity: Salvianolic acids have been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Key Signaling Pathways Modulated by Salvianolic Acids
The diverse neuroprotective effects of salvianolic acids are mediated by their interaction with multiple intracellular signaling pathways.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Salvianolic acids promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Salvianolic acids inhibit the activation of NF-κB, thereby suppressing neuroinflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Salvianolic acids have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.
References
Salvianolic Acid Y: An In-depth Technical Guide to its Epimeric Relationship with Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a class of water-soluble phenolic acids predominantly isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. Among these, Salvianolic acid B has been the most extensively studied. However, recent research has brought its epimer, Salvianolic acid Y, into the spotlight, revealing distinct and potent biological effects. This technical guide provides a comprehensive overview of this compound as an epimer of Salvianolic acid B, detailing their structural relationship, comparative biological activities, underlying mechanisms of action, and the experimental protocols for their study.
Structural Elucidation: An Epimeric Pair
This compound and Salvianolic acid B share the same planar chemical structure and molecular formula (C₃₆H₃₀O₁₆) but differ in the three-dimensional arrangement at a single stereocenter, defining them as epimers.[1] The core of this stereochemical distinction lies in the dihydrobenzofuran ring.
Through spectroscopic and chemical analyses, including 1D and 2D-NMR and circular dichroism, the absolute configuration of the α,β-positions of the dihydrobenzofuran core in Salvianolic acid B has been determined to be (2S, 3S).[2][3][4][5] In contrast, this compound possesses a (2R, 3S) configuration.[1] This inversion of stereochemistry at the C-2 position is the sole structural difference between these two molecules.
Table 1: Physicochemical and Structural Properties of this compound and Salvianolic Acid B
| Property | This compound | Salvianolic Acid B |
| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |
| Molecular Weight | 718.62 g/mol | 718.62 g/mol |
| Absolute Configuration (dihydrobenzofuran core) | (2R, 3S)[1] | (2S, 3S)[2][3][4][5] |
| Appearance | White amorphous powder[1] | Not specified |
| Optical Rotation | [α]D¹⁰ –42° (c 0.87, CH₃OH)[1] | Not specified |
Comparative Biological Activities
While structurally similar, the epimeric difference between this compound and Salvianolic acid B leads to notable variations in their biological activities. The most significant distinction observed to date is in the realm of neuroprotection.
Neuroprotective Effects
A key study demonstrated that this compound exhibits significantly greater protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells compared to Salvianolic acid B.[1] This suggests a higher potency of this compound in mitigating oxidative stress-related neuronal damage.
Table 2: Comparative Neuroprotective Effects of this compound and Salvianolic Acid B against H₂O₂-Induced Injury in PC12 Cells
| Compound | Protection Rate (%) |
| This compound | 54.2[1] |
| Salvianolic Acid B | 35.2[1] |
Broad-Spectrum Activities of Salvianolic Acid B
Salvianolic acid B has been the subject of extensive research, revealing a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective effects. It is known to modulate multiple signaling pathways, which are detailed in the following section.
Mechanisms of Action: Signaling Pathways
The biological activities of Salvianolic acid B are mediated through its interaction with several key intracellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the well-documented mechanisms of Salvianolic acid B provide a valuable framework for future research.
PI3K/Akt Signaling Pathway
Salvianolic acid B has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, growth, and proliferation. By influencing this pathway, Salvianolic acid B can exert pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy cells under stress.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salvianolic acid B - (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Salvianolic Acid Y: An In-depth Technical Guide to its Epimeric Relationship with Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a class of water-soluble phenolic acids predominantly isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. Among these, Salvianolic acid B has been the most extensively studied. However, recent research has brought its epimer, Salvianolic acid Y, into the spotlight, revealing distinct and potent biological effects. This technical guide provides a comprehensive overview of this compound as an epimer of Salvianolic acid B, detailing their structural relationship, comparative biological activities, underlying mechanisms of action, and the experimental protocols for their study.
Structural Elucidation: An Epimeric Pair
This compound and Salvianolic acid B share the same planar chemical structure and molecular formula (C₃₆H₃₀O₁₆) but differ in the three-dimensional arrangement at a single stereocenter, defining them as epimers.[1] The core of this stereochemical distinction lies in the dihydrobenzofuran ring.
Through spectroscopic and chemical analyses, including 1D and 2D-NMR and circular dichroism, the absolute configuration of the α,β-positions of the dihydrobenzofuran core in Salvianolic acid B has been determined to be (2S, 3S).[2][3][4][5] In contrast, this compound possesses a (2R, 3S) configuration.[1] This inversion of stereochemistry at the C-2 position is the sole structural difference between these two molecules.
Table 1: Physicochemical and Structural Properties of this compound and Salvianolic Acid B
| Property | This compound | Salvianolic Acid B |
| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |
| Molecular Weight | 718.62 g/mol | 718.62 g/mol |
| Absolute Configuration (dihydrobenzofuran core) | (2R, 3S)[1] | (2S, 3S)[2][3][4][5] |
| Appearance | White amorphous powder[1] | Not specified |
| Optical Rotation | [α]D¹⁰ –42° (c 0.87, CH₃OH)[1] | Not specified |
Comparative Biological Activities
While structurally similar, the epimeric difference between this compound and Salvianolic acid B leads to notable variations in their biological activities. The most significant distinction observed to date is in the realm of neuroprotection.
Neuroprotective Effects
A key study demonstrated that this compound exhibits significantly greater protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells compared to Salvianolic acid B.[1] This suggests a higher potency of this compound in mitigating oxidative stress-related neuronal damage.
Table 2: Comparative Neuroprotective Effects of this compound and Salvianolic Acid B against H₂O₂-Induced Injury in PC12 Cells
| Compound | Protection Rate (%) |
| This compound | 54.2[1] |
| Salvianolic Acid B | 35.2[1] |
Broad-Spectrum Activities of Salvianolic Acid B
Salvianolic acid B has been the subject of extensive research, revealing a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective effects. It is known to modulate multiple signaling pathways, which are detailed in the following section.
Mechanisms of Action: Signaling Pathways
The biological activities of Salvianolic acid B are mediated through its interaction with several key intracellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the well-documented mechanisms of Salvianolic acid B provide a valuable framework for future research.
PI3K/Akt Signaling Pathway
Salvianolic acid B has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, growth, and proliferation. By influencing this pathway, Salvianolic acid B can exert pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy cells under stress.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salvianolic acid B - (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Salvianolic Acid Y: An In-depth Technical Guide to its Epimeric Relationship with Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a class of water-soluble phenolic acids predominantly isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. Among these, Salvianolic acid B has been the most extensively studied. However, recent research has brought its epimer, Salvianolic acid Y, into the spotlight, revealing distinct and potent biological effects. This technical guide provides a comprehensive overview of this compound as an epimer of Salvianolic acid B, detailing their structural relationship, comparative biological activities, underlying mechanisms of action, and the experimental protocols for their study.
Structural Elucidation: An Epimeric Pair
This compound and Salvianolic acid B share the same planar chemical structure and molecular formula (C₃₆H₃₀O₁₆) but differ in the three-dimensional arrangement at a single stereocenter, defining them as epimers.[1] The core of this stereochemical distinction lies in the dihydrobenzofuran ring.
Through spectroscopic and chemical analyses, including 1D and 2D-NMR and circular dichroism, the absolute configuration of the α,β-positions of the dihydrobenzofuran core in Salvianolic acid B has been determined to be (2S, 3S).[2][3][4][5] In contrast, this compound possesses a (2R, 3S) configuration.[1] This inversion of stereochemistry at the C-2 position is the sole structural difference between these two molecules.
Table 1: Physicochemical and Structural Properties of this compound and Salvianolic Acid B
| Property | This compound | Salvianolic Acid B |
| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |
| Molecular Weight | 718.62 g/mol | 718.62 g/mol |
| Absolute Configuration (dihydrobenzofuran core) | (2R, 3S)[1] | (2S, 3S)[2][3][4][5] |
| Appearance | White amorphous powder[1] | Not specified |
| Optical Rotation | [α]D¹⁰ –42° (c 0.87, CH₃OH)[1] | Not specified |
Comparative Biological Activities
While structurally similar, the epimeric difference between this compound and Salvianolic acid B leads to notable variations in their biological activities. The most significant distinction observed to date is in the realm of neuroprotection.
Neuroprotective Effects
A key study demonstrated that this compound exhibits significantly greater protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells compared to Salvianolic acid B.[1] This suggests a higher potency of this compound in mitigating oxidative stress-related neuronal damage.
Table 2: Comparative Neuroprotective Effects of this compound and Salvianolic Acid B against H₂O₂-Induced Injury in PC12 Cells
| Compound | Protection Rate (%) |
| This compound | 54.2[1] |
| Salvianolic Acid B | 35.2[1] |
Broad-Spectrum Activities of Salvianolic Acid B
Salvianolic acid B has been the subject of extensive research, revealing a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective effects. It is known to modulate multiple signaling pathways, which are detailed in the following section.
Mechanisms of Action: Signaling Pathways
The biological activities of Salvianolic acid B are mediated through its interaction with several key intracellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the well-documented mechanisms of Salvianolic acid B provide a valuable framework for future research.
PI3K/Akt Signaling Pathway
Salvianolic acid B has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, growth, and proliferation. By influencing this pathway, Salvianolic acid B can exert pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy cells under stress.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salvianolic acid B - (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Unveiling the Neuroprotective Potential of Salvianolic Acid Y on PC12 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protective effects of Salvianolic acid Y on PC12 cells, a crucial in vitro model for neurodegenerative disease research. This document synthesizes available data, presents detailed experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of this natural compound.
Quantitative Data on the Protective Effects of Salvianolic Acids
This compound has demonstrated significant neuroprotective properties. The following tables summarize the key quantitative findings from studies on PC12 cells, providing a comparative context with other related salvianolic acids.
Table 1: Protective Effect of this compound on H₂O₂-Induced Injury in PC12 Cells
| Compound | Concentration | Protection Rate (%) | Reference |
| This compound | 10 µM | 54.2% | [1] |
| Salvianolic Acid B | 10 µM | 35.2% | [1] |
Protection rate was calculated based on cell viability assessed by MTT assay after exposure to 400 µM H₂O₂ for 1 hour.[1]
Table 2: Overview of Neuroprotective Effects of Various Salvianolic Acids on PC12 Cells
| Salvianolic Acid | Model of Injury | Key Protective Effects | Observed Mechanisms |
| This compound | Hydrogen Peroxide (H₂O₂) | Increased cell viability | Not yet elucidated |
| Salvianolic Acid B | Hydrogen Peroxide (H₂O₂) | Increased cell survival, decreased LDH release, reduced intracellular Ca²⁺, decreased caspase-3 activity, increased antioxidant enzyme activity (SOD, CAT, GSH-Px) | Activation of PI3K/AKT and MEK/ERK pathways, upregulation of miR-26a |
| Salvianolic Acid A & B | Amyloid-beta (Aβ₄₂) | Reduced Aβ₄₂ fibrillation, ameliorated Aβ₄₂-induced cell death | Inhibition of Aβ₄₂ aggregation |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on published studies on salvianolic acids and PC12 cells.
Cell Culture and Induction of Injury
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is replaced every 2 days.
-
Induction of Oxidative Stress: To model neurodegenerative conditions, PC12 cells are typically exposed to an injurious agent such as hydrogen peroxide (H₂O₂). A common protocol involves treating the cells with a specific concentration of H₂O₂ (e.g., 150 µM or 400 µM) for a defined period (e.g., 1 to 24 hours).[1][2]
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: PC12 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 6 hours) before the addition of the injurious agent (e.g., H₂O₂).
-
Incubation: After co-incubation with the injurious agent, the medium is removed.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated cells). The protection rate can be calculated using the formula: (Viability of treated group - Viability of model group) / (Viability of control group - Viability of model group) x 100%.
Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis (programmed cell death) induced by the injurious agent and the protective effect of the compound.
-
Cell Preparation: After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of ROS, which are key mediators of oxidative stress.
-
Cell Preparation: PC12 cells are seeded in appropriate culture plates or wells.
-
Treatment: Cells are treated with this compound and the injurious agent as described for the cell viability assay.
-
Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. A decrease in fluorescence in the treated group compared to the injury model group indicates a reduction in ROS levels.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for this compound
While the specific signaling pathways for this compound in PC12 cells have not been fully elucidated, studies on the closely related Salvianolic acid B suggest the involvement of pro-survival pathways.
Caption: Putative neuroprotective signaling pathways of this compound in PC12 cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound on PC12 cells.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Salvianolic Acid Y on PC12 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protective effects of Salvianolic acid Y on PC12 cells, a crucial in vitro model for neurodegenerative disease research. This document synthesizes available data, presents detailed experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of this natural compound.
Quantitative Data on the Protective Effects of Salvianolic Acids
This compound has demonstrated significant neuroprotective properties. The following tables summarize the key quantitative findings from studies on PC12 cells, providing a comparative context with other related salvianolic acids.
Table 1: Protective Effect of this compound on H₂O₂-Induced Injury in PC12 Cells
| Compound | Concentration | Protection Rate (%) | Reference |
| This compound | 10 µM | 54.2% | [1] |
| Salvianolic Acid B | 10 µM | 35.2% | [1] |
Protection rate was calculated based on cell viability assessed by MTT assay after exposure to 400 µM H₂O₂ for 1 hour.[1]
Table 2: Overview of Neuroprotective Effects of Various Salvianolic Acids on PC12 Cells
| Salvianolic Acid | Model of Injury | Key Protective Effects | Observed Mechanisms |
| This compound | Hydrogen Peroxide (H₂O₂) | Increased cell viability | Not yet elucidated |
| Salvianolic Acid B | Hydrogen Peroxide (H₂O₂) | Increased cell survival, decreased LDH release, reduced intracellular Ca²⁺, decreased caspase-3 activity, increased antioxidant enzyme activity (SOD, CAT, GSH-Px) | Activation of PI3K/AKT and MEK/ERK pathways, upregulation of miR-26a |
| Salvianolic Acid A & B | Amyloid-beta (Aβ₄₂) | Reduced Aβ₄₂ fibrillation, ameliorated Aβ₄₂-induced cell death | Inhibition of Aβ₄₂ aggregation |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on published studies on salvianolic acids and PC12 cells.
Cell Culture and Induction of Injury
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is replaced every 2 days.
-
Induction of Oxidative Stress: To model neurodegenerative conditions, PC12 cells are typically exposed to an injurious agent such as hydrogen peroxide (H₂O₂). A common protocol involves treating the cells with a specific concentration of H₂O₂ (e.g., 150 µM or 400 µM) for a defined period (e.g., 1 to 24 hours).[1][2]
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: PC12 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 6 hours) before the addition of the injurious agent (e.g., H₂O₂).
-
Incubation: After co-incubation with the injurious agent, the medium is removed.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated cells). The protection rate can be calculated using the formula: (Viability of treated group - Viability of model group) / (Viability of control group - Viability of model group) x 100%.
Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis (programmed cell death) induced by the injurious agent and the protective effect of the compound.
-
Cell Preparation: After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of ROS, which are key mediators of oxidative stress.
-
Cell Preparation: PC12 cells are seeded in appropriate culture plates or wells.
-
Treatment: Cells are treated with this compound and the injurious agent as described for the cell viability assay.
-
Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. A decrease in fluorescence in the treated group compared to the injury model group indicates a reduction in ROS levels.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for this compound
While the specific signaling pathways for this compound in PC12 cells have not been fully elucidated, studies on the closely related Salvianolic acid B suggest the involvement of pro-survival pathways.
Caption: Putative neuroprotective signaling pathways of this compound in PC12 cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound on PC12 cells.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Salvianolic Acid Y on PC12 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protective effects of Salvianolic acid Y on PC12 cells, a crucial in vitro model for neurodegenerative disease research. This document synthesizes available data, presents detailed experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of this natural compound.
Quantitative Data on the Protective Effects of Salvianolic Acids
This compound has demonstrated significant neuroprotective properties. The following tables summarize the key quantitative findings from studies on PC12 cells, providing a comparative context with other related salvianolic acids.
Table 1: Protective Effect of this compound on H₂O₂-Induced Injury in PC12 Cells
| Compound | Concentration | Protection Rate (%) | Reference |
| This compound | 10 µM | 54.2% | [1] |
| Salvianolic Acid B | 10 µM | 35.2% | [1] |
Protection rate was calculated based on cell viability assessed by MTT assay after exposure to 400 µM H₂O₂ for 1 hour.[1]
Table 2: Overview of Neuroprotective Effects of Various Salvianolic Acids on PC12 Cells
| Salvianolic Acid | Model of Injury | Key Protective Effects | Observed Mechanisms |
| This compound | Hydrogen Peroxide (H₂O₂) | Increased cell viability | Not yet elucidated |
| Salvianolic Acid B | Hydrogen Peroxide (H₂O₂) | Increased cell survival, decreased LDH release, reduced intracellular Ca²⁺, decreased caspase-3 activity, increased antioxidant enzyme activity (SOD, CAT, GSH-Px) | Activation of PI3K/AKT and MEK/ERK pathways, upregulation of miR-26a |
| Salvianolic Acid A & B | Amyloid-beta (Aβ₄₂) | Reduced Aβ₄₂ fibrillation, ameliorated Aβ₄₂-induced cell death | Inhibition of Aβ₄₂ aggregation |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on published studies on salvianolic acids and PC12 cells.
Cell Culture and Induction of Injury
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is replaced every 2 days.
-
Induction of Oxidative Stress: To model neurodegenerative conditions, PC12 cells are typically exposed to an injurious agent such as hydrogen peroxide (H₂O₂). A common protocol involves treating the cells with a specific concentration of H₂O₂ (e.g., 150 µM or 400 µM) for a defined period (e.g., 1 to 24 hours).[1][2]
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: PC12 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 6 hours) before the addition of the injurious agent (e.g., H₂O₂).
-
Incubation: After co-incubation with the injurious agent, the medium is removed.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated cells). The protection rate can be calculated using the formula: (Viability of treated group - Viability of model group) / (Viability of control group - Viability of model group) x 100%.
Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis (programmed cell death) induced by the injurious agent and the protective effect of the compound.
-
Cell Preparation: After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of ROS, which are key mediators of oxidative stress.
-
Cell Preparation: PC12 cells are seeded in appropriate culture plates or wells.
-
Treatment: Cells are treated with this compound and the injurious agent as described for the cell viability assay.
-
Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. A decrease in fluorescence in the treated group compared to the injury model group indicates a reduction in ROS levels.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for this compound
While the specific signaling pathways for this compound in PC12 cells have not been fully elucidated, studies on the closely related Salvianolic acid B suggest the involvement of pro-survival pathways.
Caption: Putative neuroprotective signaling pathways of this compound in PC12 cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound on PC12 cells.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Biological Activities of Novel Salvianolic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salvianolic acids are a class of water-soluble phenolic acids predominantly extracted from the root of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine for treating cardiovascular diseases.[1][2] These compounds, particularly Salvianolic acid A (SAA) and Salvianolic acid B (SAB), are recognized for their potent antioxidant properties.[2][3] Recent research has expanded to explore novel derivatives and their multifaceted in vitro biological activities, revealing significant potential in anti-inflammatory, anticancer, and neuroprotective applications.[3][4] This guide provides a comprehensive overview of these activities, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
In Vitro Antioxidant and Radical Scavenging Activities
Salvianolic acids exert strong antioxidant effects primarily due to their polyphenolic structure, which enables them to act as potent free radical scavengers.[2] Their ability to neutralize reactive oxygen species (ROS) is a foundational mechanism for many of their other biological activities.[5]
Quantitative Data: Antioxidant Activity
The antioxidant capacity of various salvianolic acids has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used for comparison.
| Compound | Assay | IC50 / EC50 | Reference Compound | Notes |
| Salvianolic Acid B (SAB) | DPPH Radical Scavenging | 2.71 µmol/L | Rutin (7.08 µmol/L) | SAB showed significantly higher activity than the positive control.[6] |
| GFS (S. miltiorrhiza fermented with G. luteus) | DPPH Radical Scavenging | 25.0 µg/ml | NFS (30.9 µg/ml) | Fermentation enriched salvianolic acid B content, enhancing antioxidant activity.[6] |
| E-DRS (Novel SAA analog) | Superoxide Anion Scavenging | - | Ascorbic acid, SAA, Rutin, Resveratrol (B1683913) | Activity ranking: Ascorbic acid > E-DRS > SAA ≥ Rutin > Resveratrol.[7] |
| E-DRS (Novel SAA analog) | DPPH Radical Scavenging | - | Rutin, Ascorbic acid, SAA, Resveratrol | Activity ranking: Rutin > E-DRS ≥ Ascorbic acid > SAA > Resveratrol.[7] |
| Salvianolic Acid B (SAB) | DPPH, ABTS, HO•, O2•- Radicals | Higher than Vitamin C | Vitamin C | SAB showed lower iron chelating and H2O2 scavenging activity than Vitamin C.[2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a generalized procedure for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To measure the ability of a test compound (e.g., a novel salvianolic acid) to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (Salvianolic acids)
-
Positive control (e.g., Ascorbic acid, Trolox, Rutin)[6]
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Samples: Dissolve the salvianolic acid and the positive control in methanol to create a series of concentrations.
-
Assay Reaction: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add an equal volume of the different concentrations of the test sample, positive control, or methanol (as a blank) to the wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the scavenging percentage against the concentrations of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from the graph.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Salvianolic acids can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[8][9]
Caption: Nrf2 pathway activation by salvianolic acids.
In Vitro Anti-inflammatory Activities
Chronic inflammation is implicated in numerous diseases. Salvianolic acids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10]
Quantitative Data: Anti-inflammatory Effects
| Compound | Cell Line / Model | Target / Effect Measured | Concentration | Result |
| Salvianolic Acid B (SAB) | TNF-α-treated HAECs | VCAM-1, ICAM-1 Expression | 1-20 µg/ml | Dose-dependent attenuation.[2] |
| Salvianolic Acid B (SAB) | IL-1β-induced Chondrocytes | IL-6, IL-17, TNF-α Secretion | 40 µM, 80 µM | Significant, dose-dependent inhibition of cytokine secretion.[11] |
| Salvianolic Acid A (SAA) | LPS-stimulated RAW264.7 | NO, TNF-α, IL-6 Production | 125-500 µM | Dose-dependent suppression of pro-inflammatory mediators.[10] |
| Salvianolic Acid C (SalC) | LPS-stimulated Microglia | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Not Specified | Reversed the inflammatory response induced by LPS.[9] |
| Isosalvianolic acid A-1 (C1) | Zebrafish Inflammation Model | Neutrophil Migration | Not Specified | Inhibited neutrophil migration.[12] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines a general method for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with salvianolic acids.[12]
Objective: To measure the effect of a salvianolic acid on the production of specific cytokines by immune cells (e.g., LPS-stimulated macrophages).
Materials:
-
RAW 264.7 macrophages or other suitable immune cells
-
Lipopolysaccharide (LPS) to induce inflammation
-
Test compound (Salvianolic acid)
-
Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α)
-
96-well ELISA plate (pre-coated with capture antibody)
-
Wash buffer, Assay diluent, Substrate solution, Stop solution (typically provided in the kit)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells in a culture plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the salvianolic acid for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated, LPS only). d. Incubate for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines. Centrifuge to remove any cell debris.
-
ELISA Procedure (as per kit instructions): a. Add standards and samples (supernatants) to the wells of the pre-coated ELISA plate. Incubate to allow the cytokine to bind to the capture antibody. b. Wash the plate multiple times to remove unbound substances. c. Add the detection antibody (conjugated to an enzyme like HRP). Incubate to form a sandwich complex. d. Wash the plate again. e. Add the substrate solution. The enzyme will catalyze a color change. Incubate in the dark. f. Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.
-
Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the test samples.
Signaling Pathway: Inhibition of NF-κB Activation
A primary anti-inflammatory mechanism of salvianolic acids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2][5][9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Salvianolic acids can prevent this process.[9]
References
- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]
- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 6. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel salvianolic acid A analog with resveratrol structure and its antioxidant activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico analysis and experimental validation of molecular mechanisms of salvianolic acid A‐inhibited LPS‐stimulated inflammation, in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 12. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Biological Activities of Novel Salvianolic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salvianolic acids are a class of water-soluble phenolic acids predominantly extracted from the root of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine for treating cardiovascular diseases.[1][2] These compounds, particularly Salvianolic acid A (SAA) and Salvianolic acid B (SAB), are recognized for their potent antioxidant properties.[2][3] Recent research has expanded to explore novel derivatives and their multifaceted in vitro biological activities, revealing significant potential in anti-inflammatory, anticancer, and neuroprotective applications.[3][4] This guide provides a comprehensive overview of these activities, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
In Vitro Antioxidant and Radical Scavenging Activities
Salvianolic acids exert strong antioxidant effects primarily due to their polyphenolic structure, which enables them to act as potent free radical scavengers.[2] Their ability to neutralize reactive oxygen species (ROS) is a foundational mechanism for many of their other biological activities.[5]
Quantitative Data: Antioxidant Activity
The antioxidant capacity of various salvianolic acids has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used for comparison.
| Compound | Assay | IC50 / EC50 | Reference Compound | Notes |
| Salvianolic Acid B (SAB) | DPPH Radical Scavenging | 2.71 µmol/L | Rutin (7.08 µmol/L) | SAB showed significantly higher activity than the positive control.[6] |
| GFS (S. miltiorrhiza fermented with G. luteus) | DPPH Radical Scavenging | 25.0 µg/ml | NFS (30.9 µg/ml) | Fermentation enriched salvianolic acid B content, enhancing antioxidant activity.[6] |
| E-DRS (Novel SAA analog) | Superoxide Anion Scavenging | - | Ascorbic acid, SAA, Rutin, Resveratrol (B1683913) | Activity ranking: Ascorbic acid > E-DRS > SAA ≥ Rutin > Resveratrol.[7] |
| E-DRS (Novel SAA analog) | DPPH Radical Scavenging | - | Rutin, Ascorbic acid, SAA, Resveratrol | Activity ranking: Rutin > E-DRS ≥ Ascorbic acid > SAA > Resveratrol.[7] |
| Salvianolic Acid B (SAB) | DPPH, ABTS, HO•, O2•- Radicals | Higher than Vitamin C | Vitamin C | SAB showed lower iron chelating and H2O2 scavenging activity than Vitamin C.[2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a generalized procedure for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To measure the ability of a test compound (e.g., a novel salvianolic acid) to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (Salvianolic acids)
-
Positive control (e.g., Ascorbic acid, Trolox, Rutin)[6]
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Samples: Dissolve the salvianolic acid and the positive control in methanol to create a series of concentrations.
-
Assay Reaction: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add an equal volume of the different concentrations of the test sample, positive control, or methanol (as a blank) to the wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the scavenging percentage against the concentrations of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from the graph.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Salvianolic acids can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[8][9]
Caption: Nrf2 pathway activation by salvianolic acids.
In Vitro Anti-inflammatory Activities
Chronic inflammation is implicated in numerous diseases. Salvianolic acids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10]
Quantitative Data: Anti-inflammatory Effects
| Compound | Cell Line / Model | Target / Effect Measured | Concentration | Result |
| Salvianolic Acid B (SAB) | TNF-α-treated HAECs | VCAM-1, ICAM-1 Expression | 1-20 µg/ml | Dose-dependent attenuation.[2] |
| Salvianolic Acid B (SAB) | IL-1β-induced Chondrocytes | IL-6, IL-17, TNF-α Secretion | 40 µM, 80 µM | Significant, dose-dependent inhibition of cytokine secretion.[11] |
| Salvianolic Acid A (SAA) | LPS-stimulated RAW264.7 | NO, TNF-α, IL-6 Production | 125-500 µM | Dose-dependent suppression of pro-inflammatory mediators.[10] |
| Salvianolic Acid C (SalC) | LPS-stimulated Microglia | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Not Specified | Reversed the inflammatory response induced by LPS.[9] |
| Isosalvianolic acid A-1 (C1) | Zebrafish Inflammation Model | Neutrophil Migration | Not Specified | Inhibited neutrophil migration.[12] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines a general method for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with salvianolic acids.[12]
Objective: To measure the effect of a salvianolic acid on the production of specific cytokines by immune cells (e.g., LPS-stimulated macrophages).
Materials:
-
RAW 264.7 macrophages or other suitable immune cells
-
Lipopolysaccharide (LPS) to induce inflammation
-
Test compound (Salvianolic acid)
-
Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α)
-
96-well ELISA plate (pre-coated with capture antibody)
-
Wash buffer, Assay diluent, Substrate solution, Stop solution (typically provided in the kit)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells in a culture plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the salvianolic acid for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated, LPS only). d. Incubate for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines. Centrifuge to remove any cell debris.
-
ELISA Procedure (as per kit instructions): a. Add standards and samples (supernatants) to the wells of the pre-coated ELISA plate. Incubate to allow the cytokine to bind to the capture antibody. b. Wash the plate multiple times to remove unbound substances. c. Add the detection antibody (conjugated to an enzyme like HRP). Incubate to form a sandwich complex. d. Wash the plate again. e. Add the substrate solution. The enzyme will catalyze a color change. Incubate in the dark. f. Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.
-
Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the test samples.
Signaling Pathway: Inhibition of NF-κB Activation
A primary anti-inflammatory mechanism of salvianolic acids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2][5][9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Salvianolic acids can prevent this process.[9]
References
- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]
- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 6. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel salvianolic acid A analog with resveratrol structure and its antioxidant activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico analysis and experimental validation of molecular mechanisms of salvianolic acid A‐inhibited LPS‐stimulated inflammation, in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 12. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Biological Activities of Novel Salvianolic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salvianolic acids are a class of water-soluble phenolic acids predominantly extracted from the root of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine for treating cardiovascular diseases.[1][2] These compounds, particularly Salvianolic acid A (SAA) and Salvianolic acid B (SAB), are recognized for their potent antioxidant properties.[2][3] Recent research has expanded to explore novel derivatives and their multifaceted in vitro biological activities, revealing significant potential in anti-inflammatory, anticancer, and neuroprotective applications.[3][4] This guide provides a comprehensive overview of these activities, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
In Vitro Antioxidant and Radical Scavenging Activities
Salvianolic acids exert strong antioxidant effects primarily due to their polyphenolic structure, which enables them to act as potent free radical scavengers.[2] Their ability to neutralize reactive oxygen species (ROS) is a foundational mechanism for many of their other biological activities.[5]
Quantitative Data: Antioxidant Activity
The antioxidant capacity of various salvianolic acids has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used for comparison.
| Compound | Assay | IC50 / EC50 | Reference Compound | Notes |
| Salvianolic Acid B (SAB) | DPPH Radical Scavenging | 2.71 µmol/L | Rutin (7.08 µmol/L) | SAB showed significantly higher activity than the positive control.[6] |
| GFS (S. miltiorrhiza fermented with G. luteus) | DPPH Radical Scavenging | 25.0 µg/ml | NFS (30.9 µg/ml) | Fermentation enriched salvianolic acid B content, enhancing antioxidant activity.[6] |
| E-DRS (Novel SAA analog) | Superoxide Anion Scavenging | - | Ascorbic acid, SAA, Rutin, Resveratrol | Activity ranking: Ascorbic acid > E-DRS > SAA ≥ Rutin > Resveratrol.[7] |
| E-DRS (Novel SAA analog) | DPPH Radical Scavenging | - | Rutin, Ascorbic acid, SAA, Resveratrol | Activity ranking: Rutin > E-DRS ≥ Ascorbic acid > SAA > Resveratrol.[7] |
| Salvianolic Acid B (SAB) | DPPH, ABTS, HO•, O2•- Radicals | Higher than Vitamin C | Vitamin C | SAB showed lower iron chelating and H2O2 scavenging activity than Vitamin C.[2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a generalized procedure for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To measure the ability of a test compound (e.g., a novel salvianolic acid) to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Salvianolic acids)
-
Positive control (e.g., Ascorbic acid, Trolox, Rutin)[6]
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Samples: Dissolve the salvianolic acid and the positive control in methanol to create a series of concentrations.
-
Assay Reaction: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add an equal volume of the different concentrations of the test sample, positive control, or methanol (as a blank) to the wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the scavenging percentage against the concentrations of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from the graph.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Salvianolic acids can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[8][9]
Caption: Nrf2 pathway activation by salvianolic acids.
In Vitro Anti-inflammatory Activities
Chronic inflammation is implicated in numerous diseases. Salvianolic acids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10]
Quantitative Data: Anti-inflammatory Effects
| Compound | Cell Line / Model | Target / Effect Measured | Concentration | Result |
| Salvianolic Acid B (SAB) | TNF-α-treated HAECs | VCAM-1, ICAM-1 Expression | 1-20 µg/ml | Dose-dependent attenuation.[2] |
| Salvianolic Acid B (SAB) | IL-1β-induced Chondrocytes | IL-6, IL-17, TNF-α Secretion | 40 µM, 80 µM | Significant, dose-dependent inhibition of cytokine secretion.[11] |
| Salvianolic Acid A (SAA) | LPS-stimulated RAW264.7 | NO, TNF-α, IL-6 Production | 125-500 µM | Dose-dependent suppression of pro-inflammatory mediators.[10] |
| Salvianolic Acid C (SalC) | LPS-stimulated Microglia | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Not Specified | Reversed the inflammatory response induced by LPS.[9] |
| Isosalvianolic acid A-1 (C1) | Zebrafish Inflammation Model | Neutrophil Migration | Not Specified | Inhibited neutrophil migration.[12] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines a general method for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with salvianolic acids.[12]
Objective: To measure the effect of a salvianolic acid on the production of specific cytokines by immune cells (e.g., LPS-stimulated macrophages).
Materials:
-
RAW 264.7 macrophages or other suitable immune cells
-
Lipopolysaccharide (LPS) to induce inflammation
-
Test compound (Salvianolic acid)
-
Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α)
-
96-well ELISA plate (pre-coated with capture antibody)
-
Wash buffer, Assay diluent, Substrate solution, Stop solution (typically provided in the kit)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells in a culture plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the salvianolic acid for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated, LPS only). d. Incubate for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines. Centrifuge to remove any cell debris.
-
ELISA Procedure (as per kit instructions): a. Add standards and samples (supernatants) to the wells of the pre-coated ELISA plate. Incubate to allow the cytokine to bind to the capture antibody. b. Wash the plate multiple times to remove unbound substances. c. Add the detection antibody (conjugated to an enzyme like HRP). Incubate to form a sandwich complex. d. Wash the plate again. e. Add the substrate solution. The enzyme will catalyze a color change. Incubate in the dark. f. Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.
-
Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the test samples.
Signaling Pathway: Inhibition of NF-κB Activation
A primary anti-inflammatory mechanism of salvianolic acids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2][5][9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Salvianolic acids can prevent this process.[9]
References
- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]
- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 6. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel salvianolic acid A analog with resveratrol structure and its antioxidant activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico analysis and experimental validation of molecular mechanisms of salvianolic acid A‐inhibited LPS‐stimulated inflammation, in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 12. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Synthesis Methods for Salvianolic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current chemical synthesis strategies for salvianolic acid derivatives, a class of potent antioxidant compounds with significant therapeutic potential. The guide details various synthetic approaches, presents key quantitative data in a structured format, and includes detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the biosynthetic pathways of salvianolic acids and the key signaling pathways they modulate, offering a deeper understanding of their biological context.
Chemical Synthesis of Salvianolic Acid Derivatives
The complex structures of salvianolic acids, characterized by multiple chiral centers and phenolic hydroxyl groups, present considerable challenges to synthetic chemists. Research has led to the development of several strategies for the synthesis of these molecules and their analogues.
Total Synthesis of Salvianolic Acid C and Related Compounds
The first total synthesis of salvianolic acid C, as well as the related natural products tournefolic acid A and tournefolal, has been achieved. A key strategy in these syntheses involves the construction of the core benzofuran (B130515) skeletons through selective iodination and Sonogashira coupling reactions[1].
Synthesis of Methylated Analogues of Salvianolic Acid C
A total synthesis of (+)-pentamethylsalvianolic acid C, a methylated analogue, has been reported. This approach offers practical alternatives to previous methods and is notable for several key aspects[2]:
-
An economical Copper(I)-catalyzed acetylide coupling.
-
Unique carboxyl activation conditions utilizing microwave irradiation.
-
A novel lipase-catalyzed kinetic resolution of a racemic secondary alcohol intermediate.
The synthesis of this methylated analogue is significant as it is expected to improve the bioavailability of the natural product, potentially broadening its bioactivity applications[2].
Synthesis of Salvianolic Acid B Intermediates
The synthesis of dihydrobenzofuranoid compounds, which are important intermediates for salvianolic acid B, has been explored. One reported route starts from 3-hydroxy-4-methoxybenzaldehyde and proceeds through a six-step reaction sequence involving bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, and cyclization, affording the intermediate in a 21.4% overall yield[3]. Another approach utilizes 3-Hydroxy-p-anisaldehyde as the starting material, followed by acetylation, Fries rearrangement, and Willgerodt rearrangement[3].
General Synthetic Strategies for Salvianolic Acid Derivatives
A palladium-mediated synthesis has been developed to create a common synthon for the synthesis of antioxidant analogues of naturally occurring salvianolic acids. This method allows for the generation of analogues with a balanced lipophilicity/hydrophilicity, which may be beneficial for developing LDL antioxidants.
Quantitative Data on Synthetic Methods
The following tables summarize the available quantitative data for the synthesis of various salvianolic acid derivatives and their intermediates.
| Derivative/Intermediate | Key Reaction Steps | Starting Material | Overall Yield | Reference |
| (+)-Pentamethylsalvianolic acid C | Cu(I) acetylide coupling, microwave-assisted carboxyl activation, lipase-catalyzed kinetic resolution | Not specified in abstract | Not specified in abstract | |
| Dihydrobenzofuranoid Intermediate for Salvianolic Acid B | Bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, cyclization | 3-hydroxy-4-methoxybenzaldehyde | 21.4% | |
| Salvianolic Acid C, Tournefolic Acid A, Tournefolal | Selective iodination, Sonogashira reaction | Not specified in abstract | Not specified in abstract |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. Below are outlines of key experimental procedures found in the literature.
Synthesis of a Dihydrobenzofuranoid Intermediate for Salvianolic Acid B
A six-step synthesis was employed, starting from 3-hydroxy-4-methoxybenzaldehyde. The key steps included:
-
Bromination: Introduction of a bromine atom to the aromatic ring.
-
Esterification: Protection of the carboxylic acid functionality.
-
Acetalization: Protection of the aldehyde group.
-
Nucleophilic reaction: Formation of a key carbon-carbon bond.
-
Hydrolysis: Deprotection of the acetal.
-
Cyclization: Formation of the dihydrobenzofuran ring.
Note: Specific reagents, solvents, temperatures, and reaction times for each step are detailed in the source publication. The overall yield for this sequence was reported to be 21.4%. The structure of the final intermediate was confirmed by 1H NMR and MS analysis.
Total Synthesis of (+)-Pentamethylsalvianolic Acid C
The synthesis of this methylated derivative involved several innovative steps:
-
Cu(I) Acetylide Coupling: An economical method for forming a key carbon-carbon bond.
-
Microwave-Assisted Carboxyl Activation: A rapid and efficient method for activating a carboxylic acid for subsequent coupling.
-
Lipase-Catalyzed Kinetic Resolution: Enzymatic resolution of a racemic secondary alcohol to obtain the desired enantiomer.
Note: The full experimental details, including specific conditions and characterization data, are available in the cited research article.
Biosynthesis of Salvianolic Acids
Understanding the natural production of salvianolic acids in plants can provide insights for both synthetic and biotechnological approaches. The biosynthesis of salvianolic acid B is believed to be derived from rosmarinic acid.
Signaling Pathways Modulated by Salvianolic Acid Derivatives
Salvianolic acids exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is critical for drug development.
MAPK Signaling Pathway
Salvianolic acids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation. Salvianolic acids have been demonstrated to inhibit this pathway, contributing to their anti-inflammatory effects.
This guide provides a foundational understanding of the chemical synthesis of salvianolic acid derivatives. For researchers and drug development professionals, the provided synthetic strategies, quantitative data, and insights into the biological mechanisms of these compounds will be valuable for advancing the development of new therapeutics based on these potent natural products. Further detailed experimental procedures can be found in the supplementary information of the referenced scientific publications.
References
Chemical Synthesis Methods for Salvianolic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current chemical synthesis strategies for salvianolic acid derivatives, a class of potent antioxidant compounds with significant therapeutic potential. The guide details various synthetic approaches, presents key quantitative data in a structured format, and includes detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the biosynthetic pathways of salvianolic acids and the key signaling pathways they modulate, offering a deeper understanding of their biological context.
Chemical Synthesis of Salvianolic Acid Derivatives
The complex structures of salvianolic acids, characterized by multiple chiral centers and phenolic hydroxyl groups, present considerable challenges to synthetic chemists. Research has led to the development of several strategies for the synthesis of these molecules and their analogues.
Total Synthesis of Salvianolic Acid C and Related Compounds
The first total synthesis of salvianolic acid C, as well as the related natural products tournefolic acid A and tournefolal, has been achieved. A key strategy in these syntheses involves the construction of the core benzofuran (B130515) skeletons through selective iodination and Sonogashira coupling reactions[1].
Synthesis of Methylated Analogues of Salvianolic Acid C
A total synthesis of (+)-pentamethylsalvianolic acid C, a methylated analogue, has been reported. This approach offers practical alternatives to previous methods and is notable for several key aspects[2]:
-
An economical Copper(I)-catalyzed acetylide coupling.
-
Unique carboxyl activation conditions utilizing microwave irradiation.
-
A novel lipase-catalyzed kinetic resolution of a racemic secondary alcohol intermediate.
The synthesis of this methylated analogue is significant as it is expected to improve the bioavailability of the natural product, potentially broadening its bioactivity applications[2].
Synthesis of Salvianolic Acid B Intermediates
The synthesis of dihydrobenzofuranoid compounds, which are important intermediates for salvianolic acid B, has been explored. One reported route starts from 3-hydroxy-4-methoxybenzaldehyde and proceeds through a six-step reaction sequence involving bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, and cyclization, affording the intermediate in a 21.4% overall yield[3]. Another approach utilizes 3-Hydroxy-p-anisaldehyde as the starting material, followed by acetylation, Fries rearrangement, and Willgerodt rearrangement[3].
General Synthetic Strategies for Salvianolic Acid Derivatives
A palladium-mediated synthesis has been developed to create a common synthon for the synthesis of antioxidant analogues of naturally occurring salvianolic acids. This method allows for the generation of analogues with a balanced lipophilicity/hydrophilicity, which may be beneficial for developing LDL antioxidants.
Quantitative Data on Synthetic Methods
The following tables summarize the available quantitative data for the synthesis of various salvianolic acid derivatives and their intermediates.
| Derivative/Intermediate | Key Reaction Steps | Starting Material | Overall Yield | Reference |
| (+)-Pentamethylsalvianolic acid C | Cu(I) acetylide coupling, microwave-assisted carboxyl activation, lipase-catalyzed kinetic resolution | Not specified in abstract | Not specified in abstract | |
| Dihydrobenzofuranoid Intermediate for Salvianolic Acid B | Bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, cyclization | 3-hydroxy-4-methoxybenzaldehyde | 21.4% | |
| Salvianolic Acid C, Tournefolic Acid A, Tournefolal | Selective iodination, Sonogashira reaction | Not specified in abstract | Not specified in abstract |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. Below are outlines of key experimental procedures found in the literature.
Synthesis of a Dihydrobenzofuranoid Intermediate for Salvianolic Acid B
A six-step synthesis was employed, starting from 3-hydroxy-4-methoxybenzaldehyde. The key steps included:
-
Bromination: Introduction of a bromine atom to the aromatic ring.
-
Esterification: Protection of the carboxylic acid functionality.
-
Acetalization: Protection of the aldehyde group.
-
Nucleophilic reaction: Formation of a key carbon-carbon bond.
-
Hydrolysis: Deprotection of the acetal.
-
Cyclization: Formation of the dihydrobenzofuran ring.
Note: Specific reagents, solvents, temperatures, and reaction times for each step are detailed in the source publication. The overall yield for this sequence was reported to be 21.4%. The structure of the final intermediate was confirmed by 1H NMR and MS analysis.
Total Synthesis of (+)-Pentamethylsalvianolic Acid C
The synthesis of this methylated derivative involved several innovative steps:
-
Cu(I) Acetylide Coupling: An economical method for forming a key carbon-carbon bond.
-
Microwave-Assisted Carboxyl Activation: A rapid and efficient method for activating a carboxylic acid for subsequent coupling.
-
Lipase-Catalyzed Kinetic Resolution: Enzymatic resolution of a racemic secondary alcohol to obtain the desired enantiomer.
Note: The full experimental details, including specific conditions and characterization data, are available in the cited research article.
Biosynthesis of Salvianolic Acids
Understanding the natural production of salvianolic acids in plants can provide insights for both synthetic and biotechnological approaches. The biosynthesis of salvianolic acid B is believed to be derived from rosmarinic acid.
Signaling Pathways Modulated by Salvianolic Acid Derivatives
Salvianolic acids exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is critical for drug development.
MAPK Signaling Pathway
Salvianolic acids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation. Salvianolic acids have been demonstrated to inhibit this pathway, contributing to their anti-inflammatory effects.
This guide provides a foundational understanding of the chemical synthesis of salvianolic acid derivatives. For researchers and drug development professionals, the provided synthetic strategies, quantitative data, and insights into the biological mechanisms of these compounds will be valuable for advancing the development of new therapeutics based on these potent natural products. Further detailed experimental procedures can be found in the supplementary information of the referenced scientific publications.
References
Chemical Synthesis Methods for Salvianolic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current chemical synthesis strategies for salvianolic acid derivatives, a class of potent antioxidant compounds with significant therapeutic potential. The guide details various synthetic approaches, presents key quantitative data in a structured format, and includes detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the biosynthetic pathways of salvianolic acids and the key signaling pathways they modulate, offering a deeper understanding of their biological context.
Chemical Synthesis of Salvianolic Acid Derivatives
The complex structures of salvianolic acids, characterized by multiple chiral centers and phenolic hydroxyl groups, present considerable challenges to synthetic chemists. Research has led to the development of several strategies for the synthesis of these molecules and their analogues.
Total Synthesis of Salvianolic Acid C and Related Compounds
The first total synthesis of salvianolic acid C, as well as the related natural products tournefolic acid A and tournefolal, has been achieved. A key strategy in these syntheses involves the construction of the core benzofuran skeletons through selective iodination and Sonogashira coupling reactions[1].
Synthesis of Methylated Analogues of Salvianolic Acid C
A total synthesis of (+)-pentamethylsalvianolic acid C, a methylated analogue, has been reported. This approach offers practical alternatives to previous methods and is notable for several key aspects[2]:
-
An economical Copper(I)-catalyzed acetylide coupling.
-
Unique carboxyl activation conditions utilizing microwave irradiation.
-
A novel lipase-catalyzed kinetic resolution of a racemic secondary alcohol intermediate.
The synthesis of this methylated analogue is significant as it is expected to improve the bioavailability of the natural product, potentially broadening its bioactivity applications[2].
Synthesis of Salvianolic Acid B Intermediates
The synthesis of dihydrobenzofuranoid compounds, which are important intermediates for salvianolic acid B, has been explored. One reported route starts from 3-hydroxy-4-methoxybenzaldehyde and proceeds through a six-step reaction sequence involving bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, and cyclization, affording the intermediate in a 21.4% overall yield[3]. Another approach utilizes 3-Hydroxy-p-anisaldehyde as the starting material, followed by acetylation, Fries rearrangement, and Willgerodt rearrangement[3].
General Synthetic Strategies for Salvianolic Acid Derivatives
A palladium-mediated synthesis has been developed to create a common synthon for the synthesis of antioxidant analogues of naturally occurring salvianolic acids. This method allows for the generation of analogues with a balanced lipophilicity/hydrophilicity, which may be beneficial for developing LDL antioxidants.
Quantitative Data on Synthetic Methods
The following tables summarize the available quantitative data for the synthesis of various salvianolic acid derivatives and their intermediates.
| Derivative/Intermediate | Key Reaction Steps | Starting Material | Overall Yield | Reference |
| (+)-Pentamethylsalvianolic acid C | Cu(I) acetylide coupling, microwave-assisted carboxyl activation, lipase-catalyzed kinetic resolution | Not specified in abstract | Not specified in abstract | |
| Dihydrobenzofuranoid Intermediate for Salvianolic Acid B | Bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, cyclization | 3-hydroxy-4-methoxybenzaldehyde | 21.4% | |
| Salvianolic Acid C, Tournefolic Acid A, Tournefolal | Selective iodination, Sonogashira reaction | Not specified in abstract | Not specified in abstract |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. Below are outlines of key experimental procedures found in the literature.
Synthesis of a Dihydrobenzofuranoid Intermediate for Salvianolic Acid B
A six-step synthesis was employed, starting from 3-hydroxy-4-methoxybenzaldehyde. The key steps included:
-
Bromination: Introduction of a bromine atom to the aromatic ring.
-
Esterification: Protection of the carboxylic acid functionality.
-
Acetalization: Protection of the aldehyde group.
-
Nucleophilic reaction: Formation of a key carbon-carbon bond.
-
Hydrolysis: Deprotection of the acetal.
-
Cyclization: Formation of the dihydrobenzofuran ring.
Note: Specific reagents, solvents, temperatures, and reaction times for each step are detailed in the source publication. The overall yield for this sequence was reported to be 21.4%. The structure of the final intermediate was confirmed by 1H NMR and MS analysis.
Total Synthesis of (+)-Pentamethylsalvianolic Acid C
The synthesis of this methylated derivative involved several innovative steps:
-
Cu(I) Acetylide Coupling: An economical method for forming a key carbon-carbon bond.
-
Microwave-Assisted Carboxyl Activation: A rapid and efficient method for activating a carboxylic acid for subsequent coupling.
-
Lipase-Catalyzed Kinetic Resolution: Enzymatic resolution of a racemic secondary alcohol to obtain the desired enantiomer.
Note: The full experimental details, including specific conditions and characterization data, are available in the cited research article.
Biosynthesis of Salvianolic Acids
Understanding the natural production of salvianolic acids in plants can provide insights for both synthetic and biotechnological approaches. The biosynthesis of salvianolic acid B is believed to be derived from rosmarinic acid.
Signaling Pathways Modulated by Salvianolic Acid Derivatives
Salvianolic acids exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is critical for drug development.
MAPK Signaling Pathway
Salvianolic acids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation. Salvianolic acids have been demonstrated to inhibit this pathway, contributing to their anti-inflammatory effects.
This guide provides a foundational understanding of the chemical synthesis of salvianolic acid derivatives. For researchers and drug development professionals, the provided synthetic strategies, quantitative data, and insights into the biological mechanisms of these compounds will be valuable for advancing the development of new therapeutics based on these potent natural products. Further detailed experimental procedures can be found in the supplementary information of the referenced scientific publications.
References
Methodological & Application
Application Notes and Protocols for Salvianolic Acid Y in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid Y is a recently identified phenolic acid isolated from Salvia officinalis. Structurally similar to the well-studied salvianolic acid B, it has demonstrated significant potential as a cytoprotective agent.[1] Initial in vitro studies have highlighted its efficacy in protecting neuronal cells from oxidative stress-induced injury, suggesting its promise for further investigation in the context of neurodegenerative diseases and other pathologies involving oxidative damage.[1] These application notes provide a summary of the current, albeit limited, experimental data and a detailed protocol for utilizing this compound in a cell culture setting.
Application Notes
Biological Activity
The primary reported biological activity of this compound in a cell culture model is its neuroprotective effect. In a study utilizing the rat pheochromocytoma cell line (PC12), this compound demonstrated a superior ability to protect these cells from hydrogen peroxide (H₂O₂)-induced injury compared to Salvianolic acid B.[1] This suggests that this compound is a potent antioxidant.
While experimental data is sparse, a computational study on "Salvianolic acid for injection," which contains this compound, predicted that it may have an inhibitory effect on the enzymes PTGS1 and PTGS2 (Prostaglandin-Endoperoxide Synthase 1 and 2, also known as COX-1 and COX-2).[2] These enzymes are key mediators of inflammation, suggesting a potential anti-inflammatory role for this compound that warrants experimental validation.
Mechanism of Action
The precise signaling pathways through which this compound exerts its protective effects have not yet been experimentally elucidated. However, other major salvianolic acids, such as A and B, are known to modulate several key signaling networks, including the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial in regulating cell survival, apoptosis, and inflammation.[3][4] It is plausible that this compound may act through similar mechanisms, but further research is required for confirmation.
Quantitative Data
The following table summarizes the comparative cytoprotective effects of this compound and Salvianolic acid B against H₂O₂-induced injury in PC12 cells.
| Compound | Cell Line | Insult | Assay | Protection Rate (%) | Reference |
| This compound | PC12 | H₂O₂ | Cell Viability | 54.2 | [1] |
| Salvianolic acid B | PC12 | H₂O₂ | Cell Viability | 35.2 | [1] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound Against Oxidative Stress
This protocol details the methodology for evaluating the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced injury in the PC12 rat pheochromocytoma cell line, a common in vitro model for neuroprotection studies.
Materials:
-
This compound
-
PC12 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., CCK-8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 1 x 10⁵ cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or sterile water) and dilute to final working concentrations with cell culture medium.
-
Remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. It is advisable to test a range of concentrations to determine the optimal protective dose.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Incubate the cells for a predetermined pretreatment time (e.g., 2-4 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (e.g., 100-200 µM).
-
After the pretreatment period, add the H₂O₂ solution to the wells (except for the control group, which receives only fresh medium).
-
Incubate for the required duration to induce cell injury (e.g., 4-6 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
The protection rate can be calculated using the formula: [(Absorbance(Sal Y + H₂O₂) - Absorbance(H₂O₂)) / (Absorbance(Control) - Absorbance(H₂O₂))] x 100%.
-
Visualizations
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Potential Signaling Pathways Modulated by Salvianolic Acids (A & B) - For Reference
Disclaimer: The following pathways are known to be modulated by Salvianolic acids A and B. Their relevance to this compound's mechanism of action is yet to be experimentally confirmed.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling cascade by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvianolic Acid Y in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid Y is a recently identified phenolic acid isolated from Salvia officinalis. Structurally similar to the well-studied salvianolic acid B, it has demonstrated significant potential as a cytoprotective agent.[1] Initial in vitro studies have highlighted its efficacy in protecting neuronal cells from oxidative stress-induced injury, suggesting its promise for further investigation in the context of neurodegenerative diseases and other pathologies involving oxidative damage.[1] These application notes provide a summary of the current, albeit limited, experimental data and a detailed protocol for utilizing this compound in a cell culture setting.
Application Notes
Biological Activity
The primary reported biological activity of this compound in a cell culture model is its neuroprotective effect. In a study utilizing the rat pheochromocytoma cell line (PC12), this compound demonstrated a superior ability to protect these cells from hydrogen peroxide (H₂O₂)-induced injury compared to Salvianolic acid B.[1] This suggests that this compound is a potent antioxidant.
While experimental data is sparse, a computational study on "Salvianolic acid for injection," which contains this compound, predicted that it may have an inhibitory effect on the enzymes PTGS1 and PTGS2 (Prostaglandin-Endoperoxide Synthase 1 and 2, also known as COX-1 and COX-2).[2] These enzymes are key mediators of inflammation, suggesting a potential anti-inflammatory role for this compound that warrants experimental validation.
Mechanism of Action
The precise signaling pathways through which this compound exerts its protective effects have not yet been experimentally elucidated. However, other major salvianolic acids, such as A and B, are known to modulate several key signaling networks, including the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial in regulating cell survival, apoptosis, and inflammation.[3][4] It is plausible that this compound may act through similar mechanisms, but further research is required for confirmation.
Quantitative Data
The following table summarizes the comparative cytoprotective effects of this compound and Salvianolic acid B against H₂O₂-induced injury in PC12 cells.
| Compound | Cell Line | Insult | Assay | Protection Rate (%) | Reference |
| This compound | PC12 | H₂O₂ | Cell Viability | 54.2 | [1] |
| Salvianolic acid B | PC12 | H₂O₂ | Cell Viability | 35.2 | [1] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound Against Oxidative Stress
This protocol details the methodology for evaluating the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced injury in the PC12 rat pheochromocytoma cell line, a common in vitro model for neuroprotection studies.
Materials:
-
This compound
-
PC12 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., CCK-8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 1 x 10⁵ cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or sterile water) and dilute to final working concentrations with cell culture medium.
-
Remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. It is advisable to test a range of concentrations to determine the optimal protective dose.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Incubate the cells for a predetermined pretreatment time (e.g., 2-4 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (e.g., 100-200 µM).
-
After the pretreatment period, add the H₂O₂ solution to the wells (except for the control group, which receives only fresh medium).
-
Incubate for the required duration to induce cell injury (e.g., 4-6 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
The protection rate can be calculated using the formula: [(Absorbance(Sal Y + H₂O₂) - Absorbance(H₂O₂)) / (Absorbance(Control) - Absorbance(H₂O₂))] x 100%.
-
Visualizations
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Potential Signaling Pathways Modulated by Salvianolic Acids (A & B) - For Reference
Disclaimer: The following pathways are known to be modulated by Salvianolic acids A and B. Their relevance to this compound's mechanism of action is yet to be experimentally confirmed.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling cascade by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvianolic Acid Y in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid Y is a recently identified phenolic acid isolated from Salvia officinalis. Structurally similar to the well-studied salvianolic acid B, it has demonstrated significant potential as a cytoprotective agent.[1] Initial in vitro studies have highlighted its efficacy in protecting neuronal cells from oxidative stress-induced injury, suggesting its promise for further investigation in the context of neurodegenerative diseases and other pathologies involving oxidative damage.[1] These application notes provide a summary of the current, albeit limited, experimental data and a detailed protocol for utilizing this compound in a cell culture setting.
Application Notes
Biological Activity
The primary reported biological activity of this compound in a cell culture model is its neuroprotective effect. In a study utilizing the rat pheochromocytoma cell line (PC12), this compound demonstrated a superior ability to protect these cells from hydrogen peroxide (H₂O₂)-induced injury compared to Salvianolic acid B.[1] This suggests that this compound is a potent antioxidant.
While experimental data is sparse, a computational study on "Salvianolic acid for injection," which contains this compound, predicted that it may have an inhibitory effect on the enzymes PTGS1 and PTGS2 (Prostaglandin-Endoperoxide Synthase 1 and 2, also known as COX-1 and COX-2).[2] These enzymes are key mediators of inflammation, suggesting a potential anti-inflammatory role for this compound that warrants experimental validation.
Mechanism of Action
The precise signaling pathways through which this compound exerts its protective effects have not yet been experimentally elucidated. However, other major salvianolic acids, such as A and B, are known to modulate several key signaling networks, including the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial in regulating cell survival, apoptosis, and inflammation.[3][4] It is plausible that this compound may act through similar mechanisms, but further research is required for confirmation.
Quantitative Data
The following table summarizes the comparative cytoprotective effects of this compound and Salvianolic acid B against H₂O₂-induced injury in PC12 cells.
| Compound | Cell Line | Insult | Assay | Protection Rate (%) | Reference |
| This compound | PC12 | H₂O₂ | Cell Viability | 54.2 | [1] |
| Salvianolic acid B | PC12 | H₂O₂ | Cell Viability | 35.2 | [1] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound Against Oxidative Stress
This protocol details the methodology for evaluating the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced injury in the PC12 rat pheochromocytoma cell line, a common in vitro model for neuroprotection studies.
Materials:
-
This compound
-
PC12 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., CCK-8)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 1 x 10⁵ cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or sterile water) and dilute to final working concentrations with cell culture medium.
-
Remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. It is advisable to test a range of concentrations to determine the optimal protective dose.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Incubate the cells for a predetermined pretreatment time (e.g., 2-4 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (e.g., 100-200 µM).
-
After the pretreatment period, add the H₂O₂ solution to the wells (except for the control group, which receives only fresh medium).
-
Incubate for the required duration to induce cell injury (e.g., 4-6 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
The protection rate can be calculated using the formula: [(Absorbance(Sal Y + H₂O₂) - Absorbance(H₂O₂)) / (Absorbance(Control) - Absorbance(H₂O₂))] x 100%.
-
Visualizations
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Potential Signaling Pathways Modulated by Salvianolic Acids (A & B) - For Reference
Disclaimer: The following pathways are known to be modulated by Salvianolic acids A and B. Their relevance to this compound's mechanism of action is yet to be experimentally confirmed.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling cascade by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Salvianolic Acid Y for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Salvianolic acid Y in in vitro studies. Due to the limited availability of specific data for this compound, a newly identified phenolic acid, this guide leverages extensive information available for its structurally similar epimer, Salvianolic acid B.[1] Both compounds share the same planar structure, suggesting that their physicochemical properties and handling procedures are comparable.
Application Notes
This compound is a phenolic acid isolated from Salvia officinalis.[1] Like other salvianolic acids, it is recognized for its antioxidant properties.[1] For in vitro applications, proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results. This involves using appropriate solvents, understanding its stability, and preparing accurate dilutions.
Physicochemical Properties and Storage
This compound is supplied as a powder. Based on the data for its epimer, Salvianolic acid B, the following properties and storage conditions are recommended.
| Property | Data | Reference(s) |
| Molecular Formula | C36H30O16 | [2][3] |
| Molecular Weight | 718.61 g/mol | [2][4][5] |
| Appearance | Off-white to yellow solid powder | [6] |
| Storage of Solid | Store at -20°C, protected from light | [3][5] |
| Stability of Solid | Stable for at least 4 years at -20°C | [3] |
Solubility
The solubility of salvianolic acids is a critical factor in the preparation of stock solutions. Organic solvents are typically required for initial dissolution.
| Solvent | Solubility (approximate) | Reference(s) |
| DMSO | ~20-25 mg/mL | [3][6] |
| Ethanol | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| PBS (pH 7.2) | ~1 mg/mL | [3] |
| Water | ≥5 mg/mL (may require pH adjustment) | [5][6] |
Stability in Solution
A key consideration for in vitro studies is the stability of the compound in solution. Salvianolic acid B has been shown to be unstable in aqueous solutions, with degradation being dependent on temperature and pH.[6][7][8]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3] Degradation occurs at room temperature and is accelerated at higher temperatures (e.g., 37°C).[6][9]
-
Stock Solutions in Organic Solvents: Stock solutions in anhydrous DMSO can be stored at -20°C for several months. However, it is best practice to prepare fresh dilutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.7186 mg of this compound (Molecular Weight = 718.61).
-
Dissolve: Add the appropriate volume of DMSO to the solid this compound. Using the example above, add 100 µL of DMSO.
-
Solubilize: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of culture medium.
-
Final Dilution: Further dilute the intermediate solution to achieve the desired final concentrations. For instance, to treat cells with 10 µM this compound, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your well plate.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cellular effects.
Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. The following table summarizes concentrations of Salvianolic acid B used in various published in vitro studies, which can serve as a starting point.
| Cell Line / Model | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM - 1 µM | 24 hours | Protection against H2O2-induced cytotoxicity | [10] |
| Head and Neck Squamous Cell Carcinoma | 1.25 µM - 250 µM | 24 hours | Inhibition of cell growth and colony formation | [11] |
| Melanoma Cells (A375, B16) | 50 - 250 nmol/mL | 24 hours | Dose-dependent inhibition of cell activity | [12] |
| Primary Chondrocytes | 4.34 µM - 140 µM | 24 hours - 8 days | Increased cell viability and protein expression | [13] |
| Human Gingival Fibroblasts | 25 - 75 µg/mL | 24 - 72 hours | Increased cell migration and collagen production | [14] |
| Macrophages (BMDMs) | 25 µM | 24 hours | Promotion of M2 polarization | [15] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based in vitro assay.
Caption: Workflow for this compound in vitro studies.
Signaling Pathway
Salvianolic acids have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival, proliferation, and apoptosis.[16][17][18][19][20]
Caption: this compound's effect on the PI3K/Akt pathway.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Salvianolic Acid B - CD Bioparticles [cd-bioparticles.net]
- 5. ≥94% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Salvianolic Acid B Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvianolic acid B regulates gene expression and promotes cell viability in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 17. Frontiers | Salvianolic acid B attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparing Salvianolic Acid Y for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Salvianolic acid Y in in vitro studies. Due to the limited availability of specific data for this compound, a newly identified phenolic acid, this guide leverages extensive information available for its structurally similar epimer, Salvianolic acid B.[1] Both compounds share the same planar structure, suggesting that their physicochemical properties and handling procedures are comparable.
Application Notes
This compound is a phenolic acid isolated from Salvia officinalis.[1] Like other salvianolic acids, it is recognized for its antioxidant properties.[1] For in vitro applications, proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results. This involves using appropriate solvents, understanding its stability, and preparing accurate dilutions.
Physicochemical Properties and Storage
This compound is supplied as a powder. Based on the data for its epimer, Salvianolic acid B, the following properties and storage conditions are recommended.
| Property | Data | Reference(s) |
| Molecular Formula | C36H30O16 | [2][3] |
| Molecular Weight | 718.61 g/mol | [2][4][5] |
| Appearance | Off-white to yellow solid powder | [6] |
| Storage of Solid | Store at -20°C, protected from light | [3][5] |
| Stability of Solid | Stable for at least 4 years at -20°C | [3] |
Solubility
The solubility of salvianolic acids is a critical factor in the preparation of stock solutions. Organic solvents are typically required for initial dissolution.
| Solvent | Solubility (approximate) | Reference(s) |
| DMSO | ~20-25 mg/mL | [3][6] |
| Ethanol | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| PBS (pH 7.2) | ~1 mg/mL | [3] |
| Water | ≥5 mg/mL (may require pH adjustment) | [5][6] |
Stability in Solution
A key consideration for in vitro studies is the stability of the compound in solution. Salvianolic acid B has been shown to be unstable in aqueous solutions, with degradation being dependent on temperature and pH.[6][7][8]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3] Degradation occurs at room temperature and is accelerated at higher temperatures (e.g., 37°C).[6][9]
-
Stock Solutions in Organic Solvents: Stock solutions in anhydrous DMSO can be stored at -20°C for several months. However, it is best practice to prepare fresh dilutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.7186 mg of this compound (Molecular Weight = 718.61).
-
Dissolve: Add the appropriate volume of DMSO to the solid this compound. Using the example above, add 100 µL of DMSO.
-
Solubilize: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of culture medium.
-
Final Dilution: Further dilute the intermediate solution to achieve the desired final concentrations. For instance, to treat cells with 10 µM this compound, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your well plate.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cellular effects.
Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. The following table summarizes concentrations of Salvianolic acid B used in various published in vitro studies, which can serve as a starting point.
| Cell Line / Model | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM - 1 µM | 24 hours | Protection against H2O2-induced cytotoxicity | [10] |
| Head and Neck Squamous Cell Carcinoma | 1.25 µM - 250 µM | 24 hours | Inhibition of cell growth and colony formation | [11] |
| Melanoma Cells (A375, B16) | 50 - 250 nmol/mL | 24 hours | Dose-dependent inhibition of cell activity | [12] |
| Primary Chondrocytes | 4.34 µM - 140 µM | 24 hours - 8 days | Increased cell viability and protein expression | [13] |
| Human Gingival Fibroblasts | 25 - 75 µg/mL | 24 - 72 hours | Increased cell migration and collagen production | [14] |
| Macrophages (BMDMs) | 25 µM | 24 hours | Promotion of M2 polarization | [15] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based in vitro assay.
Caption: Workflow for this compound in vitro studies.
Signaling Pathway
Salvianolic acids have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival, proliferation, and apoptosis.[16][17][18][19][20]
Caption: this compound's effect on the PI3K/Akt pathway.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Salvianolic Acid B - CD Bioparticles [cd-bioparticles.net]
- 5. ≥94% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Salvianolic Acid B Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvianolic acid B regulates gene expression and promotes cell viability in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 17. Frontiers | Salvianolic acid B attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparing Salvianolic Acid Y for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Salvianolic acid Y in in vitro studies. Due to the limited availability of specific data for this compound, a newly identified phenolic acid, this guide leverages extensive information available for its structurally similar epimer, Salvianolic acid B.[1] Both compounds share the same planar structure, suggesting that their physicochemical properties and handling procedures are comparable.
Application Notes
This compound is a phenolic acid isolated from Salvia officinalis.[1] Like other salvianolic acids, it is recognized for its antioxidant properties.[1] For in vitro applications, proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results. This involves using appropriate solvents, understanding its stability, and preparing accurate dilutions.
Physicochemical Properties and Storage
This compound is supplied as a powder. Based on the data for its epimer, Salvianolic acid B, the following properties and storage conditions are recommended.
| Property | Data | Reference(s) |
| Molecular Formula | C36H30O16 | [2][3] |
| Molecular Weight | 718.61 g/mol | [2][4][5] |
| Appearance | Off-white to yellow solid powder | [6] |
| Storage of Solid | Store at -20°C, protected from light | [3][5] |
| Stability of Solid | Stable for at least 4 years at -20°C | [3] |
Solubility
The solubility of salvianolic acids is a critical factor in the preparation of stock solutions. Organic solvents are typically required for initial dissolution.
| Solvent | Solubility (approximate) | Reference(s) |
| DMSO | ~20-25 mg/mL | [3][6] |
| Ethanol | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| PBS (pH 7.2) | ~1 mg/mL | [3] |
| Water | ≥5 mg/mL (may require pH adjustment) | [5][6] |
Stability in Solution
A key consideration for in vitro studies is the stability of the compound in solution. Salvianolic acid B has been shown to be unstable in aqueous solutions, with degradation being dependent on temperature and pH.[6][7][8]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3] Degradation occurs at room temperature and is accelerated at higher temperatures (e.g., 37°C).[6][9]
-
Stock Solutions in Organic Solvents: Stock solutions in anhydrous DMSO can be stored at -20°C for several months. However, it is best practice to prepare fresh dilutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.7186 mg of this compound (Molecular Weight = 718.61).
-
Dissolve: Add the appropriate volume of DMSO to the solid this compound. Using the example above, add 100 µL of DMSO.
-
Solubilize: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of culture medium.
-
Final Dilution: Further dilute the intermediate solution to achieve the desired final concentrations. For instance, to treat cells with 10 µM this compound, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your well plate.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cellular effects.
Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. The following table summarizes concentrations of Salvianolic acid B used in various published in vitro studies, which can serve as a starting point.
| Cell Line / Model | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM - 1 µM | 24 hours | Protection against H2O2-induced cytotoxicity | [10] |
| Head and Neck Squamous Cell Carcinoma | 1.25 µM - 250 µM | 24 hours | Inhibition of cell growth and colony formation | [11] |
| Melanoma Cells (A375, B16) | 50 - 250 nmol/mL | 24 hours | Dose-dependent inhibition of cell activity | [12] |
| Primary Chondrocytes | 4.34 µM - 140 µM | 24 hours - 8 days | Increased cell viability and protein expression | [13] |
| Human Gingival Fibroblasts | 25 - 75 µg/mL | 24 - 72 hours | Increased cell migration and collagen production | [14] |
| Macrophages (BMDMs) | 25 µM | 24 hours | Promotion of M2 polarization | [15] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based in vitro assay.
Caption: Workflow for this compound in vitro studies.
Signaling Pathway
Salvianolic acids have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival, proliferation, and apoptosis.[16][17][18][19][20]
Caption: this compound's effect on the PI3K/Akt pathway.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Salvianolic Acid B - CD Bioparticles [cd-bioparticles.net]
- 5. ≥94% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Salvianolic Acid B Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvianolic acid B regulates gene expression and promotes cell viability in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 17. Frontiers | Salvianolic acid B attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for the Quantification of Salvianolic Acid Y
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Salvianolic acid Y using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of this compound are not widely published. However, research indicates that this compound shares the same planar structure and molecular formula (C36H30O16) as the well-characterized Salvianolic acid B, differing only in its stereochemistry.[1] Consequently, the UV absorption spectrum and mass spectrometric behavior are expected to be nearly identical.[1] The following protocols are based on established and validated methods for Salvianolic acid B and are provided as a strong starting point for the development and validation of a quantitative method for this compound. Method optimization and validation are essential for accurate and precise quantification.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds like salvianolic acids. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Nanogram (ng) range. | Picogram (pg) to femtogram (fg) range. |
| Selectivity | Moderate; co-eluting compounds can interfere. | High; can distinguish between compounds with the same retention time. |
| Application | Quantification in herbal extracts, quality control. | Pharmacokinetic studies, metabolite identification, trace analysis. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to protect the analytical instrumentation. The choice of method depends on the sample matrix.
Protocol 2.1.1: Liquid-Liquid Extraction (for Plasma/Serum Samples)
This method is suitable for cleaning up biological samples for both HPLC-UV and LC-MS analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Danshensu or a structurally similar, commercially available compound not present in the sample).
-
Add 50 µL of an acidifying agent (e.g., 1 M HCl or 6% perchloric acid) to precipitate proteins and improve extraction efficiency. Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2.1.2: Methanol (B129727) Extraction (for Herbal Powders/Extracts)
This protocol is designed for the extraction of salvianolic acids from solid materials.
-
Accurately weigh 100 mg of the powdered plant material or extract into a 15 mL centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.
Figure 1: General workflow for sample preparation.
HPLC-UV Quantification Protocol
This method is suitable for the quantification of this compound in herbal extracts and quality control applications where high sensitivity is not required.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 286 nm (based on Salvianolic acid B) |
Protocol:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
-
Set up the HPLC-UV system with the specified chromatographic conditions.
-
Inject the calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
LC-MS Quantification Protocol
This highly sensitive and selective method is ideal for pharmacokinetic studies and trace analysis of this compound in complex biological matrices.
Chromatographic Conditions (UPLC/UHPLC recommended):
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 717.1 |
| Product Ions (for MRM) | To be determined by infusing a standard solution of this compound. Based on Salvianolic acid B, prominent fragments are expected around m/z 519.1 and 321.0. |
| Collision Energy | To be optimized for each transition. |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Protocol:
-
Prepare stock and calibration standards as described in the HPLC-UV protocol.
-
Optimize the mass spectrometer parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, collision energies, and other source parameters.
-
Set up the LC-MS system with the specified chromatographic and optimized mass spectrometry conditions.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound using the peak area ratios of the analyte to the internal standard against the calibration curve.
Figure 2: Workflow for LC-MS based quantification.
Data Presentation and Validation
All quantitative data should be summarized in clear, well-structured tables. Key validation parameters to assess and report include:
-
Linearity and Range: The concentration range over which the method is linear (r² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements at different concentrations (intra-day and inter-day).
-
Accuracy: Determined by the recovery of spiked samples, expressed as a percentage of the true value.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Table of Expected Performance (based on Salvianolic Acid B data):
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation (r²) | > 0.999 | > 0.995 |
| LOQ | ~50 ng/mL | ~0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 15% |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
These tables should be populated with the results obtained during the in-house validation of the method for this compound.
References
Application Notes & Protocols for the Quantification of Salvianolic Acid Y
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Salvianolic acid Y using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of this compound are not widely published. However, research indicates that this compound shares the same planar structure and molecular formula (C36H30O16) as the well-characterized Salvianolic acid B, differing only in its stereochemistry.[1] Consequently, the UV absorption spectrum and mass spectrometric behavior are expected to be nearly identical.[1] The following protocols are based on established and validated methods for Salvianolic acid B and are provided as a strong starting point for the development and validation of a quantitative method for this compound. Method optimization and validation are essential for accurate and precise quantification.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds like salvianolic acids. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Nanogram (ng) range. | Picogram (pg) to femtogram (fg) range. |
| Selectivity | Moderate; co-eluting compounds can interfere. | High; can distinguish between compounds with the same retention time. |
| Application | Quantification in herbal extracts, quality control. | Pharmacokinetic studies, metabolite identification, trace analysis. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to protect the analytical instrumentation. The choice of method depends on the sample matrix.
Protocol 2.1.1: Liquid-Liquid Extraction (for Plasma/Serum Samples)
This method is suitable for cleaning up biological samples for both HPLC-UV and LC-MS analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Danshensu or a structurally similar, commercially available compound not present in the sample).
-
Add 50 µL of an acidifying agent (e.g., 1 M HCl or 6% perchloric acid) to precipitate proteins and improve extraction efficiency. Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2.1.2: Methanol (B129727) Extraction (for Herbal Powders/Extracts)
This protocol is designed for the extraction of salvianolic acids from solid materials.
-
Accurately weigh 100 mg of the powdered plant material or extract into a 15 mL centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.
Figure 1: General workflow for sample preparation.
HPLC-UV Quantification Protocol
This method is suitable for the quantification of this compound in herbal extracts and quality control applications where high sensitivity is not required.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 286 nm (based on Salvianolic acid B) |
Protocol:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
-
Set up the HPLC-UV system with the specified chromatographic conditions.
-
Inject the calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
LC-MS Quantification Protocol
This highly sensitive and selective method is ideal for pharmacokinetic studies and trace analysis of this compound in complex biological matrices.
Chromatographic Conditions (UPLC/UHPLC recommended):
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 717.1 |
| Product Ions (for MRM) | To be determined by infusing a standard solution of this compound. Based on Salvianolic acid B, prominent fragments are expected around m/z 519.1 and 321.0. |
| Collision Energy | To be optimized for each transition. |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Protocol:
-
Prepare stock and calibration standards as described in the HPLC-UV protocol.
-
Optimize the mass spectrometer parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, collision energies, and other source parameters.
-
Set up the LC-MS system with the specified chromatographic and optimized mass spectrometry conditions.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound using the peak area ratios of the analyte to the internal standard against the calibration curve.
Figure 2: Workflow for LC-MS based quantification.
Data Presentation and Validation
All quantitative data should be summarized in clear, well-structured tables. Key validation parameters to assess and report include:
-
Linearity and Range: The concentration range over which the method is linear (r² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements at different concentrations (intra-day and inter-day).
-
Accuracy: Determined by the recovery of spiked samples, expressed as a percentage of the true value.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Table of Expected Performance (based on Salvianolic Acid B data):
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation (r²) | > 0.999 | > 0.995 |
| LOQ | ~50 ng/mL | ~0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 15% |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
These tables should be populated with the results obtained during the in-house validation of the method for this compound.
References
Application Notes & Protocols for the Quantification of Salvianolic Acid Y
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Salvianolic acid Y using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of this compound are not widely published. However, research indicates that this compound shares the same planar structure and molecular formula (C36H30O16) as the well-characterized Salvianolic acid B, differing only in its stereochemistry.[1] Consequently, the UV absorption spectrum and mass spectrometric behavior are expected to be nearly identical.[1] The following protocols are based on established and validated methods for Salvianolic acid B and are provided as a strong starting point for the development and validation of a quantitative method for this compound. Method optimization and validation are essential for accurate and precise quantification.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds like salvianolic acids. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Nanogram (ng) range. | Picogram (pg) to femtogram (fg) range. |
| Selectivity | Moderate; co-eluting compounds can interfere. | High; can distinguish between compounds with the same retention time. |
| Application | Quantification in herbal extracts, quality control. | Pharmacokinetic studies, metabolite identification, trace analysis. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to protect the analytical instrumentation. The choice of method depends on the sample matrix.
Protocol 2.1.1: Liquid-Liquid Extraction (for Plasma/Serum Samples)
This method is suitable for cleaning up biological samples for both HPLC-UV and LC-MS analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Danshensu or a structurally similar, commercially available compound not present in the sample).
-
Add 50 µL of an acidifying agent (e.g., 1 M HCl or 6% perchloric acid) to precipitate proteins and improve extraction efficiency. Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2.1.2: Methanol Extraction (for Herbal Powders/Extracts)
This protocol is designed for the extraction of salvianolic acids from solid materials.
-
Accurately weigh 100 mg of the powdered plant material or extract into a 15 mL centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.
Figure 1: General workflow for sample preparation.
HPLC-UV Quantification Protocol
This method is suitable for the quantification of this compound in herbal extracts and quality control applications where high sensitivity is not required.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 286 nm (based on Salvianolic acid B) |
Protocol:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
-
Set up the HPLC-UV system with the specified chromatographic conditions.
-
Inject the calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
LC-MS Quantification Protocol
This highly sensitive and selective method is ideal for pharmacokinetic studies and trace analysis of this compound in complex biological matrices.
Chromatographic Conditions (UPLC/UHPLC recommended):
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 717.1 |
| Product Ions (for MRM) | To be determined by infusing a standard solution of this compound. Based on Salvianolic acid B, prominent fragments are expected around m/z 519.1 and 321.0. |
| Collision Energy | To be optimized for each transition. |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Protocol:
-
Prepare stock and calibration standards as described in the HPLC-UV protocol.
-
Optimize the mass spectrometer parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, collision energies, and other source parameters.
-
Set up the LC-MS system with the specified chromatographic and optimized mass spectrometry conditions.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound using the peak area ratios of the analyte to the internal standard against the calibration curve.
Figure 2: Workflow for LC-MS based quantification.
Data Presentation and Validation
All quantitative data should be summarized in clear, well-structured tables. Key validation parameters to assess and report include:
-
Linearity and Range: The concentration range over which the method is linear (r² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements at different concentrations (intra-day and inter-day).
-
Accuracy: Determined by the recovery of spiked samples, expressed as a percentage of the true value.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Table of Expected Performance (based on Salvianolic Acid B data):
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation (r²) | > 0.999 | > 0.995 |
| LOQ | ~50 ng/mL | ~0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 15% |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
These tables should be populated with the results obtained during the in-house validation of the method for this compound.
References
Application Notes and Protocols for Utilizing Salvianolic Acid Y in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid Y is a phenolic acid first isolated from Salvia officinalis. It shares the same planar structure as the well-studied Salvianolic acid B and has demonstrated significant protective effects against oxidative stress in vitro.[1][2] Notably, in a comparative study, this compound exhibited a more potent protective effect on PC12 cells against hydrogen peroxide (H₂O₂)-induced injury than Salvianolic acid B, suggesting its potential as a powerful antioxidant agent for research and therapeutic development.[1][2]
Note on Application: It is crucial to understand that this compound, as a potent antioxidant, is not used to induce oxidative stress. Instead, it is utilized as a protective agent to study the mechanisms of oxidative damage and to evaluate potential therapeutic interventions against it. These application notes provide protocols for establishing an in vitro oxidative stress model and then using this compound to investigate its protective capabilities.
Principle of Application
The primary application of this compound in this context is to serve as a research tool to counteract artificially induced oxidative stress in cell cultures. By exposing cells to an oxidative agent (e.g., H₂O₂) in the presence and absence of this compound, researchers can quantify its protective efficacy. This is typically measured by assessing cell viability and key biomarkers of oxidative stress, such as Reactive Oxygen Species (ROS), Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px). While specific data on this compound's effect on all these markers are limited, its structural analogue, Salvianolic acid B, has been shown to decrease ROS and MDA levels and increase the activity of antioxidant enzymes like SOD.[3]
Data Presentation
Comparative Protective Effects of this compound and Salvianolic Acid B
The following table summarizes the key quantitative data from the foundational study on this compound, comparing its protective effect to that of Salvianolic acid B in a hydrogen peroxide-induced oxidative stress model in PC12 cells.
| Compound | Protective Effect Against H₂O₂-induced Injury in PC12 cells | Reference |
| This compound | 54.2% | |
| Salvianolic acid B | 35.2% |
This data highlights the superior protective capacity of this compound in this specific experimental setup.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in PC12 Cells using Hydrogen Peroxide (H₂O₂)
This protocol describes a general method for inducing oxidative stress in the rat pheochromocytoma (PC12) cell line, a common model for neuronal studies.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Sterile water
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of H₂O₂ Working Solution: Prepare a fresh stock solution of H₂O₂ in sterile water. Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations. A typical concentration range to test for inducing oxidative stress in PC12 cells is 100-500 µM. It is recommended to perform a dose-response experiment to determine the optimal H₂O₂ concentration for your specific experimental conditions.
-
Induction of Oxidative Stress: Remove the culture medium from the wells and wash the cells once with sterile PBS. Add 100 µL of the H₂O₂ working solution to each well.
-
Incubation: Incubate the cells with H₂O₂ for a predetermined period, typically ranging from 2 to 24 hours. The incubation time should be optimized based on the desired severity of oxidative stress.
-
Assessment: Following incubation, proceed with cell viability assays or measurement of oxidative stress markers as described in the subsequent protocols.
Protocol 2: Evaluating the Protective Effect of this compound
This protocol outlines the steps to assess the cytoprotective effect of this compound against H₂O₂-induced oxidative stress.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
H₂O₂-treated PC12 cells (from Protocol 1)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to prepare working solutions of various concentrations. It is advisable to test a range of concentrations to determine the optimal protective dose. Based on studies with the similar compound Salvianolic acid B, a starting concentration range of 0.1-10 µM can be considered.
-
Pre-treatment with this compound:
-
One hour prior to inducing oxidative stress, remove the culture medium from the PC12 cells.
-
Add the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Induction of Oxidative Stress: After the 1-hour pre-treatment, induce oxidative stress by adding H₂O₂ as described in Protocol 1. The H₂O₂-containing medium should also contain the respective concentrations of this compound.
-
Incubation: Incubate for the predetermined time.
-
Assessment of Cell Viability:
-
After incubation, measure cell viability using a standard assay such as the MTT assay.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a method for quantifying the intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
DCFH-DA probe
-
Cells treated as in Protocol 2
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Culture and treat the cells with H₂O₂ and/or this compound as described in Protocol 2.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the cells in the dark at 37°C for 20-30 minutes.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control group.
Visualizations
Experimental Workflow
References
- 1. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Salvianolic Acid Y in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid Y is a phenolic acid first isolated from Salvia officinalis. It shares the same planar structure as the well-studied Salvianolic acid B and has demonstrated significant protective effects against oxidative stress in vitro.[1][2] Notably, in a comparative study, this compound exhibited a more potent protective effect on PC12 cells against hydrogen peroxide (H₂O₂)-induced injury than Salvianolic acid B, suggesting its potential as a powerful antioxidant agent for research and therapeutic development.[1][2]
Note on Application: It is crucial to understand that this compound, as a potent antioxidant, is not used to induce oxidative stress. Instead, it is utilized as a protective agent to study the mechanisms of oxidative damage and to evaluate potential therapeutic interventions against it. These application notes provide protocols for establishing an in vitro oxidative stress model and then using this compound to investigate its protective capabilities.
Principle of Application
The primary application of this compound in this context is to serve as a research tool to counteract artificially induced oxidative stress in cell cultures. By exposing cells to an oxidative agent (e.g., H₂O₂) in the presence and absence of this compound, researchers can quantify its protective efficacy. This is typically measured by assessing cell viability and key biomarkers of oxidative stress, such as Reactive Oxygen Species (ROS), Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px). While specific data on this compound's effect on all these markers are limited, its structural analogue, Salvianolic acid B, has been shown to decrease ROS and MDA levels and increase the activity of antioxidant enzymes like SOD.[3]
Data Presentation
Comparative Protective Effects of this compound and Salvianolic Acid B
The following table summarizes the key quantitative data from the foundational study on this compound, comparing its protective effect to that of Salvianolic acid B in a hydrogen peroxide-induced oxidative stress model in PC12 cells.
| Compound | Protective Effect Against H₂O₂-induced Injury in PC12 cells | Reference |
| This compound | 54.2% | |
| Salvianolic acid B | 35.2% |
This data highlights the superior protective capacity of this compound in this specific experimental setup.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in PC12 Cells using Hydrogen Peroxide (H₂O₂)
This protocol describes a general method for inducing oxidative stress in the rat pheochromocytoma (PC12) cell line, a common model for neuronal studies.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Sterile water
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of H₂O₂ Working Solution: Prepare a fresh stock solution of H₂O₂ in sterile water. Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations. A typical concentration range to test for inducing oxidative stress in PC12 cells is 100-500 µM. It is recommended to perform a dose-response experiment to determine the optimal H₂O₂ concentration for your specific experimental conditions.
-
Induction of Oxidative Stress: Remove the culture medium from the wells and wash the cells once with sterile PBS. Add 100 µL of the H₂O₂ working solution to each well.
-
Incubation: Incubate the cells with H₂O₂ for a predetermined period, typically ranging from 2 to 24 hours. The incubation time should be optimized based on the desired severity of oxidative stress.
-
Assessment: Following incubation, proceed with cell viability assays or measurement of oxidative stress markers as described in the subsequent protocols.
Protocol 2: Evaluating the Protective Effect of this compound
This protocol outlines the steps to assess the cytoprotective effect of this compound against H₂O₂-induced oxidative stress.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
H₂O₂-treated PC12 cells (from Protocol 1)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to prepare working solutions of various concentrations. It is advisable to test a range of concentrations to determine the optimal protective dose. Based on studies with the similar compound Salvianolic acid B, a starting concentration range of 0.1-10 µM can be considered.
-
Pre-treatment with this compound:
-
One hour prior to inducing oxidative stress, remove the culture medium from the PC12 cells.
-
Add the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Induction of Oxidative Stress: After the 1-hour pre-treatment, induce oxidative stress by adding H₂O₂ as described in Protocol 1. The H₂O₂-containing medium should also contain the respective concentrations of this compound.
-
Incubation: Incubate for the predetermined time.
-
Assessment of Cell Viability:
-
After incubation, measure cell viability using a standard assay such as the MTT assay.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a method for quantifying the intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
DCFH-DA probe
-
Cells treated as in Protocol 2
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Culture and treat the cells with H₂O₂ and/or this compound as described in Protocol 2.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the cells in the dark at 37°C for 20-30 minutes.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control group.
Visualizations
Experimental Workflow
References
- 1. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Salvianolic Acid Y in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid Y is a phenolic acid first isolated from Salvia officinalis. It shares the same planar structure as the well-studied Salvianolic acid B and has demonstrated significant protective effects against oxidative stress in vitro.[1][2] Notably, in a comparative study, this compound exhibited a more potent protective effect on PC12 cells against hydrogen peroxide (H₂O₂)-induced injury than Salvianolic acid B, suggesting its potential as a powerful antioxidant agent for research and therapeutic development.[1][2]
Note on Application: It is crucial to understand that this compound, as a potent antioxidant, is not used to induce oxidative stress. Instead, it is utilized as a protective agent to study the mechanisms of oxidative damage and to evaluate potential therapeutic interventions against it. These application notes provide protocols for establishing an in vitro oxidative stress model and then using this compound to investigate its protective capabilities.
Principle of Application
The primary application of this compound in this context is to serve as a research tool to counteract artificially induced oxidative stress in cell cultures. By exposing cells to an oxidative agent (e.g., H₂O₂) in the presence and absence of this compound, researchers can quantify its protective efficacy. This is typically measured by assessing cell viability and key biomarkers of oxidative stress, such as Reactive Oxygen Species (ROS), Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px). While specific data on this compound's effect on all these markers are limited, its structural analogue, Salvianolic acid B, has been shown to decrease ROS and MDA levels and increase the activity of antioxidant enzymes like SOD.[3]
Data Presentation
Comparative Protective Effects of this compound and Salvianolic Acid B
The following table summarizes the key quantitative data from the foundational study on this compound, comparing its protective effect to that of Salvianolic acid B in a hydrogen peroxide-induced oxidative stress model in PC12 cells.
| Compound | Protective Effect Against H₂O₂-induced Injury in PC12 cells | Reference |
| This compound | 54.2% | |
| Salvianolic acid B | 35.2% |
This data highlights the superior protective capacity of this compound in this specific experimental setup.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in PC12 Cells using Hydrogen Peroxide (H₂O₂)
This protocol describes a general method for inducing oxidative stress in the rat pheochromocytoma (PC12) cell line, a common model for neuronal studies.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Sterile water
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of H₂O₂ Working Solution: Prepare a fresh stock solution of H₂O₂ in sterile water. Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations. A typical concentration range to test for inducing oxidative stress in PC12 cells is 100-500 µM. It is recommended to perform a dose-response experiment to determine the optimal H₂O₂ concentration for your specific experimental conditions.
-
Induction of Oxidative Stress: Remove the culture medium from the wells and wash the cells once with sterile PBS. Add 100 µL of the H₂O₂ working solution to each well.
-
Incubation: Incubate the cells with H₂O₂ for a predetermined period, typically ranging from 2 to 24 hours. The incubation time should be optimized based on the desired severity of oxidative stress.
-
Assessment: Following incubation, proceed with cell viability assays or measurement of oxidative stress markers as described in the subsequent protocols.
Protocol 2: Evaluating the Protective Effect of this compound
This protocol outlines the steps to assess the cytoprotective effect of this compound against H₂O₂-induced oxidative stress.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
H₂O₂-treated PC12 cells (from Protocol 1)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to prepare working solutions of various concentrations. It is advisable to test a range of concentrations to determine the optimal protective dose. Based on studies with the similar compound Salvianolic acid B, a starting concentration range of 0.1-10 µM can be considered.
-
Pre-treatment with this compound:
-
One hour prior to inducing oxidative stress, remove the culture medium from the PC12 cells.
-
Add the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Induction of Oxidative Stress: After the 1-hour pre-treatment, induce oxidative stress by adding H₂O₂ as described in Protocol 1. The H₂O₂-containing medium should also contain the respective concentrations of this compound.
-
Incubation: Incubate for the predetermined time.
-
Assessment of Cell Viability:
-
After incubation, measure cell viability using a standard assay such as the MTT assay.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a method for quantifying the intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
DCFH-DA probe
-
Cells treated as in Protocol 2
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Culture and treat the cells with H₂O₂ and/or this compound as described in Protocol 2.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the cells in the dark at 37°C for 20-30 minutes.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control group.
Visualizations
Experimental Workflow
References
- 1. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Salvianolic Acid Y in Neurodegenerative Disease Research: A Review of Current Evidence
In contrast, a closely related compound, Salvianolic acid B (SalB) , is the most abundant and extensively studied water-soluble component of Salvia miltiorrhiza (Danshen).[2][3] SalB has demonstrated significant therapeutic potential in various models of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[4][5]
This document will provide detailed application notes and protocols for Salvianolic acid B as a comprehensive and informative alternative for researchers interested in the neuroprotective effects of salvianolic acids. The information presented herein for SalB offers a strong foundation for understanding the potential mechanisms and experimental approaches that could be relevant for future studies on other salvianolic acid derivatives like Salvianolic acid Y.
Salvianolic Acid B (SalB): Application Notes for Neurodegenerative Disease Research
Introduction: Salvianolic acid B (SalB) is a potent antioxidant and anti-inflammatory agent that has garnered significant interest for its neuroprotective properties. Preclinical studies have shown that SalB can mitigate key pathological features of neurodegenerative diseases by targeting multiple mechanisms, including the inhibition of amyloid-beta (Aβ) aggregation, reduction of oxidative stress and neuroinflammation, and modulation of critical signaling pathways.
Data Presentation: Quantitative Insights into SalB's Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of Salvianolic acid B.
Table 1: In Vitro Efficacy of Salvianolic Acid B in Neurodegenerative Disease Models
| Model System | Pathological Insult | SalB Concentration | Key Finding(s) | Reference |
| PC12 Cells | Aβ40 (100 mg/L) | 10 nmol/L | Significantly inhibited Aβ fiber formation. | |
| SH-SY5Y Cells | 6-OHDA | 0.1-10 µM | Attenuated the decrease in mitochondrial membrane potential and the increase in intracellular Ca2+ in a concentration-dependent manner. | |
| Primary Neuron-Glia Cultures | MPP+ or LPS | 10, 50, 100 µM | Reduced toxicity of dopamine (B1211576) neurons in a dose-dependent manner. | |
| SH-SY5Y-APPsw Cells | - | Not Specified | Significantly reduced the levels of Aβ40 and Aβ42. | |
| A53T α-synuclein | - | 100 µM | 92% decrease in Thioflavin T maxima, indicating significant inhibition of amyloid fibrillation. |
Table 2: In Vivo Efficacy of Salvianolic Acid B in Animal Models of Neurodegenerative Disease
| Animal Model | Disease Modeled | SalB Dosage | Key Finding(s) | Reference |
| 5x FAD Mice | Alzheimer's Disease | 20 mg/kg/day (i.g.) for 3 months | Ameliorated retinal deficits; reduced Aβ generation and microglial activation. | |
| P. gingivalis-infected Mice | Cognitive Impairment | 20 and 40 mg/kg for 4 weeks | Improved cognitive function by shortening escape latency and improving spontaneous alternation. | |
| MPTP-treated Mice | Parkinson's Disease | Not Specified | Attenuated dopaminergic neuronal loss and inhibited neuroinflammation. | |
| Rat Model of SAH | Subarachnoid Hemorrhage | Not Specified | Inhibited SAH-induced oxidative damage. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aβ Fibrillation
Objective: To assess the ability of Salvianolic acid B to inhibit the aggregation of amyloid-beta peptides.
Materials:
-
Amyloid-beta (1-40) or (1-42) peptide
-
Thioflavin T (ThT)
-
Salvianolic acid B
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Aβ solution: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute to the desired concentration in PBS.
-
Incubation: In a 96-well plate, mix the Aβ solution with various concentrations of Salvianolic acid B or vehicle control.
-
Aggregation: Incubate the plate at 37°C with continuous gentle agitation for a specified period (e.g., 24-72 hours) to allow for fibril formation.
-
ThT Staining: Add Thioflavin T solution to each well to a final concentration of approximately 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of SalB-treated samples to the vehicle control to determine the percentage inhibition of Aβ aggregation.
Protocol 2: Assessment of Neuroprotection in an In Vitro Model of Parkinson's Disease
Objective: To evaluate the protective effect of Salvianolic acid B against MPP+-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Salvianolic acid B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 70-80% confluency.
-
Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Salvianolic acid B for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: Add MPP+ to the wells to induce neuronal damage and incubate for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability and cytotoxicity relative to control groups.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of SalB in Alzheimer's Disease
Caption: SalB's neuroprotective mechanism in Alzheimer's disease.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing SalB's neuroprotective effects in vitro.
Signaling Pathway of SalB in Parkinson's Disease
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current Progress of Research on Neurodegenerative Diseases of Salvianolic Acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
Application of Salvianolic Acid Y in Neurodegenerative Disease Research: A Review of Current Evidence
In contrast, a closely related compound, Salvianolic acid B (SalB) , is the most abundant and extensively studied water-soluble component of Salvia miltiorrhiza (Danshen).[2][3] SalB has demonstrated significant therapeutic potential in various models of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[4][5]
This document will provide detailed application notes and protocols for Salvianolic acid B as a comprehensive and informative alternative for researchers interested in the neuroprotective effects of salvianolic acids. The information presented herein for SalB offers a strong foundation for understanding the potential mechanisms and experimental approaches that could be relevant for future studies on other salvianolic acid derivatives like Salvianolic acid Y.
Salvianolic Acid B (SalB): Application Notes for Neurodegenerative Disease Research
Introduction: Salvianolic acid B (SalB) is a potent antioxidant and anti-inflammatory agent that has garnered significant interest for its neuroprotective properties. Preclinical studies have shown that SalB can mitigate key pathological features of neurodegenerative diseases by targeting multiple mechanisms, including the inhibition of amyloid-beta (Aβ) aggregation, reduction of oxidative stress and neuroinflammation, and modulation of critical signaling pathways.
Data Presentation: Quantitative Insights into SalB's Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of Salvianolic acid B.
Table 1: In Vitro Efficacy of Salvianolic Acid B in Neurodegenerative Disease Models
| Model System | Pathological Insult | SalB Concentration | Key Finding(s) | Reference |
| PC12 Cells | Aβ40 (100 mg/L) | 10 nmol/L | Significantly inhibited Aβ fiber formation. | |
| SH-SY5Y Cells | 6-OHDA | 0.1-10 µM | Attenuated the decrease in mitochondrial membrane potential and the increase in intracellular Ca2+ in a concentration-dependent manner. | |
| Primary Neuron-Glia Cultures | MPP+ or LPS | 10, 50, 100 µM | Reduced toxicity of dopamine (B1211576) neurons in a dose-dependent manner. | |
| SH-SY5Y-APPsw Cells | - | Not Specified | Significantly reduced the levels of Aβ40 and Aβ42. | |
| A53T α-synuclein | - | 100 µM | 92% decrease in Thioflavin T maxima, indicating significant inhibition of amyloid fibrillation. |
Table 2: In Vivo Efficacy of Salvianolic Acid B in Animal Models of Neurodegenerative Disease
| Animal Model | Disease Modeled | SalB Dosage | Key Finding(s) | Reference |
| 5x FAD Mice | Alzheimer's Disease | 20 mg/kg/day (i.g.) for 3 months | Ameliorated retinal deficits; reduced Aβ generation and microglial activation. | |
| P. gingivalis-infected Mice | Cognitive Impairment | 20 and 40 mg/kg for 4 weeks | Improved cognitive function by shortening escape latency and improving spontaneous alternation. | |
| MPTP-treated Mice | Parkinson's Disease | Not Specified | Attenuated dopaminergic neuronal loss and inhibited neuroinflammation. | |
| Rat Model of SAH | Subarachnoid Hemorrhage | Not Specified | Inhibited SAH-induced oxidative damage. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aβ Fibrillation
Objective: To assess the ability of Salvianolic acid B to inhibit the aggregation of amyloid-beta peptides.
Materials:
-
Amyloid-beta (1-40) or (1-42) peptide
-
Thioflavin T (ThT)
-
Salvianolic acid B
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Aβ solution: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute to the desired concentration in PBS.
-
Incubation: In a 96-well plate, mix the Aβ solution with various concentrations of Salvianolic acid B or vehicle control.
-
Aggregation: Incubate the plate at 37°C with continuous gentle agitation for a specified period (e.g., 24-72 hours) to allow for fibril formation.
-
ThT Staining: Add Thioflavin T solution to each well to a final concentration of approximately 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of SalB-treated samples to the vehicle control to determine the percentage inhibition of Aβ aggregation.
Protocol 2: Assessment of Neuroprotection in an In Vitro Model of Parkinson's Disease
Objective: To evaluate the protective effect of Salvianolic acid B against MPP+-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Salvianolic acid B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 70-80% confluency.
-
Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Salvianolic acid B for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: Add MPP+ to the wells to induce neuronal damage and incubate for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability and cytotoxicity relative to control groups.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of SalB in Alzheimer's Disease
Caption: SalB's neuroprotective mechanism in Alzheimer's disease.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing SalB's neuroprotective effects in vitro.
Signaling Pathway of SalB in Parkinson's Disease
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current Progress of Research on Neurodegenerative Diseases of Salvianolic Acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
Application of Salvianolic Acid Y in Neurodegenerative Disease Research: A Review of Current Evidence
In contrast, a closely related compound, Salvianolic acid B (SalB) , is the most abundant and extensively studied water-soluble component of Salvia miltiorrhiza (Danshen).[2][3] SalB has demonstrated significant therapeutic potential in various models of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[4][5]
This document will provide detailed application notes and protocols for Salvianolic acid B as a comprehensive and informative alternative for researchers interested in the neuroprotective effects of salvianolic acids. The information presented herein for SalB offers a strong foundation for understanding the potential mechanisms and experimental approaches that could be relevant for future studies on other salvianolic acid derivatives like Salvianolic acid Y.
Salvianolic Acid B (SalB): Application Notes for Neurodegenerative Disease Research
Introduction: Salvianolic acid B (SalB) is a potent antioxidant and anti-inflammatory agent that has garnered significant interest for its neuroprotective properties. Preclinical studies have shown that SalB can mitigate key pathological features of neurodegenerative diseases by targeting multiple mechanisms, including the inhibition of amyloid-beta (Aβ) aggregation, reduction of oxidative stress and neuroinflammation, and modulation of critical signaling pathways.
Data Presentation: Quantitative Insights into SalB's Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of Salvianolic acid B.
Table 1: In Vitro Efficacy of Salvianolic Acid B in Neurodegenerative Disease Models
| Model System | Pathological Insult | SalB Concentration | Key Finding(s) | Reference |
| PC12 Cells | Aβ40 (100 mg/L) | 10 nmol/L | Significantly inhibited Aβ fiber formation. | |
| SH-SY5Y Cells | 6-OHDA | 0.1-10 µM | Attenuated the decrease in mitochondrial membrane potential and the increase in intracellular Ca2+ in a concentration-dependent manner. | |
| Primary Neuron-Glia Cultures | MPP+ or LPS | 10, 50, 100 µM | Reduced toxicity of dopamine neurons in a dose-dependent manner. | |
| SH-SY5Y-APPsw Cells | - | Not Specified | Significantly reduced the levels of Aβ40 and Aβ42. | |
| A53T α-synuclein | - | 100 µM | 92% decrease in Thioflavin T maxima, indicating significant inhibition of amyloid fibrillation. |
Table 2: In Vivo Efficacy of Salvianolic Acid B in Animal Models of Neurodegenerative Disease
| Animal Model | Disease Modeled | SalB Dosage | Key Finding(s) | Reference |
| 5x FAD Mice | Alzheimer's Disease | 20 mg/kg/day (i.g.) for 3 months | Ameliorated retinal deficits; reduced Aβ generation and microglial activation. | |
| P. gingivalis-infected Mice | Cognitive Impairment | 20 and 40 mg/kg for 4 weeks | Improved cognitive function by shortening escape latency and improving spontaneous alternation. | |
| MPTP-treated Mice | Parkinson's Disease | Not Specified | Attenuated dopaminergic neuronal loss and inhibited neuroinflammation. | |
| Rat Model of SAH | Subarachnoid Hemorrhage | Not Specified | Inhibited SAH-induced oxidative damage. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aβ Fibrillation
Objective: To assess the ability of Salvianolic acid B to inhibit the aggregation of amyloid-beta peptides.
Materials:
-
Amyloid-beta (1-40) or (1-42) peptide
-
Thioflavin T (ThT)
-
Salvianolic acid B
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Aβ solution: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute to the desired concentration in PBS.
-
Incubation: In a 96-well plate, mix the Aβ solution with various concentrations of Salvianolic acid B or vehicle control.
-
Aggregation: Incubate the plate at 37°C with continuous gentle agitation for a specified period (e.g., 24-72 hours) to allow for fibril formation.
-
ThT Staining: Add Thioflavin T solution to each well to a final concentration of approximately 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of SalB-treated samples to the vehicle control to determine the percentage inhibition of Aβ aggregation.
Protocol 2: Assessment of Neuroprotection in an In Vitro Model of Parkinson's Disease
Objective: To evaluate the protective effect of Salvianolic acid B against MPP+-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Salvianolic acid B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 70-80% confluency.
-
Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Salvianolic acid B for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: Add MPP+ to the wells to induce neuronal damage and incubate for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability and cytotoxicity relative to control groups.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of SalB in Alzheimer's Disease
Caption: SalB's neuroprotective mechanism in Alzheimer's disease.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing SalB's neuroprotective effects in vitro.
Signaling Pathway of SalB in Parkinson's Disease
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current Progress of Research on Neurodegenerative Diseases of Salvianolic Acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
Salvianolic acid Y as a potential therapeutic agent for ischemic stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain. The subsequent cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, leads to neuronal cell death and neurological deficits. Salvianolic acids, a group of water-soluble phenolic compounds extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their neuroprotective properties. While Salvianolic acid A (SalA) and Salvianolic acid B (SalB) have been extensively studied, Salvianolic acid Y remains a largely unexplored yet potentially valuable therapeutic agent for ischemic stroke.
These application notes provide a comprehensive overview of the current understanding of salvianolic acids in the context of ischemic stroke and offer detailed protocols for key experiments to facilitate further research into the therapeutic potential of this compound. Due to the limited published data specifically on this compound, the provided quantitative data and signaling pathways are primarily based on studies of SalA and SalB, offering a predictive framework for investigating this compound. One study has suggested that this compound possesses antioxidant effects, and its structural similarity to Salvianolic acid B implies potential anti-inflammatory activity.[1]
Therapeutic Rationale for this compound in Ischemic Stroke
Salvianolic acids exert their neuroprotective effects through a multi-targeted approach, addressing several key pathological processes in ischemic stroke.[2][3][4] The primary mechanisms of action include:
-
Antioxidant Activity: Salvianolic acids are potent scavengers of reactive oxygen species (ROS), which are produced in excess during ischemia-reperfusion injury and contribute significantly to cellular damage.[5]
-
Anti-inflammatory Effects: They can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response that exacerbates brain injury.
-
Anti-apoptotic Mechanisms: Salvianolic acids have been shown to inhibit neuronal apoptosis by regulating the expression of apoptosis-related proteins.
Quantitative Data on the Efficacy of Salvianolic Acids in Ischemic Stroke Models
The following tables summarize quantitative data from preclinical studies on Salvianolic acid A and B, providing a benchmark for evaluating the efficacy of this compound.
Table 1: Effects of Salvianolic Acids on Infarct Volume and Neurological Deficit in Animal Models of Ischemic Stroke
| Compound | Animal Model | Dosage | Route of Administration | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |
| Salvianolic acid A | Rat (MCAO) | 10 mg/kg | Intravenous | ~40% | Significant improvement | |
| Salvianolic acid B | Rat (MCAO) | 20 mg/kg | Intraperitoneal | ~50% | Significant improvement |
Table 2: In Vitro Neuroprotective Effects of Salvianolic Acids in Neuronal Cell Culture Models
| Compound | Cell Line | Insult | Concentration | Increase in Cell Viability (%) | Reduction in Apoptosis (%) | Reference |
| Salvianolic acid A | SH-SY5Y | OGD/R | 10 µM | ~35% | ~45% | |
| Salvianolic acid B | PC12 | H₂O₂ | 50 µM | ~60% | ~50% |
Note: MCAO (Middle Cerebral Artery Occlusion) is a common in vivo model for ischemic stroke. OGD/R (Oxygen-Glucose Deprivation/Reperfusion) is a widely used in vitro model that mimics ischemic conditions.
Key Signaling Pathways
Salvianolic acids modulate several signaling pathways implicated in the pathophysiology of ischemic stroke. The diagrams below illustrate the known pathways for SalA and SalB, which are hypothesized to be relevant for this compound.
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence | Semantic Scholar [semanticscholar.org]
- 4. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
Salvianolic acid Y as a potential therapeutic agent for ischemic stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain. The subsequent cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, leads to neuronal cell death and neurological deficits. Salvianolic acids, a group of water-soluble phenolic compounds extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their neuroprotective properties. While Salvianolic acid A (SalA) and Salvianolic acid B (SalB) have been extensively studied, Salvianolic acid Y remains a largely unexplored yet potentially valuable therapeutic agent for ischemic stroke.
These application notes provide a comprehensive overview of the current understanding of salvianolic acids in the context of ischemic stroke and offer detailed protocols for key experiments to facilitate further research into the therapeutic potential of this compound. Due to the limited published data specifically on this compound, the provided quantitative data and signaling pathways are primarily based on studies of SalA and SalB, offering a predictive framework for investigating this compound. One study has suggested that this compound possesses antioxidant effects, and its structural similarity to Salvianolic acid B implies potential anti-inflammatory activity.[1]
Therapeutic Rationale for this compound in Ischemic Stroke
Salvianolic acids exert their neuroprotective effects through a multi-targeted approach, addressing several key pathological processes in ischemic stroke.[2][3][4] The primary mechanisms of action include:
-
Antioxidant Activity: Salvianolic acids are potent scavengers of reactive oxygen species (ROS), which are produced in excess during ischemia-reperfusion injury and contribute significantly to cellular damage.[5]
-
Anti-inflammatory Effects: They can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response that exacerbates brain injury.
-
Anti-apoptotic Mechanisms: Salvianolic acids have been shown to inhibit neuronal apoptosis by regulating the expression of apoptosis-related proteins.
Quantitative Data on the Efficacy of Salvianolic Acids in Ischemic Stroke Models
The following tables summarize quantitative data from preclinical studies on Salvianolic acid A and B, providing a benchmark for evaluating the efficacy of this compound.
Table 1: Effects of Salvianolic Acids on Infarct Volume and Neurological Deficit in Animal Models of Ischemic Stroke
| Compound | Animal Model | Dosage | Route of Administration | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |
| Salvianolic acid A | Rat (MCAO) | 10 mg/kg | Intravenous | ~40% | Significant improvement | |
| Salvianolic acid B | Rat (MCAO) | 20 mg/kg | Intraperitoneal | ~50% | Significant improvement |
Table 2: In Vitro Neuroprotective Effects of Salvianolic Acids in Neuronal Cell Culture Models
| Compound | Cell Line | Insult | Concentration | Increase in Cell Viability (%) | Reduction in Apoptosis (%) | Reference |
| Salvianolic acid A | SH-SY5Y | OGD/R | 10 µM | ~35% | ~45% | |
| Salvianolic acid B | PC12 | H₂O₂ | 50 µM | ~60% | ~50% |
Note: MCAO (Middle Cerebral Artery Occlusion) is a common in vivo model for ischemic stroke. OGD/R (Oxygen-Glucose Deprivation/Reperfusion) is a widely used in vitro model that mimics ischemic conditions.
Key Signaling Pathways
Salvianolic acids modulate several signaling pathways implicated in the pathophysiology of ischemic stroke. The diagrams below illustrate the known pathways for SalA and SalB, which are hypothesized to be relevant for this compound.
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence | Semantic Scholar [semanticscholar.org]
- 4. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
Salvianolic acid Y as a potential therapeutic agent for ischemic stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain. The subsequent cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, leads to neuronal cell death and neurological deficits. Salvianolic acids, a group of water-soluble phenolic compounds extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their neuroprotective properties. While Salvianolic acid A (SalA) and Salvianolic acid B (SalB) have been extensively studied, Salvianolic acid Y remains a largely unexplored yet potentially valuable therapeutic agent for ischemic stroke.
These application notes provide a comprehensive overview of the current understanding of salvianolic acids in the context of ischemic stroke and offer detailed protocols for key experiments to facilitate further research into the therapeutic potential of this compound. Due to the limited published data specifically on this compound, the provided quantitative data and signaling pathways are primarily based on studies of SalA and SalB, offering a predictive framework for investigating this compound. One study has suggested that this compound possesses antioxidant effects, and its structural similarity to Salvianolic acid B implies potential anti-inflammatory activity.[1]
Therapeutic Rationale for this compound in Ischemic Stroke
Salvianolic acids exert their neuroprotective effects through a multi-targeted approach, addressing several key pathological processes in ischemic stroke.[2][3][4] The primary mechanisms of action include:
-
Antioxidant Activity: Salvianolic acids are potent scavengers of reactive oxygen species (ROS), which are produced in excess during ischemia-reperfusion injury and contribute significantly to cellular damage.[5]
-
Anti-inflammatory Effects: They can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response that exacerbates brain injury.
-
Anti-apoptotic Mechanisms: Salvianolic acids have been shown to inhibit neuronal apoptosis by regulating the expression of apoptosis-related proteins.
Quantitative Data on the Efficacy of Salvianolic Acids in Ischemic Stroke Models
The following tables summarize quantitative data from preclinical studies on Salvianolic acid A and B, providing a benchmark for evaluating the efficacy of this compound.
Table 1: Effects of Salvianolic Acids on Infarct Volume and Neurological Deficit in Animal Models of Ischemic Stroke
| Compound | Animal Model | Dosage | Route of Administration | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |
| Salvianolic acid A | Rat (MCAO) | 10 mg/kg | Intravenous | ~40% | Significant improvement | |
| Salvianolic acid B | Rat (MCAO) | 20 mg/kg | Intraperitoneal | ~50% | Significant improvement |
Table 2: In Vitro Neuroprotective Effects of Salvianolic Acids in Neuronal Cell Culture Models
| Compound | Cell Line | Insult | Concentration | Increase in Cell Viability (%) | Reduction in Apoptosis (%) | Reference |
| Salvianolic acid A | SH-SY5Y | OGD/R | 10 µM | ~35% | ~45% | |
| Salvianolic acid B | PC12 | H₂O₂ | 50 µM | ~60% | ~50% |
Note: MCAO (Middle Cerebral Artery Occlusion) is a common in vivo model for ischemic stroke. OGD/R (Oxygen-Glucose Deprivation/Reperfusion) is a widely used in vitro model that mimics ischemic conditions.
Key Signaling Pathways
Salvianolic acids modulate several signaling pathways implicated in the pathophysiology of ischemic stroke. The diagrams below illustrate the known pathways for SalA and SalB, which are hypothesized to be relevant for this compound.
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence | Semantic Scholar [semanticscholar.org]
- 4. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
Investigating the Antioxidant Properties of Salvianolic Acid Y in Neuronal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antioxidant and neuroprotective properties of Salvianolic acid Y in neuronal cell models. While research specifically on this compound is emerging, this document leverages available data and draws upon established methodologies for related compounds, such as Salvianolic acid A and B, to provide robust protocols for further investigation.
Introduction
Salvianolic acids, a group of water-soluble phenolic compounds extracted from Salvia miltiorrhiza (Danshen), are well-documented for their potent antioxidant and neuroprotective effects.[1][2] Among these, this compound has demonstrated significant protective capabilities in neuronal cells. In one key study, this compound exhibited a superior neuroprotective effect compared to its more commonly studied isomer, Salvianolic acid B. Specifically, it protected PC12 neuronal cells from hydrogen peroxide (H₂O₂)-induced injury by 54.2%, a significantly higher protection rate than the 35.2% offered by Salvianolic acid B.[3][4]
The antioxidant mechanism of salvianolic acids is largely attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense systems, primarily through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Activation of Nrf2 leads to the upregulation of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).
These notes provide detailed protocols for assessing the antioxidant efficacy of this compound in neuronal cells, including methods for evaluating cell viability, measuring reactive oxygen species (ROS), and analyzing the activation of the Nrf2 signaling pathway.
Data Presentation
The following tables summarize the known quantitative data for this compound and comparative data for related, well-characterized salvianolic acids. These tables are intended to serve as a baseline for further experimental investigation.
Table 1: Neuroprotective Effect of this compound in PC12 Neuronal Cells
| Compound | Protective Effect Against H₂O₂-induced Injury | Cell Line | Reference |
| This compound | 54.2% | PC12 | |
| Salvianolic acid B | 35.2% | PC12 |
Table 2: Comparative Antioxidant Activity of Salvianolic Acids A and B (for reference)
| Compound | DPPH Radical Scavenging EC₅₀ | ABTS Radical Scavenging EC₅₀ | Reference |
| Salvianolic acid A | 1.43 ± 0.09 µg/mL | 1.35 ± 0.00 µg/mL | |
| Salvianolic acid B | 1.81 ± 0.01 µg/mL | 1.43 ± 0.01 µg/mL |
Table 3: Effect of Salvianolic Acid B on Antioxidant Enzyme Activity in a Mouse Model of Cerebral Ischemia/Reperfusion (for reference)
| Treatment Group | SOD Activity | MDA Content | Total Antioxidant Capability (T-AOC) | Reference |
| Model Group | Decreased | Increased | Decreased | |
| Salvianolic acid B Group | Significantly Increased | Significantly Decreased | Significantly Increased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway implicated in the antioxidant effects of salvianolic acids and a general experimental workflow for investigating this compound.
Caption: Nrf2/HO-1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antioxidant properties of this compound in neuronal cells. The human neuroblastoma cell line SH-SY5Y is recommended as a suitable and widely used model. These protocols can be adapted for other neuronal cell lines or primary neurons.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂ or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂ to a final concentration of 100-200 µM) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol quantifies the ability of this compound to reduce intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
This compound
-
Oxidative stress-inducing agent
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
PBS (Phosphate-Buffered Saline)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black-walled, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells once with PBS and then add the oxidative stress-inducing agent in culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Readings can be taken at multiple time points.
-
Data Analysis: The change in fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence of treated cells to that of the control cells.
Protocol 3: Western Blot Analysis of Nrf2 and HO-1
This protocol is for determining whether this compound exerts its antioxidant effects by activating the Nrf2/HO-1 signaling pathway.
Materials:
-
SH-SY5Y cells
-
This compound
-
Oxidative stress-inducing agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates and treat with this compound and the oxidative stressor as described in Protocol 1.
-
Protein Extraction:
-
For whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's instructions to separate the fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin for whole-cell lysate, Lamin B1 for nuclear fraction). An increase in nuclear Nrf2 and total HO-1 expression would indicate activation of the pathway.
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Salvianolic Acid Y in Neuronal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antioxidant and neuroprotective properties of Salvianolic acid Y in neuronal cell models. While research specifically on this compound is emerging, this document leverages available data and draws upon established methodologies for related compounds, such as Salvianolic acid A and B, to provide robust protocols for further investigation.
Introduction
Salvianolic acids, a group of water-soluble phenolic compounds extracted from Salvia miltiorrhiza (Danshen), are well-documented for their potent antioxidant and neuroprotective effects.[1][2] Among these, this compound has demonstrated significant protective capabilities in neuronal cells. In one key study, this compound exhibited a superior neuroprotective effect compared to its more commonly studied isomer, Salvianolic acid B. Specifically, it protected PC12 neuronal cells from hydrogen peroxide (H₂O₂)-induced injury by 54.2%, a significantly higher protection rate than the 35.2% offered by Salvianolic acid B.[3][4]
The antioxidant mechanism of salvianolic acids is largely attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense systems, primarily through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Activation of Nrf2 leads to the upregulation of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).
These notes provide detailed protocols for assessing the antioxidant efficacy of this compound in neuronal cells, including methods for evaluating cell viability, measuring reactive oxygen species (ROS), and analyzing the activation of the Nrf2 signaling pathway.
Data Presentation
The following tables summarize the known quantitative data for this compound and comparative data for related, well-characterized salvianolic acids. These tables are intended to serve as a baseline for further experimental investigation.
Table 1: Neuroprotective Effect of this compound in PC12 Neuronal Cells
| Compound | Protective Effect Against H₂O₂-induced Injury | Cell Line | Reference |
| This compound | 54.2% | PC12 | |
| Salvianolic acid B | 35.2% | PC12 |
Table 2: Comparative Antioxidant Activity of Salvianolic Acids A and B (for reference)
| Compound | DPPH Radical Scavenging EC₅₀ | ABTS Radical Scavenging EC₅₀ | Reference |
| Salvianolic acid A | 1.43 ± 0.09 µg/mL | 1.35 ± 0.00 µg/mL | |
| Salvianolic acid B | 1.81 ± 0.01 µg/mL | 1.43 ± 0.01 µg/mL |
Table 3: Effect of Salvianolic Acid B on Antioxidant Enzyme Activity in a Mouse Model of Cerebral Ischemia/Reperfusion (for reference)
| Treatment Group | SOD Activity | MDA Content | Total Antioxidant Capability (T-AOC) | Reference |
| Model Group | Decreased | Increased | Decreased | |
| Salvianolic acid B Group | Significantly Increased | Significantly Decreased | Significantly Increased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway implicated in the antioxidant effects of salvianolic acids and a general experimental workflow for investigating this compound.
Caption: Nrf2/HO-1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antioxidant properties of this compound in neuronal cells. The human neuroblastoma cell line SH-SY5Y is recommended as a suitable and widely used model. These protocols can be adapted for other neuronal cell lines or primary neurons.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂ or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂ to a final concentration of 100-200 µM) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol quantifies the ability of this compound to reduce intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
This compound
-
Oxidative stress-inducing agent
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
PBS (Phosphate-Buffered Saline)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black-walled, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells once with PBS and then add the oxidative stress-inducing agent in culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Readings can be taken at multiple time points.
-
Data Analysis: The change in fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence of treated cells to that of the control cells.
Protocol 3: Western Blot Analysis of Nrf2 and HO-1
This protocol is for determining whether this compound exerts its antioxidant effects by activating the Nrf2/HO-1 signaling pathway.
Materials:
-
SH-SY5Y cells
-
This compound
-
Oxidative stress-inducing agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates and treat with this compound and the oxidative stressor as described in Protocol 1.
-
Protein Extraction:
-
For whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's instructions to separate the fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin for whole-cell lysate, Lamin B1 for nuclear fraction). An increase in nuclear Nrf2 and total HO-1 expression would indicate activation of the pathway.
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Salvianolic Acid Y in Neuronal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antioxidant and neuroprotective properties of Salvianolic acid Y in neuronal cell models. While research specifically on this compound is emerging, this document leverages available data and draws upon established methodologies for related compounds, such as Salvianolic acid A and B, to provide robust protocols for further investigation.
Introduction
Salvianolic acids, a group of water-soluble phenolic compounds extracted from Salvia miltiorrhiza (Danshen), are well-documented for their potent antioxidant and neuroprotective effects.[1][2] Among these, this compound has demonstrated significant protective capabilities in neuronal cells. In one key study, this compound exhibited a superior neuroprotective effect compared to its more commonly studied isomer, Salvianolic acid B. Specifically, it protected PC12 neuronal cells from hydrogen peroxide (H₂O₂)-induced injury by 54.2%, a significantly higher protection rate than the 35.2% offered by Salvianolic acid B.[3][4]
The antioxidant mechanism of salvianolic acids is largely attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense systems, primarily through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Activation of Nrf2 leads to the upregulation of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).
These notes provide detailed protocols for assessing the antioxidant efficacy of this compound in neuronal cells, including methods for evaluating cell viability, measuring reactive oxygen species (ROS), and analyzing the activation of the Nrf2 signaling pathway.
Data Presentation
The following tables summarize the known quantitative data for this compound and comparative data for related, well-characterized salvianolic acids. These tables are intended to serve as a baseline for further experimental investigation.
Table 1: Neuroprotective Effect of this compound in PC12 Neuronal Cells
| Compound | Protective Effect Against H₂O₂-induced Injury | Cell Line | Reference |
| This compound | 54.2% | PC12 | |
| Salvianolic acid B | 35.2% | PC12 |
Table 2: Comparative Antioxidant Activity of Salvianolic Acids A and B (for reference)
| Compound | DPPH Radical Scavenging EC₅₀ | ABTS Radical Scavenging EC₅₀ | Reference |
| Salvianolic acid A | 1.43 ± 0.09 µg/mL | 1.35 ± 0.00 µg/mL | |
| Salvianolic acid B | 1.81 ± 0.01 µg/mL | 1.43 ± 0.01 µg/mL |
Table 3: Effect of Salvianolic Acid B on Antioxidant Enzyme Activity in a Mouse Model of Cerebral Ischemia/Reperfusion (for reference)
| Treatment Group | SOD Activity | MDA Content | Total Antioxidant Capability (T-AOC) | Reference |
| Model Group | Decreased | Increased | Decreased | |
| Salvianolic acid B Group | Significantly Increased | Significantly Decreased | Significantly Increased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway implicated in the antioxidant effects of salvianolic acids and a general experimental workflow for investigating this compound.
Caption: Nrf2/HO-1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antioxidant properties of this compound in neuronal cells. The human neuroblastoma cell line SH-SY5Y is recommended as a suitable and widely used model. These protocols can be adapted for other neuronal cell lines or primary neurons.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂ or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂ to a final concentration of 100-200 µM) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol quantifies the ability of this compound to reduce intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
This compound
-
Oxidative stress-inducing agent
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
PBS (Phosphate-Buffered Saline)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black-walled, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells once with PBS and then add the oxidative stress-inducing agent in culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Readings can be taken at multiple time points.
-
Data Analysis: The change in fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence of treated cells to that of the control cells.
Protocol 3: Western Blot Analysis of Nrf2 and HO-1
This protocol is for determining whether this compound exerts its antioxidant effects by activating the Nrf2/HO-1 signaling pathway.
Materials:
-
SH-SY5Y cells
-
This compound
-
Oxidative stress-inducing agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates and treat with this compound and the oxidative stressor as described in Protocol 1.
-
Protein Extraction:
-
For whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's instructions to separate the fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin for whole-cell lysate, Lamin B1 for nuclear fraction). An increase in nuclear Nrf2 and total HO-1 expression would indicate activation of the pathway.
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Salvianolic Acid Y Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Salvianolic acid Y using common cell viability assays. Detailed protocols for colorimetric-based assays (MTT and WST-1), a membrane integrity assay (LDH), and an apoptosis assay (Annexin V/PI) are provided. Additionally, this document outlines the known signaling pathways affected by related salvianolic acids, which may serve as a reference for investigating the mechanism of action of this compound.
Data Presentation
Table 1: Cytotoxicity of Salvianolic Acid B on Primary Chondrocytes.
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 20 | ~100 |
| 40 | ~100 |
| 60 | ~100 |
| 80 | ~100 |
| 100 | ~100 |
| 150 | Significantly Reduced |
| 200 | Significantly Reduced |
| 400 (IC50) | 50 |
*Data adapted from a study on primary chondrocytes treated for 24 hours.[1] The study noted that concentrations above 150 µM significantly inhibited chondrocyte activity. The IC50 value was reported to be 400 µM.[1]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
WST-1 Assay for Cell Viability
The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 to 96 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm). A reference wavelength above 600 nm should be used.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the previous protocols. Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Background control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Apoptosis Detection Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Potential Signaling Pathways Affected by Salvianolic Acids
Salvianolic acids A and B have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating various signaling pathways. These pathways are potential targets for this compound as well.
Caption: Potential signaling pathways modulated by Salvianolic acids.
References
- 1. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing Salvianolic Acid Y Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Salvianolic acid Y using common cell viability assays. Detailed protocols for colorimetric-based assays (MTT and WST-1), a membrane integrity assay (LDH), and an apoptosis assay (Annexin V/PI) are provided. Additionally, this document outlines the known signaling pathways affected by related salvianolic acids, which may serve as a reference for investigating the mechanism of action of this compound.
Data Presentation
Table 1: Cytotoxicity of Salvianolic Acid B on Primary Chondrocytes.
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 20 | ~100 |
| 40 | ~100 |
| 60 | ~100 |
| 80 | ~100 |
| 100 | ~100 |
| 150 | Significantly Reduced |
| 200 | Significantly Reduced |
| 400 (IC50) | 50 |
*Data adapted from a study on primary chondrocytes treated for 24 hours.[1] The study noted that concentrations above 150 µM significantly inhibited chondrocyte activity. The IC50 value was reported to be 400 µM.[1]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
WST-1 Assay for Cell Viability
The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 to 96 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm). A reference wavelength above 600 nm should be used.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the previous protocols. Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Background control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Apoptosis Detection Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Potential Signaling Pathways Affected by Salvianolic Acids
Salvianolic acids A and B have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating various signaling pathways. These pathways are potential targets for this compound as well.
Caption: Potential signaling pathways modulated by Salvianolic acids.
References
- 1. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing Salvianolic Acid Y Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Salvianolic acid Y using common cell viability assays. Detailed protocols for colorimetric-based assays (MTT and WST-1), a membrane integrity assay (LDH), and an apoptosis assay (Annexin V/PI) are provided. Additionally, this document outlines the known signaling pathways affected by related salvianolic acids, which may serve as a reference for investigating the mechanism of action of this compound.
Data Presentation
Table 1: Cytotoxicity of Salvianolic Acid B on Primary Chondrocytes.
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 20 | ~100 |
| 40 | ~100 |
| 60 | ~100 |
| 80 | ~100 |
| 100 | ~100 |
| 150 | Significantly Reduced |
| 200 | Significantly Reduced |
| 400 (IC50) | 50 |
*Data adapted from a study on primary chondrocytes treated for 24 hours.[1] The study noted that concentrations above 150 µM significantly inhibited chondrocyte activity. The IC50 value was reported to be 400 µM.[1]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
WST-1 Assay for Cell Viability
The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 to 96 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm). A reference wavelength above 600 nm should be used.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the previous protocols. Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Background control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Apoptosis Detection Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Potential Signaling Pathways Affected by Salvianolic Acids
Salvianolic acids A and B have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating various signaling pathways. These pathways are potential targets for this compound as well.
Caption: Potential signaling pathways modulated by Salvianolic acids.
References
- 1. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Animal Models for Studying the In Vivo Effects of Salvianolic Acids: Application Notes and Protocols
A Note to Researchers: The current scientific literature contains very limited in vivo data specifically for Salvianolic acid Y. It is a known epimer of Salvianolic acid B and has shown promising in vitro activity, in some cases superior to that of Salvianolic acid B. However, due to the scarcity of dedicated in vivo studies for this compound, this document will focus on the extensively studied and closely related Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) . These compounds are the most abundant water-soluble bioactive components of Salvia miltiorrhiza (Danshen) and are often used as representative molecules in in vivo research to understand the therapeutic potential of this class of compounds. The protocols and data presented herein for Sal A and Sal B can serve as a strong foundation for designing future in vivo studies for this compound.
Introduction
Salvianolic acids, particularly Sal A and Sal B, are potent antioxidant phenolic compounds extracted from the root of Salvia miltiorrhiza.[1] In vivo animal studies have demonstrated their efficacy in a wide range of disease models, including cardiovascular, neurological, metabolic, and oncological disorders.[2][3][4] These compounds are recognized for their multifactorial mechanisms of action, which include anti-inflammatory, anti-apoptotic, and pro-angiogenic effects.[5] This document provides a summary of quantitative data from various animal studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to guide researchers in the application of salvianolic acids in in vivo research.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo animal studies involving Salvianolic Acid A and B across different disease models.
Table 1: Effects of Salvianolic Acids in Neurological Disease Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Middle Cerebral Artery Occlusion (MCAO) | Sal B (10 or 20 mg/kg/day) | Intraperitoneal | Decreased cerebral infarction volumes; Ameliorated neurological deficits. | |
| Rat; Spinal Cord Injury | Sal B | Intravenous | Significantly reduced spinal cord edema and infarct volume; Improved motor abilities. | |
| Rat; Alzheimer's Disease Model | Sal B | Not specified | Suppressed amyloid-beta formation and neuroinflammation. | |
| Rat; Ischemic Stroke | Sal A (10 mg/kg) | Intragastric | Promoted neural stem/progenitor cell proliferation, migration, and differentiation. |
Table 2: Effects of Salvianolic Acids in Cardiovascular Disease Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Myocardial Infarction | Sal A & Sal B | Intragastric, Intravenous, Intraperitoneal | Increased VEGF expression; Improved blood vessel density; Decreased myocardial infarct size. | |
| Rat; Isoproterenol-induced Myocardial Infarction | Sal A (0.3-3 mg/kg) | Intravenous | Attenuated cardiac dysfunction and myocardial injury; Improved mitochondrial respiratory function. | |
| ApoE-/- Mice; Atherosclerosis | Sal B | Not specified | Inhibited the expression of COX-2, MMP-2, and MMP-9. |
Table 3: Effects of Salvianolic Acids in Diabetes Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Type 2 Diabetes (High-Fat Diet/Streptozotocin) | Sal B (100 and 200 mg/kg) | Not specified | Decreased blood glucose by 23.8% and 21.7% respectively; Decreased insulin (B600854) by 31.3% and 26.6% respectively. | |
| Mouse (Alloxan-induced Type 1) & Rat (HFD/STZ-induced Type 2) | Sal A | Not specified | Lowered fasting and fed blood glucose in a dose-dependent manner; Reduced 24-h food and water intake. | |
| Rat; Diabetic Peripheral Neuropathy (Streptozotocin) | Sal A (1 mg/kg) | Intragastric | Increased the rate of p-AMPKβ/AMPKβ by 106.7%. |
Table 4: Effects of Salvianolic Acids in Cancer Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Nude Mice; Colorectal Cancer Xenograft | Sal B | Not specified | Reversed multi-drug resistance; Reduced tumor cell invasion; Increased apoptosis. | |
| Mice; Ehrlich Solid Carcinoma | Sal B | Not specified | Attenuated tumor volume; Increased survival. | |
| Xenograft Mouse Models; Diffuse Large B-cell Lymphoma | Sal A | Not specified | Suppressed tumor growth of OCI-Ly01 and SUDHL-8 cells. |
Experimental Protocols
Protocol 1: Ischemia/Reperfusion Injury Model in Rats (Neurological)
Objective: To evaluate the neuroprotective effects of Salvianolic Acid B against cerebral ischemia/reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Salvianolic Acid B
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Surgical instruments
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with free access to food and water.
-
Drug Administration: Administer Salvianolic Acid B (e.g., 10 or 20 mg/kg) or vehicle control to the respective groups of rats via intraperitoneal injection daily for a predefined period (e.g., 7 days) before surgery.
-
Induction of Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Assessment:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Myocardial Infarction Model in Rats (Cardiovascular)
Objective: To assess the cardioprotective effects of Salvianolic Acid A in a chemically-induced myocardial infarction model.
Materials:
-
Male Wistar rats (200-250g)
-
Salvianolic Acid A
-
Isoproterenol (B85558) hydrochloride
-
Vehicle (e.g., saline)
-
Electrocardiograph
-
Biochemical assay kits (e.g., for CK-MB, LDH)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Administration: Administer Salvianolic Acid A (e.g., 10 mg/kg) or vehicle control to the respective groups of rats daily via oral gavage for a predefined period (e.g., 8 days).
-
Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) at a 24-hour interval.
-
Monitoring: After the second isoproterenol injection, monitor hemodynamic parameters and lead II electrocardiograph continuously.
-
Biochemical Analysis: At the end of the experiment, collect blood samples via cardiac puncture. Separate the serum and measure the levels of cardiac injury markers such as CK-MB and LDH using commercially available kits.
-
Histopathological Examination: Euthanize the animals, harvest the hearts, and fix them in 10% formalin. Embed the hearts in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate myocardial tissue damage.
Signaling Pathways and Mechanisms of Action
Salvianolic acids exert their therapeutic effects by modulating multiple signaling pathways. Below are diagrams illustrating a simplified experimental workflow and key signaling pathways involved in the action of salvianolic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 4. Frontiers | Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes [frontiersin.org]
- 5. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
Animal Models for Studying the In Vivo Effects of Salvianolic Acids: Application Notes and Protocols
A Note to Researchers: The current scientific literature contains very limited in vivo data specifically for Salvianolic acid Y. It is a known epimer of Salvianolic acid B and has shown promising in vitro activity, in some cases superior to that of Salvianolic acid B. However, due to the scarcity of dedicated in vivo studies for this compound, this document will focus on the extensively studied and closely related Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) . These compounds are the most abundant water-soluble bioactive components of Salvia miltiorrhiza (Danshen) and are often used as representative molecules in in vivo research to understand the therapeutic potential of this class of compounds. The protocols and data presented herein for Sal A and Sal B can serve as a strong foundation for designing future in vivo studies for this compound.
Introduction
Salvianolic acids, particularly Sal A and Sal B, are potent antioxidant phenolic compounds extracted from the root of Salvia miltiorrhiza.[1] In vivo animal studies have demonstrated their efficacy in a wide range of disease models, including cardiovascular, neurological, metabolic, and oncological disorders.[2][3][4] These compounds are recognized for their multifactorial mechanisms of action, which include anti-inflammatory, anti-apoptotic, and pro-angiogenic effects.[5] This document provides a summary of quantitative data from various animal studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to guide researchers in the application of salvianolic acids in in vivo research.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo animal studies involving Salvianolic Acid A and B across different disease models.
Table 1: Effects of Salvianolic Acids in Neurological Disease Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Middle Cerebral Artery Occlusion (MCAO) | Sal B (10 or 20 mg/kg/day) | Intraperitoneal | Decreased cerebral infarction volumes; Ameliorated neurological deficits. | |
| Rat; Spinal Cord Injury | Sal B | Intravenous | Significantly reduced spinal cord edema and infarct volume; Improved motor abilities. | |
| Rat; Alzheimer's Disease Model | Sal B | Not specified | Suppressed amyloid-beta formation and neuroinflammation. | |
| Rat; Ischemic Stroke | Sal A (10 mg/kg) | Intragastric | Promoted neural stem/progenitor cell proliferation, migration, and differentiation. |
Table 2: Effects of Salvianolic Acids in Cardiovascular Disease Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Myocardial Infarction | Sal A & Sal B | Intragastric, Intravenous, Intraperitoneal | Increased VEGF expression; Improved blood vessel density; Decreased myocardial infarct size. | |
| Rat; Isoproterenol-induced Myocardial Infarction | Sal A (0.3-3 mg/kg) | Intravenous | Attenuated cardiac dysfunction and myocardial injury; Improved mitochondrial respiratory function. | |
| ApoE-/- Mice; Atherosclerosis | Sal B | Not specified | Inhibited the expression of COX-2, MMP-2, and MMP-9. |
Table 3: Effects of Salvianolic Acids in Diabetes Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Type 2 Diabetes (High-Fat Diet/Streptozotocin) | Sal B (100 and 200 mg/kg) | Not specified | Decreased blood glucose by 23.8% and 21.7% respectively; Decreased insulin (B600854) by 31.3% and 26.6% respectively. | |
| Mouse (Alloxan-induced Type 1) & Rat (HFD/STZ-induced Type 2) | Sal A | Not specified | Lowered fasting and fed blood glucose in a dose-dependent manner; Reduced 24-h food and water intake. | |
| Rat; Diabetic Peripheral Neuropathy (Streptozotocin) | Sal A (1 mg/kg) | Intragastric | Increased the rate of p-AMPKβ/AMPKβ by 106.7%. |
Table 4: Effects of Salvianolic Acids in Cancer Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Nude Mice; Colorectal Cancer Xenograft | Sal B | Not specified | Reversed multi-drug resistance; Reduced tumor cell invasion; Increased apoptosis. | |
| Mice; Ehrlich Solid Carcinoma | Sal B | Not specified | Attenuated tumor volume; Increased survival. | |
| Xenograft Mouse Models; Diffuse Large B-cell Lymphoma | Sal A | Not specified | Suppressed tumor growth of OCI-Ly01 and SUDHL-8 cells. |
Experimental Protocols
Protocol 1: Ischemia/Reperfusion Injury Model in Rats (Neurological)
Objective: To evaluate the neuroprotective effects of Salvianolic Acid B against cerebral ischemia/reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Salvianolic Acid B
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Surgical instruments
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with free access to food and water.
-
Drug Administration: Administer Salvianolic Acid B (e.g., 10 or 20 mg/kg) or vehicle control to the respective groups of rats via intraperitoneal injection daily for a predefined period (e.g., 7 days) before surgery.
-
Induction of Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Assessment:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Myocardial Infarction Model in Rats (Cardiovascular)
Objective: To assess the cardioprotective effects of Salvianolic Acid A in a chemically-induced myocardial infarction model.
Materials:
-
Male Wistar rats (200-250g)
-
Salvianolic Acid A
-
Isoproterenol (B85558) hydrochloride
-
Vehicle (e.g., saline)
-
Electrocardiograph
-
Biochemical assay kits (e.g., for CK-MB, LDH)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Administration: Administer Salvianolic Acid A (e.g., 10 mg/kg) or vehicle control to the respective groups of rats daily via oral gavage for a predefined period (e.g., 8 days).
-
Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) at a 24-hour interval.
-
Monitoring: After the second isoproterenol injection, monitor hemodynamic parameters and lead II electrocardiograph continuously.
-
Biochemical Analysis: At the end of the experiment, collect blood samples via cardiac puncture. Separate the serum and measure the levels of cardiac injury markers such as CK-MB and LDH using commercially available kits.
-
Histopathological Examination: Euthanize the animals, harvest the hearts, and fix them in 10% formalin. Embed the hearts in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate myocardial tissue damage.
Signaling Pathways and Mechanisms of Action
Salvianolic acids exert their therapeutic effects by modulating multiple signaling pathways. Below are diagrams illustrating a simplified experimental workflow and key signaling pathways involved in the action of salvianolic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 4. Frontiers | Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes [frontiersin.org]
- 5. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
Animal Models for Studying the In Vivo Effects of Salvianolic Acids: Application Notes and Protocols
A Note to Researchers: The current scientific literature contains very limited in vivo data specifically for Salvianolic acid Y. It is a known epimer of Salvianolic acid B and has shown promising in vitro activity, in some cases superior to that of Salvianolic acid B. However, due to the scarcity of dedicated in vivo studies for this compound, this document will focus on the extensively studied and closely related Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) . These compounds are the most abundant water-soluble bioactive components of Salvia miltiorrhiza (Danshen) and are often used as representative molecules in in vivo research to understand the therapeutic potential of this class of compounds. The protocols and data presented herein for Sal A and Sal B can serve as a strong foundation for designing future in vivo studies for this compound.
Introduction
Salvianolic acids, particularly Sal A and Sal B, are potent antioxidant phenolic compounds extracted from the root of Salvia miltiorrhiza.[1] In vivo animal studies have demonstrated their efficacy in a wide range of disease models, including cardiovascular, neurological, metabolic, and oncological disorders.[2][3][4] These compounds are recognized for their multifactorial mechanisms of action, which include anti-inflammatory, anti-apoptotic, and pro-angiogenic effects.[5] This document provides a summary of quantitative data from various animal studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to guide researchers in the application of salvianolic acids in in vivo research.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo animal studies involving Salvianolic Acid A and B across different disease models.
Table 1: Effects of Salvianolic Acids in Neurological Disease Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Middle Cerebral Artery Occlusion (MCAO) | Sal B (10 or 20 mg/kg/day) | Intraperitoneal | Decreased cerebral infarction volumes; Ameliorated neurological deficits. | |
| Rat; Spinal Cord Injury | Sal B | Intravenous | Significantly reduced spinal cord edema and infarct volume; Improved motor abilities. | |
| Rat; Alzheimer's Disease Model | Sal B | Not specified | Suppressed amyloid-beta formation and neuroinflammation. | |
| Rat; Ischemic Stroke | Sal A (10 mg/kg) | Intragastric | Promoted neural stem/progenitor cell proliferation, migration, and differentiation. |
Table 2: Effects of Salvianolic Acids in Cardiovascular Disease Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Myocardial Infarction | Sal A & Sal B | Intragastric, Intravenous, Intraperitoneal | Increased VEGF expression; Improved blood vessel density; Decreased myocardial infarct size. | |
| Rat; Isoproterenol-induced Myocardial Infarction | Sal A (0.3-3 mg/kg) | Intravenous | Attenuated cardiac dysfunction and myocardial injury; Improved mitochondrial respiratory function. | |
| ApoE-/- Mice; Atherosclerosis | Sal B | Not specified | Inhibited the expression of COX-2, MMP-2, and MMP-9. |
Table 3: Effects of Salvianolic Acids in Diabetes Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Rat; Type 2 Diabetes (High-Fat Diet/Streptozotocin) | Sal B (100 and 200 mg/kg) | Not specified | Decreased blood glucose by 23.8% and 21.7% respectively; Decreased insulin by 31.3% and 26.6% respectively. | |
| Mouse (Alloxan-induced Type 1) & Rat (HFD/STZ-induced Type 2) | Sal A | Not specified | Lowered fasting and fed blood glucose in a dose-dependent manner; Reduced 24-h food and water intake. | |
| Rat; Diabetic Peripheral Neuropathy (Streptozotocin) | Sal A (1 mg/kg) | Intragastric | Increased the rate of p-AMPKβ/AMPKβ by 106.7%. |
Table 4: Effects of Salvianolic Acids in Cancer Models
| Animal Model | Compound & Dosage | Administration Route | Key Outcomes | Reference |
| Nude Mice; Colorectal Cancer Xenograft | Sal B | Not specified | Reversed multi-drug resistance; Reduced tumor cell invasion; Increased apoptosis. | |
| Mice; Ehrlich Solid Carcinoma | Sal B | Not specified | Attenuated tumor volume; Increased survival. | |
| Xenograft Mouse Models; Diffuse Large B-cell Lymphoma | Sal A | Not specified | Suppressed tumor growth of OCI-Ly01 and SUDHL-8 cells. |
Experimental Protocols
Protocol 1: Ischemia/Reperfusion Injury Model in Rats (Neurological)
Objective: To evaluate the neuroprotective effects of Salvianolic Acid B against cerebral ischemia/reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Salvianolic Acid B
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., chloral hydrate)
-
Surgical instruments
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with free access to food and water.
-
Drug Administration: Administer Salvianolic Acid B (e.g., 10 or 20 mg/kg) or vehicle control to the respective groups of rats via intraperitoneal injection daily for a predefined period (e.g., 7 days) before surgery.
-
Induction of Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Assessment:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Myocardial Infarction Model in Rats (Cardiovascular)
Objective: To assess the cardioprotective effects of Salvianolic Acid A in a chemically-induced myocardial infarction model.
Materials:
-
Male Wistar rats (200-250g)
-
Salvianolic Acid A
-
Isoproterenol hydrochloride
-
Vehicle (e.g., saline)
-
Electrocardiograph
-
Biochemical assay kits (e.g., for CK-MB, LDH)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Administration: Administer Salvianolic Acid A (e.g., 10 mg/kg) or vehicle control to the respective groups of rats daily via oral gavage for a predefined period (e.g., 8 days).
-
Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) at a 24-hour interval.
-
Monitoring: After the second isoproterenol injection, monitor hemodynamic parameters and lead II electrocardiograph continuously.
-
Biochemical Analysis: At the end of the experiment, collect blood samples via cardiac puncture. Separate the serum and measure the levels of cardiac injury markers such as CK-MB and LDH using commercially available kits.
-
Histopathological Examination: Euthanize the animals, harvest the hearts, and fix them in 10% formalin. Embed the hearts in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate myocardial tissue damage.
Signaling Pathways and Mechanisms of Action
Salvianolic acids exert their therapeutic effects by modulating multiple signaling pathways. Below are diagrams illustrating a simplified experimental workflow and key signaling pathways involved in the action of salvianolic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 4. Frontiers | Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes [frontiersin.org]
- 5. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of natural compounds. The protocols outlined below cover essential in vitro and in vivo methodologies to assess mechanisms of action, including antioxidant, anti-apoptotic, and signaling pathway modulation.
Section 1: In Vitro Neuroprotection Assays
In vitro models are fundamental for the initial screening and mechanistic evaluation of neuroprotective compounds. These assays are typically conducted using neuronal cell lines or primary neuronal cultures.
Cell Culture Models
Commonly used cell lines include human neuroblastoma SH-SY5Y and mouse hippocampal HT22 cells, as they provide a consistent and reproducible system for studying neurotoxicity and protection.[1][2] Primary cortical neurons, while more complex to maintain, offer a model that more closely resembles the in vivo neuronal environment.
Protocol 1: Maintenance of SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Prepare a complete medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a 0.25% Trypsin-EDTA solution.
-
Seeding: Resuspend the detached cells in a fresh complete medium and seed them into new culture flasks or plates at a density of 2 x 10^5 cells/mL for subsequent experiments.
Induction of Neuronal Damage
To assess neuroprotective effects, neuronal damage is induced using various toxins. The choice of toxin depends on the specific mechanism of neurodegeneration being investigated.
-
Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[3]
-
Excitotoxicity: Induced by glutamate (B1630785) or N-methyl-D-aspartate (NMDA).
-
Amyloid-β Toxicity: Relevant for Alzheimer's disease models, induced by aggregated Aβ peptides.[1][4]
-
Mitochondrial Dysfunction: Induced by toxins like rotenone (B1679576) or 1-methyl-4-phenylpyridinium (MPP+).[3]
Assessment of Cell Viability
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the natural compound for a specified duration (e.g., 2-24 hours).
-
Induction of Damage: Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Table 1: Example Data for Quercetin Neuroprotection against H₂O₂-induced Oxidative Stress in SH-SY5Y cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 52 ± 4.1 |
| Quercetin + H₂O₂ | 5 µM | 65 ± 3.8 |
| Quercetin + H₂O₂ | 10 µM | 78 ± 4.5 |
| Quercetin + H₂O₂ | 20 µM | 89 ± 3.9 |
Assessment of Oxidative Stress
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The dichlorofluorescein (DCF) assay is widely used to measure intracellular ROS levels.
-
Cell Treatment: Seed and treat cells with the natural compound and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Table 2: Markers of Oxidative Stress and Corresponding Assays
| Oxidative Stress Marker | Assay | Principle |
| Reactive Oxygen Species (ROS) | ROS-Glo™, DCFDA | Measures H₂O₂ or general ROS levels via a fluorescent or luminescent probe.[5][6] |
| Glutathione (GSH/GSSG) | GSH/GSSG-Glo™ Assay | Measures the ratio of reduced to oxidized glutathione, an indicator of cellular redox state.[5] |
| Lipid Peroxidation (MDA) | TBARS Assay | Measures malondialdehyde (MDA), a product of lipid peroxidation.[7] |
| DNA Damage | 8-OHdG Assay, Comet Assay | Detects oxidative DNA damage, such as 8-hydroxydeoxyguanosine.[7] |
Assessment of Apoptosis
Protocol 4: TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Cell Preparation: Culture and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
Table 3: Common Assays for Apoptosis Detection
| Apoptotic Event | Assay | Principle |
| Phosphatidylserine (B164497) Exposure | Annexin V Staining | Detects the translocation of phosphatidylserine to the outer cell membrane, an early apoptotic event.[8][9] |
| Caspase Activation | Caspase Activity Assays (e.g., Caspase-3/7) | Measures the activity of key executioner caspases in the apoptotic pathway.[10] |
| DNA Fragmentation | TUNEL Assay, DNA Laddering | Detects DNA strand breaks characteristic of late-stage apoptosis.[9] |
| Mitochondrial Membrane Potential | TMRE/TMRM/JC-1 Staining | Measures the loss of mitochondrial membrane potential, an early indicator of apoptosis.[9][10] |
Section 2: In Vivo Neuroprotection Studies
In vivo models are crucial for validating the neuroprotective effects of natural compounds in a whole organism, providing insights into their bioavailability, efficacy, and potential side effects.[11][12]
Animal Models of Neurodegenerative Diseases
A variety of animal models are used to mimic the pathology of human neurodegenerative diseases.[13][14][15]
-
Parkinson's Disease: Models induced by neurotoxins such as MPTP or 6-OHDA, or genetic models (e.g., α-synuclein transgenic mice).[14]
-
Alzheimer's Disease: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1).[14]
-
Huntington's Disease: Genetic models expressing the mutant huntingtin protein.[14]
-
Amyotrophic Lateral Sclerosis (ALS): Transgenic mice expressing mutant human SOD1.[14]
Protocol 5: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride (20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Natural Compound Treatment: Administer the natural compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after MPTP administration.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia 7 days after the last MPTP injection.
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the loss of dopaminergic neurons.
Table 4: Example Data for a Natural Compound in an MPTP Mouse Model
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons in SNc (%) |
| Vehicle | 185 ± 12 | 15.2 ± 1.1 | 100 ± 8.5 |
| MPTP | 62 ± 8 | 5.8 ± 0.7 | 45 ± 6.2 |
| Natural Compound + MPTP | 125 ± 10 | 10.5 ± 0.9 | 78 ± 7.1 |
Section 3: Signaling Pathway Analysis
Understanding how natural compounds modulate key signaling pathways is crucial for elucidating their neuroprotective mechanisms.[16][17]
Key Neuroprotective Signaling Pathways
-
Nrf2-ARE Pathway: A central regulator of cellular defense against oxidative stress.[3][16][18][19][20] Activation of Nrf2 leads to the transcription of antioxidant genes.[3][18][20]
-
PI3K/Akt Pathway: Plays a critical role in promoting neuronal survival and inhibiting apoptosis.[17][21][22][23][24][25]
-
MAPK Pathway: A complex pathway that can mediate both cell survival and death, depending on the specific kinases involved (e.g., ERK, JNK, p38).[26][27][28][29][30] Dysregulation of MAPK signaling is associated with neurodegeneration.[26][27][28]
Protocol 6: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Following treatment of neuronal cells with the natural compound and/or neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: Nrf2-ARE Signaling Pathway for Neuroprotection.
Caption: PI3K/Akt Signaling Pathway in Neuronal Survival.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 3. The Nrf2/ARE Pathway as a Potential Therapeutic Target in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Oxidative Stress Assays | Reactive Oxygen Species Detection [se.promega.com]
- 6. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivobiosystems.com [invivobiosystems.com]
- 14. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 24. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of natural compounds. The protocols outlined below cover essential in vitro and in vivo methodologies to assess mechanisms of action, including antioxidant, anti-apoptotic, and signaling pathway modulation.
Section 1: In Vitro Neuroprotection Assays
In vitro models are fundamental for the initial screening and mechanistic evaluation of neuroprotective compounds. These assays are typically conducted using neuronal cell lines or primary neuronal cultures.
Cell Culture Models
Commonly used cell lines include human neuroblastoma SH-SY5Y and mouse hippocampal HT22 cells, as they provide a consistent and reproducible system for studying neurotoxicity and protection.[1][2] Primary cortical neurons, while more complex to maintain, offer a model that more closely resembles the in vivo neuronal environment.
Protocol 1: Maintenance of SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Prepare a complete medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a 0.25% Trypsin-EDTA solution.
-
Seeding: Resuspend the detached cells in a fresh complete medium and seed them into new culture flasks or plates at a density of 2 x 10^5 cells/mL for subsequent experiments.
Induction of Neuronal Damage
To assess neuroprotective effects, neuronal damage is induced using various toxins. The choice of toxin depends on the specific mechanism of neurodegeneration being investigated.
-
Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[3]
-
Excitotoxicity: Induced by glutamate (B1630785) or N-methyl-D-aspartate (NMDA).
-
Amyloid-β Toxicity: Relevant for Alzheimer's disease models, induced by aggregated Aβ peptides.[1][4]
-
Mitochondrial Dysfunction: Induced by toxins like rotenone (B1679576) or 1-methyl-4-phenylpyridinium (MPP+).[3]
Assessment of Cell Viability
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the natural compound for a specified duration (e.g., 2-24 hours).
-
Induction of Damage: Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Table 1: Example Data for Quercetin Neuroprotection against H₂O₂-induced Oxidative Stress in SH-SY5Y cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 52 ± 4.1 |
| Quercetin + H₂O₂ | 5 µM | 65 ± 3.8 |
| Quercetin + H₂O₂ | 10 µM | 78 ± 4.5 |
| Quercetin + H₂O₂ | 20 µM | 89 ± 3.9 |
Assessment of Oxidative Stress
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The dichlorofluorescein (DCF) assay is widely used to measure intracellular ROS levels.
-
Cell Treatment: Seed and treat cells with the natural compound and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Table 2: Markers of Oxidative Stress and Corresponding Assays
| Oxidative Stress Marker | Assay | Principle |
| Reactive Oxygen Species (ROS) | ROS-Glo™, DCFDA | Measures H₂O₂ or general ROS levels via a fluorescent or luminescent probe.[5][6] |
| Glutathione (GSH/GSSG) | GSH/GSSG-Glo™ Assay | Measures the ratio of reduced to oxidized glutathione, an indicator of cellular redox state.[5] |
| Lipid Peroxidation (MDA) | TBARS Assay | Measures malondialdehyde (MDA), a product of lipid peroxidation.[7] |
| DNA Damage | 8-OHdG Assay, Comet Assay | Detects oxidative DNA damage, such as 8-hydroxydeoxyguanosine.[7] |
Assessment of Apoptosis
Protocol 4: TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Cell Preparation: Culture and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
Table 3: Common Assays for Apoptosis Detection
| Apoptotic Event | Assay | Principle |
| Phosphatidylserine (B164497) Exposure | Annexin V Staining | Detects the translocation of phosphatidylserine to the outer cell membrane, an early apoptotic event.[8][9] |
| Caspase Activation | Caspase Activity Assays (e.g., Caspase-3/7) | Measures the activity of key executioner caspases in the apoptotic pathway.[10] |
| DNA Fragmentation | TUNEL Assay, DNA Laddering | Detects DNA strand breaks characteristic of late-stage apoptosis.[9] |
| Mitochondrial Membrane Potential | TMRE/TMRM/JC-1 Staining | Measures the loss of mitochondrial membrane potential, an early indicator of apoptosis.[9][10] |
Section 2: In Vivo Neuroprotection Studies
In vivo models are crucial for validating the neuroprotective effects of natural compounds in a whole organism, providing insights into their bioavailability, efficacy, and potential side effects.[11][12]
Animal Models of Neurodegenerative Diseases
A variety of animal models are used to mimic the pathology of human neurodegenerative diseases.[13][14][15]
-
Parkinson's Disease: Models induced by neurotoxins such as MPTP or 6-OHDA, or genetic models (e.g., α-synuclein transgenic mice).[14]
-
Alzheimer's Disease: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1).[14]
-
Huntington's Disease: Genetic models expressing the mutant huntingtin protein.[14]
-
Amyotrophic Lateral Sclerosis (ALS): Transgenic mice expressing mutant human SOD1.[14]
Protocol 5: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride (20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Natural Compound Treatment: Administer the natural compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after MPTP administration.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia 7 days after the last MPTP injection.
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the loss of dopaminergic neurons.
Table 4: Example Data for a Natural Compound in an MPTP Mouse Model
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons in SNc (%) |
| Vehicle | 185 ± 12 | 15.2 ± 1.1 | 100 ± 8.5 |
| MPTP | 62 ± 8 | 5.8 ± 0.7 | 45 ± 6.2 |
| Natural Compound + MPTP | 125 ± 10 | 10.5 ± 0.9 | 78 ± 7.1 |
Section 3: Signaling Pathway Analysis
Understanding how natural compounds modulate key signaling pathways is crucial for elucidating their neuroprotective mechanisms.[16][17]
Key Neuroprotective Signaling Pathways
-
Nrf2-ARE Pathway: A central regulator of cellular defense against oxidative stress.[3][16][18][19][20] Activation of Nrf2 leads to the transcription of antioxidant genes.[3][18][20]
-
PI3K/Akt Pathway: Plays a critical role in promoting neuronal survival and inhibiting apoptosis.[17][21][22][23][24][25]
-
MAPK Pathway: A complex pathway that can mediate both cell survival and death, depending on the specific kinases involved (e.g., ERK, JNK, p38).[26][27][28][29][30] Dysregulation of MAPK signaling is associated with neurodegeneration.[26][27][28]
Protocol 6: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Following treatment of neuronal cells with the natural compound and/or neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: Nrf2-ARE Signaling Pathway for Neuroprotection.
Caption: PI3K/Akt Signaling Pathway in Neuronal Survival.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 3. The Nrf2/ARE Pathway as a Potential Therapeutic Target in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Oxidative Stress Assays | Reactive Oxygen Species Detection [se.promega.com]
- 6. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivobiosystems.com [invivobiosystems.com]
- 14. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 24. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of natural compounds. The protocols outlined below cover essential in vitro and in vivo methodologies to assess mechanisms of action, including antioxidant, anti-apoptotic, and signaling pathway modulation.
Section 1: In Vitro Neuroprotection Assays
In vitro models are fundamental for the initial screening and mechanistic evaluation of neuroprotective compounds. These assays are typically conducted using neuronal cell lines or primary neuronal cultures.
Cell Culture Models
Commonly used cell lines include human neuroblastoma SH-SY5Y and mouse hippocampal HT22 cells, as they provide a consistent and reproducible system for studying neurotoxicity and protection.[1][2] Primary cortical neurons, while more complex to maintain, offer a model that more closely resembles the in vivo neuronal environment.
Protocol 1: Maintenance of SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Prepare a complete medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a 0.25% Trypsin-EDTA solution.
-
Seeding: Resuspend the detached cells in a fresh complete medium and seed them into new culture flasks or plates at a density of 2 x 10^5 cells/mL for subsequent experiments.
Induction of Neuronal Damage
To assess neuroprotective effects, neuronal damage is induced using various toxins. The choice of toxin depends on the specific mechanism of neurodegeneration being investigated.
-
Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[3]
-
Excitotoxicity: Induced by glutamate or N-methyl-D-aspartate (NMDA).
-
Amyloid-β Toxicity: Relevant for Alzheimer's disease models, induced by aggregated Aβ peptides.[1][4]
-
Mitochondrial Dysfunction: Induced by toxins like rotenone or 1-methyl-4-phenylpyridinium (MPP+).[3]
Assessment of Cell Viability
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the natural compound for a specified duration (e.g., 2-24 hours).
-
Induction of Damage: Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Table 1: Example Data for Quercetin Neuroprotection against H₂O₂-induced Oxidative Stress in SH-SY5Y cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 52 ± 4.1 |
| Quercetin + H₂O₂ | 5 µM | 65 ± 3.8 |
| Quercetin + H₂O₂ | 10 µM | 78 ± 4.5 |
| Quercetin + H₂O₂ | 20 µM | 89 ± 3.9 |
Assessment of Oxidative Stress
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The dichlorofluorescein (DCF) assay is widely used to measure intracellular ROS levels.
-
Cell Treatment: Seed and treat cells with the natural compound and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Table 2: Markers of Oxidative Stress and Corresponding Assays
| Oxidative Stress Marker | Assay | Principle |
| Reactive Oxygen Species (ROS) | ROS-Glo™, DCFDA | Measures H₂O₂ or general ROS levels via a fluorescent or luminescent probe.[5][6] |
| Glutathione (GSH/GSSG) | GSH/GSSG-Glo™ Assay | Measures the ratio of reduced to oxidized glutathione, an indicator of cellular redox state.[5] |
| Lipid Peroxidation (MDA) | TBARS Assay | Measures malondialdehyde (MDA), a product of lipid peroxidation.[7] |
| DNA Damage | 8-OHdG Assay, Comet Assay | Detects oxidative DNA damage, such as 8-hydroxydeoxyguanosine.[7] |
Assessment of Apoptosis
Protocol 4: TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Cell Preparation: Culture and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
Table 3: Common Assays for Apoptosis Detection
| Apoptotic Event | Assay | Principle |
| Phosphatidylserine Exposure | Annexin V Staining | Detects the translocation of phosphatidylserine to the outer cell membrane, an early apoptotic event.[8][9] |
| Caspase Activation | Caspase Activity Assays (e.g., Caspase-3/7) | Measures the activity of key executioner caspases in the apoptotic pathway.[10] |
| DNA Fragmentation | TUNEL Assay, DNA Laddering | Detects DNA strand breaks characteristic of late-stage apoptosis.[9] |
| Mitochondrial Membrane Potential | TMRE/TMRM/JC-1 Staining | Measures the loss of mitochondrial membrane potential, an early indicator of apoptosis.[9][10] |
Section 2: In Vivo Neuroprotection Studies
In vivo models are crucial for validating the neuroprotective effects of natural compounds in a whole organism, providing insights into their bioavailability, efficacy, and potential side effects.[11][12]
Animal Models of Neurodegenerative Diseases
A variety of animal models are used to mimic the pathology of human neurodegenerative diseases.[13][14][15]
-
Parkinson's Disease: Models induced by neurotoxins such as MPTP or 6-OHDA, or genetic models (e.g., α-synuclein transgenic mice).[14]
-
Alzheimer's Disease: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1).[14]
-
Huntington's Disease: Genetic models expressing the mutant huntingtin protein.[14]
-
Amyotrophic Lateral Sclerosis (ALS): Transgenic mice expressing mutant human SOD1.[14]
Protocol 5: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride (20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Natural Compound Treatment: Administer the natural compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after MPTP administration.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia 7 days after the last MPTP injection.
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the loss of dopaminergic neurons.
Table 4: Example Data for a Natural Compound in an MPTP Mouse Model
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons in SNc (%) |
| Vehicle | 185 ± 12 | 15.2 ± 1.1 | 100 ± 8.5 |
| MPTP | 62 ± 8 | 5.8 ± 0.7 | 45 ± 6.2 |
| Natural Compound + MPTP | 125 ± 10 | 10.5 ± 0.9 | 78 ± 7.1 |
Section 3: Signaling Pathway Analysis
Understanding how natural compounds modulate key signaling pathways is crucial for elucidating their neuroprotective mechanisms.[16][17]
Key Neuroprotective Signaling Pathways
-
Nrf2-ARE Pathway: A central regulator of cellular defense against oxidative stress.[3][16][18][19][20] Activation of Nrf2 leads to the transcription of antioxidant genes.[3][18][20]
-
PI3K/Akt Pathway: Plays a critical role in promoting neuronal survival and inhibiting apoptosis.[17][21][22][23][24][25]
-
MAPK Pathway: A complex pathway that can mediate both cell survival and death, depending on the specific kinases involved (e.g., ERK, JNK, p38).[26][27][28][29][30] Dysregulation of MAPK signaling is associated with neurodegeneration.[26][27][28]
Protocol 6: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Following treatment of neuronal cells with the natural compound and/or neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: Nrf2-ARE Signaling Pathway for Neuroprotection.
Caption: PI3K/Akt Signaling Pathway in Neuronal Survival.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 3. The Nrf2/ARE Pathway as a Potential Therapeutic Target in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Oxidative Stress Assays | Reactive Oxygen Species Detection [se.promega.com]
- 6. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivobiosystems.com [invivobiosystems.com]
- 14. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 24. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Salvianolic acid Y stability and solubility issues in aqueous solutions
Disclaimer: Specific stability and solubility data for Salvianolic acid Y are limited in publicly available literature. However, this compound is a stereoisomer of Salvianolic acid B, sharing the same planar structure and molecular formula.[1] Therefore, the following troubleshooting guides and frequently asked questions are based on the well-documented properties of Salvianolic acid B. Researchers should consider this information as a strong starting point and are advised to perform specific validation experiments for this compound in their systems.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A1: Salvianolic acids are known to be water-soluble compounds.[2][3] However, their solubility can be limited in neutral or acidic aqueous solutions. Here are a few steps you can take:
-
Use an appropriate solvent for the initial stock solution: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. The solubility of the closely related Salvianolic acid B is approximately 20 mg/mL in DMSO and DMF, and 10 mg/mL in ethanol.[4]
-
Adjust the pH: Salvianolic acids are weakly acidic and their solubility in water increases with pH.[5] For aqueous solutions, consider using a slightly alkaline buffer. However, be aware that high pH can accelerate degradation.[6][7]
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. Avoid high temperatures as this can lead to degradation.[6][7]
Q2: My this compound solution is clear initially, but a precipitate forms over time. Why is this happening and how can I prevent it?
A2: This is a common issue related to either the compound's solubility limit being exceeded upon dilution of the organic stock solution into an aqueous buffer, or the degradation of the compound.
-
Check the final concentration: Ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit at the working temperature and pH.
-
Minimize the percentage of organic solvent: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is low, as high concentrations can be toxic to cells and may affect your experiments.
-
Prepare fresh solutions: Due to stability issues, it is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than a day.[4]
Q3: The color of my this compound solution changes over time. Is this normal?
A3: A color change, often to a brownish hue, is indicative of oxidation and degradation of the compound. Salvianolic acids are polyphenolic compounds and are susceptible to oxidation. To minimize this:
-
Protect from light: Store stock solutions and experimental samples in amber vials or cover them with aluminum foil.
-
Use degassed buffers: Oxygen in the solvent can promote oxidation. Using buffers that have been degassed can help improve stability.
-
Store under inert gas: For long-term storage of solid material or stock solutions, consider storing under an inert gas like argon or nitrogen.
Q4: I am seeing inconsistent results in my biological assays with this compound. Could this be related to its stability?
A4: Yes, inconsistent results are a strong indicator of compound instability. The degradation of this compound will lead to a decrease in its effective concentration and the formation of degradation products that may have different or no biological activity.
-
Strictly control experimental conditions: Ensure that the pH, temperature, and light exposure are consistent across all experiments.
-
Prepare solutions immediately before use: This is the most effective way to ensure that you are working with the active compound at the intended concentration.
-
Verify compound integrity: If you continue to see inconsistencies, you may need to analytically verify the concentration and purity of your this compound solution before and after the experiment using a method like HPLC.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid material does not dissolve in buffer. | Low intrinsic aqueous solubility at the given pH. | 1. Prepare a concentrated stock solution in DMSO or ethanol.[4] 2. Try a slightly alkaline buffer (e.g., pH 7.4-8.0), but be mindful of potential degradation at higher pH. 3. Use gentle warming or sonication to aid dissolution. |
| Precipitation occurs after diluting the stock solution. | Final concentration exceeds the solubility limit in the aqueous buffer. | 1. Reduce the final concentration of this compound. 2. Increase the proportion of co-solvent if your experimental system allows. 3. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous phase. |
Issue: Instability and Degradation in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution changes color (e.g., turns brown). | Oxidation of the phenolic hydroxyl groups. | 1. Protect the solution from light by using amber vials or foil. 2. Use degassed solvents and buffers. 3. Add antioxidants like ascorbic acid, if compatible with your experiment. |
| Loss of biological activity over time. | Degradation due to pH, temperature, or oxidation. | 1. Prepare solutions fresh for each experiment.[4] 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. For aqueous solutions, maintain a slightly acidic to neutral pH for better stability. Studies on Salvianolic acid A show maximum stability at pH 4.0.[8] |
| Inconsistent analytical results (e.g., HPLC peak area decreases). | Hydrolysis of ester bonds or other degradation pathways. | 1. Analyze samples immediately after preparation. 2. If storage is necessary, freeze the samples immediately at -80°C. 3. Investigate the use of stabilizing formulations like liposomes or deep eutectic solvents for longer-term applications.[9][10][11] |
Data Presentation
Table 1: Solubility of Salvianolic Acid B in Various Solvents (as a proxy for this compound)
| Solvent | Approximate Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | ~20 mg/mL | [4] |
| DMF (Dimethylformamide) | ~20 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| PBS (pH 7.2) | ~1 mg/mL | [4] |
Table 2: Factors Affecting the Stability of Salvianolic Acids in Aqueous Solution
| Factor | Effect on Stability | Recommendations | Reference |
| pH | Degradation is pH-dependent. Generally more stable at slightly acidic pH and less stable in alkaline conditions. | Maintain pH between 4.0 and 7.0. Avoid strongly alkaline conditions. | [6][8] |
| Temperature | Degradation rate increases with temperature. | Prepare and store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid heating. | [6][7] |
| Light | Exposure to light can induce degradation. | Protect solutions from light using amber vials or by wrapping containers in foil. | [12] |
| Oxygen | Susceptible to oxidation. | Use degassed buffers and consider storing under an inert atmosphere (e.g., argon). | |
| Humidity | Solid material can degrade under high humidity. | Store solid compound in a desiccator. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Working Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound powder in a microfuge tube.
-
Stock Solution Preparation: Add the appropriate volume of sterile DMSO to the powder to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly until the solid is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your pre-warmed (if necessary for the experiment) aqueous buffer. Mix well by gentle inversion or vortexing.
-
Final Check: Ensure the final concentration of DMSO is at a level that does not affect your experimental system (typically ≤ 0.1%).
Protocol 2: Short-Term Stability Assessment of this compound in Aqueous Buffer using HPLC
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration following Protocol 1.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into a validated HPLC system to determine the initial peak area of this compound.
-
Incubation: Place the remaining solution under your experimental conditions (e.g., 37°C incubator).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the solution and inject them into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of the compound under your specific experimental conditions. A significant decrease in the main peak area, possibly accompanied by the appearance of new peaks (degradation products), indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors leading to the degradation of this compound.
Caption: Liposomal encapsulation protecting this compound from degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 9. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Salvianolic acid Y stability and solubility issues in aqueous solutions
Disclaimer: Specific stability and solubility data for Salvianolic acid Y are limited in publicly available literature. However, this compound is a stereoisomer of Salvianolic acid B, sharing the same planar structure and molecular formula.[1] Therefore, the following troubleshooting guides and frequently asked questions are based on the well-documented properties of Salvianolic acid B. Researchers should consider this information as a strong starting point and are advised to perform specific validation experiments for this compound in their systems.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A1: Salvianolic acids are known to be water-soluble compounds.[2][3] However, their solubility can be limited in neutral or acidic aqueous solutions. Here are a few steps you can take:
-
Use an appropriate solvent for the initial stock solution: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. The solubility of the closely related Salvianolic acid B is approximately 20 mg/mL in DMSO and DMF, and 10 mg/mL in ethanol.[4]
-
Adjust the pH: Salvianolic acids are weakly acidic and their solubility in water increases with pH.[5] For aqueous solutions, consider using a slightly alkaline buffer. However, be aware that high pH can accelerate degradation.[6][7]
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. Avoid high temperatures as this can lead to degradation.[6][7]
Q2: My this compound solution is clear initially, but a precipitate forms over time. Why is this happening and how can I prevent it?
A2: This is a common issue related to either the compound's solubility limit being exceeded upon dilution of the organic stock solution into an aqueous buffer, or the degradation of the compound.
-
Check the final concentration: Ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit at the working temperature and pH.
-
Minimize the percentage of organic solvent: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is low, as high concentrations can be toxic to cells and may affect your experiments.
-
Prepare fresh solutions: Due to stability issues, it is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than a day.[4]
Q3: The color of my this compound solution changes over time. Is this normal?
A3: A color change, often to a brownish hue, is indicative of oxidation and degradation of the compound. Salvianolic acids are polyphenolic compounds and are susceptible to oxidation. To minimize this:
-
Protect from light: Store stock solutions and experimental samples in amber vials or cover them with aluminum foil.
-
Use degassed buffers: Oxygen in the solvent can promote oxidation. Using buffers that have been degassed can help improve stability.
-
Store under inert gas: For long-term storage of solid material or stock solutions, consider storing under an inert gas like argon or nitrogen.
Q4: I am seeing inconsistent results in my biological assays with this compound. Could this be related to its stability?
A4: Yes, inconsistent results are a strong indicator of compound instability. The degradation of this compound will lead to a decrease in its effective concentration and the formation of degradation products that may have different or no biological activity.
-
Strictly control experimental conditions: Ensure that the pH, temperature, and light exposure are consistent across all experiments.
-
Prepare solutions immediately before use: This is the most effective way to ensure that you are working with the active compound at the intended concentration.
-
Verify compound integrity: If you continue to see inconsistencies, you may need to analytically verify the concentration and purity of your this compound solution before and after the experiment using a method like HPLC.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid material does not dissolve in buffer. | Low intrinsic aqueous solubility at the given pH. | 1. Prepare a concentrated stock solution in DMSO or ethanol.[4] 2. Try a slightly alkaline buffer (e.g., pH 7.4-8.0), but be mindful of potential degradation at higher pH. 3. Use gentle warming or sonication to aid dissolution. |
| Precipitation occurs after diluting the stock solution. | Final concentration exceeds the solubility limit in the aqueous buffer. | 1. Reduce the final concentration of this compound. 2. Increase the proportion of co-solvent if your experimental system allows. 3. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous phase. |
Issue: Instability and Degradation in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution changes color (e.g., turns brown). | Oxidation of the phenolic hydroxyl groups. | 1. Protect the solution from light by using amber vials or foil. 2. Use degassed solvents and buffers. 3. Add antioxidants like ascorbic acid, if compatible with your experiment. |
| Loss of biological activity over time. | Degradation due to pH, temperature, or oxidation. | 1. Prepare solutions fresh for each experiment.[4] 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. For aqueous solutions, maintain a slightly acidic to neutral pH for better stability. Studies on Salvianolic acid A show maximum stability at pH 4.0.[8] |
| Inconsistent analytical results (e.g., HPLC peak area decreases). | Hydrolysis of ester bonds or other degradation pathways. | 1. Analyze samples immediately after preparation. 2. If storage is necessary, freeze the samples immediately at -80°C. 3. Investigate the use of stabilizing formulations like liposomes or deep eutectic solvents for longer-term applications.[9][10][11] |
Data Presentation
Table 1: Solubility of Salvianolic Acid B in Various Solvents (as a proxy for this compound)
| Solvent | Approximate Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | ~20 mg/mL | [4] |
| DMF (Dimethylformamide) | ~20 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| PBS (pH 7.2) | ~1 mg/mL | [4] |
Table 2: Factors Affecting the Stability of Salvianolic Acids in Aqueous Solution
| Factor | Effect on Stability | Recommendations | Reference |
| pH | Degradation is pH-dependent. Generally more stable at slightly acidic pH and less stable in alkaline conditions. | Maintain pH between 4.0 and 7.0. Avoid strongly alkaline conditions. | [6][8] |
| Temperature | Degradation rate increases with temperature. | Prepare and store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid heating. | [6][7] |
| Light | Exposure to light can induce degradation. | Protect solutions from light using amber vials or by wrapping containers in foil. | [12] |
| Oxygen | Susceptible to oxidation. | Use degassed buffers and consider storing under an inert atmosphere (e.g., argon). | |
| Humidity | Solid material can degrade under high humidity. | Store solid compound in a desiccator. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Working Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound powder in a microfuge tube.
-
Stock Solution Preparation: Add the appropriate volume of sterile DMSO to the powder to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly until the solid is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your pre-warmed (if necessary for the experiment) aqueous buffer. Mix well by gentle inversion or vortexing.
-
Final Check: Ensure the final concentration of DMSO is at a level that does not affect your experimental system (typically ≤ 0.1%).
Protocol 2: Short-Term Stability Assessment of this compound in Aqueous Buffer using HPLC
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration following Protocol 1.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into a validated HPLC system to determine the initial peak area of this compound.
-
Incubation: Place the remaining solution under your experimental conditions (e.g., 37°C incubator).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the solution and inject them into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of the compound under your specific experimental conditions. A significant decrease in the main peak area, possibly accompanied by the appearance of new peaks (degradation products), indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors leading to the degradation of this compound.
Caption: Liposomal encapsulation protecting this compound from degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 9. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Salvianolic acid Y stability and solubility issues in aqueous solutions
Disclaimer: Specific stability and solubility data for Salvianolic acid Y are limited in publicly available literature. However, this compound is a stereoisomer of Salvianolic acid B, sharing the same planar structure and molecular formula.[1] Therefore, the following troubleshooting guides and frequently asked questions are based on the well-documented properties of Salvianolic acid B. Researchers should consider this information as a strong starting point and are advised to perform specific validation experiments for this compound in their systems.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A1: Salvianolic acids are known to be water-soluble compounds.[2][3] However, their solubility can be limited in neutral or acidic aqueous solutions. Here are a few steps you can take:
-
Use an appropriate solvent for the initial stock solution: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. The solubility of the closely related Salvianolic acid B is approximately 20 mg/mL in DMSO and DMF, and 10 mg/mL in ethanol.[4]
-
Adjust the pH: Salvianolic acids are weakly acidic and their solubility in water increases with pH.[5] For aqueous solutions, consider using a slightly alkaline buffer. However, be aware that high pH can accelerate degradation.[6][7]
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. Avoid high temperatures as this can lead to degradation.[6][7]
Q2: My this compound solution is clear initially, but a precipitate forms over time. Why is this happening and how can I prevent it?
A2: This is a common issue related to either the compound's solubility limit being exceeded upon dilution of the organic stock solution into an aqueous buffer, or the degradation of the compound.
-
Check the final concentration: Ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit at the working temperature and pH.
-
Minimize the percentage of organic solvent: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is low, as high concentrations can be toxic to cells and may affect your experiments.
-
Prepare fresh solutions: Due to stability issues, it is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than a day.[4]
Q3: The color of my this compound solution changes over time. Is this normal?
A3: A color change, often to a brownish hue, is indicative of oxidation and degradation of the compound. Salvianolic acids are polyphenolic compounds and are susceptible to oxidation. To minimize this:
-
Protect from light: Store stock solutions and experimental samples in amber vials or cover them with aluminum foil.
-
Use degassed buffers: Oxygen in the solvent can promote oxidation. Using buffers that have been degassed can help improve stability.
-
Store under inert gas: For long-term storage of solid material or stock solutions, consider storing under an inert gas like argon or nitrogen.
Q4: I am seeing inconsistent results in my biological assays with this compound. Could this be related to its stability?
A4: Yes, inconsistent results are a strong indicator of compound instability. The degradation of this compound will lead to a decrease in its effective concentration and the formation of degradation products that may have different or no biological activity.
-
Strictly control experimental conditions: Ensure that the pH, temperature, and light exposure are consistent across all experiments.
-
Prepare solutions immediately before use: This is the most effective way to ensure that you are working with the active compound at the intended concentration.
-
Verify compound integrity: If you continue to see inconsistencies, you may need to analytically verify the concentration and purity of your this compound solution before and after the experiment using a method like HPLC.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid material does not dissolve in buffer. | Low intrinsic aqueous solubility at the given pH. | 1. Prepare a concentrated stock solution in DMSO or ethanol.[4] 2. Try a slightly alkaline buffer (e.g., pH 7.4-8.0), but be mindful of potential degradation at higher pH. 3. Use gentle warming or sonication to aid dissolution. |
| Precipitation occurs after diluting the stock solution. | Final concentration exceeds the solubility limit in the aqueous buffer. | 1. Reduce the final concentration of this compound. 2. Increase the proportion of co-solvent if your experimental system allows. 3. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous phase. |
Issue: Instability and Degradation in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution changes color (e.g., turns brown). | Oxidation of the phenolic hydroxyl groups. | 1. Protect the solution from light by using amber vials or foil. 2. Use degassed solvents and buffers. 3. Add antioxidants like ascorbic acid, if compatible with your experiment. |
| Loss of biological activity over time. | Degradation due to pH, temperature, or oxidation. | 1. Prepare solutions fresh for each experiment.[4] 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. For aqueous solutions, maintain a slightly acidic to neutral pH for better stability. Studies on Salvianolic acid A show maximum stability at pH 4.0.[8] |
| Inconsistent analytical results (e.g., HPLC peak area decreases). | Hydrolysis of ester bonds or other degradation pathways. | 1. Analyze samples immediately after preparation. 2. If storage is necessary, freeze the samples immediately at -80°C. 3. Investigate the use of stabilizing formulations like liposomes or deep eutectic solvents for longer-term applications.[9][10][11] |
Data Presentation
Table 1: Solubility of Salvianolic Acid B in Various Solvents (as a proxy for this compound)
| Solvent | Approximate Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | ~20 mg/mL | [4] |
| DMF (Dimethylformamide) | ~20 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| PBS (pH 7.2) | ~1 mg/mL | [4] |
Table 2: Factors Affecting the Stability of Salvianolic Acids in Aqueous Solution
| Factor | Effect on Stability | Recommendations | Reference |
| pH | Degradation is pH-dependent. Generally more stable at slightly acidic pH and less stable in alkaline conditions. | Maintain pH between 4.0 and 7.0. Avoid strongly alkaline conditions. | [6][8] |
| Temperature | Degradation rate increases with temperature. | Prepare and store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid heating. | [6][7] |
| Light | Exposure to light can induce degradation. | Protect solutions from light using amber vials or by wrapping containers in foil. | [12] |
| Oxygen | Susceptible to oxidation. | Use degassed buffers and consider storing under an inert atmosphere (e.g., argon). | |
| Humidity | Solid material can degrade under high humidity. | Store solid compound in a desiccator. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Working Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound powder in a microfuge tube.
-
Stock Solution Preparation: Add the appropriate volume of sterile DMSO to the powder to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly until the solid is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your pre-warmed (if necessary for the experiment) aqueous buffer. Mix well by gentle inversion or vortexing.
-
Final Check: Ensure the final concentration of DMSO is at a level that does not affect your experimental system (typically ≤ 0.1%).
Protocol 2: Short-Term Stability Assessment of this compound in Aqueous Buffer using HPLC
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration following Protocol 1.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into a validated HPLC system to determine the initial peak area of this compound.
-
Incubation: Place the remaining solution under your experimental conditions (e.g., 37°C incubator).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the solution and inject them into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of the compound under your specific experimental conditions. A significant decrease in the main peak area, possibly accompanied by the appearance of new peaks (degradation products), indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors leading to the degradation of this compound.
Caption: Liposomal encapsulation protecting this compound from degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 9. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Technical Support Center: Improving the Bioavailability of Salvianolic Acids
Disclaimer: Initial searches for "Salvianolic acid Y" did not yield specific scientific literature. It is possible that this is a typographical error, and the intended compound may be one of the more extensively researched salvianolic acids, such as Salvianolic acid A or B. This guide will focus on strategies to improve the bioavailability of salvianolic acids in general, with a particular emphasis on Salvianolic acid B, for which a substantial body of research exists. The principles and techniques discussed are likely applicable to other related salvianolic acid compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance for experiments aimed at improving the bioavailability of salvianolic acids.
Q1: My in vivo experiments show very low plasma concentrations of Salvianolic acid B after oral administration. Is this expected?
A1: Yes, this is a well-documented challenge. Salvianolic acid B inherently has very low oral bioavailability, often reported to be less than 5%.[1] For instance, studies in dogs have shown the absolute bioavailability to be as low as 1.07 ± 0.43%.[2] This is primarily due to poor absorption in the gastrointestinal tract. Research indicates that a significant portion of orally administered Salvianolic acid B remains in the gastrointestinal tract even hours after administration.[3]
Troubleshooting:
-
Confirm Drug Integrity: Ensure the salvianolic acid used in your formulation is stable and has not degraded. Salvianolic acids can be unstable in certain conditions.
-
Vehicle Selection: The vehicle used for oral administration can significantly impact absorption. Consider using solubilizing agents or absorption enhancers.
-
Consider Alternative Routes: For initial efficacy studies, you might consider intravenous administration to bypass absorption barriers and establish a therapeutic plasma concentration.
Q2: What are the primary barriers to the oral bioavailability of salvianolic acids?
A2: The primary barriers include:
-
Poor Membrane Permeability: Salvianolic acids are hydrophilic (water-soluble) compounds, which limits their ability to pass through the lipid-rich membranes of the intestinal epithelium.[2][4]
-
Instability: Salvianolic acid B, in particular, is chemically unstable and can degrade in the gastrointestinal tract.[5]
-
First-Pass Metabolism: Like many natural compounds, salvianolic acids may be subject to metabolism in the gut wall and liver before reaching systemic circulation, although the extent of this for each specific salvianolic acid is an area of ongoing research.
Q3: What are the most promising strategies to enhance the bioavailability of Salvianolic acid B?
A3: Several formulation strategies have shown significant promise in overcoming the bioavailability challenges of Salvianolic acid B:
-
Nanoformulations: Encapsulating salvianolic acids in nanocarriers can protect them from degradation, improve their solubility, and enhance their absorption.[6]
-
Phospholipid Complex-Loaded Nanoparticles (PLC-NPs): These have been shown to increase cellular uptake and enhance the therapeutic effects of Salvianolic acid B.[7]
-
Microemulsions: These formulations can improve skin penetration for topical applications and potentially enhance oral absorption.[8]
-
Sustained-Release Microcapsules: Using carriers like chitosan (B1678972) can provide a sustained release of the drug, which may improve its overall therapeutic effect.[5][9]
-
-
Co-administration with Bioenhancers: Certain compounds can improve the absorption of salvianolic acids. For example, co-administration with borneol has been shown to increase the bioavailability of rosmarinic acid, salvianolic acid A, and salvianolic acid B by enhancing intestinal absorption and potentially inhibiting metabolism.[10]
-
Alternative Delivery Routes:
-
Inhalation: For lung-related diseases, a dry powder inhalable formulation can deliver the drug directly to the target organ, significantly increasing local drug concentration and bioavailability.[1]
-
Topical/Transdermal: For skin conditions, formulations like microemulsions can enhance skin penetration.[8]
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of various salvianolic acids from preclinical studies, illustrating the challenges and the impact of different formulations.
Table 1: Oral Bioavailability of Salvianolic Acids in Animal Models
| Salvianolic Acid | Animal Model | Dosage | Absolute Bioavailability (%) | Reference |
| Salvianolic Acid A | Rat | 5, 10, 20 mg/kg | 0.39 - 0.52 | |
| Salvianolic Acid B | Dog | 180 mg/kg (oral), 9 mg/kg (IV) | 1.07 ± 0.43 | [2] |
| Salvianolic Acid D | Rat | 4 mg/kg (oral), 0.25, 0.5, 1 mg/kg (IV) | 4.16 ± 0.52 | [3] |
Table 2: Pharmacokinetic Parameters of Salvianolic Acid A in Rats After Oral Administration
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC(0-t) (µg/L·h) | t1/2 (h) | Reference |
| 5 | 31.53 | < 1 | 105.93 | 1.72 | |
| 10 | 57.39 | < 1 | 167.18 | 1.96 | |
| 20 | 111.91 | < 1 | 317.11 | 1.89 |
Experimental Protocols
Protocol 1: Preparation of Salvianolic Acid B Phospholipid Complex-Loaded Nanoparticles (SAB-PLC-NPs)
This protocol is a generalized representation based on methodologies described in the literature.[7]
-
Preparation of SAB-Phospholipid Complex (SAB-PLC):
-
Dissolve Salvianolic acid B and phospholipids (B1166683) (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the SAB-PLC.
-
Store the complex in a desiccator until further use.
-
-
Preparation of SAB-PLC-NPs:
-
Dissolve the SAB-PLC in an organic solvent.
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Remove the organic solvent by evaporation to allow for the self-assembly of nanoparticles.
-
The resulting nanoparticle suspension can be further purified and concentrated if necessary.
-
Protocol 2: In Vivo Pharmacokinetic Study of Salvianolic Acids in Rats
This protocol is a generalized representation based on methodologies described in the literature.[3]
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate strain) with a specific weight range.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Oral Group: Administer the salvianolic acid formulation (e.g., dissolved in water or a specific vehicle) via oral gavage at a predetermined dose.
-
Intravenous Group: Administer a sterile solution of the salvianolic acid via the tail vein at a predetermined dose to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of the salvianolic acid in plasma.
-
Prepare a standard curve and quality control samples to ensure the accuracy and precision of the analysis.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%).
-
Visualizations
Caption: Experimental workflow for developing and evaluating nanoformulations to improve Salvianolic acid bioavailability.
Caption: Logical relationships between bioavailability barriers and enhancement strategies for salvianolic acids.
References
- 1. Salvianolic acid | C26H22O10 | CID 5281793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 4. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 6. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Salvianolic Acids
Disclaimer: Initial searches for "Salvianolic acid Y" did not yield specific scientific literature. It is possible that this is a typographical error, and the intended compound may be one of the more extensively researched salvianolic acids, such as Salvianolic acid A or B. This guide will focus on strategies to improve the bioavailability of salvianolic acids in general, with a particular emphasis on Salvianolic acid B, for which a substantial body of research exists. The principles and techniques discussed are likely applicable to other related salvianolic acid compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance for experiments aimed at improving the bioavailability of salvianolic acids.
Q1: My in vivo experiments show very low plasma concentrations of Salvianolic acid B after oral administration. Is this expected?
A1: Yes, this is a well-documented challenge. Salvianolic acid B inherently has very low oral bioavailability, often reported to be less than 5%.[1] For instance, studies in dogs have shown the absolute bioavailability to be as low as 1.07 ± 0.43%.[2] This is primarily due to poor absorption in the gastrointestinal tract. Research indicates that a significant portion of orally administered Salvianolic acid B remains in the gastrointestinal tract even hours after administration.[3]
Troubleshooting:
-
Confirm Drug Integrity: Ensure the salvianolic acid used in your formulation is stable and has not degraded. Salvianolic acids can be unstable in certain conditions.
-
Vehicle Selection: The vehicle used for oral administration can significantly impact absorption. Consider using solubilizing agents or absorption enhancers.
-
Consider Alternative Routes: For initial efficacy studies, you might consider intravenous administration to bypass absorption barriers and establish a therapeutic plasma concentration.
Q2: What are the primary barriers to the oral bioavailability of salvianolic acids?
A2: The primary barriers include:
-
Poor Membrane Permeability: Salvianolic acids are hydrophilic (water-soluble) compounds, which limits their ability to pass through the lipid-rich membranes of the intestinal epithelium.[2][4]
-
Instability: Salvianolic acid B, in particular, is chemically unstable and can degrade in the gastrointestinal tract.[5]
-
First-Pass Metabolism: Like many natural compounds, salvianolic acids may be subject to metabolism in the gut wall and liver before reaching systemic circulation, although the extent of this for each specific salvianolic acid is an area of ongoing research.
Q3: What are the most promising strategies to enhance the bioavailability of Salvianolic acid B?
A3: Several formulation strategies have shown significant promise in overcoming the bioavailability challenges of Salvianolic acid B:
-
Nanoformulations: Encapsulating salvianolic acids in nanocarriers can protect them from degradation, improve their solubility, and enhance their absorption.[6]
-
Phospholipid Complex-Loaded Nanoparticles (PLC-NPs): These have been shown to increase cellular uptake and enhance the therapeutic effects of Salvianolic acid B.[7]
-
Microemulsions: These formulations can improve skin penetration for topical applications and potentially enhance oral absorption.[8]
-
Sustained-Release Microcapsules: Using carriers like chitosan (B1678972) can provide a sustained release of the drug, which may improve its overall therapeutic effect.[5][9]
-
-
Co-administration with Bioenhancers: Certain compounds can improve the absorption of salvianolic acids. For example, co-administration with borneol has been shown to increase the bioavailability of rosmarinic acid, salvianolic acid A, and salvianolic acid B by enhancing intestinal absorption and potentially inhibiting metabolism.[10]
-
Alternative Delivery Routes:
-
Inhalation: For lung-related diseases, a dry powder inhalable formulation can deliver the drug directly to the target organ, significantly increasing local drug concentration and bioavailability.[1]
-
Topical/Transdermal: For skin conditions, formulations like microemulsions can enhance skin penetration.[8]
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of various salvianolic acids from preclinical studies, illustrating the challenges and the impact of different formulations.
Table 1: Oral Bioavailability of Salvianolic Acids in Animal Models
| Salvianolic Acid | Animal Model | Dosage | Absolute Bioavailability (%) | Reference |
| Salvianolic Acid A | Rat | 5, 10, 20 mg/kg | 0.39 - 0.52 | |
| Salvianolic Acid B | Dog | 180 mg/kg (oral), 9 mg/kg (IV) | 1.07 ± 0.43 | [2] |
| Salvianolic Acid D | Rat | 4 mg/kg (oral), 0.25, 0.5, 1 mg/kg (IV) | 4.16 ± 0.52 | [3] |
Table 2: Pharmacokinetic Parameters of Salvianolic Acid A in Rats After Oral Administration
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC(0-t) (µg/L·h) | t1/2 (h) | Reference |
| 5 | 31.53 | < 1 | 105.93 | 1.72 | |
| 10 | 57.39 | < 1 | 167.18 | 1.96 | |
| 20 | 111.91 | < 1 | 317.11 | 1.89 |
Experimental Protocols
Protocol 1: Preparation of Salvianolic Acid B Phospholipid Complex-Loaded Nanoparticles (SAB-PLC-NPs)
This protocol is a generalized representation based on methodologies described in the literature.[7]
-
Preparation of SAB-Phospholipid Complex (SAB-PLC):
-
Dissolve Salvianolic acid B and phospholipids (B1166683) (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the SAB-PLC.
-
Store the complex in a desiccator until further use.
-
-
Preparation of SAB-PLC-NPs:
-
Dissolve the SAB-PLC in an organic solvent.
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Remove the organic solvent by evaporation to allow for the self-assembly of nanoparticles.
-
The resulting nanoparticle suspension can be further purified and concentrated if necessary.
-
Protocol 2: In Vivo Pharmacokinetic Study of Salvianolic Acids in Rats
This protocol is a generalized representation based on methodologies described in the literature.[3]
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate strain) with a specific weight range.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Oral Group: Administer the salvianolic acid formulation (e.g., dissolved in water or a specific vehicle) via oral gavage at a predetermined dose.
-
Intravenous Group: Administer a sterile solution of the salvianolic acid via the tail vein at a predetermined dose to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of the salvianolic acid in plasma.
-
Prepare a standard curve and quality control samples to ensure the accuracy and precision of the analysis.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%).
-
Visualizations
Caption: Experimental workflow for developing and evaluating nanoformulations to improve Salvianolic acid bioavailability.
Caption: Logical relationships between bioavailability barriers and enhancement strategies for salvianolic acids.
References
- 1. Salvianolic acid | C26H22O10 | CID 5281793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 4. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 6. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Salvianolic Acids
Disclaimer: Initial searches for "Salvianolic acid Y" did not yield specific scientific literature. It is possible that this is a typographical error, and the intended compound may be one of the more extensively researched salvianolic acids, such as Salvianolic acid A or B. This guide will focus on strategies to improve the bioavailability of salvianolic acids in general, with a particular emphasis on Salvianolic acid B, for which a substantial body of research exists. The principles and techniques discussed are likely applicable to other related salvianolic acid compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance for experiments aimed at improving the bioavailability of salvianolic acids.
Q1: My in vivo experiments show very low plasma concentrations of Salvianolic acid B after oral administration. Is this expected?
A1: Yes, this is a well-documented challenge. Salvianolic acid B inherently has very low oral bioavailability, often reported to be less than 5%.[1] For instance, studies in dogs have shown the absolute bioavailability to be as low as 1.07 ± 0.43%.[2] This is primarily due to poor absorption in the gastrointestinal tract. Research indicates that a significant portion of orally administered Salvianolic acid B remains in the gastrointestinal tract even hours after administration.[3]
Troubleshooting:
-
Confirm Drug Integrity: Ensure the salvianolic acid used in your formulation is stable and has not degraded. Salvianolic acids can be unstable in certain conditions.
-
Vehicle Selection: The vehicle used for oral administration can significantly impact absorption. Consider using solubilizing agents or absorption enhancers.
-
Consider Alternative Routes: For initial efficacy studies, you might consider intravenous administration to bypass absorption barriers and establish a therapeutic plasma concentration.
Q2: What are the primary barriers to the oral bioavailability of salvianolic acids?
A2: The primary barriers include:
-
Poor Membrane Permeability: Salvianolic acids are hydrophilic (water-soluble) compounds, which limits their ability to pass through the lipid-rich membranes of the intestinal epithelium.[2][4]
-
Instability: Salvianolic acid B, in particular, is chemically unstable and can degrade in the gastrointestinal tract.[5]
-
First-Pass Metabolism: Like many natural compounds, salvianolic acids may be subject to metabolism in the gut wall and liver before reaching systemic circulation, although the extent of this for each specific salvianolic acid is an area of ongoing research.
Q3: What are the most promising strategies to enhance the bioavailability of Salvianolic acid B?
A3: Several formulation strategies have shown significant promise in overcoming the bioavailability challenges of Salvianolic acid B:
-
Nanoformulations: Encapsulating salvianolic acids in nanocarriers can protect them from degradation, improve their solubility, and enhance their absorption.[6]
-
Phospholipid Complex-Loaded Nanoparticles (PLC-NPs): These have been shown to increase cellular uptake and enhance the therapeutic effects of Salvianolic acid B.[7]
-
Microemulsions: These formulations can improve skin penetration for topical applications and potentially enhance oral absorption.[8]
-
Sustained-Release Microcapsules: Using carriers like chitosan can provide a sustained release of the drug, which may improve its overall therapeutic effect.[5][9]
-
-
Co-administration with Bioenhancers: Certain compounds can improve the absorption of salvianolic acids. For example, co-administration with borneol has been shown to increase the bioavailability of rosmarinic acid, salvianolic acid A, and salvianolic acid B by enhancing intestinal absorption and potentially inhibiting metabolism.[10]
-
Alternative Delivery Routes:
-
Inhalation: For lung-related diseases, a dry powder inhalable formulation can deliver the drug directly to the target organ, significantly increasing local drug concentration and bioavailability.[1]
-
Topical/Transdermal: For skin conditions, formulations like microemulsions can enhance skin penetration.[8]
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of various salvianolic acids from preclinical studies, illustrating the challenges and the impact of different formulations.
Table 1: Oral Bioavailability of Salvianolic Acids in Animal Models
| Salvianolic Acid | Animal Model | Dosage | Absolute Bioavailability (%) | Reference |
| Salvianolic Acid A | Rat | 5, 10, 20 mg/kg | 0.39 - 0.52 | |
| Salvianolic Acid B | Dog | 180 mg/kg (oral), 9 mg/kg (IV) | 1.07 ± 0.43 | [2] |
| Salvianolic Acid D | Rat | 4 mg/kg (oral), 0.25, 0.5, 1 mg/kg (IV) | 4.16 ± 0.52 | [3] |
Table 2: Pharmacokinetic Parameters of Salvianolic Acid A in Rats After Oral Administration
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC(0-t) (µg/L·h) | t1/2 (h) | Reference |
| 5 | 31.53 | < 1 | 105.93 | 1.72 | |
| 10 | 57.39 | < 1 | 167.18 | 1.96 | |
| 20 | 111.91 | < 1 | 317.11 | 1.89 |
Experimental Protocols
Protocol 1: Preparation of Salvianolic Acid B Phospholipid Complex-Loaded Nanoparticles (SAB-PLC-NPs)
This protocol is a generalized representation based on methodologies described in the literature.[7]
-
Preparation of SAB-Phospholipid Complex (SAB-PLC):
-
Dissolve Salvianolic acid B and phospholipids (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the SAB-PLC.
-
Store the complex in a desiccator until further use.
-
-
Preparation of SAB-PLC-NPs:
-
Dissolve the SAB-PLC in an organic solvent.
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Remove the organic solvent by evaporation to allow for the self-assembly of nanoparticles.
-
The resulting nanoparticle suspension can be further purified and concentrated if necessary.
-
Protocol 2: In Vivo Pharmacokinetic Study of Salvianolic Acids in Rats
This protocol is a generalized representation based on methodologies described in the literature.[3]
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate strain) with a specific weight range.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Oral Group: Administer the salvianolic acid formulation (e.g., dissolved in water or a specific vehicle) via oral gavage at a predetermined dose.
-
Intravenous Group: Administer a sterile solution of the salvianolic acid via the tail vein at a predetermined dose to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of the salvianolic acid in plasma.
-
Prepare a standard curve and quality control samples to ensure the accuracy and precision of the analysis.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%).
-
Visualizations
Caption: Experimental workflow for developing and evaluating nanoformulations to improve Salvianolic acid bioavailability.
Caption: Logical relationships between bioavailability barriers and enhancement strategies for salvianolic acids.
References
- 1. Salvianolic acid | C26H22O10 | CID 5281793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 4. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 6. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salvianolic Acid Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvianolic acid Y and other salvianolic acids in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other salvianolic acids?
This compound is a phenolic acid isolated from Salvia officinalis. It shares the same planar structure as Salvianolic acid B but is its epimeride.[1] While research is most extensive on Salvianolic acids A and B, which are known for their antioxidant and anti-inflammatory properties, this compound has also demonstrated protective effects in cell-based assays.[2][3][4][5]
Q2: What is the general mechanism of action for salvianolic acids?
Salvianolic acids exert their effects through multiple mechanisms, including:
-
Antioxidant activity: They are potent scavengers of reactive oxygen species (ROS).
-
Anti-inflammatory effects: They can inhibit the expression of inflammatory cytokines.
-
Modulation of signaling pathways: Salvianolic acids, particularly A and B, have been shown to influence key cellular signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation.
Q3: What is a typical starting concentration range for this compound in cell culture?
Specific dose-response data for this compound is limited. However, based on studies with other salvianolic acids, a starting range of 1 µM to 100 µM is recommended for initial experiments. For instance, Salvianolic acid A has shown effects at concentrations as low as 12 µM, while Salvianolic acid B has been tested at concentrations up to 100 µmol/L. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability or Cytotoxicity | High concentration of this compound. | Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) to determine the EC50 or optimal non-toxic concentration. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only). | |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Use aseptic techniques and certified cell lines. | |
| Inconsistent or No Effect Observed | Sub-optimal concentration of this compound. | Perform a dose-response curve to identify the effective concentration range for your specific cell line and assay. |
| Poor solubility of this compound. | Ensure proper dissolution of the compound. While salvianolic acids are generally water-soluble, using a stock solution in a solvent like DMSO might be necessary. | |
| Cell line is not responsive. | The target signaling pathways may not be active or relevant in your chosen cell line. Consider using a different cell line or a positive control to validate your experimental system. | |
| Insufficient incubation time. | Optimize the treatment duration. Time-course experiments can help determine the optimal time point to observe the desired effect. | |
| Precipitate Formation in Culture Medium | Poor solubility or high concentration. | Prepare fresh stock solutions and ensure complete dissolution before adding to the culture medium. Avoid repeated freeze-thaw cycles of the stock solution. Consider using a lower concentration. |
| Interaction with media components. | Use a serum-free medium for the treatment period if possible, as serum proteins can sometimes interact with experimental compounds. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol allows for the investigation of how this compound affects the protein expression and phosphorylation status within a specific signaling pathway (e.g., PI3K/Akt).
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound for the desired time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Data Presentation
Table 1: Reported In Vitro Concentrations of Salvianolic Acids
| Salvianolic Acid | Cell Line(s) | Concentration(s) | Observed Effect | Reference |
| Salvianolic Acid A | MCF-7 | 12 µM | Reversed paclitaxel (B517696) resistance | |
| Salvianolic Acid B | HK-2 | 10, 50, 100 µmol/L | Protected against iopromide-induced injury | |
| Salvianolic Acid B | Various | 0.1 µM to 10 µM | Prevention of protein elevation or decrease | |
| This compound | PC12 | Not Specified | Protected against H2O2-induced injury |
Visualizations
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salvianolic Acid Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvianolic acid Y and other salvianolic acids in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other salvianolic acids?
This compound is a phenolic acid isolated from Salvia officinalis. It shares the same planar structure as Salvianolic acid B but is its epimeride.[1] While research is most extensive on Salvianolic acids A and B, which are known for their antioxidant and anti-inflammatory properties, this compound has also demonstrated protective effects in cell-based assays.[2][3][4][5]
Q2: What is the general mechanism of action for salvianolic acids?
Salvianolic acids exert their effects through multiple mechanisms, including:
-
Antioxidant activity: They are potent scavengers of reactive oxygen species (ROS).
-
Anti-inflammatory effects: They can inhibit the expression of inflammatory cytokines.
-
Modulation of signaling pathways: Salvianolic acids, particularly A and B, have been shown to influence key cellular signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation.
Q3: What is a typical starting concentration range for this compound in cell culture?
Specific dose-response data for this compound is limited. However, based on studies with other salvianolic acids, a starting range of 1 µM to 100 µM is recommended for initial experiments. For instance, Salvianolic acid A has shown effects at concentrations as low as 12 µM, while Salvianolic acid B has been tested at concentrations up to 100 µmol/L. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability or Cytotoxicity | High concentration of this compound. | Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) to determine the EC50 or optimal non-toxic concentration. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only). | |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Use aseptic techniques and certified cell lines. | |
| Inconsistent or No Effect Observed | Sub-optimal concentration of this compound. | Perform a dose-response curve to identify the effective concentration range for your specific cell line and assay. |
| Poor solubility of this compound. | Ensure proper dissolution of the compound. While salvianolic acids are generally water-soluble, using a stock solution in a solvent like DMSO might be necessary. | |
| Cell line is not responsive. | The target signaling pathways may not be active or relevant in your chosen cell line. Consider using a different cell line or a positive control to validate your experimental system. | |
| Insufficient incubation time. | Optimize the treatment duration. Time-course experiments can help determine the optimal time point to observe the desired effect. | |
| Precipitate Formation in Culture Medium | Poor solubility or high concentration. | Prepare fresh stock solutions and ensure complete dissolution before adding to the culture medium. Avoid repeated freeze-thaw cycles of the stock solution. Consider using a lower concentration. |
| Interaction with media components. | Use a serum-free medium for the treatment period if possible, as serum proteins can sometimes interact with experimental compounds. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol allows for the investigation of how this compound affects the protein expression and phosphorylation status within a specific signaling pathway (e.g., PI3K/Akt).
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound for the desired time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Data Presentation
Table 1: Reported In Vitro Concentrations of Salvianolic Acids
| Salvianolic Acid | Cell Line(s) | Concentration(s) | Observed Effect | Reference |
| Salvianolic Acid A | MCF-7 | 12 µM | Reversed paclitaxel (B517696) resistance | |
| Salvianolic Acid B | HK-2 | 10, 50, 100 µmol/L | Protected against iopromide-induced injury | |
| Salvianolic Acid B | Various | 0.1 µM to 10 µM | Prevention of protein elevation or decrease | |
| This compound | PC12 | Not Specified | Protected against H2O2-induced injury |
Visualizations
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salvianolic Acid Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvianolic acid Y and other salvianolic acids in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other salvianolic acids?
This compound is a phenolic acid isolated from Salvia officinalis. It shares the same planar structure as Salvianolic acid B but is its epimeride.[1] While research is most extensive on Salvianolic acids A and B, which are known for their antioxidant and anti-inflammatory properties, this compound has also demonstrated protective effects in cell-based assays.[2][3][4][5]
Q2: What is the general mechanism of action for salvianolic acids?
Salvianolic acids exert their effects through multiple mechanisms, including:
-
Antioxidant activity: They are potent scavengers of reactive oxygen species (ROS).
-
Anti-inflammatory effects: They can inhibit the expression of inflammatory cytokines.
-
Modulation of signaling pathways: Salvianolic acids, particularly A and B, have been shown to influence key cellular signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation.
Q3: What is a typical starting concentration range for this compound in cell culture?
Specific dose-response data for this compound is limited. However, based on studies with other salvianolic acids, a starting range of 1 µM to 100 µM is recommended for initial experiments. For instance, Salvianolic acid A has shown effects at concentrations as low as 12 µM, while Salvianolic acid B has been tested at concentrations up to 100 µmol/L. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability or Cytotoxicity | High concentration of this compound. | Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) to determine the EC50 or optimal non-toxic concentration. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only). | |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Use aseptic techniques and certified cell lines. | |
| Inconsistent or No Effect Observed | Sub-optimal concentration of this compound. | Perform a dose-response curve to identify the effective concentration range for your specific cell line and assay. |
| Poor solubility of this compound. | Ensure proper dissolution of the compound. While salvianolic acids are generally water-soluble, using a stock solution in a solvent like DMSO might be necessary. | |
| Cell line is not responsive. | The target signaling pathways may not be active or relevant in your chosen cell line. Consider using a different cell line or a positive control to validate your experimental system. | |
| Insufficient incubation time. | Optimize the treatment duration. Time-course experiments can help determine the optimal time point to observe the desired effect. | |
| Precipitate Formation in Culture Medium | Poor solubility or high concentration. | Prepare fresh stock solutions and ensure complete dissolution before adding to the culture medium. Avoid repeated freeze-thaw cycles of the stock solution. Consider using a lower concentration. |
| Interaction with media components. | Use a serum-free medium for the treatment period if possible, as serum proteins can sometimes interact with experimental compounds. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol allows for the investigation of how this compound affects the protein expression and phosphorylation status within a specific signaling pathway (e.g., PI3K/Akt).
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound for the desired time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Data Presentation
Table 1: Reported In Vitro Concentrations of Salvianolic Acids
| Salvianolic Acid | Cell Line(s) | Concentration(s) | Observed Effect | Reference |
| Salvianolic Acid A | MCF-7 | 12 µM | Reversed paclitaxel resistance | |
| Salvianolic Acid B | HK-2 | 10, 50, 100 µmol/L | Protected against iopromide-induced injury | |
| Salvianolic Acid B | Various | 0.1 µM to 10 µM | Prevention of protein elevation or decrease | |
| This compound | PC12 | Not Specified | Protected against H2O2-induced injury |
Visualizations
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Salvianolic acid Y detection in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Salvianolic acid Y. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
This compound is a water-soluble phenolic acid and one of the bioactive components found in Salvia miltiorrhiza (Danshen). Accurate quantification is crucial for quality control of herbal preparations, pharmacokinetic studies, and research into its potential therapeutic effects.
Q2: What are the key chemical properties of this compound that can affect HPLC analysis?
Salvianolic acids, including this compound, are known to be:
-
Water-soluble : This simplifies sample preparation in aqueous solutions.
-
pH-sensitive : They are generally more stable in acidic conditions. Degradation can occur in neutral or alkaline solutions. For instance, the structurally similar Salvianolic acid B is more stable at pH levels between 1.5 and 5.0.[1]
-
Temperature-sensitive : Exposure to high temperatures can lead to degradation. It is advisable to store samples and standards at low temperatures and away from light.[1]
-
Prone to oxidation : The phenolic hydroxyl groups in their structure make them susceptible to oxidation.
Q3: What is a suitable starting point for an HPLC-UV method for this compound?
Based on methods for closely related compounds and general practices for phenolic acids, a good starting point for an HPLC-UV method for this compound would be:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or 0.2% Acetic acid in water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Approximately 286 nm |
| Column Temperature | 25-30 °C |
Note: Method optimization will be necessary for your specific application and instrumentation.
Q4: How should I prepare my samples and standards for this compound analysis?
-
Standard Preparation : Dissolve the this compound standard in a solvent compatible with the initial mobile phase, such as a mixture of water and methanol or acetonitrile. To prevent degradation, prepare fresh solutions and store them at 4°C in the dark.
-
Sample Extraction : For plant materials, extraction with 70-75% methanol is a common starting point.[2][3] Subsequent solid-phase extraction (SPE) may be necessary to clean up complex samples.
-
Filtration : Always filter samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column | This compound, being a phenolic acid, can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5 with phosphoric or formic acid) will suppress the ionization of both the analyte and the silanol (B1196071) groups, minimizing these interactions.[4] Using an end-capped column is also recommended. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the column, causing peak fronting or tailing. Dilute the sample or reduce the injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the lengths as short as possible. |
| Contaminated Guard or Analytical Column | Contaminants from the sample matrix can accumulate on the column, creating active sites that cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the guard column. If the problem persists, the analytical column may need to be replaced. |
Problem 2: Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Changes in Mobile Phase Composition | Inconsistent preparation of the mobile phase is a common cause of retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Inadequate Column Equilibration | Insufficient equilibration time between injections, especially after a gradient run, can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 column volumes). |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Use a column oven to maintain a constant and consistent temperature. |
| Column Degradation | Over time, the stationary phase of the column can degrade, especially when operating at the extremes of the recommended pH range. This can lead to a gradual shift in retention times. If other causes are ruled out, consider replacing the column. |
Problem 3: Low Sensitivity or No Peak
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Detection Wavelength | Ensure the detector is set to the UV absorbance maximum (λmax) of this compound. Based on structurally similar compounds, a wavelength of around 286 nm is a good starting point, but it's advisable to determine the λmax using a diode array detector (DAD) or by scanning the UV spectrum of a standard solution. |
| Sample Degradation | As this compound is sensitive to pH and temperature, it may have degraded during sample preparation or storage. Prepare fresh samples and standards in an acidic buffer and keep them cool and protected from light. |
| Insufficient Sample Concentration | The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Consider concentrating your sample or using a more sensitive detector. |
| Poor Sample Extraction or Recovery | The extraction procedure may not be efficient for this compound. Optimize the extraction solvent, time, and temperature. |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation : HPLC system with a UV/DAD detector, gradient pump, and column oven.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Detection : 286 nm.
Sample Preparation: Extraction from Salvia miltiorrhiza
-
Grinding : Grind the dried plant material to a fine powder.
-
Extraction : Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 70% methanol.
-
Sonication : Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifugation : Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection : Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pooling and Evaporation : Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution : Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for preparing samples for HPLC analysis.
References
Troubleshooting Salvianolic acid Y detection in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Salvianolic acid Y. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
This compound is a water-soluble phenolic acid and one of the bioactive components found in Salvia miltiorrhiza (Danshen). Accurate quantification is crucial for quality control of herbal preparations, pharmacokinetic studies, and research into its potential therapeutic effects.
Q2: What are the key chemical properties of this compound that can affect HPLC analysis?
Salvianolic acids, including this compound, are known to be:
-
Water-soluble : This simplifies sample preparation in aqueous solutions.
-
pH-sensitive : They are generally more stable in acidic conditions. Degradation can occur in neutral or alkaline solutions. For instance, the structurally similar Salvianolic acid B is more stable at pH levels between 1.5 and 5.0.[1]
-
Temperature-sensitive : Exposure to high temperatures can lead to degradation. It is advisable to store samples and standards at low temperatures and away from light.[1]
-
Prone to oxidation : The phenolic hydroxyl groups in their structure make them susceptible to oxidation.
Q3: What is a suitable starting point for an HPLC-UV method for this compound?
Based on methods for closely related compounds and general practices for phenolic acids, a good starting point for an HPLC-UV method for this compound would be:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or 0.2% Acetic acid in water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Approximately 286 nm |
| Column Temperature | 25-30 °C |
Note: Method optimization will be necessary for your specific application and instrumentation.
Q4: How should I prepare my samples and standards for this compound analysis?
-
Standard Preparation : Dissolve the this compound standard in a solvent compatible with the initial mobile phase, such as a mixture of water and methanol or acetonitrile. To prevent degradation, prepare fresh solutions and store them at 4°C in the dark.
-
Sample Extraction : For plant materials, extraction with 70-75% methanol is a common starting point.[2][3] Subsequent solid-phase extraction (SPE) may be necessary to clean up complex samples.
-
Filtration : Always filter samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column | This compound, being a phenolic acid, can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5 with phosphoric or formic acid) will suppress the ionization of both the analyte and the silanol (B1196071) groups, minimizing these interactions.[4] Using an end-capped column is also recommended. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the column, causing peak fronting or tailing. Dilute the sample or reduce the injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the lengths as short as possible. |
| Contaminated Guard or Analytical Column | Contaminants from the sample matrix can accumulate on the column, creating active sites that cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the guard column. If the problem persists, the analytical column may need to be replaced. |
Problem 2: Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Changes in Mobile Phase Composition | Inconsistent preparation of the mobile phase is a common cause of retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Inadequate Column Equilibration | Insufficient equilibration time between injections, especially after a gradient run, can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 column volumes). |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Use a column oven to maintain a constant and consistent temperature. |
| Column Degradation | Over time, the stationary phase of the column can degrade, especially when operating at the extremes of the recommended pH range. This can lead to a gradual shift in retention times. If other causes are ruled out, consider replacing the column. |
Problem 3: Low Sensitivity or No Peak
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Detection Wavelength | Ensure the detector is set to the UV absorbance maximum (λmax) of this compound. Based on structurally similar compounds, a wavelength of around 286 nm is a good starting point, but it's advisable to determine the λmax using a diode array detector (DAD) or by scanning the UV spectrum of a standard solution. |
| Sample Degradation | As this compound is sensitive to pH and temperature, it may have degraded during sample preparation or storage. Prepare fresh samples and standards in an acidic buffer and keep them cool and protected from light. |
| Insufficient Sample Concentration | The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Consider concentrating your sample or using a more sensitive detector. |
| Poor Sample Extraction or Recovery | The extraction procedure may not be efficient for this compound. Optimize the extraction solvent, time, and temperature. |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation : HPLC system with a UV/DAD detector, gradient pump, and column oven.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Detection : 286 nm.
Sample Preparation: Extraction from Salvia miltiorrhiza
-
Grinding : Grind the dried plant material to a fine powder.
-
Extraction : Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 70% methanol.
-
Sonication : Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifugation : Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection : Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pooling and Evaporation : Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution : Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for preparing samples for HPLC analysis.
References
Troubleshooting Salvianolic acid Y detection in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Salvianolic acid Y. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
This compound is a water-soluble phenolic acid and one of the bioactive components found in Salvia miltiorrhiza (Danshen). Accurate quantification is crucial for quality control of herbal preparations, pharmacokinetic studies, and research into its potential therapeutic effects.
Q2: What are the key chemical properties of this compound that can affect HPLC analysis?
Salvianolic acids, including this compound, are known to be:
-
Water-soluble : This simplifies sample preparation in aqueous solutions.
-
pH-sensitive : They are generally more stable in acidic conditions. Degradation can occur in neutral or alkaline solutions. For instance, the structurally similar Salvianolic acid B is more stable at pH levels between 1.5 and 5.0.[1]
-
Temperature-sensitive : Exposure to high temperatures can lead to degradation. It is advisable to store samples and standards at low temperatures and away from light.[1]
-
Prone to oxidation : The phenolic hydroxyl groups in their structure make them susceptible to oxidation.
Q3: What is a suitable starting point for an HPLC-UV method for this compound?
Based on methods for closely related compounds and general practices for phenolic acids, a good starting point for an HPLC-UV method for this compound would be:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or 0.2% Acetic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Approximately 286 nm |
| Column Temperature | 25-30 °C |
Note: Method optimization will be necessary for your specific application and instrumentation.
Q4: How should I prepare my samples and standards for this compound analysis?
-
Standard Preparation : Dissolve the this compound standard in a solvent compatible with the initial mobile phase, such as a mixture of water and methanol or acetonitrile. To prevent degradation, prepare fresh solutions and store them at 4°C in the dark.
-
Sample Extraction : For plant materials, extraction with 70-75% methanol is a common starting point.[2][3] Subsequent solid-phase extraction (SPE) may be necessary to clean up complex samples.
-
Filtration : Always filter samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column | This compound, being a phenolic acid, can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5 with phosphoric or formic acid) will suppress the ionization of both the analyte and the silanol groups, minimizing these interactions.[4] Using an end-capped column is also recommended. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the column, causing peak fronting or tailing. Dilute the sample or reduce the injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the lengths as short as possible. |
| Contaminated Guard or Analytical Column | Contaminants from the sample matrix can accumulate on the column, creating active sites that cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the guard column. If the problem persists, the analytical column may need to be replaced. |
Problem 2: Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Changes in Mobile Phase Composition | Inconsistent preparation of the mobile phase is a common cause of retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Inadequate Column Equilibration | Insufficient equilibration time between injections, especially after a gradient run, can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 column volumes). |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Use a column oven to maintain a constant and consistent temperature. |
| Column Degradation | Over time, the stationary phase of the column can degrade, especially when operating at the extremes of the recommended pH range. This can lead to a gradual shift in retention times. If other causes are ruled out, consider replacing the column. |
Problem 3: Low Sensitivity or No Peak
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Detection Wavelength | Ensure the detector is set to the UV absorbance maximum (λmax) of this compound. Based on structurally similar compounds, a wavelength of around 286 nm is a good starting point, but it's advisable to determine the λmax using a diode array detector (DAD) or by scanning the UV spectrum of a standard solution. |
| Sample Degradation | As this compound is sensitive to pH and temperature, it may have degraded during sample preparation or storage. Prepare fresh samples and standards in an acidic buffer and keep them cool and protected from light. |
| Insufficient Sample Concentration | The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Consider concentrating your sample or using a more sensitive detector. |
| Poor Sample Extraction or Recovery | The extraction procedure may not be efficient for this compound. Optimize the extraction solvent, time, and temperature. |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation : HPLC system with a UV/DAD detector, gradient pump, and column oven.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Detection : 286 nm.
Sample Preparation: Extraction from Salvia miltiorrhiza
-
Grinding : Grind the dried plant material to a fine powder.
-
Extraction : Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 70% methanol.
-
Sonication : Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifugation : Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection : Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pooling and Evaporation : Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution : Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for preparing samples for HPLC analysis.
References
Preventing degradation of Salvianolic acid Y during storage and experiments
Technical Support Center: Salvianolic Acid Y
Disclaimer: Scientific literature has limited specific stability and degradation data for this compound. The following guidance is based on established principles for closely related compounds, such as Salvianolic Acid A and Salvianolic Acid B. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on data from related salvianolic acids, the primary factors contributing to degradation are elevated temperature, alkaline pH, high humidity, and exposure to light.[1][2][3] The presence of ester bonds in the structure of many salvianolic acids makes them susceptible to hydrolysis, especially at high temperatures and non-neutral pH.[3]
Q2: How should I store pure, solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term stability (≥ 4 years for Salvianolic Acid B) or at 4°C for shorter periods.[4] For stock solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.
Q3: What is the recommended solvent for dissolving this compound?
A3: Salvianolic acids are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For biological experiments, it is advisable to prepare a concentrated stock solution in one of these solvents and then make further dilutions into aqueous buffers or isotonic saline immediately before use.
Q4: How long are aqueous solutions of this compound stable?
A4: Aqueous solutions of salvianolic acids are generally not stable for long periods. It is recommended not to store aqueous solutions for more than one day. Degradation in aqueous solutions is dependent on pH and temperature.
Q5: Can I prepare a stock solution of this compound in water?
A5: While some salvianolic acids are water-soluble, their stability in water is poor. It is preferable to prepare stock solutions in organic solvents like DMSO and dilute them into your aqueous experimental medium just before the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results over time. | Degradation of this compound in stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | The final concentration of the organic solvent is too high, or the aqueous solubility limit is exceeded. | Increase the final volume of the aqueous buffer to reduce the concentration of the organic solvent. Perform serial dilutions. Ensure the pH of the final solution is compatible with the solubility of this compound. |
| Color change observed in the experimental solution. | This may indicate degradation, particularly oxidation. | Prepare solutions fresh and protect them from light. Consider de-gassing aqueous buffers and purging the headspace of vials with an inert gas like nitrogen or argon. |
| Unexpected peaks appear in HPLC analysis. | These are likely degradation products. | Review storage and handling procedures. Key factors to check are temperature, pH of the solution, and exposure to light. |
Data Summary
Table 1: General Storage Recommendations for Salvianolic Acids
| Form | Storage Temperature | Duration | Conditions |
| Crystalline Solid | -20°C | ≥ 4 years (for Salvianolic Acid B) | Tightly sealed, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Sealed container, protected from moisture and light. |
| -20°C | Up to 1 month | Sealed container, protected from moisture and light. | |
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh before use. |
Table 2: Factors Influencing the Stability of Salvianolic Acid B (as a proxy for this compound)
| Factor | Condition | Observed Effect on Stability | Reference |
| Temperature (Solid) | 60°C | Degradation observed. | |
| Humidity (Solid) | 75% or 92.5% RH | Degradation observed. | |
| Temperature (Aqueous Solution) | Increased Temperature | Faster degradation. | |
| pH (Aqueous Solution) | Alkaline pH | Faster degradation. | |
| Acidic pH (1.5, 3.0, 5.0) | More stable. | ||
| Solvent | Water or Ethanol | Less stable. | |
| Deep Eutectic Solvents | More stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of the solid in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10-20 mg/mL for Salvianolic Acid B).
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials. Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Immediately before use, perform a serial dilution of the stock solution into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.1%).
-
Application: Add the final working solution to the cells immediately after preparation.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a general method based on the analysis of other salvianolic acids and may require optimization.
-
Instrumentation: An HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid).
-
Detection: Monitor the eluent at a wavelength of approximately 280-290 nm.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Inject the sample and monitor the peak area of this compound over time to assess its degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: General degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting degradation of this compound.
References
Preventing degradation of Salvianolic acid Y during storage and experiments
Technical Support Center: Salvianolic Acid Y
Disclaimer: Scientific literature has limited specific stability and degradation data for this compound. The following guidance is based on established principles for closely related compounds, such as Salvianolic Acid A and Salvianolic Acid B. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on data from related salvianolic acids, the primary factors contributing to degradation are elevated temperature, alkaline pH, high humidity, and exposure to light.[1][2][3] The presence of ester bonds in the structure of many salvianolic acids makes them susceptible to hydrolysis, especially at high temperatures and non-neutral pH.[3]
Q2: How should I store pure, solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term stability (≥ 4 years for Salvianolic Acid B) or at 4°C for shorter periods.[4] For stock solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.
Q3: What is the recommended solvent for dissolving this compound?
A3: Salvianolic acids are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For biological experiments, it is advisable to prepare a concentrated stock solution in one of these solvents and then make further dilutions into aqueous buffers or isotonic saline immediately before use.
Q4: How long are aqueous solutions of this compound stable?
A4: Aqueous solutions of salvianolic acids are generally not stable for long periods. It is recommended not to store aqueous solutions for more than one day. Degradation in aqueous solutions is dependent on pH and temperature.
Q5: Can I prepare a stock solution of this compound in water?
A5: While some salvianolic acids are water-soluble, their stability in water is poor. It is preferable to prepare stock solutions in organic solvents like DMSO and dilute them into your aqueous experimental medium just before the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results over time. | Degradation of this compound in stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | The final concentration of the organic solvent is too high, or the aqueous solubility limit is exceeded. | Increase the final volume of the aqueous buffer to reduce the concentration of the organic solvent. Perform serial dilutions. Ensure the pH of the final solution is compatible with the solubility of this compound. |
| Color change observed in the experimental solution. | This may indicate degradation, particularly oxidation. | Prepare solutions fresh and protect them from light. Consider de-gassing aqueous buffers and purging the headspace of vials with an inert gas like nitrogen or argon. |
| Unexpected peaks appear in HPLC analysis. | These are likely degradation products. | Review storage and handling procedures. Key factors to check are temperature, pH of the solution, and exposure to light. |
Data Summary
Table 1: General Storage Recommendations for Salvianolic Acids
| Form | Storage Temperature | Duration | Conditions |
| Crystalline Solid | -20°C | ≥ 4 years (for Salvianolic Acid B) | Tightly sealed, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Sealed container, protected from moisture and light. |
| -20°C | Up to 1 month | Sealed container, protected from moisture and light. | |
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh before use. |
Table 2: Factors Influencing the Stability of Salvianolic Acid B (as a proxy for this compound)
| Factor | Condition | Observed Effect on Stability | Reference |
| Temperature (Solid) | 60°C | Degradation observed. | |
| Humidity (Solid) | 75% or 92.5% RH | Degradation observed. | |
| Temperature (Aqueous Solution) | Increased Temperature | Faster degradation. | |
| pH (Aqueous Solution) | Alkaline pH | Faster degradation. | |
| Acidic pH (1.5, 3.0, 5.0) | More stable. | ||
| Solvent | Water or Ethanol | Less stable. | |
| Deep Eutectic Solvents | More stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of the solid in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10-20 mg/mL for Salvianolic Acid B).
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials. Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Immediately before use, perform a serial dilution of the stock solution into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.1%).
-
Application: Add the final working solution to the cells immediately after preparation.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a general method based on the analysis of other salvianolic acids and may require optimization.
-
Instrumentation: An HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid).
-
Detection: Monitor the eluent at a wavelength of approximately 280-290 nm.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Inject the sample and monitor the peak area of this compound over time to assess its degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: General degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting degradation of this compound.
References
Preventing degradation of Salvianolic acid Y during storage and experiments
Technical Support Center: Salvianolic Acid Y
Disclaimer: Scientific literature has limited specific stability and degradation data for this compound. The following guidance is based on established principles for closely related compounds, such as Salvianolic Acid A and Salvianolic Acid B. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on data from related salvianolic acids, the primary factors contributing to degradation are elevated temperature, alkaline pH, high humidity, and exposure to light.[1][2][3] The presence of ester bonds in the structure of many salvianolic acids makes them susceptible to hydrolysis, especially at high temperatures and non-neutral pH.[3]
Q2: How should I store pure, solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term stability (≥ 4 years for Salvianolic Acid B) or at 4°C for shorter periods.[4] For stock solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.
Q3: What is the recommended solvent for dissolving this compound?
A3: Salvianolic acids are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For biological experiments, it is advisable to prepare a concentrated stock solution in one of these solvents and then make further dilutions into aqueous buffers or isotonic saline immediately before use.
Q4: How long are aqueous solutions of this compound stable?
A4: Aqueous solutions of salvianolic acids are generally not stable for long periods. It is recommended not to store aqueous solutions for more than one day. Degradation in aqueous solutions is dependent on pH and temperature.
Q5: Can I prepare a stock solution of this compound in water?
A5: While some salvianolic acids are water-soluble, their stability in water is poor. It is preferable to prepare stock solutions in organic solvents like DMSO and dilute them into your aqueous experimental medium just before the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results over time. | Degradation of this compound in stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | The final concentration of the organic solvent is too high, or the aqueous solubility limit is exceeded. | Increase the final volume of the aqueous buffer to reduce the concentration of the organic solvent. Perform serial dilutions. Ensure the pH of the final solution is compatible with the solubility of this compound. |
| Color change observed in the experimental solution. | This may indicate degradation, particularly oxidation. | Prepare solutions fresh and protect them from light. Consider de-gassing aqueous buffers and purging the headspace of vials with an inert gas like nitrogen or argon. |
| Unexpected peaks appear in HPLC analysis. | These are likely degradation products. | Review storage and handling procedures. Key factors to check are temperature, pH of the solution, and exposure to light. |
Data Summary
Table 1: General Storage Recommendations for Salvianolic Acids
| Form | Storage Temperature | Duration | Conditions |
| Crystalline Solid | -20°C | ≥ 4 years (for Salvianolic Acid B) | Tightly sealed, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Sealed container, protected from moisture and light. |
| -20°C | Up to 1 month | Sealed container, protected from moisture and light. | |
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh before use. |
Table 2: Factors Influencing the Stability of Salvianolic Acid B (as a proxy for this compound)
| Factor | Condition | Observed Effect on Stability | Reference |
| Temperature (Solid) | 60°C | Degradation observed. | |
| Humidity (Solid) | 75% or 92.5% RH | Degradation observed. | |
| Temperature (Aqueous Solution) | Increased Temperature | Faster degradation. | |
| pH (Aqueous Solution) | Alkaline pH | Faster degradation. | |
| Acidic pH (1.5, 3.0, 5.0) | More stable. | ||
| Solvent | Water or Ethanol | Less stable. | |
| Deep Eutectic Solvents | More stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of the solid in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10-20 mg/mL for Salvianolic Acid B).
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials. Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Immediately before use, perform a serial dilution of the stock solution into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.1%).
-
Application: Add the final working solution to the cells immediately after preparation.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a general method based on the analysis of other salvianolic acids and may require optimization.
-
Instrumentation: An HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid).
-
Detection: Monitor the eluent at a wavelength of approximately 280-290 nm.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Inject the sample and monitor the peak area of this compound over time to assess its degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: General degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting degradation of this compound.
References
Technical Support Center: Salvianolic Acid Y Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in studies involving Salvianolic acid Y.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, quantification, and application of this compound.
1. Issue: Low Yield or Inconsistent Extraction of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Salvianolic acids are generally water-soluble.[1] For extraction from plant material, aqueous ethanol (B145695) (e.g., 60-75%) is often effective.[2] For purified compounds, dissolution in DMSO, ethanol, or methanol (B129727) is common.[3][4] |
| Extraction Method | Conventional methods like reflux extraction can lead to degradation due to higher temperatures.[5] Consider using ultrasound-assisted extraction (UAE) at lower temperatures (e.g., 30°C) to improve yield and minimize degradation. |
| Degradation during Extraction | Salvianolic acids are susceptible to degradation at high temperatures and non-optimal pH. Maintain a slightly acidic pH and keep temperatures low during extraction and processing. |
| Incomplete Extraction | Ensure sufficient solvent-to-material ratio and adequate extraction time. For reflux extraction, a time of 1.5 hours and a material-to-liquid ratio of 1:10 has been reported as optimal for related compounds. |
2. Issue: Variability in Quantification by High-Performance Liquid Chromatography (HPLC)
| Potential Cause | Recommended Solution |
| Column Selection | A C18 reversed-phase column is commonly used for the separation of salvianolic acids. |
| Mobile Phase Composition | A gradient elution with acetonitrile (B52724) and an acidified aqueous phase (e.g., with phosphoric acid or acetic acid) is typically employed. The optimal gradient will depend on the specific separation required. |
| Detection Wavelength | A detection wavelength of around 280-286 nm is generally suitable for salvianolic acids. |
| Sample Degradation | Prepare samples fresh and store them at low temperatures (e.g., 4°C) away from light to prevent degradation before injection. Aqueous solutions of related salvianolic acids are not recommended for storage for more than one day. |
| Poor Peak Shape | Acidifying the mobile phase can improve the peak shape of phenolic acids. Ensure proper dissolution of the sample in the mobile phase or a compatible solvent. |
3. Issue: Inconsistent Results in Biological Assays
| Potential Cause | Recommended Solution |
| Compound Instability in Media | Salvianolic acids can be unstable in aqueous solutions, especially at neutral or alkaline pH and physiological temperatures. Prepare stock solutions in an appropriate solvent like DMSO and make fresh dilutions in culture media immediately before use. Minimize the time the compound is in the aqueous media before and during the assay. |
| Solvent Effects | High concentrations of solvents like DMSO can have their own biological effects. Ensure the final solvent concentration in your assay is low and consistent across all treatments, including controls. |
| Variability in Compound Purity | Use a well-characterized standard of this compound with known purity for all experiments. |
| Cell Line Sensitivity | The response to this compound can vary between different cell lines. Optimize the concentration range and incubation time for your specific cell model. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound has the same planar structure as Salvianolic acid B, indicating it shares the same molecular formula and molecular weight.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₀O₁₆ | |
| Molecular Weight | 718.61 g/mol |
For comparison, here are the properties of other common salvianolic acids:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Salvianolic acid A | C₂₆H₂₂O₁₀ | 494.4 |
| Salvianolic acid C | C₂₆H₂₀O₁₀ | 492.436 |
| Salvianolic acid F | C₁₇H₁₄O₆ | 314.29 |
| Salvianolic acid G | C₁₈H₁₂O₇ | 340.3 |
Q2: What is the known biological activity of this compound?
This compound has been shown to have a protective effect on PC12 cells against hydrogen peroxide-induced injury. In one study, this compound exhibited a significantly higher protection rate (54.2%) compared to Salvianolic acid B (35.2%).
Q3: What are the best practices for storing this compound?
Based on stability studies of the closely related Salvianolic acid B, the following storage conditions are recommended:
-
Solid Form: Store as a powder at -20°C in a tightly sealed container, protected from light and moisture. Solid Salvianolic acid B is stable for at least 4 years under these conditions.
-
In Solution: Stock solutions in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C. Aqueous solutions are prone to degradation and should be prepared fresh for each experiment. The stability of Salvianolic acid B in aqueous solution is temperature and pH-dependent, with degradation increasing at higher temperatures and neutral to alkaline pH.
Q4: What are the recommended solvents for dissolving this compound?
Given its structural similarity to other salvianolic acids, the following solvents are likely suitable for this compound:
| Solvent | Approximate Solubility of Sal B |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | Soluble, but stability is a concern |
| PBS (pH 7.2) | ~1 mg/mL |
Q5: Are there established protocols for the extraction and purification of this compound?
This compound has been isolated from Salvia officinalis using a water extract followed by repeated chromatography on Sephadex LH-20 and ODS columns, and finally purified by preparative RP-HPLC. For general extraction of salvianolic acids from plant material, methods such as ethanol reflux and ultrasound-assisted extraction with aqueous ethanol are commonly used.
Experimental Protocols & Signaling Pathways
Detailed Methodologies
HPLC Quantification of Salvianolic Acids (General Method)
This protocol is based on methods developed for Salvianolic acid B and can be adapted for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Aqueous solution containing a small percentage of acid (e.g., 0.1% phosphoric acid or 5% acetic acid).
-
-
Elution: A gradient elution is typically used. The specific gradient will need to be optimized for the separation of this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm or 286 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 75% methanol) and filter through a 0.45 µm filter before injection.
Signaling Pathways
The following diagrams illustrate signaling pathways known to be modulated by related salvianolic acids, such as Salvianolic acid A and B. While not yet definitively shown for this compound, these pathways represent likely targets for its biological activity.
Caption: PI3K/Akt signaling pathway modulated by salvianolic acids.
Caption: MAPK signaling pathway in fibrosis, inhibited by salvianolic acids.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: Salvianolic Acid Y Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in studies involving Salvianolic acid Y.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, quantification, and application of this compound.
1. Issue: Low Yield or Inconsistent Extraction of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Salvianolic acids are generally water-soluble.[1] For extraction from plant material, aqueous ethanol (B145695) (e.g., 60-75%) is often effective.[2] For purified compounds, dissolution in DMSO, ethanol, or methanol (B129727) is common.[3][4] |
| Extraction Method | Conventional methods like reflux extraction can lead to degradation due to higher temperatures.[5] Consider using ultrasound-assisted extraction (UAE) at lower temperatures (e.g., 30°C) to improve yield and minimize degradation. |
| Degradation during Extraction | Salvianolic acids are susceptible to degradation at high temperatures and non-optimal pH. Maintain a slightly acidic pH and keep temperatures low during extraction and processing. |
| Incomplete Extraction | Ensure sufficient solvent-to-material ratio and adequate extraction time. For reflux extraction, a time of 1.5 hours and a material-to-liquid ratio of 1:10 has been reported as optimal for related compounds. |
2. Issue: Variability in Quantification by High-Performance Liquid Chromatography (HPLC)
| Potential Cause | Recommended Solution |
| Column Selection | A C18 reversed-phase column is commonly used for the separation of salvianolic acids. |
| Mobile Phase Composition | A gradient elution with acetonitrile (B52724) and an acidified aqueous phase (e.g., with phosphoric acid or acetic acid) is typically employed. The optimal gradient will depend on the specific separation required. |
| Detection Wavelength | A detection wavelength of around 280-286 nm is generally suitable for salvianolic acids. |
| Sample Degradation | Prepare samples fresh and store them at low temperatures (e.g., 4°C) away from light to prevent degradation before injection. Aqueous solutions of related salvianolic acids are not recommended for storage for more than one day. |
| Poor Peak Shape | Acidifying the mobile phase can improve the peak shape of phenolic acids. Ensure proper dissolution of the sample in the mobile phase or a compatible solvent. |
3. Issue: Inconsistent Results in Biological Assays
| Potential Cause | Recommended Solution |
| Compound Instability in Media | Salvianolic acids can be unstable in aqueous solutions, especially at neutral or alkaline pH and physiological temperatures. Prepare stock solutions in an appropriate solvent like DMSO and make fresh dilutions in culture media immediately before use. Minimize the time the compound is in the aqueous media before and during the assay. |
| Solvent Effects | High concentrations of solvents like DMSO can have their own biological effects. Ensure the final solvent concentration in your assay is low and consistent across all treatments, including controls. |
| Variability in Compound Purity | Use a well-characterized standard of this compound with known purity for all experiments. |
| Cell Line Sensitivity | The response to this compound can vary between different cell lines. Optimize the concentration range and incubation time for your specific cell model. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound has the same planar structure as Salvianolic acid B, indicating it shares the same molecular formula and molecular weight.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₀O₁₆ | |
| Molecular Weight | 718.61 g/mol |
For comparison, here are the properties of other common salvianolic acids:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Salvianolic acid A | C₂₆H₂₂O₁₀ | 494.4 |
| Salvianolic acid C | C₂₆H₂₀O₁₀ | 492.436 |
| Salvianolic acid F | C₁₇H₁₄O₆ | 314.29 |
| Salvianolic acid G | C₁₈H₁₂O₇ | 340.3 |
Q2: What is the known biological activity of this compound?
This compound has been shown to have a protective effect on PC12 cells against hydrogen peroxide-induced injury. In one study, this compound exhibited a significantly higher protection rate (54.2%) compared to Salvianolic acid B (35.2%).
Q3: What are the best practices for storing this compound?
Based on stability studies of the closely related Salvianolic acid B, the following storage conditions are recommended:
-
Solid Form: Store as a powder at -20°C in a tightly sealed container, protected from light and moisture. Solid Salvianolic acid B is stable for at least 4 years under these conditions.
-
In Solution: Stock solutions in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C. Aqueous solutions are prone to degradation and should be prepared fresh for each experiment. The stability of Salvianolic acid B in aqueous solution is temperature and pH-dependent, with degradation increasing at higher temperatures and neutral to alkaline pH.
Q4: What are the recommended solvents for dissolving this compound?
Given its structural similarity to other salvianolic acids, the following solvents are likely suitable for this compound:
| Solvent | Approximate Solubility of Sal B |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | Soluble, but stability is a concern |
| PBS (pH 7.2) | ~1 mg/mL |
Q5: Are there established protocols for the extraction and purification of this compound?
This compound has been isolated from Salvia officinalis using a water extract followed by repeated chromatography on Sephadex LH-20 and ODS columns, and finally purified by preparative RP-HPLC. For general extraction of salvianolic acids from plant material, methods such as ethanol reflux and ultrasound-assisted extraction with aqueous ethanol are commonly used.
Experimental Protocols & Signaling Pathways
Detailed Methodologies
HPLC Quantification of Salvianolic Acids (General Method)
This protocol is based on methods developed for Salvianolic acid B and can be adapted for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Aqueous solution containing a small percentage of acid (e.g., 0.1% phosphoric acid or 5% acetic acid).
-
-
Elution: A gradient elution is typically used. The specific gradient will need to be optimized for the separation of this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm or 286 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 75% methanol) and filter through a 0.45 µm filter before injection.
Signaling Pathways
The following diagrams illustrate signaling pathways known to be modulated by related salvianolic acids, such as Salvianolic acid A and B. While not yet definitively shown for this compound, these pathways represent likely targets for its biological activity.
Caption: PI3K/Akt signaling pathway modulated by salvianolic acids.
Caption: MAPK signaling pathway in fibrosis, inhibited by salvianolic acids.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: Salvianolic Acid Y Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in studies involving Salvianolic acid Y.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, quantification, and application of this compound.
1. Issue: Low Yield or Inconsistent Extraction of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Salvianolic acids are generally water-soluble.[1] For extraction from plant material, aqueous ethanol (e.g., 60-75%) is often effective.[2] For purified compounds, dissolution in DMSO, ethanol, or methanol is common.[3][4] |
| Extraction Method | Conventional methods like reflux extraction can lead to degradation due to higher temperatures.[5] Consider using ultrasound-assisted extraction (UAE) at lower temperatures (e.g., 30°C) to improve yield and minimize degradation. |
| Degradation during Extraction | Salvianolic acids are susceptible to degradation at high temperatures and non-optimal pH. Maintain a slightly acidic pH and keep temperatures low during extraction and processing. |
| Incomplete Extraction | Ensure sufficient solvent-to-material ratio and adequate extraction time. For reflux extraction, a time of 1.5 hours and a material-to-liquid ratio of 1:10 has been reported as optimal for related compounds. |
2. Issue: Variability in Quantification by High-Performance Liquid Chromatography (HPLC)
| Potential Cause | Recommended Solution |
| Column Selection | A C18 reversed-phase column is commonly used for the separation of salvianolic acids. |
| Mobile Phase Composition | A gradient elution with acetonitrile and an acidified aqueous phase (e.g., with phosphoric acid or acetic acid) is typically employed. The optimal gradient will depend on the specific separation required. |
| Detection Wavelength | A detection wavelength of around 280-286 nm is generally suitable for salvianolic acids. |
| Sample Degradation | Prepare samples fresh and store them at low temperatures (e.g., 4°C) away from light to prevent degradation before injection. Aqueous solutions of related salvianolic acids are not recommended for storage for more than one day. |
| Poor Peak Shape | Acidifying the mobile phase can improve the peak shape of phenolic acids. Ensure proper dissolution of the sample in the mobile phase or a compatible solvent. |
3. Issue: Inconsistent Results in Biological Assays
| Potential Cause | Recommended Solution |
| Compound Instability in Media | Salvianolic acids can be unstable in aqueous solutions, especially at neutral or alkaline pH and physiological temperatures. Prepare stock solutions in an appropriate solvent like DMSO and make fresh dilutions in culture media immediately before use. Minimize the time the compound is in the aqueous media before and during the assay. |
| Solvent Effects | High concentrations of solvents like DMSO can have their own biological effects. Ensure the final solvent concentration in your assay is low and consistent across all treatments, including controls. |
| Variability in Compound Purity | Use a well-characterized standard of this compound with known purity for all experiments. |
| Cell Line Sensitivity | The response to this compound can vary between different cell lines. Optimize the concentration range and incubation time for your specific cell model. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound has the same planar structure as Salvianolic acid B, indicating it shares the same molecular formula and molecular weight.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₀O₁₆ | |
| Molecular Weight | 718.61 g/mol |
For comparison, here are the properties of other common salvianolic acids:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Salvianolic acid A | C₂₆H₂₂O₁₀ | 494.4 |
| Salvianolic acid C | C₂₆H₂₀O₁₀ | 492.436 |
| Salvianolic acid F | C₁₇H₁₄O₆ | 314.29 |
| Salvianolic acid G | C₁₈H₁₂O₇ | 340.3 |
Q2: What is the known biological activity of this compound?
This compound has been shown to have a protective effect on PC12 cells against hydrogen peroxide-induced injury. In one study, this compound exhibited a significantly higher protection rate (54.2%) compared to Salvianolic acid B (35.2%).
Q3: What are the best practices for storing this compound?
Based on stability studies of the closely related Salvianolic acid B, the following storage conditions are recommended:
-
Solid Form: Store as a powder at -20°C in a tightly sealed container, protected from light and moisture. Solid Salvianolic acid B is stable for at least 4 years under these conditions.
-
In Solution: Stock solutions in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C. Aqueous solutions are prone to degradation and should be prepared fresh for each experiment. The stability of Salvianolic acid B in aqueous solution is temperature and pH-dependent, with degradation increasing at higher temperatures and neutral to alkaline pH.
Q4: What are the recommended solvents for dissolving this compound?
Given its structural similarity to other salvianolic acids, the following solvents are likely suitable for this compound:
| Solvent | Approximate Solubility of Sal B |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | Soluble, but stability is a concern |
| PBS (pH 7.2) | ~1 mg/mL |
Q5: Are there established protocols for the extraction and purification of this compound?
This compound has been isolated from Salvia officinalis using a water extract followed by repeated chromatography on Sephadex LH-20 and ODS columns, and finally purified by preparative RP-HPLC. For general extraction of salvianolic acids from plant material, methods such as ethanol reflux and ultrasound-assisted extraction with aqueous ethanol are commonly used.
Experimental Protocols & Signaling Pathways
Detailed Methodologies
HPLC Quantification of Salvianolic Acids (General Method)
This protocol is based on methods developed for Salvianolic acid B and can be adapted for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Aqueous solution containing a small percentage of acid (e.g., 0.1% phosphoric acid or 5% acetic acid).
-
-
Elution: A gradient elution is typically used. The specific gradient will need to be optimized for the separation of this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm or 286 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 75% methanol) and filter through a 0.45 µm filter before injection.
Signaling Pathways
The following diagrams illustrate signaling pathways known to be modulated by related salvianolic acids, such as Salvianolic acid A and B. While not yet definitively shown for this compound, these pathways represent likely targets for its biological activity.
Caption: PI3K/Akt signaling pathway modulated by salvianolic acids.
Caption: MAPK signaling pathway in fibrosis, inhibited by salvianolic acids.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: Overcoming Poor Water Solubility of Salvianolic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of salvianolic acids in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Are salvianolic acids considered water-soluble or poorly soluble?
A1: The water solubility of salvianolic acids can be ambiguous and depends on the specific salvianolic acid . While some sources describe them as water-soluble components of Salvia miltiorrhiza[1][2][3][4], quantitative data for specific acids, such as Salvianolic acid A, indicate poor water solubility. It is crucial to consider the specific properties of the individual salvianolic acid being used in your experiments.
Q2: What is the reported water solubility of Salvianolic acid A and B?
A2: There are conflicting reports on the exact water solubility, which may be due to different experimental conditions (e.g., pH, temperature). It is recommended to experimentally determine the solubility under your specific assay conditions. The table below summarizes the available data.
Q3: How does pH affect the solubility and stability of salvianolic acids?
A3: Salvianolic acids are weakly acidic compounds, and their solubility can be influenced by pH. Generally, their stability is pH-dependent. For instance, Salvianolic acid B is more stable in acidic conditions (pH 1.5-5.0) and its degradation increases as the pH becomes neutral or alkaline[5]. The stability of Salvianolic acid B in aqueous solution is also temperature-dependent, with decomposition occurring at room temperature (25°C) and being enhanced at higher temperatures.
Q4: My salvianolic acid solution, prepared from a DMSO stock, precipitates when added to my aqueous buffer/cell culture medium. What can I do?
A4: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several strategies to prevent precipitation:
-
Lower the final concentration: The final concentration of the salvianolic acid in the aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.
-
Optimize the dilution process: Instead of adding the DMSO stock directly into the full volume of aqueous buffer, try adding the stock to a smaller volume of the buffer first, mixing well, and then adding this intermediate solution to the final volume.
-
Use a co-solvent system: Incorporating a pharmaceutically acceptable co-solvent can increase the solubility of the compound in the final solution.
-
Utilize a formulation strategy: Encapsulating the salvianolic acid in liposomes, nanoparticles, or cyclodextrins can significantly improve its apparent water solubility and stability.
Q5: What are the primary methods to enhance the water solubility of salvianolic acids for in vitro and in vivo studies?
A5: The main strategies to overcome the poor water solubility of salvianolic acids include:
-
pH adjustment: Carefully adjusting the pH of the solution can improve the solubility of these acidic compounds. However, the effect on stability must be considered.
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.
-
Formulation with carriers:
-
Liposomes: Encapsulating salvianolic acids within these lipid-based vesicles can improve their stability and solubility in aqueous environments.
-
Nanoparticles: Formulations using albumin or biodegradable polymers can enhance solubility and provide opportunities for targeted delivery.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with salvianolic acids, effectively increasing their aqueous solubility.
-
Quantitative Data Presentation
Table 1: Solubility of Salvianolic Acids in Various Solvents
| Salvianolic Acid | Solvent | Solubility | Reference |
| Salvianolic Acid A | Water | 33 mg/mL | |
| Salvianolic Acid A | DMSO | 99 mg/mL (200.22 mM) | |
| Salvianolic Acid A | Ethanol (B145695) | 99 mg/mL (200.22 mM) | |
| Salvianolic Acid B | Water | ≥5 mg/mL | |
| Salvianolic Acid B | Water | 50 mg/mL (with sonication and pH adjusted to 3 with HCl) | |
| Salvianolic Acid B | PBS (pH 7.2) | ~1 mg/mL | |
| Salvianolic Acid B | Ethanol | ~10 mg/mL | |
| Salvianolic Acid B | Ethanol | ≥71.9 mg/mL | |
| Salvianolic Acid B | DMSO | ~20 mg/mL | |
| Salvianolic Acid B | DMSO | 25 mg/mL (with sonication) | |
| Salvianolic Acid B | DMSO | 100 mg/mL (139.15 mM) | |
| Salvianolic Acid B | Dimethyl formamide (B127407) (DMF) | ~20 mg/mL |
Note: The significant variation in reported aqueous solubility for Salvianolic Acid A highlights the importance of experimental verification under specific laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of Salvianolic Acid B-Loaded Liposomes (Film Hydration Method)
This protocol describes the preparation of Salvianolic acid B-loaded liposomes using the conventional film hydration method.
Materials:
-
Salvianolic acid B
-
Phosphatidylcholine (from soybean, P90G)
-
Cholesterol
-
Physiological saline (0.9% w/v NaCl)
-
Mechanical stirrer
-
Rotary evaporator
-
Water bath
Methodology:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in dichloromethane in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Prepare a solution of Salvianolic acid B in physiological saline.
-
Hydrate the lipid film by adding the Salvianolic acid B solution to the flask.
-
Stir the dispersion with a mechanical stirrer for 30 minutes in a water bath at a constant temperature of 38°C to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove unencapsulated Salvianolic acid B by methods such as dialysis or size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Protocol 2: Preparation of Salvianolic Acid B-Loaded Albumin Nanoparticles (Desolvation Method)
This protocol outlines the preparation of Salvianolic acid B-loaded albumin nanoparticles using the desolvation technique.
Materials:
-
Salvianolic acid B
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Ethanol (desolvating agent)
-
Glutaraldehyde (B144438) or EDC (cross-linking agent)
-
Purified water
-
Magnetic stirrer
Methodology:
-
Preparation of Albumin Solution:
-
Dissolve BSA or HSA in purified water to a specific concentration (e.g., 62.5 mg/mL).
-
-
Desolvation:
-
Place the albumin solution on a magnetic stirrer.
-
Gradually add ethanol to the albumin solution at a controlled rate. This will cause the albumin to precipitate out of the solution, forming nanoparticles.
-
-
Cross-linking:
-
Add a cross-linking agent (e.g., glutaraldehyde or EDC) to the nanoparticle suspension to stabilize the formed nanoparticles. Allow the cross-linking reaction to proceed for a specified time (e.g., 3 hours with EDC).
-
-
Purification:
-
Purify the nanoparticle suspension to remove the unencapsulated drug, excess cross-linker, and organic solvent. This can be achieved by repeated cycles of centrifugation and resuspension in purified water or by dialysis.
-
-
Lyophilization (Optional):
-
The purified nanoparticle suspension can be lyophilized to obtain a dry powder for long-term storage. A cryoprotectant (e.g., trehalose) is typically added before freezing.
-
Protocol 3: Preparation of Salvianolic Acid-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes the formation of a Salvianolic acid-β-cyclodextrin inclusion complex using the co-precipitation method, which is suitable for water-insoluble compounds.
Materials:
-
Salvianolic acid
-
β-Cyclodextrin (β-CD)
-
Water:ethanol solution (e.g., 2:1 v/v)
-
Magnetic stirrer
-
Refrigerator
-
Vacuum filtration apparatus
Methodology:
-
Dissolution of β-Cyclodextrin:
-
Add β-cyclodextrin to a water:ethanol solution to a final concentration of 10% (w/v).
-
Heat the solution to 50°C while stirring until the β-CD is completely dissolved.
-
-
Addition of Salvianolic Acid:
-
Stop heating and add an equimolar amount of the salvianolic acid dropwise to the β-CD solution while continuing to stir.
-
-
Complex Formation and Precipitation:
-
Continue stirring for 3 hours at room temperature to allow for the formation of the inclusion complex.
-
Store the mixture in a refrigerator (4°C) for 24 hours to facilitate crystallization and precipitation of the complex.
-
-
Collection and Drying:
-
Collect the precipitated inclusion complex by vacuum filtration.
-
Wash the collected paste with a small amount of cold solvent to remove any free salvianolic acid.
-
Dry the complex under vacuum.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of salvianolic acid in aqueous buffer/media | - Exceeding the solubility limit.- The final concentration of the organic solvent (e.g., DMSO) is too high.- Interaction with components in the media (e.g., salts, proteins). | - Perform a serial dilution to determine the maximum soluble concentration in your specific medium.- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh working solutions immediately before use.- Consider using a solubilizing agent like cyclodextrin (B1172386) or formulating the compound in liposomes or nanoparticles. |
| Degradation of salvianolic acid in solution | - Salvianolic acids, particularly Sal B, are unstable in aqueous solutions, especially at neutral to alkaline pH and elevated temperatures. | - Prepare solutions fresh before each experiment.- Store stock solutions at -20°C or -80°C.- For working solutions, consider using a slightly acidic buffer (pH < 7) if compatible with your experimental system.- Protect solutions from light and high temperatures.- Consider using deep eutectic solvents (DESs) for improved stability if appropriate for the application. |
| Low encapsulation efficiency in liposomal/nanoparticle formulations | - Inefficient hydration of the lipid film.- Suboptimal drug-to-lipid/polymer ratio.- Leakage of the drug during size reduction. | - Ensure complete removal of the organic solvent to form a thin, uniform lipid film.- Optimize the hydration temperature and time.- Experiment with different drug-to-carrier ratios.- Use a less harsh size reduction method (e.g., extrusion instead of probe sonication). |
| Inconsistent results in biological assays | - Variability in the concentration of soluble salvianolic acid due to precipitation.- Degradation of the compound during the experiment.- Interaction of the compound with serum proteins in the culture medium. | - Visually inspect for any precipitation before and during the assay.- Run a vehicle control with the same final concentration of the solvent (e.g., DMSO).- Minimize the duration of the experiment where possible.- If using serum, be aware that it can sequester hydrophobic compounds; consider reducing the serum concentration or using serum-free media for a short duration if the cells can tolerate it. |
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Salvianolic acids have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and fibrosis. Below are diagrams of these pathways, indicating potential points of intervention by salvianolic acids.
References
- 1. Salvianolic Acid B-Loaded Albumin Nanoparticles Reduce Portal Hypertension in Cirrhotic Mice and Inhibit the Proliferation and Contraction of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Water Solubility of Salvianolic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of salvianolic acids in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Are salvianolic acids considered water-soluble or poorly soluble?
A1: The water solubility of salvianolic acids can be ambiguous and depends on the specific salvianolic acid . While some sources describe them as water-soluble components of Salvia miltiorrhiza[1][2][3][4], quantitative data for specific acids, such as Salvianolic acid A, indicate poor water solubility. It is crucial to consider the specific properties of the individual salvianolic acid being used in your experiments.
Q2: What is the reported water solubility of Salvianolic acid A and B?
A2: There are conflicting reports on the exact water solubility, which may be due to different experimental conditions (e.g., pH, temperature). It is recommended to experimentally determine the solubility under your specific assay conditions. The table below summarizes the available data.
Q3: How does pH affect the solubility and stability of salvianolic acids?
A3: Salvianolic acids are weakly acidic compounds, and their solubility can be influenced by pH. Generally, their stability is pH-dependent. For instance, Salvianolic acid B is more stable in acidic conditions (pH 1.5-5.0) and its degradation increases as the pH becomes neutral or alkaline[5]. The stability of Salvianolic acid B in aqueous solution is also temperature-dependent, with decomposition occurring at room temperature (25°C) and being enhanced at higher temperatures.
Q4: My salvianolic acid solution, prepared from a DMSO stock, precipitates when added to my aqueous buffer/cell culture medium. What can I do?
A4: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several strategies to prevent precipitation:
-
Lower the final concentration: The final concentration of the salvianolic acid in the aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.
-
Optimize the dilution process: Instead of adding the DMSO stock directly into the full volume of aqueous buffer, try adding the stock to a smaller volume of the buffer first, mixing well, and then adding this intermediate solution to the final volume.
-
Use a co-solvent system: Incorporating a pharmaceutically acceptable co-solvent can increase the solubility of the compound in the final solution.
-
Utilize a formulation strategy: Encapsulating the salvianolic acid in liposomes, nanoparticles, or cyclodextrins can significantly improve its apparent water solubility and stability.
Q5: What are the primary methods to enhance the water solubility of salvianolic acids for in vitro and in vivo studies?
A5: The main strategies to overcome the poor water solubility of salvianolic acids include:
-
pH adjustment: Carefully adjusting the pH of the solution can improve the solubility of these acidic compounds. However, the effect on stability must be considered.
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.
-
Formulation with carriers:
-
Liposomes: Encapsulating salvianolic acids within these lipid-based vesicles can improve their stability and solubility in aqueous environments.
-
Nanoparticles: Formulations using albumin or biodegradable polymers can enhance solubility and provide opportunities for targeted delivery.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with salvianolic acids, effectively increasing their aqueous solubility.
-
Quantitative Data Presentation
Table 1: Solubility of Salvianolic Acids in Various Solvents
| Salvianolic Acid | Solvent | Solubility | Reference |
| Salvianolic Acid A | Water | 33 mg/mL | |
| Salvianolic Acid A | DMSO | 99 mg/mL (200.22 mM) | |
| Salvianolic Acid A | Ethanol (B145695) | 99 mg/mL (200.22 mM) | |
| Salvianolic Acid B | Water | ≥5 mg/mL | |
| Salvianolic Acid B | Water | 50 mg/mL (with sonication and pH adjusted to 3 with HCl) | |
| Salvianolic Acid B | PBS (pH 7.2) | ~1 mg/mL | |
| Salvianolic Acid B | Ethanol | ~10 mg/mL | |
| Salvianolic Acid B | Ethanol | ≥71.9 mg/mL | |
| Salvianolic Acid B | DMSO | ~20 mg/mL | |
| Salvianolic Acid B | DMSO | 25 mg/mL (with sonication) | |
| Salvianolic Acid B | DMSO | 100 mg/mL (139.15 mM) | |
| Salvianolic Acid B | Dimethyl formamide (B127407) (DMF) | ~20 mg/mL |
Note: The significant variation in reported aqueous solubility for Salvianolic Acid A highlights the importance of experimental verification under specific laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of Salvianolic Acid B-Loaded Liposomes (Film Hydration Method)
This protocol describes the preparation of Salvianolic acid B-loaded liposomes using the conventional film hydration method.
Materials:
-
Salvianolic acid B
-
Phosphatidylcholine (from soybean, P90G)
-
Cholesterol
-
Physiological saline (0.9% w/v NaCl)
-
Mechanical stirrer
-
Rotary evaporator
-
Water bath
Methodology:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in dichloromethane in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Prepare a solution of Salvianolic acid B in physiological saline.
-
Hydrate the lipid film by adding the Salvianolic acid B solution to the flask.
-
Stir the dispersion with a mechanical stirrer for 30 minutes in a water bath at a constant temperature of 38°C to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove unencapsulated Salvianolic acid B by methods such as dialysis or size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Protocol 2: Preparation of Salvianolic Acid B-Loaded Albumin Nanoparticles (Desolvation Method)
This protocol outlines the preparation of Salvianolic acid B-loaded albumin nanoparticles using the desolvation technique.
Materials:
-
Salvianolic acid B
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Ethanol (desolvating agent)
-
Glutaraldehyde (B144438) or EDC (cross-linking agent)
-
Purified water
-
Magnetic stirrer
Methodology:
-
Preparation of Albumin Solution:
-
Dissolve BSA or HSA in purified water to a specific concentration (e.g., 62.5 mg/mL).
-
-
Desolvation:
-
Place the albumin solution on a magnetic stirrer.
-
Gradually add ethanol to the albumin solution at a controlled rate. This will cause the albumin to precipitate out of the solution, forming nanoparticles.
-
-
Cross-linking:
-
Add a cross-linking agent (e.g., glutaraldehyde or EDC) to the nanoparticle suspension to stabilize the formed nanoparticles. Allow the cross-linking reaction to proceed for a specified time (e.g., 3 hours with EDC).
-
-
Purification:
-
Purify the nanoparticle suspension to remove the unencapsulated drug, excess cross-linker, and organic solvent. This can be achieved by repeated cycles of centrifugation and resuspension in purified water or by dialysis.
-
-
Lyophilization (Optional):
-
The purified nanoparticle suspension can be lyophilized to obtain a dry powder for long-term storage. A cryoprotectant (e.g., trehalose) is typically added before freezing.
-
Protocol 3: Preparation of Salvianolic Acid-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes the formation of a Salvianolic acid-β-cyclodextrin inclusion complex using the co-precipitation method, which is suitable for water-insoluble compounds.
Materials:
-
Salvianolic acid
-
β-Cyclodextrin (β-CD)
-
Water:ethanol solution (e.g., 2:1 v/v)
-
Magnetic stirrer
-
Refrigerator
-
Vacuum filtration apparatus
Methodology:
-
Dissolution of β-Cyclodextrin:
-
Add β-cyclodextrin to a water:ethanol solution to a final concentration of 10% (w/v).
-
Heat the solution to 50°C while stirring until the β-CD is completely dissolved.
-
-
Addition of Salvianolic Acid:
-
Stop heating and add an equimolar amount of the salvianolic acid dropwise to the β-CD solution while continuing to stir.
-
-
Complex Formation and Precipitation:
-
Continue stirring for 3 hours at room temperature to allow for the formation of the inclusion complex.
-
Store the mixture in a refrigerator (4°C) for 24 hours to facilitate crystallization and precipitation of the complex.
-
-
Collection and Drying:
-
Collect the precipitated inclusion complex by vacuum filtration.
-
Wash the collected paste with a small amount of cold solvent to remove any free salvianolic acid.
-
Dry the complex under vacuum.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of salvianolic acid in aqueous buffer/media | - Exceeding the solubility limit.- The final concentration of the organic solvent (e.g., DMSO) is too high.- Interaction with components in the media (e.g., salts, proteins). | - Perform a serial dilution to determine the maximum soluble concentration in your specific medium.- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh working solutions immediately before use.- Consider using a solubilizing agent like cyclodextrin (B1172386) or formulating the compound in liposomes or nanoparticles. |
| Degradation of salvianolic acid in solution | - Salvianolic acids, particularly Sal B, are unstable in aqueous solutions, especially at neutral to alkaline pH and elevated temperatures. | - Prepare solutions fresh before each experiment.- Store stock solutions at -20°C or -80°C.- For working solutions, consider using a slightly acidic buffer (pH < 7) if compatible with your experimental system.- Protect solutions from light and high temperatures.- Consider using deep eutectic solvents (DESs) for improved stability if appropriate for the application. |
| Low encapsulation efficiency in liposomal/nanoparticle formulations | - Inefficient hydration of the lipid film.- Suboptimal drug-to-lipid/polymer ratio.- Leakage of the drug during size reduction. | - Ensure complete removal of the organic solvent to form a thin, uniform lipid film.- Optimize the hydration temperature and time.- Experiment with different drug-to-carrier ratios.- Use a less harsh size reduction method (e.g., extrusion instead of probe sonication). |
| Inconsistent results in biological assays | - Variability in the concentration of soluble salvianolic acid due to precipitation.- Degradation of the compound during the experiment.- Interaction of the compound with serum proteins in the culture medium. | - Visually inspect for any precipitation before and during the assay.- Run a vehicle control with the same final concentration of the solvent (e.g., DMSO).- Minimize the duration of the experiment where possible.- If using serum, be aware that it can sequester hydrophobic compounds; consider reducing the serum concentration or using serum-free media for a short duration if the cells can tolerate it. |
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Salvianolic acids have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and fibrosis. Below are diagrams of these pathways, indicating potential points of intervention by salvianolic acids.
References
- 1. Salvianolic Acid B-Loaded Albumin Nanoparticles Reduce Portal Hypertension in Cirrhotic Mice and Inhibit the Proliferation and Contraction of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Water Solubility of Salvianolic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of salvianolic acids in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Are salvianolic acids considered water-soluble or poorly soluble?
A1: The water solubility of salvianolic acids can be ambiguous and depends on the specific salvianolic acid . While some sources describe them as water-soluble components of Salvia miltiorrhiza[1][2][3][4], quantitative data for specific acids, such as Salvianolic acid A, indicate poor water solubility. It is crucial to consider the specific properties of the individual salvianolic acid being used in your experiments.
Q2: What is the reported water solubility of Salvianolic acid A and B?
A2: There are conflicting reports on the exact water solubility, which may be due to different experimental conditions (e.g., pH, temperature). It is recommended to experimentally determine the solubility under your specific assay conditions. The table below summarizes the available data.
Q3: How does pH affect the solubility and stability of salvianolic acids?
A3: Salvianolic acids are weakly acidic compounds, and their solubility can be influenced by pH. Generally, their stability is pH-dependent. For instance, Salvianolic acid B is more stable in acidic conditions (pH 1.5-5.0) and its degradation increases as the pH becomes neutral or alkaline[5]. The stability of Salvianolic acid B in aqueous solution is also temperature-dependent, with decomposition occurring at room temperature (25°C) and being enhanced at higher temperatures.
Q4: My salvianolic acid solution, prepared from a DMSO stock, precipitates when added to my aqueous buffer/cell culture medium. What can I do?
A4: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several strategies to prevent precipitation:
-
Lower the final concentration: The final concentration of the salvianolic acid in the aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.
-
Optimize the dilution process: Instead of adding the DMSO stock directly into the full volume of aqueous buffer, try adding the stock to a smaller volume of the buffer first, mixing well, and then adding this intermediate solution to the final volume.
-
Use a co-solvent system: Incorporating a pharmaceutically acceptable co-solvent can increase the solubility of the compound in the final solution.
-
Utilize a formulation strategy: Encapsulating the salvianolic acid in liposomes, nanoparticles, or cyclodextrins can significantly improve its apparent water solubility and stability.
Q5: What are the primary methods to enhance the water solubility of salvianolic acids for in vitro and in vivo studies?
A5: The main strategies to overcome the poor water solubility of salvianolic acids include:
-
pH adjustment: Carefully adjusting the pH of the solution can improve the solubility of these acidic compounds. However, the effect on stability must be considered.
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.
-
Formulation with carriers:
-
Liposomes: Encapsulating salvianolic acids within these lipid-based vesicles can improve their stability and solubility in aqueous environments.
-
Nanoparticles: Formulations using albumin or biodegradable polymers can enhance solubility and provide opportunities for targeted delivery.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with salvianolic acids, effectively increasing their aqueous solubility.
-
Quantitative Data Presentation
Table 1: Solubility of Salvianolic Acids in Various Solvents
| Salvianolic Acid | Solvent | Solubility | Reference |
| Salvianolic Acid A | Water | 33 mg/mL | |
| Salvianolic Acid A | DMSO | 99 mg/mL (200.22 mM) | |
| Salvianolic Acid A | Ethanol | 99 mg/mL (200.22 mM) | |
| Salvianolic Acid B | Water | ≥5 mg/mL | |
| Salvianolic Acid B | Water | 50 mg/mL (with sonication and pH adjusted to 3 with HCl) | |
| Salvianolic Acid B | PBS (pH 7.2) | ~1 mg/mL | |
| Salvianolic Acid B | Ethanol | ~10 mg/mL | |
| Salvianolic Acid B | Ethanol | ≥71.9 mg/mL | |
| Salvianolic Acid B | DMSO | ~20 mg/mL | |
| Salvianolic Acid B | DMSO | 25 mg/mL (with sonication) | |
| Salvianolic Acid B | DMSO | 100 mg/mL (139.15 mM) | |
| Salvianolic Acid B | Dimethyl formamide (DMF) | ~20 mg/mL |
Note: The significant variation in reported aqueous solubility for Salvianolic Acid A highlights the importance of experimental verification under specific laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of Salvianolic Acid B-Loaded Liposomes (Film Hydration Method)
This protocol describes the preparation of Salvianolic acid B-loaded liposomes using the conventional film hydration method.
Materials:
-
Salvianolic acid B
-
Phosphatidylcholine (from soybean, P90G)
-
Cholesterol
-
Dichloromethane
-
Physiological saline (0.9% w/v NaCl)
-
Mechanical stirrer
-
Rotary evaporator
-
Water bath
Methodology:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in dichloromethane in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Prepare a solution of Salvianolic acid B in physiological saline.
-
Hydrate the lipid film by adding the Salvianolic acid B solution to the flask.
-
Stir the dispersion with a mechanical stirrer for 30 minutes in a water bath at a constant temperature of 38°C to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove unencapsulated Salvianolic acid B by methods such as dialysis or size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Protocol 2: Preparation of Salvianolic Acid B-Loaded Albumin Nanoparticles (Desolvation Method)
This protocol outlines the preparation of Salvianolic acid B-loaded albumin nanoparticles using the desolvation technique.
Materials:
-
Salvianolic acid B
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Ethanol (desolvating agent)
-
Glutaraldehyde or EDC (cross-linking agent)
-
Purified water
-
Magnetic stirrer
Methodology:
-
Preparation of Albumin Solution:
-
Dissolve BSA or HSA in purified water to a specific concentration (e.g., 62.5 mg/mL).
-
-
Desolvation:
-
Place the albumin solution on a magnetic stirrer.
-
Gradually add ethanol to the albumin solution at a controlled rate. This will cause the albumin to precipitate out of the solution, forming nanoparticles.
-
-
Cross-linking:
-
Add a cross-linking agent (e.g., glutaraldehyde or EDC) to the nanoparticle suspension to stabilize the formed nanoparticles. Allow the cross-linking reaction to proceed for a specified time (e.g., 3 hours with EDC).
-
-
Purification:
-
Purify the nanoparticle suspension to remove the unencapsulated drug, excess cross-linker, and organic solvent. This can be achieved by repeated cycles of centrifugation and resuspension in purified water or by dialysis.
-
-
Lyophilization (Optional):
-
The purified nanoparticle suspension can be lyophilized to obtain a dry powder for long-term storage. A cryoprotectant (e.g., trehalose) is typically added before freezing.
-
Protocol 3: Preparation of Salvianolic Acid-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes the formation of a Salvianolic acid-β-cyclodextrin inclusion complex using the co-precipitation method, which is suitable for water-insoluble compounds.
Materials:
-
Salvianolic acid
-
β-Cyclodextrin (β-CD)
-
Water:ethanol solution (e.g., 2:1 v/v)
-
Magnetic stirrer
-
Refrigerator
-
Vacuum filtration apparatus
Methodology:
-
Dissolution of β-Cyclodextrin:
-
Add β-cyclodextrin to a water:ethanol solution to a final concentration of 10% (w/v).
-
Heat the solution to 50°C while stirring until the β-CD is completely dissolved.
-
-
Addition of Salvianolic Acid:
-
Stop heating and add an equimolar amount of the salvianolic acid dropwise to the β-CD solution while continuing to stir.
-
-
Complex Formation and Precipitation:
-
Continue stirring for 3 hours at room temperature to allow for the formation of the inclusion complex.
-
Store the mixture in a refrigerator (4°C) for 24 hours to facilitate crystallization and precipitation of the complex.
-
-
Collection and Drying:
-
Collect the precipitated inclusion complex by vacuum filtration.
-
Wash the collected paste with a small amount of cold solvent to remove any free salvianolic acid.
-
Dry the complex under vacuum.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of salvianolic acid in aqueous buffer/media | - Exceeding the solubility limit.- The final concentration of the organic solvent (e.g., DMSO) is too high.- Interaction with components in the media (e.g., salts, proteins). | - Perform a serial dilution to determine the maximum soluble concentration in your specific medium.- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh working solutions immediately before use.- Consider using a solubilizing agent like cyclodextrin or formulating the compound in liposomes or nanoparticles. |
| Degradation of salvianolic acid in solution | - Salvianolic acids, particularly Sal B, are unstable in aqueous solutions, especially at neutral to alkaline pH and elevated temperatures. | - Prepare solutions fresh before each experiment.- Store stock solutions at -20°C or -80°C.- For working solutions, consider using a slightly acidic buffer (pH < 7) if compatible with your experimental system.- Protect solutions from light and high temperatures.- Consider using deep eutectic solvents (DESs) for improved stability if appropriate for the application. |
| Low encapsulation efficiency in liposomal/nanoparticle formulations | - Inefficient hydration of the lipid film.- Suboptimal drug-to-lipid/polymer ratio.- Leakage of the drug during size reduction. | - Ensure complete removal of the organic solvent to form a thin, uniform lipid film.- Optimize the hydration temperature and time.- Experiment with different drug-to-carrier ratios.- Use a less harsh size reduction method (e.g., extrusion instead of probe sonication). |
| Inconsistent results in biological assays | - Variability in the concentration of soluble salvianolic acid due to precipitation.- Degradation of the compound during the experiment.- Interaction of the compound with serum proteins in the culture medium. | - Visually inspect for any precipitation before and during the assay.- Run a vehicle control with the same final concentration of the solvent (e.g., DMSO).- Minimize the duration of the experiment where possible.- If using serum, be aware that it can sequester hydrophobic compounds; consider reducing the serum concentration or using serum-free media for a short duration if the cells can tolerate it. |
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Salvianolic acids have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and fibrosis. Below are diagrams of these pathways, indicating potential points of intervention by salvianolic acids.
References
- 1. Salvianolic Acid B-Loaded Albumin Nanoparticles Reduce Portal Hypertension in Cirrhotic Mice and Inhibit the Proliferation and Contraction of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Potential off-target effects of Salvianolic acid Y in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Salvianolic acid Y in cellular assays.
Disclaimer: Direct experimental data specifically for "this compound" is limited in publicly available literature. The information provided is based on the well-documented activities of other major salvianolic acids, such as Salvianolic acid A (SAA) and Salvianolic acid B (SAB), and general principles for troubleshooting small molecule compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action for salvianolic acids?
A1: Salvianolic acids are known to be pleiotropic, meaning they interact with multiple targets to exert their effects.[1][2] Their primary mechanisms include potent antioxidant activity, anti-inflammatory effects, and modulation of various signaling pathways.[2][3][4] Key molecular targets for the well-studied Salvianolic acids A and B include proteins involved in cardiovascular protection and cancer signaling. They have been shown to interact with kinases, transcription factors, and enzymes involved in cellular stress and proliferation.
Q2: My cells are showing high levels of cytotoxicity after treatment with this compound. Is this an expected on-target effect or an off-target effect?
A2: This could be either, and careful troubleshooting is required. While high concentrations of any compound can induce toxicity, salvianolic acids generally exhibit a good safety profile in many models. For instance, Salvianolic acid B was shown to be non-toxic to chondrocytes at concentrations below 150 µM. Unexpectedly high cytotoxicity could be due to:
-
A specific, potent off-target interaction in your particular cell line.
-
Compound instability or degradation in the culture medium, leading to toxic byproducts.
-
Oxidation of the compound , a common issue with phenolic acids, which can generate reactive oxygen species (ROS) and induce oxidative stress.
-
Exceeding the solubility limit , leading to compound precipitation and physical stress on the cells.
Refer to the "Troubleshooting Guide 1: Unexpected Cytotoxicity" for a systematic approach to investigate the cause.
Q3: I am observing a cellular phenotype that does not align with the known targets of salvianolic acids. How can I begin to investigate this?
A3: An unexpected phenotype is a strong indicator of a potential off-target effect. To de-convolute this, a multi-pronged approach is recommended:
-
Confirm Target Engagement: Use an orthogonal assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the intended target in your cell model.
-
Phenotypic Screening: Compare the observed phenotype with those induced by other known compounds using chemical biology databases. This can provide clues to the affected pathway.
-
Chemical Proteomics: Employ techniques like affinity-based protein profiling, using your compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down the intended target. If the phenotype persists after treatment with your compound in the absence of the primary target, it is highly likely to be an off-target effect.
Q4: The culture medium is turning brown after adding my this compound solution. What is causing this and will it affect my experiment?
A4: The browning of media is a common issue when working with phenolic compounds, including those extracted from plant tissues. This is typically due to the oxidation of phenols, which can alter the composition of the medium and potentially generate cytotoxic substances. To mitigate this, you can:
-
Prepare fresh stock solutions of the compound before each experiment.
-
Consider adding antioxidants like ascorbic acid to the culture medium.
-
Minimize the exposure of your compound stocks and media to light and heat.
-
Perform frequent media changes during the experiment to remove oxidized products.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| Rapid Cell Death at Low Concentrations | Potent off-target toxicity | Perform a broad off-target screening assay (e.g., kinase panel). Run a dose-response curve and compare the cytotoxic concentration (CC50) with the effective concentration (EC50) for the on-target effect. |
| Compound Precipitation Observed | Poor solubility in culture medium | Check the compound's solubility. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the medium is low (<0.5%). Visually inspect for precipitates under a microscope. |
| Media pH Shift or Color Change | Compound instability or oxidation | Monitor the pH of the culture medium after adding the compound. Prepare solutions immediately before use. Test the effect of the vehicle (e.g., DMSO) alone on the cells. |
| Inconsistent Cytotoxicity Across Experiments | Variability in compound stock or cell passage number | Use a fresh, validated batch of the compound. Ensure cell passage number is consistent, as cellular responses can change over time in culture. |
Guide 2: Distinguishing On-Target vs. Off-Target Phenotypes
| Step | Action | Rationale |
| 1. Validate Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) or use a target-specific reporter assay. | To confirm that the compound interacts with the intended target protein within the intact cell at the concentrations used. |
| 2. Use a Structurally Unrelated Control | Treat cells with another known inhibitor of the same target that has a different chemical scaffold. | If both compounds produce the same phenotype, it is more likely to be an on-target effect. |
| 3. Perform Target Knockdown/Knockout | Use siRNA or CRISPR to reduce or eliminate the expression of the intended target protein. | If the compound's effect is diminished or absent in the knockdown/knockout cells, the phenotype is on-target. If the effect persists, it is off-target. |
| 4. Rescue Experiment | Overexpress a mutated version of the target protein that your compound cannot bind to. | If the compound's effect is lost in cells expressing the mutant protein, this confirms the phenotype is on-target. |
| 5. Broad Panel Screening | Screen the compound against a panel of common off-target families, such as kinases, GPCRs, or ion channels. | To identify potential unintended interactions that could explain the observed phenotype. |
Data Presentation
Table 1: Summary of Known Molecular Targets of Salvianolic Acids (A and B)
| Target/Pathway | Effect | Associated Salvianolic Acid | Reference(s) |
| Kinases | |||
| MEK/ERK | Inhibition | Sal A & B | |
| JNK | Inhibition | Sal A & B | |
| PI3K/Akt | Inhibition/Modulation | Sal A & B | |
| JAK2/STAT3 | Activation | Sal B | |
| Src-family kinases (SH2 domain) | Binding/Inhibition | General | |
| Transcription Factors & Signaling | |||
| NF-κB | Inhibition | Sal B | |
| YAP/TAZ | Suppression | General | |
| Nrf2 | Modulation | Sal B | |
| Enzymes & Other Proteins | |||
| MMP-9 | Inhibition | Sal B | |
| MMP-2 | Inhibition | Sal B | |
| COX-2 | Inhibition | Sal B | |
| Transgelin | Binding | Sal A | |
| β-Actin | Direct Interaction | Sal B | |
| NLRP3 Inflammasome | Inhibition | Sal B |
Table 2: Reported In Vitro Concentrations and Cytotoxicity of Salvianolic Acids
| Compound | Cell Line | Assay | Finding | Reference |
| Salvianolic acid B | Osteoarthritis Chondrocytes | MTT Assay | No significant effect on viability below 150 µM. IC50 reported as ~400 µM. | |
| Salvianolic acid B | HUVECs | MTT Assay | Pretreatment (10⁻⁸–10⁻⁶ M) protected against H₂O₂-induced cytotoxicity. | |
| Salvianolic acid A | MCF-7 (Paclitaxel-resistant) | N/A | Sensitized cells to paclitaxel (B517696) at 12 µM. | |
| Salvianolic acid B | MDA-MB-231 Breast Cancer | N/A | Used at 5 µM and 50 µM to evaluate effects on MMP-9. | |
| Salvianolic acid A | H9C2 Cardiomyocytes | CCK-8 Assay | Pretreated with 50 µM to protect against OGD/R injury. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by assessing changes in the thermal stability of a target protein upon ligand (this compound) binding in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at the desired concentration and a control group with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature for the compound-treated group compared to the vehicle group indicates target engagement.
Protocol 2: General Cytotoxicity (MTT) Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50/IC50 value.
Visualizations
Caption: Key signaling pathways modulated by Salvianolic Acids A & B.
Caption: General workflow for investigating off-target effects.
References
- 1. Frontiers | Anti-atherosclerotic effects and molecular targets of salvianolic acids from Salvia miltiorrhiza Bunge [frontiersin.org]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Salvianolic acid Y in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Salvianolic acid Y in cellular assays.
Disclaimer: Direct experimental data specifically for "this compound" is limited in publicly available literature. The information provided is based on the well-documented activities of other major salvianolic acids, such as Salvianolic acid A (SAA) and Salvianolic acid B (SAB), and general principles for troubleshooting small molecule compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action for salvianolic acids?
A1: Salvianolic acids are known to be pleiotropic, meaning they interact with multiple targets to exert their effects.[1][2] Their primary mechanisms include potent antioxidant activity, anti-inflammatory effects, and modulation of various signaling pathways.[2][3][4] Key molecular targets for the well-studied Salvianolic acids A and B include proteins involved in cardiovascular protection and cancer signaling. They have been shown to interact with kinases, transcription factors, and enzymes involved in cellular stress and proliferation.
Q2: My cells are showing high levels of cytotoxicity after treatment with this compound. Is this an expected on-target effect or an off-target effect?
A2: This could be either, and careful troubleshooting is required. While high concentrations of any compound can induce toxicity, salvianolic acids generally exhibit a good safety profile in many models. For instance, Salvianolic acid B was shown to be non-toxic to chondrocytes at concentrations below 150 µM. Unexpectedly high cytotoxicity could be due to:
-
A specific, potent off-target interaction in your particular cell line.
-
Compound instability or degradation in the culture medium, leading to toxic byproducts.
-
Oxidation of the compound , a common issue with phenolic acids, which can generate reactive oxygen species (ROS) and induce oxidative stress.
-
Exceeding the solubility limit , leading to compound precipitation and physical stress on the cells.
Refer to the "Troubleshooting Guide 1: Unexpected Cytotoxicity" for a systematic approach to investigate the cause.
Q3: I am observing a cellular phenotype that does not align with the known targets of salvianolic acids. How can I begin to investigate this?
A3: An unexpected phenotype is a strong indicator of a potential off-target effect. To de-convolute this, a multi-pronged approach is recommended:
-
Confirm Target Engagement: Use an orthogonal assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the intended target in your cell model.
-
Phenotypic Screening: Compare the observed phenotype with those induced by other known compounds using chemical biology databases. This can provide clues to the affected pathway.
-
Chemical Proteomics: Employ techniques like affinity-based protein profiling, using your compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down the intended target. If the phenotype persists after treatment with your compound in the absence of the primary target, it is highly likely to be an off-target effect.
Q4: The culture medium is turning brown after adding my this compound solution. What is causing this and will it affect my experiment?
A4: The browning of media is a common issue when working with phenolic compounds, including those extracted from plant tissues. This is typically due to the oxidation of phenols, which can alter the composition of the medium and potentially generate cytotoxic substances. To mitigate this, you can:
-
Prepare fresh stock solutions of the compound before each experiment.
-
Consider adding antioxidants like ascorbic acid to the culture medium.
-
Minimize the exposure of your compound stocks and media to light and heat.
-
Perform frequent media changes during the experiment to remove oxidized products.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| Rapid Cell Death at Low Concentrations | Potent off-target toxicity | Perform a broad off-target screening assay (e.g., kinase panel). Run a dose-response curve and compare the cytotoxic concentration (CC50) with the effective concentration (EC50) for the on-target effect. |
| Compound Precipitation Observed | Poor solubility in culture medium | Check the compound's solubility. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the medium is low (<0.5%). Visually inspect for precipitates under a microscope. |
| Media pH Shift or Color Change | Compound instability or oxidation | Monitor the pH of the culture medium after adding the compound. Prepare solutions immediately before use. Test the effect of the vehicle (e.g., DMSO) alone on the cells. |
| Inconsistent Cytotoxicity Across Experiments | Variability in compound stock or cell passage number | Use a fresh, validated batch of the compound. Ensure cell passage number is consistent, as cellular responses can change over time in culture. |
Guide 2: Distinguishing On-Target vs. Off-Target Phenotypes
| Step | Action | Rationale |
| 1. Validate Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) or use a target-specific reporter assay. | To confirm that the compound interacts with the intended target protein within the intact cell at the concentrations used. |
| 2. Use a Structurally Unrelated Control | Treat cells with another known inhibitor of the same target that has a different chemical scaffold. | If both compounds produce the same phenotype, it is more likely to be an on-target effect. |
| 3. Perform Target Knockdown/Knockout | Use siRNA or CRISPR to reduce or eliminate the expression of the intended target protein. | If the compound's effect is diminished or absent in the knockdown/knockout cells, the phenotype is on-target. If the effect persists, it is off-target. |
| 4. Rescue Experiment | Overexpress a mutated version of the target protein that your compound cannot bind to. | If the compound's effect is lost in cells expressing the mutant protein, this confirms the phenotype is on-target. |
| 5. Broad Panel Screening | Screen the compound against a panel of common off-target families, such as kinases, GPCRs, or ion channels. | To identify potential unintended interactions that could explain the observed phenotype. |
Data Presentation
Table 1: Summary of Known Molecular Targets of Salvianolic Acids (A and B)
| Target/Pathway | Effect | Associated Salvianolic Acid | Reference(s) |
| Kinases | |||
| MEK/ERK | Inhibition | Sal A & B | |
| JNK | Inhibition | Sal A & B | |
| PI3K/Akt | Inhibition/Modulation | Sal A & B | |
| JAK2/STAT3 | Activation | Sal B | |
| Src-family kinases (SH2 domain) | Binding/Inhibition | General | |
| Transcription Factors & Signaling | |||
| NF-κB | Inhibition | Sal B | |
| YAP/TAZ | Suppression | General | |
| Nrf2 | Modulation | Sal B | |
| Enzymes & Other Proteins | |||
| MMP-9 | Inhibition | Sal B | |
| MMP-2 | Inhibition | Sal B | |
| COX-2 | Inhibition | Sal B | |
| Transgelin | Binding | Sal A | |
| β-Actin | Direct Interaction | Sal B | |
| NLRP3 Inflammasome | Inhibition | Sal B |
Table 2: Reported In Vitro Concentrations and Cytotoxicity of Salvianolic Acids
| Compound | Cell Line | Assay | Finding | Reference |
| Salvianolic acid B | Osteoarthritis Chondrocytes | MTT Assay | No significant effect on viability below 150 µM. IC50 reported as ~400 µM. | |
| Salvianolic acid B | HUVECs | MTT Assay | Pretreatment (10⁻⁸–10⁻⁶ M) protected against H₂O₂-induced cytotoxicity. | |
| Salvianolic acid A | MCF-7 (Paclitaxel-resistant) | N/A | Sensitized cells to paclitaxel (B517696) at 12 µM. | |
| Salvianolic acid B | MDA-MB-231 Breast Cancer | N/A | Used at 5 µM and 50 µM to evaluate effects on MMP-9. | |
| Salvianolic acid A | H9C2 Cardiomyocytes | CCK-8 Assay | Pretreated with 50 µM to protect against OGD/R injury. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by assessing changes in the thermal stability of a target protein upon ligand (this compound) binding in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at the desired concentration and a control group with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature for the compound-treated group compared to the vehicle group indicates target engagement.
Protocol 2: General Cytotoxicity (MTT) Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50/IC50 value.
Visualizations
Caption: Key signaling pathways modulated by Salvianolic Acids A & B.
Caption: General workflow for investigating off-target effects.
References
- 1. Frontiers | Anti-atherosclerotic effects and molecular targets of salvianolic acids from Salvia miltiorrhiza Bunge [frontiersin.org]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Salvianolic acid Y in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Salvianolic acid Y in cellular assays.
Disclaimer: Direct experimental data specifically for "this compound" is limited in publicly available literature. The information provided is based on the well-documented activities of other major salvianolic acids, such as Salvianolic acid A (SAA) and Salvianolic acid B (SAB), and general principles for troubleshooting small molecule compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action for salvianolic acids?
A1: Salvianolic acids are known to be pleiotropic, meaning they interact with multiple targets to exert their effects.[1][2] Their primary mechanisms include potent antioxidant activity, anti-inflammatory effects, and modulation of various signaling pathways.[2][3][4] Key molecular targets for the well-studied Salvianolic acids A and B include proteins involved in cardiovascular protection and cancer signaling. They have been shown to interact with kinases, transcription factors, and enzymes involved in cellular stress and proliferation.
Q2: My cells are showing high levels of cytotoxicity after treatment with this compound. Is this an expected on-target effect or an off-target effect?
A2: This could be either, and careful troubleshooting is required. While high concentrations of any compound can induce toxicity, salvianolic acids generally exhibit a good safety profile in many models. For instance, Salvianolic acid B was shown to be non-toxic to chondrocytes at concentrations below 150 µM. Unexpectedly high cytotoxicity could be due to:
-
A specific, potent off-target interaction in your particular cell line.
-
Compound instability or degradation in the culture medium, leading to toxic byproducts.
-
Oxidation of the compound , a common issue with phenolic acids, which can generate reactive oxygen species (ROS) and induce oxidative stress.
-
Exceeding the solubility limit , leading to compound precipitation and physical stress on the cells.
Refer to the "Troubleshooting Guide 1: Unexpected Cytotoxicity" for a systematic approach to investigate the cause.
Q3: I am observing a cellular phenotype that does not align with the known targets of salvianolic acids. How can I begin to investigate this?
A3: An unexpected phenotype is a strong indicator of a potential off-target effect. To de-convolute this, a multi-pronged approach is recommended:
-
Confirm Target Engagement: Use an orthogonal assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the intended target in your cell model.
-
Phenotypic Screening: Compare the observed phenotype with those induced by other known compounds using chemical biology databases. This can provide clues to the affected pathway.
-
Chemical Proteomics: Employ techniques like affinity-based protein profiling, using your compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down the intended target. If the phenotype persists after treatment with your compound in the absence of the primary target, it is highly likely to be an off-target effect.
Q4: The culture medium is turning brown after adding my this compound solution. What is causing this and will it affect my experiment?
A4: The browning of media is a common issue when working with phenolic compounds, including those extracted from plant tissues. This is typically due to the oxidation of phenols, which can alter the composition of the medium and potentially generate cytotoxic substances. To mitigate this, you can:
-
Prepare fresh stock solutions of the compound before each experiment.
-
Consider adding antioxidants like ascorbic acid to the culture medium.
-
Minimize the exposure of your compound stocks and media to light and heat.
-
Perform frequent media changes during the experiment to remove oxidized products.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| Rapid Cell Death at Low Concentrations | Potent off-target toxicity | Perform a broad off-target screening assay (e.g., kinase panel). Run a dose-response curve and compare the cytotoxic concentration (CC50) with the effective concentration (EC50) for the on-target effect. |
| Compound Precipitation Observed | Poor solubility in culture medium | Check the compound's solubility. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the medium is low (<0.5%). Visually inspect for precipitates under a microscope. |
| Media pH Shift or Color Change | Compound instability or oxidation | Monitor the pH of the culture medium after adding the compound. Prepare solutions immediately before use. Test the effect of the vehicle (e.g., DMSO) alone on the cells. |
| Inconsistent Cytotoxicity Across Experiments | Variability in compound stock or cell passage number | Use a fresh, validated batch of the compound. Ensure cell passage number is consistent, as cellular responses can change over time in culture. |
Guide 2: Distinguishing On-Target vs. Off-Target Phenotypes
| Step | Action | Rationale |
| 1. Validate Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) or use a target-specific reporter assay. | To confirm that the compound interacts with the intended target protein within the intact cell at the concentrations used. |
| 2. Use a Structurally Unrelated Control | Treat cells with another known inhibitor of the same target that has a different chemical scaffold. | If both compounds produce the same phenotype, it is more likely to be an on-target effect. |
| 3. Perform Target Knockdown/Knockout | Use siRNA or CRISPR to reduce or eliminate the expression of the intended target protein. | If the compound's effect is diminished or absent in the knockdown/knockout cells, the phenotype is on-target. If the effect persists, it is off-target. |
| 4. Rescue Experiment | Overexpress a mutated version of the target protein that your compound cannot bind to. | If the compound's effect is lost in cells expressing the mutant protein, this confirms the phenotype is on-target. |
| 5. Broad Panel Screening | Screen the compound against a panel of common off-target families, such as kinases, GPCRs, or ion channels. | To identify potential unintended interactions that could explain the observed phenotype. |
Data Presentation
Table 1: Summary of Known Molecular Targets of Salvianolic Acids (A and B)
| Target/Pathway | Effect | Associated Salvianolic Acid | Reference(s) |
| Kinases | |||
| MEK/ERK | Inhibition | Sal A & B | |
| JNK | Inhibition | Sal A & B | |
| PI3K/Akt | Inhibition/Modulation | Sal A & B | |
| JAK2/STAT3 | Activation | Sal B | |
| Src-family kinases (SH2 domain) | Binding/Inhibition | General | |
| Transcription Factors & Signaling | |||
| NF-κB | Inhibition | Sal B | |
| YAP/TAZ | Suppression | General | |
| Nrf2 | Modulation | Sal B | |
| Enzymes & Other Proteins | |||
| MMP-9 | Inhibition | Sal B | |
| MMP-2 | Inhibition | Sal B | |
| COX-2 | Inhibition | Sal B | |
| Transgelin | Binding | Sal A | |
| β-Actin | Direct Interaction | Sal B | |
| NLRP3 Inflammasome | Inhibition | Sal B |
Table 2: Reported In Vitro Concentrations and Cytotoxicity of Salvianolic Acids
| Compound | Cell Line | Assay | Finding | Reference |
| Salvianolic acid B | Osteoarthritis Chondrocytes | MTT Assay | No significant effect on viability below 150 µM. IC50 reported as ~400 µM. | |
| Salvianolic acid B | HUVECs | MTT Assay | Pretreatment (10⁻⁸–10⁻⁶ M) protected against H₂O₂-induced cytotoxicity. | |
| Salvianolic acid A | MCF-7 (Paclitaxel-resistant) | N/A | Sensitized cells to paclitaxel at 12 µM. | |
| Salvianolic acid B | MDA-MB-231 Breast Cancer | N/A | Used at 5 µM and 50 µM to evaluate effects on MMP-9. | |
| Salvianolic acid A | H9C2 Cardiomyocytes | CCK-8 Assay | Pretreated with 50 µM to protect against OGD/R injury. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by assessing changes in the thermal stability of a target protein upon ligand (this compound) binding in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at the desired concentration and a control group with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature for the compound-treated group compared to the vehicle group indicates target engagement.
Protocol 2: General Cytotoxicity (MTT) Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50/IC50 value.
Visualizations
Caption: Key signaling pathways modulated by Salvianolic Acids A & B.
Caption: General workflow for investigating off-target effects.
References
- 1. Frontiers | Anti-atherosclerotic effects and molecular targets of salvianolic acids from Salvia miltiorrhiza Bunge [frontiersin.org]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Salvianolic Acid Y
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Salvianolic acid Y. Given the limited publicly available information on the direct large-scale synthesis of this compound, this guide draws upon data from the synthesis of its close structural analog, Salvianolic acid B, and other related complex polyphenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Salvianolic acid B?
This compound is a phenolic acid isolated from Salvia officinalis. It shares the same planar structure as Salvianolic acid B but is an epimer of it, meaning they differ in the stereochemical configuration at certain chiral centers.[1] Both compounds have the molecular formula C₃₆H₃₀O₁₆.[1]
Q2: Has the large-scale chemical synthesis of this compound been reported?
Currently, there are no published reports detailing the large-scale chemical synthesis of this compound. The synthesis of such complex polyphenolic compounds presents significant challenges. Research has focused more on the synthesis of related compounds like Salvianolic acid N and derivatives of Salvianolic acid C.[2][3]
Q3: What are the primary sources of this compound?
This compound has been isolated from the water extract of Salvia officinalis (danshen).[1] However, its concentration in natural sources is low, making extraction and purification for large-scale supply challenging.
Q4: What are the potential biological activities of this compound?
In vitro studies have shown that this compound offers better protection to PC12 cells against hydrogen peroxide-induced injury compared to Salvianolic acid B. This suggests its potential as a potent antioxidant for neuroprotective applications.
Troubleshooting Guide
Challenge 1: Complex Stereochemistry and Lack of a Defined Synthetic Route
Controlling the stereochemistry to obtain the specific epimer, this compound, is a primary challenge. The synthesis would likely involve multiple steps with chiral centers that need to be precisely controlled.
dot
Caption: Key challenges in the hypothetical synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Incorrect stereoisomer formation | Non-stereoselective reagents or reaction conditions. Racemization during a reaction step. | Employ chiral catalysts or auxiliaries. Optimize reaction conditions (temperature, solvent) to favor the desired stereoisomer. Use milder reaction conditions to prevent racemization. |
| Low reaction yield | Incomplete reaction, side product formation, or degradation of intermediates. | Monitor reaction progress closely using techniques like HPLC or TLC. Optimize reaction parameters (stoichiometry, temperature, reaction time). Implement a robust protecting group strategy for the numerous hydroxyl groups. |
| Difficult purification of intermediates | Similar polarity of desired product and byproducts. | Utilize advanced chromatographic techniques such as flash chromatography with high-resolution media or preparative HPLC. Consider crystallization if intermediates are solid. |
Challenge 2: Instability of Polyphenolic Compounds
Salvianolic acids are known to be unstable under certain conditions, which can lead to degradation during synthesis, purification, and storage.
dot
Caption: Factors contributing to the degradation of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Product degradation during workup/purification | Exposure to high temperatures, light, or non-neutral pH. | Use mild workup procedures and avoid excessive heat. Protect the compound from light by using amber glassware or covering equipment with foil. Maintain a neutral or slightly acidic pH during extraction and purification. Studies on Salvianolic acid B show it is more stable in solid form than in solution. |
| Formation of oxidative byproducts | Presence of oxygen or other oxidizing agents. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a small amount of an antioxidant like ascorbic acid during purification if compatible with the process. |
| Poor long-term stability | Improper storage conditions. | Store the final product and sensitive intermediates at low temperatures (e.g., -20°C), protected from light and moisture. Package under an inert atmosphere. For Salvianolic acid B, storage in a solid state in sealed containers is recommended. |
Challenge 3: Large-Scale Purification
The purification of polar, high molecular weight compounds like this compound on a large scale is a significant hurdle.
dot
Caption: A potential workflow for the large-scale purification of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low resolution in column chromatography | Inappropriate stationary or mobile phase. Co-elution of impurities. | Screen a variety of stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. High-speed counter-current chromatography (HSCCC) has been successfully used for the large-scale purification of Salvianolic acid B and could be adapted for this compound. |
| Poor recovery from preparative HPLC | Irreversible adsorption on the column. Degradation on the stationary phase. | Use a column with appropriate surface chemistry. Optimize the mobile phase to ensure complete elution. Work at lower temperatures if degradation is suspected. |
| Solvent removal challenges | High boiling point solvents used in purification. | Utilize techniques like lyophilization (freeze-drying) for aqueous mobile phases or high-vacuum rotary evaporation for organic solvents. |
Data Summary and Experimental Protocols
Table 1: Large-Scale Purification of Salvianolic Acid B (Analog of this compound)
This data for Salvianolic acid B can serve as a starting point for developing a purification protocol for this compound.
| Method | Starting Material | Solvent System | Yield | Purity | Reference |
| High-Performance Counter-Current Chromatography (HPCCC) | 1.5 g crude extract | Hexane-ethyl acetate-methanol-acetic acid-water (1:5:1.5:0.00596:5, v/v) | 475 mg | 96.1% | |
| pH-Zone-Refining Countercurrent Chromatography | 2.0 g sample | Methyl tert-butyl ether-water with 10 mM TFA (organic phase) and 10 mM ammonia (B1221849) (aqueous phase) | 572 mg | 94.1% |
Experimental Protocol: Hypothetical Synthesis of a Dihydrobenzofuran Intermediate
The synthesis of the dihydrobenzofuran core is a critical step in the synthesis of many salvianolic acids. The following is a generalized protocol based on the synthesis of an intermediate for Salvianolic acid B, which would require significant adaptation for this compound.
-
Starting Material: 3-hydroxy-4-methoxybenzaldehyde.
-
Step 1: Bromination: The starting material is brominated to introduce a reactive site.
-
Step 2: Esterification: The product from step 1 is esterified.
-
Step 3: Acetalization: Protection of a carbonyl group.
-
Step 4: Nucleophilic reaction: Introduction of a side chain.
-
Step 5: Hydrolysis: Deprotection of the acetal.
-
Step 6: Cyclization: Formation of the dihydrobenzofuran ring.
Note: This is a simplified representation. Each step requires specific reagents, solvents, and reaction conditions that would need to be optimized for the synthesis of this compound.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) for Purification
This protocol is for the purification of Salvianolic acid B and can be adapted for this compound.
-
Sample Preparation: A crude extract containing the target compound is prepared.
-
Solvent System Selection: A two-phase solvent system is chosen. For Salvianolic acid B, a common system is n-hexane-ethyl acetate-methanol-water.
-
HSCCC Operation:
-
The column is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase is pumped through the column at a set flow rate.
-
The sample solution is injected into the column.
-
-
Fraction Collection: The effluent is monitored by UV detection, and fractions are collected.
-
Analysis: The purity of the fractions is determined by HPLC.
This technical support guide provides a framework for addressing the challenges in the large-scale synthesis of this compound. As more research becomes available, these recommendations will be updated.
References
Technical Support Center: Large-Scale Synthesis of Salvianolic Acid Y
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Salvianolic acid Y. Given the limited publicly available information on the direct large-scale synthesis of this compound, this guide draws upon data from the synthesis of its close structural analog, Salvianolic acid B, and other related complex polyphenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Salvianolic acid B?
This compound is a phenolic acid isolated from Salvia officinalis. It shares the same planar structure as Salvianolic acid B but is an epimer of it, meaning they differ in the stereochemical configuration at certain chiral centers.[1] Both compounds have the molecular formula C₃₆H₃₀O₁₆.[1]
Q2: Has the large-scale chemical synthesis of this compound been reported?
Currently, there are no published reports detailing the large-scale chemical synthesis of this compound. The synthesis of such complex polyphenolic compounds presents significant challenges. Research has focused more on the synthesis of related compounds like Salvianolic acid N and derivatives of Salvianolic acid C.[2][3]
Q3: What are the primary sources of this compound?
This compound has been isolated from the water extract of Salvia officinalis (danshen).[1] However, its concentration in natural sources is low, making extraction and purification for large-scale supply challenging.
Q4: What are the potential biological activities of this compound?
In vitro studies have shown that this compound offers better protection to PC12 cells against hydrogen peroxide-induced injury compared to Salvianolic acid B. This suggests its potential as a potent antioxidant for neuroprotective applications.
Troubleshooting Guide
Challenge 1: Complex Stereochemistry and Lack of a Defined Synthetic Route
Controlling the stereochemistry to obtain the specific epimer, this compound, is a primary challenge. The synthesis would likely involve multiple steps with chiral centers that need to be precisely controlled.
dot
Caption: Key challenges in the hypothetical synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Incorrect stereoisomer formation | Non-stereoselective reagents or reaction conditions. Racemization during a reaction step. | Employ chiral catalysts or auxiliaries. Optimize reaction conditions (temperature, solvent) to favor the desired stereoisomer. Use milder reaction conditions to prevent racemization. |
| Low reaction yield | Incomplete reaction, side product formation, or degradation of intermediates. | Monitor reaction progress closely using techniques like HPLC or TLC. Optimize reaction parameters (stoichiometry, temperature, reaction time). Implement a robust protecting group strategy for the numerous hydroxyl groups. |
| Difficult purification of intermediates | Similar polarity of desired product and byproducts. | Utilize advanced chromatographic techniques such as flash chromatography with high-resolution media or preparative HPLC. Consider crystallization if intermediates are solid. |
Challenge 2: Instability of Polyphenolic Compounds
Salvianolic acids are known to be unstable under certain conditions, which can lead to degradation during synthesis, purification, and storage.
dot
Caption: Factors contributing to the degradation of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Product degradation during workup/purification | Exposure to high temperatures, light, or non-neutral pH. | Use mild workup procedures and avoid excessive heat. Protect the compound from light by using amber glassware or covering equipment with foil. Maintain a neutral or slightly acidic pH during extraction and purification. Studies on Salvianolic acid B show it is more stable in solid form than in solution. |
| Formation of oxidative byproducts | Presence of oxygen or other oxidizing agents. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a small amount of an antioxidant like ascorbic acid during purification if compatible with the process. |
| Poor long-term stability | Improper storage conditions. | Store the final product and sensitive intermediates at low temperatures (e.g., -20°C), protected from light and moisture. Package under an inert atmosphere. For Salvianolic acid B, storage in a solid state in sealed containers is recommended. |
Challenge 3: Large-Scale Purification
The purification of polar, high molecular weight compounds like this compound on a large scale is a significant hurdle.
dot
Caption: A potential workflow for the large-scale purification of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low resolution in column chromatography | Inappropriate stationary or mobile phase. Co-elution of impurities. | Screen a variety of stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. High-speed counter-current chromatography (HSCCC) has been successfully used for the large-scale purification of Salvianolic acid B and could be adapted for this compound. |
| Poor recovery from preparative HPLC | Irreversible adsorption on the column. Degradation on the stationary phase. | Use a column with appropriate surface chemistry. Optimize the mobile phase to ensure complete elution. Work at lower temperatures if degradation is suspected. |
| Solvent removal challenges | High boiling point solvents used in purification. | Utilize techniques like lyophilization (freeze-drying) for aqueous mobile phases or high-vacuum rotary evaporation for organic solvents. |
Data Summary and Experimental Protocols
Table 1: Large-Scale Purification of Salvianolic Acid B (Analog of this compound)
This data for Salvianolic acid B can serve as a starting point for developing a purification protocol for this compound.
| Method | Starting Material | Solvent System | Yield | Purity | Reference |
| High-Performance Counter-Current Chromatography (HPCCC) | 1.5 g crude extract | Hexane-ethyl acetate-methanol-acetic acid-water (1:5:1.5:0.00596:5, v/v) | 475 mg | 96.1% | |
| pH-Zone-Refining Countercurrent Chromatography | 2.0 g sample | Methyl tert-butyl ether-water with 10 mM TFA (organic phase) and 10 mM ammonia (B1221849) (aqueous phase) | 572 mg | 94.1% |
Experimental Protocol: Hypothetical Synthesis of a Dihydrobenzofuran Intermediate
The synthesis of the dihydrobenzofuran core is a critical step in the synthesis of many salvianolic acids. The following is a generalized protocol based on the synthesis of an intermediate for Salvianolic acid B, which would require significant adaptation for this compound.
-
Starting Material: 3-hydroxy-4-methoxybenzaldehyde.
-
Step 1: Bromination: The starting material is brominated to introduce a reactive site.
-
Step 2: Esterification: The product from step 1 is esterified.
-
Step 3: Acetalization: Protection of a carbonyl group.
-
Step 4: Nucleophilic reaction: Introduction of a side chain.
-
Step 5: Hydrolysis: Deprotection of the acetal.
-
Step 6: Cyclization: Formation of the dihydrobenzofuran ring.
Note: This is a simplified representation. Each step requires specific reagents, solvents, and reaction conditions that would need to be optimized for the synthesis of this compound.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) for Purification
This protocol is for the purification of Salvianolic acid B and can be adapted for this compound.
-
Sample Preparation: A crude extract containing the target compound is prepared.
-
Solvent System Selection: A two-phase solvent system is chosen. For Salvianolic acid B, a common system is n-hexane-ethyl acetate-methanol-water.
-
HSCCC Operation:
-
The column is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase is pumped through the column at a set flow rate.
-
The sample solution is injected into the column.
-
-
Fraction Collection: The effluent is monitored by UV detection, and fractions are collected.
-
Analysis: The purity of the fractions is determined by HPLC.
This technical support guide provides a framework for addressing the challenges in the large-scale synthesis of this compound. As more research becomes available, these recommendations will be updated.
References
Technical Support Center: Large-Scale Synthesis of Salvianolic Acid Y
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Salvianolic acid Y. Given the limited publicly available information on the direct large-scale synthesis of this compound, this guide draws upon data from the synthesis of its close structural analog, Salvianolic acid B, and other related complex polyphenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Salvianolic acid B?
This compound is a phenolic acid isolated from Salvia officinalis. It shares the same planar structure as Salvianolic acid B but is an epimer of it, meaning they differ in the stereochemical configuration at certain chiral centers.[1] Both compounds have the molecular formula C₃₆H₃₀O₁₆.[1]
Q2: Has the large-scale chemical synthesis of this compound been reported?
Currently, there are no published reports detailing the large-scale chemical synthesis of this compound. The synthesis of such complex polyphenolic compounds presents significant challenges. Research has focused more on the synthesis of related compounds like Salvianolic acid N and derivatives of Salvianolic acid C.[2][3]
Q3: What are the primary sources of this compound?
This compound has been isolated from the water extract of Salvia officinalis (danshen).[1] However, its concentration in natural sources is low, making extraction and purification for large-scale supply challenging.
Q4: What are the potential biological activities of this compound?
In vitro studies have shown that this compound offers better protection to PC12 cells against hydrogen peroxide-induced injury compared to Salvianolic acid B. This suggests its potential as a potent antioxidant for neuroprotective applications.
Troubleshooting Guide
Challenge 1: Complex Stereochemistry and Lack of a Defined Synthetic Route
Controlling the stereochemistry to obtain the specific epimer, this compound, is a primary challenge. The synthesis would likely involve multiple steps with chiral centers that need to be precisely controlled.
dot
Caption: Key challenges in the hypothetical synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Incorrect stereoisomer formation | Non-stereoselective reagents or reaction conditions. Racemization during a reaction step. | Employ chiral catalysts or auxiliaries. Optimize reaction conditions (temperature, solvent) to favor the desired stereoisomer. Use milder reaction conditions to prevent racemization. |
| Low reaction yield | Incomplete reaction, side product formation, or degradation of intermediates. | Monitor reaction progress closely using techniques like HPLC or TLC. Optimize reaction parameters (stoichiometry, temperature, reaction time). Implement a robust protecting group strategy for the numerous hydroxyl groups. |
| Difficult purification of intermediates | Similar polarity of desired product and byproducts. | Utilize advanced chromatographic techniques such as flash chromatography with high-resolution media or preparative HPLC. Consider crystallization if intermediates are solid. |
Challenge 2: Instability of Polyphenolic Compounds
Salvianolic acids are known to be unstable under certain conditions, which can lead to degradation during synthesis, purification, and storage.
dot
Caption: Factors contributing to the degradation of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Product degradation during workup/purification | Exposure to high temperatures, light, or non-neutral pH. | Use mild workup procedures and avoid excessive heat. Protect the compound from light by using amber glassware or covering equipment with foil. Maintain a neutral or slightly acidic pH during extraction and purification. Studies on Salvianolic acid B show it is more stable in solid form than in solution. |
| Formation of oxidative byproducts | Presence of oxygen or other oxidizing agents. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a small amount of an antioxidant like ascorbic acid during purification if compatible with the process. |
| Poor long-term stability | Improper storage conditions. | Store the final product and sensitive intermediates at low temperatures (e.g., -20°C), protected from light and moisture. Package under an inert atmosphere. For Salvianolic acid B, storage in a solid state in sealed containers is recommended. |
Challenge 3: Large-Scale Purification
The purification of polar, high molecular weight compounds like this compound on a large scale is a significant hurdle.
dot
Caption: A potential workflow for the large-scale purification of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low resolution in column chromatography | Inappropriate stationary or mobile phase. Co-elution of impurities. | Screen a variety of stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. High-speed counter-current chromatography (HSCCC) has been successfully used for the large-scale purification of Salvianolic acid B and could be adapted for this compound. |
| Poor recovery from preparative HPLC | Irreversible adsorption on the column. Degradation on the stationary phase. | Use a column with appropriate surface chemistry. Optimize the mobile phase to ensure complete elution. Work at lower temperatures if degradation is suspected. |
| Solvent removal challenges | High boiling point solvents used in purification. | Utilize techniques like lyophilization (freeze-drying) for aqueous mobile phases or high-vacuum rotary evaporation for organic solvents. |
Data Summary and Experimental Protocols
Table 1: Large-Scale Purification of Salvianolic Acid B (Analog of this compound)
This data for Salvianolic acid B can serve as a starting point for developing a purification protocol for this compound.
| Method | Starting Material | Solvent System | Yield | Purity | Reference |
| High-Performance Counter-Current Chromatography (HPCCC) | 1.5 g crude extract | Hexane-ethyl acetate-methanol-acetic acid-water (1:5:1.5:0.00596:5, v/v) | 475 mg | 96.1% | |
| pH-Zone-Refining Countercurrent Chromatography | 2.0 g sample | Methyl tert-butyl ether-water with 10 mM TFA (organic phase) and 10 mM ammonia (aqueous phase) | 572 mg | 94.1% |
Experimental Protocol: Hypothetical Synthesis of a Dihydrobenzofuran Intermediate
The synthesis of the dihydrobenzofuran core is a critical step in the synthesis of many salvianolic acids. The following is a generalized protocol based on the synthesis of an intermediate for Salvianolic acid B, which would require significant adaptation for this compound.
-
Starting Material: 3-hydroxy-4-methoxybenzaldehyde.
-
Step 1: Bromination: The starting material is brominated to introduce a reactive site.
-
Step 2: Esterification: The product from step 1 is esterified.
-
Step 3: Acetalization: Protection of a carbonyl group.
-
Step 4: Nucleophilic reaction: Introduction of a side chain.
-
Step 5: Hydrolysis: Deprotection of the acetal.
-
Step 6: Cyclization: Formation of the dihydrobenzofuran ring.
Note: This is a simplified representation. Each step requires specific reagents, solvents, and reaction conditions that would need to be optimized for the synthesis of this compound.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) for Purification
This protocol is for the purification of Salvianolic acid B and can be adapted for this compound.
-
Sample Preparation: A crude extract containing the target compound is prepared.
-
Solvent System Selection: A two-phase solvent system is chosen. For Salvianolic acid B, a common system is n-hexane-ethyl acetate-methanol-water.
-
HSCCC Operation:
-
The column is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase is pumped through the column at a set flow rate.
-
The sample solution is injected into the column.
-
-
Fraction Collection: The effluent is monitored by UV detection, and fractions are collected.
-
Analysis: The purity of the fractions is determined by HPLC.
This technical support guide provides a framework for addressing the challenges in the large-scale synthesis of this compound. As more research becomes available, these recommendations will be updated.
References
Technical Support Center: Optimizing Extraction Protocols for Novel Salvianolic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of novel salvianolic acids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the extraction of salvianolic acids.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent System: The polarity of the solvent may not be optimal for your novel salvianolic acid. | Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 60% ethanol) are often effective for many salvianolic acids.[1][2] For some compounds, adding a small amount of acid (e.g., 0.05% formic acid) can improve extraction efficiency.[3] |
| Degradation of Target Compound: Salvianolic acids can be sensitive to high temperatures and prolonged extraction times, leading to hydrolysis or other degradation pathways.[1][4][5] | Employ lower extraction temperatures. Consider using methods like ultrasound-assisted extraction which can be performed at lower temperatures (e.g., 30°C) and for shorter durations (e.g., 25 minutes).[1][6] | |
| Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to extract the target compounds. | Ensure the plant material is finely ground to increase the surface area for extraction. Consider using extraction techniques that enhance cell wall disruption, such as ultrasound-assisted extraction or enzymatic methods (e.g., using pectinase (B1165727) and cellulase).[4][7][8] | |
| Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. | Optimize the solid-to-liquid ratio. Ratios of 1:10 to 1:20 (w/v) are commonly reported as effective.[1][2] | |
| Presence of Impurities in Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to your target salvianolic acid. | Refine your solvent system to be more selective for your target compound. Subsequent purification steps, such as macroporous resin chromatography or high-speed counter-current chromatography, will be necessary to remove impurities.[9][10][11][12] |
| Colloidal Impurities: These can be difficult to remove through simple filtration. | A modified elution method on a macroporous adsorption resin column, combining frontal and displacement chromatography, can be effective for removing colloidal impurities.[12] | |
| Inconsistent Results Batch-to-Batch | Variability in Raw Material: The concentration of salvianolic acids can vary depending on the source, age, and storage conditions of the plant material. | Source high-quality, standardized raw materials from reliable suppliers. Proper cleaning and drying of the raw material are crucial first steps. |
| Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to significant differences in yield and purity. | Strictly control all extraction parameters. Utilize equipment that allows for precise temperature and time control. | |
| Difficulty in Isolating Novel Salvianolic Acids | Similar Physicochemical Properties to Other Compounds: Novel salvianolic acids may have similar polarities and molecular weights to known compounds, making separation challenging. | Advanced purification techniques like high-speed counter-current chromatography (HSCCC) are highly effective for separating structurally similar compounds.[10][13] |
| Low Abundance of the Novel Compound: The target compound may be present in very small quantities, making it difficult to detect and isolate. | Employ a highly sensitive analytical method, such as UPLC, for detection and quantification.[14] Optimize the extraction and purification steps to minimize loss of the target compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for novel salvianolic acids?
There is no single "best" method, as the optimal technique depends on the specific characteristics of the novel salvianolic acid and the available resources. Common and effective methods include:
-
Solvent Extraction (e.g., Reflux or Maceration): A traditional and widely applicable method. Ethanol-water mixtures are often used.[15]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, which can lead to higher yields in shorter times and at lower temperatures, thus reducing the risk of degradation.[1][4]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, which can accelerate the extraction process.
-
Enzymatic Extraction: Uses enzymes like cellulase (B1617823) and pectinase to break down the plant cell wall, which can lead to high extraction rates under mild conditions.[7][8]
Q2: How can I prevent the degradation of my target salvianolic acid during extraction?
Salvianolic acids, particularly salvianolic acid B, are known to be unstable at high temperatures.[5] To minimize degradation:
-
Use lower extraction temperatures. Methods like UAE allow for efficient extraction at temperatures as low as 30°C.[1][6]
-
Reduce the extraction time. Again, UAE can significantly shorten the required extraction period.[1][6]
-
Be mindful of the pH of your extraction solvent, as this can also influence stability.
Q3: What solvents are recommended for extracting salvianolic acids?
A mixture of ethanol (B145695) and water is most commonly used. A 60% aqueous ethanol solution has been shown to be optimal for the extraction of salvianolic acid B.[1][2] The choice of solvent depends on the polarity of the specific salvianolic acid you are targeting. It is advisable to test a range of solvent polarities to find the most effective one for your compound of interest.
Q4: How do I choose the right solid-to-liquid ratio?
The solid-to-liquid ratio is a critical factor influencing extraction efficiency. A higher solvent-to-material ratio generally leads to more complete extraction, but also increases solvent consumption. Ratios of 1:10 to 1:20 (w/v) are often a good starting point for optimization.[1][2]
Q5: What are the most effective methods for purifying novel salvianolic acids from the crude extract?
After initial extraction, a purification step is essential. Highly effective methods include:
-
Macroporous Adsorption Resin Chromatography: This is a common and effective technique for purifying salvianolic acids from crude extracts.[9][12]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for isolating and purifying specific compounds, like salvianolic acids A and B, from complex mixtures with high purity.[10][11][13]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Salvianolic Acid B
| Extraction Method | Key Parameters | Yield of Salvianolic Acid B | Reference |
| Ultrasound-Assisted Extraction | 45 Hz frequency, 60% aqueous ethanol, 30°C, 25 min, 20:1 solvent-to-material ratio (v/w) | 33.93 mg/g | [1][4] |
| Conventional Reflux | 60% aqueous ethanol, 80°C, 60 min, 20:1 solvent-to-material ratio (v/w) | 28.76 mg/g | [6] |
| Ethanol Reflux | 60% ethanol, 1.5 hours, 1:10 material-to-liquid ratio | Highest extraction rate (qualitative) | [2] |
| Enzymatic Method | Pectinase:Cellulase (2:1), pH 3, 45°C, 20 min, 1:20 material-to-liquid ratio | 78% extraction rate | [7][8] |
| Ethanol Reflux (for purity) | 30% ethanol | 57.7% content in extract | [9] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of Salvianolic Acid B
This protocol is based on an optimized method for extracting salvianolic acid B from Salvia miltiorrhiza.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
60% aqueous ethanol solution
-
Ultrasonic bath or probe sonicator with temperature and frequency control
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh the powdered Salvia miltiorrhiza root and place it in an extraction vessel.
-
Add the 60% aqueous ethanol solution at a solvent-to-material ratio of 20:1 (v/w).
-
Place the extraction vessel in the ultrasonic bath.
-
Set the ultrasonic frequency to 45 Hz and the temperature to 30°C.
-
Perform the extraction for 25 minutes.
-
After extraction, filter or centrifuge the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can then be further purified.
2. Enzymatic Extraction of Salvianolic Acid B
This protocol utilizes enzymes to enhance the extraction of salvianolic acid B.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza
-
Pectinase and cellulase
-
pH meter and buffer solutions
-
Shaking water bath with temperature control
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh the powdered Salvia miltiorrhiza and add it to an extraction vessel.
-
Add water at a material-to-liquid ratio of 1:20.
-
Adjust the pH of the mixture to 3.
-
Add a mixture of pectinase and cellulase at a ratio of 2:1, with a total enzyme addition of 1.5% by volume.
-
Place the vessel in a shaking water bath at 45°C for 20 minutes.
-
After incubation, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator.
Visualizations
Caption: General workflow for the extraction and purification of salvianolic acids.
References
- 1. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Removal of the colloidal impurities in the purification of salvianolic acid B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 15. You Ask, We Answer: 7 Most Common Questions about the Production of Salvia Miltiorrhiza Root Extract Powder. [plantextractwholesale.com]
Technical Support Center: Optimizing Extraction Protocols for Novel Salvianolic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of novel salvianolic acids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the extraction of salvianolic acids.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent System: The polarity of the solvent may not be optimal for your novel salvianolic acid. | Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 60% ethanol) are often effective for many salvianolic acids.[1][2] For some compounds, adding a small amount of acid (e.g., 0.05% formic acid) can improve extraction efficiency.[3] |
| Degradation of Target Compound: Salvianolic acids can be sensitive to high temperatures and prolonged extraction times, leading to hydrolysis or other degradation pathways.[1][4][5] | Employ lower extraction temperatures. Consider using methods like ultrasound-assisted extraction which can be performed at lower temperatures (e.g., 30°C) and for shorter durations (e.g., 25 minutes).[1][6] | |
| Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to extract the target compounds. | Ensure the plant material is finely ground to increase the surface area for extraction. Consider using extraction techniques that enhance cell wall disruption, such as ultrasound-assisted extraction or enzymatic methods (e.g., using pectinase (B1165727) and cellulase).[4][7][8] | |
| Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. | Optimize the solid-to-liquid ratio. Ratios of 1:10 to 1:20 (w/v) are commonly reported as effective.[1][2] | |
| Presence of Impurities in Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to your target salvianolic acid. | Refine your solvent system to be more selective for your target compound. Subsequent purification steps, such as macroporous resin chromatography or high-speed counter-current chromatography, will be necessary to remove impurities.[9][10][11][12] |
| Colloidal Impurities: These can be difficult to remove through simple filtration. | A modified elution method on a macroporous adsorption resin column, combining frontal and displacement chromatography, can be effective for removing colloidal impurities.[12] | |
| Inconsistent Results Batch-to-Batch | Variability in Raw Material: The concentration of salvianolic acids can vary depending on the source, age, and storage conditions of the plant material. | Source high-quality, standardized raw materials from reliable suppliers. Proper cleaning and drying of the raw material are crucial first steps. |
| Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to significant differences in yield and purity. | Strictly control all extraction parameters. Utilize equipment that allows for precise temperature and time control. | |
| Difficulty in Isolating Novel Salvianolic Acids | Similar Physicochemical Properties to Other Compounds: Novel salvianolic acids may have similar polarities and molecular weights to known compounds, making separation challenging. | Advanced purification techniques like high-speed counter-current chromatography (HSCCC) are highly effective for separating structurally similar compounds.[10][13] |
| Low Abundance of the Novel Compound: The target compound may be present in very small quantities, making it difficult to detect and isolate. | Employ a highly sensitive analytical method, such as UPLC, for detection and quantification.[14] Optimize the extraction and purification steps to minimize loss of the target compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for novel salvianolic acids?
There is no single "best" method, as the optimal technique depends on the specific characteristics of the novel salvianolic acid and the available resources. Common and effective methods include:
-
Solvent Extraction (e.g., Reflux or Maceration): A traditional and widely applicable method. Ethanol-water mixtures are often used.[15]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, which can lead to higher yields in shorter times and at lower temperatures, thus reducing the risk of degradation.[1][4]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, which can accelerate the extraction process.
-
Enzymatic Extraction: Uses enzymes like cellulase (B1617823) and pectinase to break down the plant cell wall, which can lead to high extraction rates under mild conditions.[7][8]
Q2: How can I prevent the degradation of my target salvianolic acid during extraction?
Salvianolic acids, particularly salvianolic acid B, are known to be unstable at high temperatures.[5] To minimize degradation:
-
Use lower extraction temperatures. Methods like UAE allow for efficient extraction at temperatures as low as 30°C.[1][6]
-
Reduce the extraction time. Again, UAE can significantly shorten the required extraction period.[1][6]
-
Be mindful of the pH of your extraction solvent, as this can also influence stability.
Q3: What solvents are recommended for extracting salvianolic acids?
A mixture of ethanol (B145695) and water is most commonly used. A 60% aqueous ethanol solution has been shown to be optimal for the extraction of salvianolic acid B.[1][2] The choice of solvent depends on the polarity of the specific salvianolic acid you are targeting. It is advisable to test a range of solvent polarities to find the most effective one for your compound of interest.
Q4: How do I choose the right solid-to-liquid ratio?
The solid-to-liquid ratio is a critical factor influencing extraction efficiency. A higher solvent-to-material ratio generally leads to more complete extraction, but also increases solvent consumption. Ratios of 1:10 to 1:20 (w/v) are often a good starting point for optimization.[1][2]
Q5: What are the most effective methods for purifying novel salvianolic acids from the crude extract?
After initial extraction, a purification step is essential. Highly effective methods include:
-
Macroporous Adsorption Resin Chromatography: This is a common and effective technique for purifying salvianolic acids from crude extracts.[9][12]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for isolating and purifying specific compounds, like salvianolic acids A and B, from complex mixtures with high purity.[10][11][13]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Salvianolic Acid B
| Extraction Method | Key Parameters | Yield of Salvianolic Acid B | Reference |
| Ultrasound-Assisted Extraction | 45 Hz frequency, 60% aqueous ethanol, 30°C, 25 min, 20:1 solvent-to-material ratio (v/w) | 33.93 mg/g | [1][4] |
| Conventional Reflux | 60% aqueous ethanol, 80°C, 60 min, 20:1 solvent-to-material ratio (v/w) | 28.76 mg/g | [6] |
| Ethanol Reflux | 60% ethanol, 1.5 hours, 1:10 material-to-liquid ratio | Highest extraction rate (qualitative) | [2] |
| Enzymatic Method | Pectinase:Cellulase (2:1), pH 3, 45°C, 20 min, 1:20 material-to-liquid ratio | 78% extraction rate | [7][8] |
| Ethanol Reflux (for purity) | 30% ethanol | 57.7% content in extract | [9] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of Salvianolic Acid B
This protocol is based on an optimized method for extracting salvianolic acid B from Salvia miltiorrhiza.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
60% aqueous ethanol solution
-
Ultrasonic bath or probe sonicator with temperature and frequency control
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh the powdered Salvia miltiorrhiza root and place it in an extraction vessel.
-
Add the 60% aqueous ethanol solution at a solvent-to-material ratio of 20:1 (v/w).
-
Place the extraction vessel in the ultrasonic bath.
-
Set the ultrasonic frequency to 45 Hz and the temperature to 30°C.
-
Perform the extraction for 25 minutes.
-
After extraction, filter or centrifuge the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can then be further purified.
2. Enzymatic Extraction of Salvianolic Acid B
This protocol utilizes enzymes to enhance the extraction of salvianolic acid B.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza
-
Pectinase and cellulase
-
pH meter and buffer solutions
-
Shaking water bath with temperature control
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh the powdered Salvia miltiorrhiza and add it to an extraction vessel.
-
Add water at a material-to-liquid ratio of 1:20.
-
Adjust the pH of the mixture to 3.
-
Add a mixture of pectinase and cellulase at a ratio of 2:1, with a total enzyme addition of 1.5% by volume.
-
Place the vessel in a shaking water bath at 45°C for 20 minutes.
-
After incubation, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator.
Visualizations
Caption: General workflow for the extraction and purification of salvianolic acids.
References
- 1. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Removal of the colloidal impurities in the purification of salvianolic acid B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 15. You Ask, We Answer: 7 Most Common Questions about the Production of Salvia Miltiorrhiza Root Extract Powder. [plantextractwholesale.com]
Technical Support Center: Optimizing Extraction Protocols for Novel Salvianolic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of novel salvianolic acids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the extraction of salvianolic acids.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent System: The polarity of the solvent may not be optimal for your novel salvianolic acid. | Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 60% ethanol) are often effective for many salvianolic acids.[1][2] For some compounds, adding a small amount of acid (e.g., 0.05% formic acid) can improve extraction efficiency.[3] |
| Degradation of Target Compound: Salvianolic acids can be sensitive to high temperatures and prolonged extraction times, leading to hydrolysis or other degradation pathways.[1][4][5] | Employ lower extraction temperatures. Consider using methods like ultrasound-assisted extraction which can be performed at lower temperatures (e.g., 30°C) and for shorter durations (e.g., 25 minutes).[1][6] | |
| Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to extract the target compounds. | Ensure the plant material is finely ground to increase the surface area for extraction. Consider using extraction techniques that enhance cell wall disruption, such as ultrasound-assisted extraction or enzymatic methods (e.g., using pectinase and cellulase).[4][7][8] | |
| Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. | Optimize the solid-to-liquid ratio. Ratios of 1:10 to 1:20 (w/v) are commonly reported as effective.[1][2] | |
| Presence of Impurities in Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to your target salvianolic acid. | Refine your solvent system to be more selective for your target compound. Subsequent purification steps, such as macroporous resin chromatography or high-speed counter-current chromatography, will be necessary to remove impurities.[9][10][11][12] |
| Colloidal Impurities: These can be difficult to remove through simple filtration. | A modified elution method on a macroporous adsorption resin column, combining frontal and displacement chromatography, can be effective for removing colloidal impurities.[12] | |
| Inconsistent Results Batch-to-Batch | Variability in Raw Material: The concentration of salvianolic acids can vary depending on the source, age, and storage conditions of the plant material. | Source high-quality, standardized raw materials from reliable suppliers. Proper cleaning and drying of the raw material are crucial first steps. |
| Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to significant differences in yield and purity. | Strictly control all extraction parameters. Utilize equipment that allows for precise temperature and time control. | |
| Difficulty in Isolating Novel Salvianolic Acids | Similar Physicochemical Properties to Other Compounds: Novel salvianolic acids may have similar polarities and molecular weights to known compounds, making separation challenging. | Advanced purification techniques like high-speed counter-current chromatography (HSCCC) are highly effective for separating structurally similar compounds.[10][13] |
| Low Abundance of the Novel Compound: The target compound may be present in very small quantities, making it difficult to detect and isolate. | Employ a highly sensitive analytical method, such as UPLC, for detection and quantification.[14] Optimize the extraction and purification steps to minimize loss of the target compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for novel salvianolic acids?
There is no single "best" method, as the optimal technique depends on the specific characteristics of the novel salvianolic acid and the available resources. Common and effective methods include:
-
Solvent Extraction (e.g., Reflux or Maceration): A traditional and widely applicable method. Ethanol-water mixtures are often used.[15]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, which can lead to higher yields in shorter times and at lower temperatures, thus reducing the risk of degradation.[1][4]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, which can accelerate the extraction process.
-
Enzymatic Extraction: Uses enzymes like cellulase and pectinase to break down the plant cell wall, which can lead to high extraction rates under mild conditions.[7][8]
Q2: How can I prevent the degradation of my target salvianolic acid during extraction?
Salvianolic acids, particularly salvianolic acid B, are known to be unstable at high temperatures.[5] To minimize degradation:
-
Use lower extraction temperatures. Methods like UAE allow for efficient extraction at temperatures as low as 30°C.[1][6]
-
Reduce the extraction time. Again, UAE can significantly shorten the required extraction period.[1][6]
-
Be mindful of the pH of your extraction solvent, as this can also influence stability.
Q3: What solvents are recommended for extracting salvianolic acids?
A mixture of ethanol and water is most commonly used. A 60% aqueous ethanol solution has been shown to be optimal for the extraction of salvianolic acid B.[1][2] The choice of solvent depends on the polarity of the specific salvianolic acid you are targeting. It is advisable to test a range of solvent polarities to find the most effective one for your compound of interest.
Q4: How do I choose the right solid-to-liquid ratio?
The solid-to-liquid ratio is a critical factor influencing extraction efficiency. A higher solvent-to-material ratio generally leads to more complete extraction, but also increases solvent consumption. Ratios of 1:10 to 1:20 (w/v) are often a good starting point for optimization.[1][2]
Q5: What are the most effective methods for purifying novel salvianolic acids from the crude extract?
After initial extraction, a purification step is essential. Highly effective methods include:
-
Macroporous Adsorption Resin Chromatography: This is a common and effective technique for purifying salvianolic acids from crude extracts.[9][12]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for isolating and purifying specific compounds, like salvianolic acids A and B, from complex mixtures with high purity.[10][11][13]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Salvianolic Acid B
| Extraction Method | Key Parameters | Yield of Salvianolic Acid B | Reference |
| Ultrasound-Assisted Extraction | 45 Hz frequency, 60% aqueous ethanol, 30°C, 25 min, 20:1 solvent-to-material ratio (v/w) | 33.93 mg/g | [1][4] |
| Conventional Reflux | 60% aqueous ethanol, 80°C, 60 min, 20:1 solvent-to-material ratio (v/w) | 28.76 mg/g | [6] |
| Ethanol Reflux | 60% ethanol, 1.5 hours, 1:10 material-to-liquid ratio | Highest extraction rate (qualitative) | [2] |
| Enzymatic Method | Pectinase:Cellulase (2:1), pH 3, 45°C, 20 min, 1:20 material-to-liquid ratio | 78% extraction rate | [7][8] |
| Ethanol Reflux (for purity) | 30% ethanol | 57.7% content in extract | [9] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of Salvianolic Acid B
This protocol is based on an optimized method for extracting salvianolic acid B from Salvia miltiorrhiza.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
60% aqueous ethanol solution
-
Ultrasonic bath or probe sonicator with temperature and frequency control
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh the powdered Salvia miltiorrhiza root and place it in an extraction vessel.
-
Add the 60% aqueous ethanol solution at a solvent-to-material ratio of 20:1 (v/w).
-
Place the extraction vessel in the ultrasonic bath.
-
Set the ultrasonic frequency to 45 Hz and the temperature to 30°C.
-
Perform the extraction for 25 minutes.
-
After extraction, filter or centrifuge the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can then be further purified.
2. Enzymatic Extraction of Salvianolic Acid B
This protocol utilizes enzymes to enhance the extraction of salvianolic acid B.
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza
-
Pectinase and cellulase
-
pH meter and buffer solutions
-
Shaking water bath with temperature control
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh the powdered Salvia miltiorrhiza and add it to an extraction vessel.
-
Add water at a material-to-liquid ratio of 1:20.
-
Adjust the pH of the mixture to 3.
-
Add a mixture of pectinase and cellulase at a ratio of 2:1, with a total enzyme addition of 1.5% by volume.
-
Place the vessel in a shaking water bath at 45°C for 20 minutes.
-
After incubation, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator.
Visualizations
Caption: General workflow for the extraction and purification of salvianolic acids.
References
- 1. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Removal of the colloidal impurities in the purification of salvianolic acid B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 15. You Ask, We Answer: 7 Most Common Questions about the Production of Salvia Miltiorrhiza Root Extract Powder. [plantextractwholesale.com]
Validation & Comparative
Salvianolic Acid Y vs. Salvianolic Acid B: A Comparative Guide to Neuroprotective Efficacy
A comprehensive review of the current experimental evidence on the neuroprotective properties of Salvianolic Acid Y and Salvianolic Acid B for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the neuroprotective efficacy of two prominent phenolic compounds derived from Salvia miltiorrhiza: this compound (Sal Y) and Salvianolic acid B (Sal B). While extensive research has illuminated the multifaceted neuroprotective mechanisms of Salvianolic acid B across various models of neurological disorders, data on this compound remains comparatively scarce. This document aims to summarize the existing experimental data, detail relevant experimental protocols, and visualize the known signaling pathways to aid researchers in navigating the current landscape of knowledge on these potentially therapeutic agents.
Executive Summary
Salvianolic acid B has been extensively studied and demonstrated robust neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3] Its mechanisms of action are well-documented, involving the modulation of key signaling pathways such as Nrf2, SIRT1, PI3K/Akt, and NF-κB.[1][3][4] In contrast, the neuroprotective profile of this compound is significantly less characterized. Current literature primarily points towards its antioxidant properties as a potential mechanism of action, with a notable lack of in-depth studies on its efficacy and broader mechanistic pathways in neurodegeneration. This guide will present the substantial body of evidence for Salvianolic acid B and the currently limited data for this compound to highlight both the therapeutic potential of these compounds and the existing research gaps.
Comparative Neuroprotective Efficacy: Quantitative Data
The following tables summarize the quantitative data from preclinical studies, highlighting the neuroprotective effects of Salvianolic acid B. Due to the limited research on this compound, a direct quantitative comparison is not feasible at this time.
Table 1: Neuroprotective Effects of Salvianolic Acid B in Ischemic Stroke Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Infarct Volume | Rat MCAO model | Sal B (10 or 20 mg/kg/d, i.p.) | Significantly decreased cerebral infarction volumes. | [5] |
| Neurological Deficit Score | Rat MCAO model | Sal B (10 or 20 mg/kg/d, i.p.) | Significantly ameliorated neurological deficits. | [5] |
| Brain Edema | Rat SAH model | Sal B (20 and 40 mg/kg) | Significantly alleviated brain edema at 24h post-SAH. | [4] |
| Oxidative Stress Markers (MDA, SOD) | Mouse cerebral ischemia-reperfusion | Sal B (22.5 mg/kg) | Decreased MDA content and increased SOD activity. | [6] |
| Apoptosis | Rat MCAO model | Sal B | Inhibited neuronal apoptosis. | [1] |
Table 2: Neuroprotective Effects of Salvianolic Acid B in Alzheimer's Disease Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Aβ Aggregation | PC12 cells with Aβ42 | Sal B | Substantially decreased Aβ42 fibrillation. | [1] |
| Cognitive Function | P. gingivalis-infected mice | Sal B (20 and 40 mg/kg) | Ameliorated memory impairment. | [7] |
| Neuroinflammation (IL-1β, IL-6) | P. gingivalis-infected mice | Sal B | Decreased levels of IL-1β and IL-6. | [8] |
| Oxidative Stress (ROS) | P. gingivalis-infected mice | Sal B | Inhibited the levels of reactive oxygen species. | [7] |
Table 3: Neuroprotective Effects of Salvianolic Acid B in Parkinson's Disease Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Dopaminergic Neuron Viability | MPP+-treated primary neuron-glia cultures | Sal B (10, 50, or 100 µM) | Attenuated MPP+-induced LDH release in a dose-dependent manner. | [9][10] |
| Neuroinflammation | MPTP-treated mice | Sal B (50 mg/kg) | Inhibited neuroinflammation. | [9][10] |
| Oxidative Stress (ROS) | 6-OHDA-treated SH-SY5Y cells | Sal B pretreatment | Significantly reduced 6-OHDA-induced ROS generation. | [11] |
| Mitochondrial Function | MPP+-treated neurons | Sal B | Alleviated mitochondrial disruption and inhibited mitochondrial membrane potential collapse. | [12][13] |
Table 4: Antioxidant Capacity of Salvianolic Acids
| Compound | Assay | EC50 Value | Reference |
| Salvianolic Acid A | DPPH radical scavenging | 1.43 ± 0.09 µg/ml | [14] |
| Salvianolic Acid B | DPPH radical scavenging | 1.81 ± 0.01 µg/ml | [14] |
| Salvianolic Acid A | ABTS radical scavenging | 1.35 ± 0.00 µg/ml | [14] |
| Salvianolic Acid B | ABTS radical scavenging | 1.43 ± 0.01 µg/ml | [14] |
Note: Data for this compound is not available in the reviewed literature for a direct comparison.
Mechanistic Insights: Signaling Pathways
Salvianolic acid B exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Figure 1: Salvianolic Acid B activates the SIRT1/Nrf2 antioxidant pathway.
Figure 2: Salvianolic Acid B inhibits the NF-κB inflammatory pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the neuroprotective effects of Salvianolic acid B.
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To mimic ischemic stroke in rodents to assess the neuroprotective effects of test compounds.
-
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are surgically exposed. A monofilament nylon suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment: Salvianolic acid B or vehicle is administered, typically via intraperitoneal injection, at various time points before or after the MCAO procedure.
-
Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and brain edema are measured at specific time points post-MCAO.[5] Molecular analyses of brain tissue are also performed to assess markers of apoptosis, inflammation, and oxidative stress.
-
In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity
-
Objective: To model the dopaminergic neuron degeneration seen in Parkinson's disease in a cell culture system.
-
Procedure:
-
Cell Culture: Primary mesencephalic neuron-glia cultures or human neuroblastoma SH-SY5Y cells are cultured under standard conditions.
-
Toxin Exposure: The cultured cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.
-
Treatment: Cells are pre-treated with various concentrations of Salvianolic acid B for a specified duration before MPP+ exposure.
-
Outcome Measures: Cell viability is assessed using assays such as the LDH release assay or MTT assay.[9][10] Apoptosis is measured by TUNEL staining or caspase-3 activity assays. Oxidative stress is quantified by measuring intracellular ROS levels. Mitochondrial function is assessed by measuring the mitochondrial membrane potential.
-
Antioxidant Activity Assays
-
Objective: To determine the free radical scavenging capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (e.g., Salvianolic acid B) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.[15][16]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent.
-
The test compound is added to the ABTS•+ solution.
-
The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm) to determine the antioxidant activity.[17]
-
Figure 3: General experimental workflow for assessing neuroprotective efficacy.
Conclusion and Future Directions
The evidence strongly supports Salvianolic acid B as a potent neuroprotective agent with well-defined anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways involved in neuronal survival and injury makes it a promising candidate for further development as a therapeutic for neurological disorders such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.
In stark contrast, the neuroprotective potential of this compound remains largely unexplored. While its antioxidant properties are acknowledged, there is a critical need for comprehensive studies to elucidate its efficacy in various neurodegenerative models, its mechanisms of action beyond free radical scavenging, and its potential impact on key signaling pathways. Direct comparative studies between this compound and Salvianolic acid B are essential to ascertain their relative potencies and therapeutic advantages. Future research should focus on filling this knowledge gap to fully understand the therapeutic potential of the diverse array of salvianolic acids.
References
- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid B improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
- 11. Salvianolic acid B, an antioxidant from Salvia miltiorrhiza, prevents 6-hydroxydopamine induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvianolic acid B protects against MPP+-induced neuronal injury via repressing oxidative stress and restoring mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Salvianolic Acid Y vs. Salvianolic Acid B: A Comparative Guide to Neuroprotective Efficacy
A comprehensive review of the current experimental evidence on the neuroprotective properties of Salvianolic Acid Y and Salvianolic Acid B for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the neuroprotective efficacy of two prominent phenolic compounds derived from Salvia miltiorrhiza: this compound (Sal Y) and Salvianolic acid B (Sal B). While extensive research has illuminated the multifaceted neuroprotective mechanisms of Salvianolic acid B across various models of neurological disorders, data on this compound remains comparatively scarce. This document aims to summarize the existing experimental data, detail relevant experimental protocols, and visualize the known signaling pathways to aid researchers in navigating the current landscape of knowledge on these potentially therapeutic agents.
Executive Summary
Salvianolic acid B has been extensively studied and demonstrated robust neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3] Its mechanisms of action are well-documented, involving the modulation of key signaling pathways such as Nrf2, SIRT1, PI3K/Akt, and NF-κB.[1][3][4] In contrast, the neuroprotective profile of this compound is significantly less characterized. Current literature primarily points towards its antioxidant properties as a potential mechanism of action, with a notable lack of in-depth studies on its efficacy and broader mechanistic pathways in neurodegeneration. This guide will present the substantial body of evidence for Salvianolic acid B and the currently limited data for this compound to highlight both the therapeutic potential of these compounds and the existing research gaps.
Comparative Neuroprotective Efficacy: Quantitative Data
The following tables summarize the quantitative data from preclinical studies, highlighting the neuroprotective effects of Salvianolic acid B. Due to the limited research on this compound, a direct quantitative comparison is not feasible at this time.
Table 1: Neuroprotective Effects of Salvianolic Acid B in Ischemic Stroke Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Infarct Volume | Rat MCAO model | Sal B (10 or 20 mg/kg/d, i.p.) | Significantly decreased cerebral infarction volumes. | [5] |
| Neurological Deficit Score | Rat MCAO model | Sal B (10 or 20 mg/kg/d, i.p.) | Significantly ameliorated neurological deficits. | [5] |
| Brain Edema | Rat SAH model | Sal B (20 and 40 mg/kg) | Significantly alleviated brain edema at 24h post-SAH. | [4] |
| Oxidative Stress Markers (MDA, SOD) | Mouse cerebral ischemia-reperfusion | Sal B (22.5 mg/kg) | Decreased MDA content and increased SOD activity. | [6] |
| Apoptosis | Rat MCAO model | Sal B | Inhibited neuronal apoptosis. | [1] |
Table 2: Neuroprotective Effects of Salvianolic Acid B in Alzheimer's Disease Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Aβ Aggregation | PC12 cells with Aβ42 | Sal B | Substantially decreased Aβ42 fibrillation. | [1] |
| Cognitive Function | P. gingivalis-infected mice | Sal B (20 and 40 mg/kg) | Ameliorated memory impairment. | [7] |
| Neuroinflammation (IL-1β, IL-6) | P. gingivalis-infected mice | Sal B | Decreased levels of IL-1β and IL-6. | [8] |
| Oxidative Stress (ROS) | P. gingivalis-infected mice | Sal B | Inhibited the levels of reactive oxygen species. | [7] |
Table 3: Neuroprotective Effects of Salvianolic Acid B in Parkinson's Disease Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Dopaminergic Neuron Viability | MPP+-treated primary neuron-glia cultures | Sal B (10, 50, or 100 µM) | Attenuated MPP+-induced LDH release in a dose-dependent manner. | [9][10] |
| Neuroinflammation | MPTP-treated mice | Sal B (50 mg/kg) | Inhibited neuroinflammation. | [9][10] |
| Oxidative Stress (ROS) | 6-OHDA-treated SH-SY5Y cells | Sal B pretreatment | Significantly reduced 6-OHDA-induced ROS generation. | [11] |
| Mitochondrial Function | MPP+-treated neurons | Sal B | Alleviated mitochondrial disruption and inhibited mitochondrial membrane potential collapse. | [12][13] |
Table 4: Antioxidant Capacity of Salvianolic Acids
| Compound | Assay | EC50 Value | Reference |
| Salvianolic Acid A | DPPH radical scavenging | 1.43 ± 0.09 µg/ml | [14] |
| Salvianolic Acid B | DPPH radical scavenging | 1.81 ± 0.01 µg/ml | [14] |
| Salvianolic Acid A | ABTS radical scavenging | 1.35 ± 0.00 µg/ml | [14] |
| Salvianolic Acid B | ABTS radical scavenging | 1.43 ± 0.01 µg/ml | [14] |
Note: Data for this compound is not available in the reviewed literature for a direct comparison.
Mechanistic Insights: Signaling Pathways
Salvianolic acid B exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Figure 1: Salvianolic Acid B activates the SIRT1/Nrf2 antioxidant pathway.
Figure 2: Salvianolic Acid B inhibits the NF-κB inflammatory pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the neuroprotective effects of Salvianolic acid B.
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To mimic ischemic stroke in rodents to assess the neuroprotective effects of test compounds.
-
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are surgically exposed. A monofilament nylon suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment: Salvianolic acid B or vehicle is administered, typically via intraperitoneal injection, at various time points before or after the MCAO procedure.
-
Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and brain edema are measured at specific time points post-MCAO.[5] Molecular analyses of brain tissue are also performed to assess markers of apoptosis, inflammation, and oxidative stress.
-
In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity
-
Objective: To model the dopaminergic neuron degeneration seen in Parkinson's disease in a cell culture system.
-
Procedure:
-
Cell Culture: Primary mesencephalic neuron-glia cultures or human neuroblastoma SH-SY5Y cells are cultured under standard conditions.
-
Toxin Exposure: The cultured cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.
-
Treatment: Cells are pre-treated with various concentrations of Salvianolic acid B for a specified duration before MPP+ exposure.
-
Outcome Measures: Cell viability is assessed using assays such as the LDH release assay or MTT assay.[9][10] Apoptosis is measured by TUNEL staining or caspase-3 activity assays. Oxidative stress is quantified by measuring intracellular ROS levels. Mitochondrial function is assessed by measuring the mitochondrial membrane potential.
-
Antioxidant Activity Assays
-
Objective: To determine the free radical scavenging capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (e.g., Salvianolic acid B) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.[15][16]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent.
-
The test compound is added to the ABTS•+ solution.
-
The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm) to determine the antioxidant activity.[17]
-
Figure 3: General experimental workflow for assessing neuroprotective efficacy.
Conclusion and Future Directions
The evidence strongly supports Salvianolic acid B as a potent neuroprotective agent with well-defined anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways involved in neuronal survival and injury makes it a promising candidate for further development as a therapeutic for neurological disorders such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.
In stark contrast, the neuroprotective potential of this compound remains largely unexplored. While its antioxidant properties are acknowledged, there is a critical need for comprehensive studies to elucidate its efficacy in various neurodegenerative models, its mechanisms of action beyond free radical scavenging, and its potential impact on key signaling pathways. Direct comparative studies between this compound and Salvianolic acid B are essential to ascertain their relative potencies and therapeutic advantages. Future research should focus on filling this knowledge gap to fully understand the therapeutic potential of the diverse array of salvianolic acids.
References
- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid B improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
- 11. Salvianolic acid B, an antioxidant from Salvia miltiorrhiza, prevents 6-hydroxydopamine induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvianolic acid B protects against MPP+-induced neuronal injury via repressing oxidative stress and restoring mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Salvianolic Acid Y vs. Salvianolic Acid B: A Comparative Guide to Neuroprotective Efficacy
A comprehensive review of the current experimental evidence on the neuroprotective properties of Salvianolic Acid Y and Salvianolic Acid B for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the neuroprotective efficacy of two prominent phenolic compounds derived from Salvia miltiorrhiza: this compound (Sal Y) and Salvianolic acid B (Sal B). While extensive research has illuminated the multifaceted neuroprotective mechanisms of Salvianolic acid B across various models of neurological disorders, data on this compound remains comparatively scarce. This document aims to summarize the existing experimental data, detail relevant experimental protocols, and visualize the known signaling pathways to aid researchers in navigating the current landscape of knowledge on these potentially therapeutic agents.
Executive Summary
Salvianolic acid B has been extensively studied and demonstrated robust neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3] Its mechanisms of action are well-documented, involving the modulation of key signaling pathways such as Nrf2, SIRT1, PI3K/Akt, and NF-κB.[1][3][4] In contrast, the neuroprotective profile of this compound is significantly less characterized. Current literature primarily points towards its antioxidant properties as a potential mechanism of action, with a notable lack of in-depth studies on its efficacy and broader mechanistic pathways in neurodegeneration. This guide will present the substantial body of evidence for Salvianolic acid B and the currently limited data for this compound to highlight both the therapeutic potential of these compounds and the existing research gaps.
Comparative Neuroprotective Efficacy: Quantitative Data
The following tables summarize the quantitative data from preclinical studies, highlighting the neuroprotective effects of Salvianolic acid B. Due to the limited research on this compound, a direct quantitative comparison is not feasible at this time.
Table 1: Neuroprotective Effects of Salvianolic Acid B in Ischemic Stroke Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Infarct Volume | Rat MCAO model | Sal B (10 or 20 mg/kg/d, i.p.) | Significantly decreased cerebral infarction volumes. | [5] |
| Neurological Deficit Score | Rat MCAO model | Sal B (10 or 20 mg/kg/d, i.p.) | Significantly ameliorated neurological deficits. | [5] |
| Brain Edema | Rat SAH model | Sal B (20 and 40 mg/kg) | Significantly alleviated brain edema at 24h post-SAH. | [4] |
| Oxidative Stress Markers (MDA, SOD) | Mouse cerebral ischemia-reperfusion | Sal B (22.5 mg/kg) | Decreased MDA content and increased SOD activity. | [6] |
| Apoptosis | Rat MCAO model | Sal B | Inhibited neuronal apoptosis. | [1] |
Table 2: Neuroprotective Effects of Salvianolic Acid B in Alzheimer's Disease Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Aβ Aggregation | PC12 cells with Aβ42 | Sal B | Substantially decreased Aβ42 fibrillation. | [1] |
| Cognitive Function | P. gingivalis-infected mice | Sal B (20 and 40 mg/kg) | Ameliorated memory impairment. | [7] |
| Neuroinflammation (IL-1β, IL-6) | P. gingivalis-infected mice | Sal B | Decreased levels of IL-1β and IL-6. | [8] |
| Oxidative Stress (ROS) | P. gingivalis-infected mice | Sal B | Inhibited the levels of reactive oxygen species. | [7] |
Table 3: Neuroprotective Effects of Salvianolic Acid B in Parkinson's Disease Models
| Parameter | Experimental Model | Treatment Protocol | Key Findings | Reference |
| Dopaminergic Neuron Viability | MPP+-treated primary neuron-glia cultures | Sal B (10, 50, or 100 µM) | Attenuated MPP+-induced LDH release in a dose-dependent manner. | [9][10] |
| Neuroinflammation | MPTP-treated mice | Sal B (50 mg/kg) | Inhibited neuroinflammation. | [9][10] |
| Oxidative Stress (ROS) | 6-OHDA-treated SH-SY5Y cells | Sal B pretreatment | Significantly reduced 6-OHDA-induced ROS generation. | [11] |
| Mitochondrial Function | MPP+-treated neurons | Sal B | Alleviated mitochondrial disruption and inhibited mitochondrial membrane potential collapse. | [12][13] |
Table 4: Antioxidant Capacity of Salvianolic Acids
| Compound | Assay | EC50 Value | Reference |
| Salvianolic Acid A | DPPH radical scavenging | 1.43 ± 0.09 µg/ml | [14] |
| Salvianolic Acid B | DPPH radical scavenging | 1.81 ± 0.01 µg/ml | [14] |
| Salvianolic Acid A | ABTS radical scavenging | 1.35 ± 0.00 µg/ml | [14] |
| Salvianolic Acid B | ABTS radical scavenging | 1.43 ± 0.01 µg/ml | [14] |
Note: Data for this compound is not available in the reviewed literature for a direct comparison.
Mechanistic Insights: Signaling Pathways
Salvianolic acid B exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Figure 1: Salvianolic Acid B activates the SIRT1/Nrf2 antioxidant pathway.
Figure 2: Salvianolic Acid B inhibits the NF-κB inflammatory pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the neuroprotective effects of Salvianolic acid B.
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To mimic ischemic stroke in rodents to assess the neuroprotective effects of test compounds.
-
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are surgically exposed. A monofilament nylon suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment: Salvianolic acid B or vehicle is administered, typically via intraperitoneal injection, at various time points before or after the MCAO procedure.
-
Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and brain edema are measured at specific time points post-MCAO.[5] Molecular analyses of brain tissue are also performed to assess markers of apoptosis, inflammation, and oxidative stress.
-
In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity
-
Objective: To model the dopaminergic neuron degeneration seen in Parkinson's disease in a cell culture system.
-
Procedure:
-
Cell Culture: Primary mesencephalic neuron-glia cultures or human neuroblastoma SH-SY5Y cells are cultured under standard conditions.
-
Toxin Exposure: The cultured cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.
-
Treatment: Cells are pre-treated with various concentrations of Salvianolic acid B for a specified duration before MPP+ exposure.
-
Outcome Measures: Cell viability is assessed using assays such as the LDH release assay or MTT assay.[9][10] Apoptosis is measured by TUNEL staining or caspase-3 activity assays. Oxidative stress is quantified by measuring intracellular ROS levels. Mitochondrial function is assessed by measuring the mitochondrial membrane potential.
-
Antioxidant Activity Assays
-
Objective: To determine the free radical scavenging capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (e.g., Salvianolic acid B) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.[15][16]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent.
-
The test compound is added to the ABTS•+ solution.
-
The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm) to determine the antioxidant activity.[17]
-
Figure 3: General experimental workflow for assessing neuroprotective efficacy.
Conclusion and Future Directions
The evidence strongly supports Salvianolic acid B as a potent neuroprotective agent with well-defined anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways involved in neuronal survival and injury makes it a promising candidate for further development as a therapeutic for neurological disorders such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.
In stark contrast, the neuroprotective potential of this compound remains largely unexplored. While its antioxidant properties are acknowledged, there is a critical need for comprehensive studies to elucidate its efficacy in various neurodegenerative models, its mechanisms of action beyond free radical scavenging, and its potential impact on key signaling pathways. Direct comparative studies between this compound and Salvianolic acid B are essential to ascertain their relative potencies and therapeutic advantages. Future research should focus on filling this knowledge gap to fully understand the therapeutic potential of the diverse array of salvianolic acids.
References
- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid B improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
- 11. Salvianolic acid B, an antioxidant from Salvia miltiorrhiza, prevents 6-hydroxydopamine induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salvianolic acid B protects against MPP+-induced neuronal injury via repressing oxidative stress and restoring mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Specific Data on Neuroprotective Effects of Salvianolic Acid Y in Animal Models
A comprehensive review of scientific literature reveals a significant gap in experimental data specifically validating the neuroprotective effects of Salvianolic acid Y in animal models. While this compound is recognized as a component of Salvia miltiorrhiza (Danshen), a traditional Chinese herb known for its cardiovascular and neuroprotective benefits, research has predominantly focused on other major constituents, namely Salvianolic acid A (SAA) and Salvianolic acid B (SalB).
One study highlighted this disparity, noting that "no potential targets of this compound were obtained from HERB database and literature mining. The only report related to this compound was about its antioxidant effect"[1]. Although this compound is present in "Salvianolic acid for injection" (SAFI), a preparation used in clinical settings, investigations into the neuroprotective mechanisms of SAFI have primarily attributed its effects to Salvianolic acid B[1].
In contrast, Salvianolic acid A and Salvianolic acid B have been the subject of extensive research, with numerous studies demonstrating their potent neuroprotective activities in various preclinical models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] These studies have elucidated their mechanisms of action, which involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.
Given the current scarcity of specific data on this compound, this guide will focus on the well-documented neuroprotective effects of Salvianolic acid A and Salvianolic acid B as the primary validated alternatives from the salvianolic acid family. The following sections will provide a comparative analysis of their performance in animal models, supported by experimental data, detailed protocols, and pathway visualizations.
A Comparative Analysis of Salvianolic Acid A and B in Neuroprotection
Salvianolic acid A (SAA) and Salvianolic acid B (SalB) have emerged as promising neuroprotective agents. The following tables summarize their effects in various animal models of neurological diseases.
Ischemic Stroke Models
| Parameter | Salvianolic Acid A (SAA) | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Infarct Volume Reduction | Significantly decreased | Significantly reduced | No reduction | Rat (tMCAO) | |
| Neurological Deficit Score | Significantly improved | Significantly improved | No improvement | Rat/Mouse (MCAO) | |
| Brain Edema | Alleviated | Reduced | No change | Rat (tMCAO) | |
| Oxidative Stress Markers (MDA, SOD) | Decreased MDA, Increased SOD | Decreased MDA, Increased SOD | No change | Rat (tMCAO) | |
| Inflammatory Cytokines (TNF-α, IL-1β) | Significantly decreased | Significantly decreased | No change | Rat (tMCAO) |
Alzheimer's Disease Models
| Parameter | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Cognitive Function (e.g., Morris Water Maze) | Significantly improved | Impaired | 5xFAD mice | |
| Aβ Plaque Deposition | Significantly reduced | Present | 5xFAD mice | |
| Microglial Activation | Attenuated | Activated | 5xFAD mice | |
| BACE1 Expression | Significantly decreased | Upregulated | 5xFAD mice | |
| Memory Impairment (Passive Avoidance) | Significantly ameliorated | Impaired | Aβ25-35 peptide-injected mice |
Parkinson's Disease Models
| Parameter | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Dopaminergic Neuron Loss | Significantly attenuated | Significant loss | MPTP-treated mice | |
| Neuroinflammation | Inhibited | Present | MPTP-treated mice | |
| GDNF Expression | Increased | No change | MPTP-treated mice | |
| Neurological Function | Improved | Impaired | MPTP-treated mice |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is a widely used method to mimic ischemic stroke in rodents.
-
Animal Preparation : Male Sprague-Dawley rats or C57BL/6 mice are anesthetized.
-
Surgical Procedure : A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is introduced into the ICA to occlude the origin of the middle cerebral artery.
-
Reperfusion : After a defined period of occlusion (e.g., 60-120 minutes), the suture is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
Treatment : Salvianolic acid A or B is typically administered intravenously or intraperitoneally at the onset of reperfusion.
-
Outcome Measures : Neurological deficit scores, infarct volume (assessed by TTC staining), and brain water content are measured at specific time points post-MCAO.
MPTP Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is used to induce Parkinsonism in mice.
-
Animal Preparation : Male C57BL/6 mice are used.
-
Toxin Administration : MPTP is administered via intraperitoneal injection for several consecutive days.
-
Treatment : Salvianolic acid B is administered prior to or concurrently with MPTP injections.
-
Outcome Measures : Behavioral tests (e.g., rotarod test), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and measurement of inflammatory markers are performed.
5xFAD Mouse Model of Alzheimer's Disease
The 5xFAD transgenic mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ plaque deposition.
-
Animal Model : 5xFAD transgenic mice and wild-type littermates are used.
-
Treatment : Salvianolic acid B is administered orally over a period of several months, starting at a young age before significant plaque pathology develops.
-
Outcome Measures : Cognitive function is assessed using behavioral tests like the Morris water maze. Retinal function and structure are also evaluated. Brain and retinal tissues are analyzed for Aβ plaque load, microglial activation, and levels of AD-related proteins such as BACE1.
Signaling Pathways and Mechanisms of Action
Salvianolic acids A and B exert their neuroprotective effects through the modulation of multiple signaling pathways.
Neuroprotective Signaling Pathways of Salvianolic Acids A and B
Caption: Key signaling pathways modulated by Salvianolic Acids A and B leading to neuroprotection.
Experimental Workflow for Validating Neuroprotective Effects
Caption: General experimental workflow for validating the neuroprotective effects of salvianolic acids.
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. Molecular Pharmacology of Rosmarinic and Salvianolic Acids: Potential Seeds for Alzheimer’s and Vascular Dementia Drugs [mdpi.com]
- 3. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
Lack of Specific Data on Neuroprotective Effects of Salvianolic Acid Y in Animal Models
A comprehensive review of scientific literature reveals a significant gap in experimental data specifically validating the neuroprotective effects of Salvianolic acid Y in animal models. While this compound is recognized as a component of Salvia miltiorrhiza (Danshen), a traditional Chinese herb known for its cardiovascular and neuroprotective benefits, research has predominantly focused on other major constituents, namely Salvianolic acid A (SAA) and Salvianolic acid B (SalB).
One study highlighted this disparity, noting that "no potential targets of this compound were obtained from HERB database and literature mining. The only report related to this compound was about its antioxidant effect"[1]. Although this compound is present in "Salvianolic acid for injection" (SAFI), a preparation used in clinical settings, investigations into the neuroprotective mechanisms of SAFI have primarily attributed its effects to Salvianolic acid B[1].
In contrast, Salvianolic acid A and Salvianolic acid B have been the subject of extensive research, with numerous studies demonstrating their potent neuroprotective activities in various preclinical models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] These studies have elucidated their mechanisms of action, which involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.
Given the current scarcity of specific data on this compound, this guide will focus on the well-documented neuroprotective effects of Salvianolic acid A and Salvianolic acid B as the primary validated alternatives from the salvianolic acid family. The following sections will provide a comparative analysis of their performance in animal models, supported by experimental data, detailed protocols, and pathway visualizations.
A Comparative Analysis of Salvianolic Acid A and B in Neuroprotection
Salvianolic acid A (SAA) and Salvianolic acid B (SalB) have emerged as promising neuroprotective agents. The following tables summarize their effects in various animal models of neurological diseases.
Ischemic Stroke Models
| Parameter | Salvianolic Acid A (SAA) | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Infarct Volume Reduction | Significantly decreased | Significantly reduced | No reduction | Rat (tMCAO) | |
| Neurological Deficit Score | Significantly improved | Significantly improved | No improvement | Rat/Mouse (MCAO) | |
| Brain Edema | Alleviated | Reduced | No change | Rat (tMCAO) | |
| Oxidative Stress Markers (MDA, SOD) | Decreased MDA, Increased SOD | Decreased MDA, Increased SOD | No change | Rat (tMCAO) | |
| Inflammatory Cytokines (TNF-α, IL-1β) | Significantly decreased | Significantly decreased | No change | Rat (tMCAO) |
Alzheimer's Disease Models
| Parameter | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Cognitive Function (e.g., Morris Water Maze) | Significantly improved | Impaired | 5xFAD mice | |
| Aβ Plaque Deposition | Significantly reduced | Present | 5xFAD mice | |
| Microglial Activation | Attenuated | Activated | 5xFAD mice | |
| BACE1 Expression | Significantly decreased | Upregulated | 5xFAD mice | |
| Memory Impairment (Passive Avoidance) | Significantly ameliorated | Impaired | Aβ25-35 peptide-injected mice |
Parkinson's Disease Models
| Parameter | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Dopaminergic Neuron Loss | Significantly attenuated | Significant loss | MPTP-treated mice | |
| Neuroinflammation | Inhibited | Present | MPTP-treated mice | |
| GDNF Expression | Increased | No change | MPTP-treated mice | |
| Neurological Function | Improved | Impaired | MPTP-treated mice |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is a widely used method to mimic ischemic stroke in rodents.
-
Animal Preparation : Male Sprague-Dawley rats or C57BL/6 mice are anesthetized.
-
Surgical Procedure : A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is introduced into the ICA to occlude the origin of the middle cerebral artery.
-
Reperfusion : After a defined period of occlusion (e.g., 60-120 minutes), the suture is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
Treatment : Salvianolic acid A or B is typically administered intravenously or intraperitoneally at the onset of reperfusion.
-
Outcome Measures : Neurological deficit scores, infarct volume (assessed by TTC staining), and brain water content are measured at specific time points post-MCAO.
MPTP Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is used to induce Parkinsonism in mice.
-
Animal Preparation : Male C57BL/6 mice are used.
-
Toxin Administration : MPTP is administered via intraperitoneal injection for several consecutive days.
-
Treatment : Salvianolic acid B is administered prior to or concurrently with MPTP injections.
-
Outcome Measures : Behavioral tests (e.g., rotarod test), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and measurement of inflammatory markers are performed.
5xFAD Mouse Model of Alzheimer's Disease
The 5xFAD transgenic mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ plaque deposition.
-
Animal Model : 5xFAD transgenic mice and wild-type littermates are used.
-
Treatment : Salvianolic acid B is administered orally over a period of several months, starting at a young age before significant plaque pathology develops.
-
Outcome Measures : Cognitive function is assessed using behavioral tests like the Morris water maze. Retinal function and structure are also evaluated. Brain and retinal tissues are analyzed for Aβ plaque load, microglial activation, and levels of AD-related proteins such as BACE1.
Signaling Pathways and Mechanisms of Action
Salvianolic acids A and B exert their neuroprotective effects through the modulation of multiple signaling pathways.
Neuroprotective Signaling Pathways of Salvianolic Acids A and B
Caption: Key signaling pathways modulated by Salvianolic Acids A and B leading to neuroprotection.
Experimental Workflow for Validating Neuroprotective Effects
Caption: General experimental workflow for validating the neuroprotective effects of salvianolic acids.
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. Molecular Pharmacology of Rosmarinic and Salvianolic Acids: Potential Seeds for Alzheimer’s and Vascular Dementia Drugs [mdpi.com]
- 3. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
Lack of Specific Data on Neuroprotective Effects of Salvianolic Acid Y in Animal Models
A comprehensive review of scientific literature reveals a significant gap in experimental data specifically validating the neuroprotective effects of Salvianolic acid Y in animal models. While this compound is recognized as a component of Salvia miltiorrhiza (Danshen), a traditional Chinese herb known for its cardiovascular and neuroprotective benefits, research has predominantly focused on other major constituents, namely Salvianolic acid A (SAA) and Salvianolic acid B (SalB).
One study highlighted this disparity, noting that "no potential targets of this compound were obtained from HERB database and literature mining. The only report related to this compound was about its antioxidant effect"[1]. Although this compound is present in "Salvianolic acid for injection" (SAFI), a preparation used in clinical settings, investigations into the neuroprotective mechanisms of SAFI have primarily attributed its effects to Salvianolic acid B[1].
In contrast, Salvianolic acid A and Salvianolic acid B have been the subject of extensive research, with numerous studies demonstrating their potent neuroprotective activities in various preclinical models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] These studies have elucidated their mechanisms of action, which involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.
Given the current scarcity of specific data on this compound, this guide will focus on the well-documented neuroprotective effects of Salvianolic acid A and Salvianolic acid B as the primary validated alternatives from the salvianolic acid family. The following sections will provide a comparative analysis of their performance in animal models, supported by experimental data, detailed protocols, and pathway visualizations.
A Comparative Analysis of Salvianolic Acid A and B in Neuroprotection
Salvianolic acid A (SAA) and Salvianolic acid B (SalB) have emerged as promising neuroprotective agents. The following tables summarize their effects in various animal models of neurological diseases.
Ischemic Stroke Models
| Parameter | Salvianolic Acid A (SAA) | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Infarct Volume Reduction | Significantly decreased | Significantly reduced | No reduction | Rat (tMCAO) | |
| Neurological Deficit Score | Significantly improved | Significantly improved | No improvement | Rat/Mouse (MCAO) | |
| Brain Edema | Alleviated | Reduced | No change | Rat (tMCAO) | |
| Oxidative Stress Markers (MDA, SOD) | Decreased MDA, Increased SOD | Decreased MDA, Increased SOD | No change | Rat (tMCAO) | |
| Inflammatory Cytokines (TNF-α, IL-1β) | Significantly decreased | Significantly decreased | No change | Rat (tMCAO) |
Alzheimer's Disease Models
| Parameter | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Cognitive Function (e.g., Morris Water Maze) | Significantly improved | Impaired | 5xFAD mice | |
| Aβ Plaque Deposition | Significantly reduced | Present | 5xFAD mice | |
| Microglial Activation | Attenuated | Activated | 5xFAD mice | |
| BACE1 Expression | Significantly decreased | Upregulated | 5xFAD mice | |
| Memory Impairment (Passive Avoidance) | Significantly ameliorated | Impaired | Aβ25-35 peptide-injected mice |
Parkinson's Disease Models
| Parameter | Salvianolic Acid B (SalB) | Control/Vehicle | Animal Model | Reference |
| Dopaminergic Neuron Loss | Significantly attenuated | Significant loss | MPTP-treated mice | |
| Neuroinflammation | Inhibited | Present | MPTP-treated mice | |
| GDNF Expression | Increased | No change | MPTP-treated mice | |
| Neurological Function | Improved | Impaired | MPTP-treated mice |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is a widely used method to mimic ischemic stroke in rodents.
-
Animal Preparation : Male Sprague-Dawley rats or C57BL/6 mice are anesthetized.
-
Surgical Procedure : A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is introduced into the ICA to occlude the origin of the middle cerebral artery.
-
Reperfusion : After a defined period of occlusion (e.g., 60-120 minutes), the suture is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
Treatment : Salvianolic acid A or B is typically administered intravenously or intraperitoneally at the onset of reperfusion.
-
Outcome Measures : Neurological deficit scores, infarct volume (assessed by TTC staining), and brain water content are measured at specific time points post-MCAO.
MPTP Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is used to induce Parkinsonism in mice.
-
Animal Preparation : Male C57BL/6 mice are used.
-
Toxin Administration : MPTP is administered via intraperitoneal injection for several consecutive days.
-
Treatment : Salvianolic acid B is administered prior to or concurrently with MPTP injections.
-
Outcome Measures : Behavioral tests (e.g., rotarod test), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and measurement of inflammatory markers are performed.
5xFAD Mouse Model of Alzheimer's Disease
The 5xFAD transgenic mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ plaque deposition.
-
Animal Model : 5xFAD transgenic mice and wild-type littermates are used.
-
Treatment : Salvianolic acid B is administered orally over a period of several months, starting at a young age before significant plaque pathology develops.
-
Outcome Measures : Cognitive function is assessed using behavioral tests like the Morris water maze. Retinal function and structure are also evaluated. Brain and retinal tissues are analyzed for Aβ plaque load, microglial activation, and levels of AD-related proteins such as BACE1.
Signaling Pathways and Mechanisms of Action
Salvianolic acids A and B exert their neuroprotective effects through the modulation of multiple signaling pathways.
Neuroprotective Signaling Pathways of Salvianolic Acids A and B
Caption: Key signaling pathways modulated by Salvianolic Acids A and B leading to neuroprotection.
Experimental Workflow for Validating Neuroprotective Effects
Caption: General experimental workflow for validating the neuroprotective effects of salvianolic acids.
References
- 1. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]
- 2. Molecular Pharmacology of Rosmarinic and Salvianolic Acids: Potential Seeds for Alzheimer’s and Vascular Dementia Drugs [mdpi.com]
- 3. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
Cross-Reactivity of Salvianolic Acid Y in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Salvianolic acid Y in common immunological assays. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, primarily other salvianolic acids, to provide an objective assessment of its likely performance and potential for interference in immunoassays.
Introduction to this compound and Immunological Cross-Reactivity
This compound is a phenolic acid compound and a member of the salvianolic acid family, which are primarily isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1] These compounds, including the well-studied Salvianolic acid B, are known for their potent antioxidant and anti-inflammatory properties.[2][3] Structurally, this compound shares the same planar structure as Salvianolic acid B, a factor that strongly suggests a high potential for cross-reactivity in antibody-based assays.[1]
Immunological cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[4] This phenomenon can lead to inaccurate quantification and false-positive results in various immunological assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. Understanding the potential for cross-reactivity of a compound like this compound is crucial for the accurate interpretation of experimental results and for the development of specific diagnostic and therapeutic tools.
Structural Comparison and Predicted Cross-Reactivity
The likelihood of cross-reactivity is largely dependent on structural similarity. As this compound possesses the same planar structure as Salvianolic acid B, it is highly probable that antibodies generated against Salvianolic acid B will exhibit significant cross-reactivity with this compound.
Table 1: Structural Comparison of Salvianolic Acids
| Compound | Molecular Formula | Structural Similarity to this compound | Known Cross-Reactivity in Immunoassays |
| This compound | C36H30O16 | - | Data not available |
| Salvianolic acid B | C36H30O16 | Identical planar structure | High potential for cross-reactivity |
| Lithospermic acid B | C36H30O16 | Structurally related phenolic acid | Antibodies showed cross-reactivity with rosmarinic acid in an ELISA. |
| Rosmarinic acid | C18H16O8 | Structural subunit of some salvianolic acids | Cross-reacted with anti-Lithospermic acid B antibodies. |
This table is compiled based on the structural information of the compounds and available cross-reactivity data for related molecules.
Potential for Interference in Immunological Assays
Beyond direct cross-reactivity with antibodies, salvianolic acids have been shown to interact with a variety of proteins, which could lead to non-specific binding and interference in immunological assays. For instance, salvianolic acids have been reported to bind to proteins such as the SARS-CoV-2 spike protein and the human ACE2 receptor. This indicates a potential for non-specific interactions in complex biological samples, which could affect assay performance.
Potential Mechanisms of Interference:
-
Steric Hindrance: Binding of this compound to the target protein near the antibody epitope could block antibody access.
-
Conformational Changes: Interaction with the target protein could alter its conformation, thereby affecting antibody recognition.
-
Matrix Effects: In complex samples, this compound could interact with other matrix components, indirectly influencing the antibody-antigen interaction.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a competitive immunoassay is the most appropriate method. Below is a detailed protocol for a competitive ELISA.
Competitive ELISA Protocol to Determine Cross-Reactivity
Objective: To determine the percentage cross-reactivity of this compound with an antibody raised against a structurally related compound (e.g., Salvianolic acid B).
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., Salvianolic acid B-protein conjugate)
-
Primary antibody (e.g., anti-Salvianolic acid B antibody)
-
This compound and Salvianolic acid B standards
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound and the reference compound (e.g., Salvianolic acid B) in assay buffer. Add these solutions to the wells, followed by the addition of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both this compound and the reference compound to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for both compounds from their respective curves.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Reference Compound / IC50 of this compound) x 100
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical competitive ELISA workflow and a relevant signaling pathway potentially modulated by salvianolic acids.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Reactivity of Salvianolic Acid Y in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Salvianolic acid Y in common immunological assays. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, primarily other salvianolic acids, to provide an objective assessment of its likely performance and potential for interference in immunoassays.
Introduction to this compound and Immunological Cross-Reactivity
This compound is a phenolic acid compound and a member of the salvianolic acid family, which are primarily isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1] These compounds, including the well-studied Salvianolic acid B, are known for their potent antioxidant and anti-inflammatory properties.[2][3] Structurally, this compound shares the same planar structure as Salvianolic acid B, a factor that strongly suggests a high potential for cross-reactivity in antibody-based assays.[1]
Immunological cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[4] This phenomenon can lead to inaccurate quantification and false-positive results in various immunological assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. Understanding the potential for cross-reactivity of a compound like this compound is crucial for the accurate interpretation of experimental results and for the development of specific diagnostic and therapeutic tools.
Structural Comparison and Predicted Cross-Reactivity
The likelihood of cross-reactivity is largely dependent on structural similarity. As this compound possesses the same planar structure as Salvianolic acid B, it is highly probable that antibodies generated against Salvianolic acid B will exhibit significant cross-reactivity with this compound.
Table 1: Structural Comparison of Salvianolic Acids
| Compound | Molecular Formula | Structural Similarity to this compound | Known Cross-Reactivity in Immunoassays |
| This compound | C36H30O16 | - | Data not available |
| Salvianolic acid B | C36H30O16 | Identical planar structure | High potential for cross-reactivity |
| Lithospermic acid B | C36H30O16 | Structurally related phenolic acid | Antibodies showed cross-reactivity with rosmarinic acid in an ELISA. |
| Rosmarinic acid | C18H16O8 | Structural subunit of some salvianolic acids | Cross-reacted with anti-Lithospermic acid B antibodies. |
This table is compiled based on the structural information of the compounds and available cross-reactivity data for related molecules.
Potential for Interference in Immunological Assays
Beyond direct cross-reactivity with antibodies, salvianolic acids have been shown to interact with a variety of proteins, which could lead to non-specific binding and interference in immunological assays. For instance, salvianolic acids have been reported to bind to proteins such as the SARS-CoV-2 spike protein and the human ACE2 receptor. This indicates a potential for non-specific interactions in complex biological samples, which could affect assay performance.
Potential Mechanisms of Interference:
-
Steric Hindrance: Binding of this compound to the target protein near the antibody epitope could block antibody access.
-
Conformational Changes: Interaction with the target protein could alter its conformation, thereby affecting antibody recognition.
-
Matrix Effects: In complex samples, this compound could interact with other matrix components, indirectly influencing the antibody-antigen interaction.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a competitive immunoassay is the most appropriate method. Below is a detailed protocol for a competitive ELISA.
Competitive ELISA Protocol to Determine Cross-Reactivity
Objective: To determine the percentage cross-reactivity of this compound with an antibody raised against a structurally related compound (e.g., Salvianolic acid B).
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., Salvianolic acid B-protein conjugate)
-
Primary antibody (e.g., anti-Salvianolic acid B antibody)
-
This compound and Salvianolic acid B standards
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound and the reference compound (e.g., Salvianolic acid B) in assay buffer. Add these solutions to the wells, followed by the addition of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both this compound and the reference compound to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for both compounds from their respective curves.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Reference Compound / IC50 of this compound) x 100
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical competitive ELISA workflow and a relevant signaling pathway potentially modulated by salvianolic acids.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Reactivity of Salvianolic Acid Y in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Salvianolic acid Y in common immunological assays. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, primarily other salvianolic acids, to provide an objective assessment of its likely performance and potential for interference in immunoassays.
Introduction to this compound and Immunological Cross-Reactivity
This compound is a phenolic acid compound and a member of the salvianolic acid family, which are primarily isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1] These compounds, including the well-studied Salvianolic acid B, are known for their potent antioxidant and anti-inflammatory properties.[2][3] Structurally, this compound shares the same planar structure as Salvianolic acid B, a factor that strongly suggests a high potential for cross-reactivity in antibody-based assays.[1]
Immunological cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[4] This phenomenon can lead to inaccurate quantification and false-positive results in various immunological assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. Understanding the potential for cross-reactivity of a compound like this compound is crucial for the accurate interpretation of experimental results and for the development of specific diagnostic and therapeutic tools.
Structural Comparison and Predicted Cross-Reactivity
The likelihood of cross-reactivity is largely dependent on structural similarity. As this compound possesses the same planar structure as Salvianolic acid B, it is highly probable that antibodies generated against Salvianolic acid B will exhibit significant cross-reactivity with this compound.
Table 1: Structural Comparison of Salvianolic Acids
| Compound | Molecular Formula | Structural Similarity to this compound | Known Cross-Reactivity in Immunoassays |
| This compound | C36H30O16 | - | Data not available |
| Salvianolic acid B | C36H30O16 | Identical planar structure | High potential for cross-reactivity |
| Lithospermic acid B | C36H30O16 | Structurally related phenolic acid | Antibodies showed cross-reactivity with rosmarinic acid in an ELISA. |
| Rosmarinic acid | C18H16O8 | Structural subunit of some salvianolic acids | Cross-reacted with anti-Lithospermic acid B antibodies. |
This table is compiled based on the structural information of the compounds and available cross-reactivity data for related molecules.
Potential for Interference in Immunological Assays
Beyond direct cross-reactivity with antibodies, salvianolic acids have been shown to interact with a variety of proteins, which could lead to non-specific binding and interference in immunological assays. For instance, salvianolic acids have been reported to bind to proteins such as the SARS-CoV-2 spike protein and the human ACE2 receptor. This indicates a potential for non-specific interactions in complex biological samples, which could affect assay performance.
Potential Mechanisms of Interference:
-
Steric Hindrance: Binding of this compound to the target protein near the antibody epitope could block antibody access.
-
Conformational Changes: Interaction with the target protein could alter its conformation, thereby affecting antibody recognition.
-
Matrix Effects: In complex samples, this compound could interact with other matrix components, indirectly influencing the antibody-antigen interaction.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a competitive immunoassay is the most appropriate method. Below is a detailed protocol for a competitive ELISA.
Competitive ELISA Protocol to Determine Cross-Reactivity
Objective: To determine the percentage cross-reactivity of this compound with an antibody raised against a structurally related compound (e.g., Salvianolic acid B).
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., Salvianolic acid B-protein conjugate)
-
Primary antibody (e.g., anti-Salvianolic acid B antibody)
-
This compound and Salvianolic acid B standards
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound and the reference compound (e.g., Salvianolic acid B) in assay buffer. Add these solutions to the wells, followed by the addition of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both this compound and the reference compound to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for both compounds from their respective curves.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Reference Compound / IC50 of this compound) x 100
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical competitive ELISA workflow and a relevant signaling pathway potentially modulated by salvianolic acids.
References
- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Reproducibility of Salvianolic Acid Y's Neuroprotective Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on Salvianolic acid Y, focusing on its neuroprotective effects. In the absence of direct replication studies, this document aims to facilitate an assessment of reproducibility by presenting the original experimental data alongside findings for similar salvianolic acids and alternative compounds. Detailed methodologies and an exploration of the implicated signaling pathways are included to support further investigation.
Summary of Quantitative Data
The primary study on this compound reported its ability to protect PC12 cells from hydrogen peroxide (H₂O₂)-induced injury. The following tables summarize these findings and compare them with the effects of other relevant salvianolic acids and a common antioxidant, Vitamin E.
Table 1: Neuroprotective Effects of Salvianolic Acids on PC12 Cells
| Compound | Concentration | Oxidative Stressor | Endpoint Measured | Reported Efficacy | Reference |
| This compound | Not Specified | H₂O₂ | Cell Viability | 54.2% protection | [1] |
| Salvianolic acid B | Not Specified | H₂O₂ | Cell Viability | 35.2% protection | [1] |
| Salvianolic acid B | 0.1-10 µM | H₂O₂ (150 µM) | Cell Survival, Apoptosis, Intracellular Ca²⁺, Caspase-3 activity | Significant blockade of H₂O₂-induced cellular events | [2] |
| Vitamin E | Not Specified | H₂O₂ (150 µM) | Cell Survival, Apoptosis, Intracellular Ca²⁺, Caspase-3 activity | Less potent than Salvianolic acid B | [2] |
Table 2: Antioxidant Activities of Salvianolic Acids
| Compound | Assay | IC₅₀ / Activity | Reference |
| Salvianolic acid B | DPPH radical scavenging | IC₅₀: 2.71 µmol/L | [3] |
| Rutin (positive control) | DPPH radical scavenging | IC₅₀: 7.08 µmol/L |
Experimental Protocols
To critically evaluate and potentially reproduce the published findings, detailed experimental protocols are essential. Below are the methodologies employed in the key studies cited.
Neuroprotection Assay with this compound in PC12 Cells
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) was used to induce cell injury. The specific concentration of H₂O₂ and this compound was not detailed in the abstract.
-
Treatment: Cells were presumably pre-treated with this compound or Salvianolic acid B before being exposed to H₂O₂.
-
Endpoint Measurement: Cell viability was assessed to determine the protective effects of the compounds. The protection rate was calculated based on the difference in viability between treated and untreated cells exposed to H₂O₂.
Neuroprotection Assay with Salvianolic Acid B in PC12 Cells
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Oxidative Stress Induction: 150 µM hydrogen peroxide (H₂O₂).
-
Treatment: Cells were pretreated with Salvianolic acid B (at concentrations of 0.1, 1, and 10 µM) or Vitamin E prior to H₂O₂ exposure.
-
Endpoint Measurements:
-
Cell Survival: Assessed to quantify the protective effect.
-
Antioxidant Enzyme Activities: Superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) levels were measured.
-
Oxidative Damage Markers: Malondialdehyde (MDA) production and lactate (B86563) dehydrogenase (LDH) release were quantified.
-
Apoptosis Markers: Intracellular Ca²⁺ levels and caspase-3 activity were measured, and apoptotic death was determined by flow cytometry.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent: 0.075 mmol/L DPPH• solution.
-
Procedure:
-
A 0.1 ml sample of the test compound at various concentrations was mixed with 3.9 ml of the DPPH• solution.
-
The mixture was shaken and incubated at 25 °C for 30 minutes.
-
The absorbance was measured at 515 nm.
-
-
Calculation: The percentage of inhibition was calculated as [(1 - A_s / A_o) \times 100%], where A_s is the absorbance of the sample mixture and A_o is the absorbance of the mixture without the sample. The IC₅₀ value (the concentration required to achieve 50% absorbance reduction) was then determined.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of salvianolic acids are believed to be mediated through various signaling pathways. Understanding these pathways is crucial for designing experiments to validate the findings.
Workflow for assessing the neuroprotective effects of salvianolic acids.
Salvianolic acids A and B have been shown to exert their neuroprotective and antioxidant effects through the modulation of several key signaling pathways. While the specific pathways for this compound have not been elucidated, it is plausible that they share similar mechanisms with other salvianolic acids.
Signaling pathways associated with the neuroprotective effects of salvianolic acids.
Conclusion
References
- 1. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Salvianolic Acid Y's Neuroprotective Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on Salvianolic acid Y, focusing on its neuroprotective effects. In the absence of direct replication studies, this document aims to facilitate an assessment of reproducibility by presenting the original experimental data alongside findings for similar salvianolic acids and alternative compounds. Detailed methodologies and an exploration of the implicated signaling pathways are included to support further investigation.
Summary of Quantitative Data
The primary study on this compound reported its ability to protect PC12 cells from hydrogen peroxide (H₂O₂)-induced injury. The following tables summarize these findings and compare them with the effects of other relevant salvianolic acids and a common antioxidant, Vitamin E.
Table 1: Neuroprotective Effects of Salvianolic Acids on PC12 Cells
| Compound | Concentration | Oxidative Stressor | Endpoint Measured | Reported Efficacy | Reference |
| This compound | Not Specified | H₂O₂ | Cell Viability | 54.2% protection | [1] |
| Salvianolic acid B | Not Specified | H₂O₂ | Cell Viability | 35.2% protection | [1] |
| Salvianolic acid B | 0.1-10 µM | H₂O₂ (150 µM) | Cell Survival, Apoptosis, Intracellular Ca²⁺, Caspase-3 activity | Significant blockade of H₂O₂-induced cellular events | [2] |
| Vitamin E | Not Specified | H₂O₂ (150 µM) | Cell Survival, Apoptosis, Intracellular Ca²⁺, Caspase-3 activity | Less potent than Salvianolic acid B | [2] |
Table 2: Antioxidant Activities of Salvianolic Acids
| Compound | Assay | IC₅₀ / Activity | Reference |
| Salvianolic acid B | DPPH radical scavenging | IC₅₀: 2.71 µmol/L | [3] |
| Rutin (positive control) | DPPH radical scavenging | IC₅₀: 7.08 µmol/L |
Experimental Protocols
To critically evaluate and potentially reproduce the published findings, detailed experimental protocols are essential. Below are the methodologies employed in the key studies cited.
Neuroprotection Assay with this compound in PC12 Cells
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) was used to induce cell injury. The specific concentration of H₂O₂ and this compound was not detailed in the abstract.
-
Treatment: Cells were presumably pre-treated with this compound or Salvianolic acid B before being exposed to H₂O₂.
-
Endpoint Measurement: Cell viability was assessed to determine the protective effects of the compounds. The protection rate was calculated based on the difference in viability between treated and untreated cells exposed to H₂O₂.
Neuroprotection Assay with Salvianolic Acid B in PC12 Cells
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Oxidative Stress Induction: 150 µM hydrogen peroxide (H₂O₂).
-
Treatment: Cells were pretreated with Salvianolic acid B (at concentrations of 0.1, 1, and 10 µM) or Vitamin E prior to H₂O₂ exposure.
-
Endpoint Measurements:
-
Cell Survival: Assessed to quantify the protective effect.
-
Antioxidant Enzyme Activities: Superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) levels were measured.
-
Oxidative Damage Markers: Malondialdehyde (MDA) production and lactate (B86563) dehydrogenase (LDH) release were quantified.
-
Apoptosis Markers: Intracellular Ca²⁺ levels and caspase-3 activity were measured, and apoptotic death was determined by flow cytometry.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent: 0.075 mmol/L DPPH• solution.
-
Procedure:
-
A 0.1 ml sample of the test compound at various concentrations was mixed with 3.9 ml of the DPPH• solution.
-
The mixture was shaken and incubated at 25 °C for 30 minutes.
-
The absorbance was measured at 515 nm.
-
-
Calculation: The percentage of inhibition was calculated as [(1 - A_s / A_o) \times 100%], where A_s is the absorbance of the sample mixture and A_o is the absorbance of the mixture without the sample. The IC₅₀ value (the concentration required to achieve 50% absorbance reduction) was then determined.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of salvianolic acids are believed to be mediated through various signaling pathways. Understanding these pathways is crucial for designing experiments to validate the findings.
Workflow for assessing the neuroprotective effects of salvianolic acids.
Salvianolic acids A and B have been shown to exert their neuroprotective and antioxidant effects through the modulation of several key signaling pathways. While the specific pathways for this compound have not been elucidated, it is plausible that they share similar mechanisms with other salvianolic acids.
Signaling pathways associated with the neuroprotective effects of salvianolic acids.
Conclusion
References
- 1. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Salvianolic Acid Y's Neuroprotective Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on Salvianolic acid Y, focusing on its neuroprotective effects. In the absence of direct replication studies, this document aims to facilitate an assessment of reproducibility by presenting the original experimental data alongside findings for similar salvianolic acids and alternative compounds. Detailed methodologies and an exploration of the implicated signaling pathways are included to support further investigation.
Summary of Quantitative Data
The primary study on this compound reported its ability to protect PC12 cells from hydrogen peroxide (H₂O₂)-induced injury. The following tables summarize these findings and compare them with the effects of other relevant salvianolic acids and a common antioxidant, Vitamin E.
Table 1: Neuroprotective Effects of Salvianolic Acids on PC12 Cells
| Compound | Concentration | Oxidative Stressor | Endpoint Measured | Reported Efficacy | Reference |
| This compound | Not Specified | H₂O₂ | Cell Viability | 54.2% protection | [1] |
| Salvianolic acid B | Not Specified | H₂O₂ | Cell Viability | 35.2% protection | [1] |
| Salvianolic acid B | 0.1-10 µM | H₂O₂ (150 µM) | Cell Survival, Apoptosis, Intracellular Ca²⁺, Caspase-3 activity | Significant blockade of H₂O₂-induced cellular events | [2] |
| Vitamin E | Not Specified | H₂O₂ (150 µM) | Cell Survival, Apoptosis, Intracellular Ca²⁺, Caspase-3 activity | Less potent than Salvianolic acid B | [2] |
Table 2: Antioxidant Activities of Salvianolic Acids
| Compound | Assay | IC₅₀ / Activity | Reference |
| Salvianolic acid B | DPPH radical scavenging | IC₅₀: 2.71 µmol/L | [3] |
| Rutin (positive control) | DPPH radical scavenging | IC₅₀: 7.08 µmol/L |
Experimental Protocols
To critically evaluate and potentially reproduce the published findings, detailed experimental protocols are essential. Below are the methodologies employed in the key studies cited.
Neuroprotection Assay with this compound in PC12 Cells
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) was used to induce cell injury. The specific concentration of H₂O₂ and this compound was not detailed in the abstract.
-
Treatment: Cells were presumably pre-treated with this compound or Salvianolic acid B before being exposed to H₂O₂.
-
Endpoint Measurement: Cell viability was assessed to determine the protective effects of the compounds. The protection rate was calculated based on the difference in viability between treated and untreated cells exposed to H₂O₂.
Neuroprotection Assay with Salvianolic Acid B in PC12 Cells
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Oxidative Stress Induction: 150 µM hydrogen peroxide (H₂O₂).
-
Treatment: Cells were pretreated with Salvianolic acid B (at concentrations of 0.1, 1, and 10 µM) or Vitamin E prior to H₂O₂ exposure.
-
Endpoint Measurements:
-
Cell Survival: Assessed to quantify the protective effect.
-
Antioxidant Enzyme Activities: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) levels were measured.
-
Oxidative Damage Markers: Malondialdehyde (MDA) production and lactate dehydrogenase (LDH) release were quantified.
-
Apoptosis Markers: Intracellular Ca²⁺ levels and caspase-3 activity were measured, and apoptotic death was determined by flow cytometry.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent: 0.075 mmol/L DPPH• solution.
-
Procedure:
-
A 0.1 ml sample of the test compound at various concentrations was mixed with 3.9 ml of the DPPH• solution.
-
The mixture was shaken and incubated at 25 °C for 30 minutes.
-
The absorbance was measured at 515 nm.
-
-
Calculation: The percentage of inhibition was calculated as [(1 - A_s / A_o) \times 100%], where A_s is the absorbance of the sample mixture and A_o is the absorbance of the mixture without the sample. The IC₅₀ value (the concentration required to achieve 50% absorbance reduction) was then determined.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of salvianolic acids are believed to be mediated through various signaling pathways. Understanding these pathways is crucial for designing experiments to validate the findings.
Workflow for assessing the neuroprotective effects of salvianolic acids.
Salvianolic acids A and B have been shown to exert their neuroprotective and antioxidant effects through the modulation of several key signaling pathways. While the specific pathways for this compound have not been elucidated, it is plausible that they share similar mechanisms with other salvianolic acids.
Signaling pathways associated with the neuroprotective effects of salvianolic acids.
Conclusion
References
- 1. This compound: a new protector of PC12 cells against hydrogen peroxide-induced injury from Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Different Salvianolic Acid Isomers
Salvianolic acids, a series of water-soluble phenolic acids derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), are renowned for their extensive pharmacological effects.[1][2] These compounds, particularly Salvianolic Acid A (Sal A) and Salvianolic Acid B (Sal B), have garnered significant attention from researchers for their potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[3][4][5] This guide provides an objective comparison of the bioactivities of major salvianolic acid isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Comparative Bioactivity: Quantitative Data
The bioactivities of salvianolic acid isomers vary, with Sal A and Sal B being the most extensively studied.[2][6] Their efficacy is often evaluated through their ability to scavenge free radicals, reduce inflammatory markers, and protect cells from damage. The following table summarizes key quantitative data from various experimental models.
| Bioactivity | Isomer | Assay/Model | Key Finding | Reference |
| Antioxidant | Salvianolic Acid B | DPPH Radical Scavenging | IC50: 2.71 µmol/L (more effective than rutin (B1680289) at 7.08 µmol/L) | [7] |
| Antioxidant | Salvianolic Acid L | DPPH Radical Scavenging | Significantly better scavenger than trolox, caffeic acid, and rosmarinic acid | [8] |
| Antioxidant | Salvianolic Acid B | Cerebral Ischemia-Reperfusion (Mouse) | Significantly decreased MDA content and NOS activity; increased SOD activity and T-AOC | [9] |
| Antioxidant | Salvianolic Acid A | Ischemic Stroke (Mouse) | Increased total antioxidant capacity (T-AOC) and activities of catalase (CAT) and SOD | [10] |
| Anti-inflammatory | Salvianolic Acid B | Rheumatoid Arthritis (Rat Model) | 20 & 40 mg/kg doses significantly decreased IL-1β, IL-6, IL-17, and TNF-α levels | [11] |
| Anti-inflammatory | Salvianolic Acid A | LPS-stimulated Macrophages | Inhibits upregulation of proinflammatory mediators like COX-2, iNOS, TNF-α, and IL-6 | [12] |
| Anti-inflammatory | Isosalvianolic acid A-1 | LPS-stimulated RAW 264.7 cells | Decreased secretion of IL-6 and TNF-α | [13] |
| Neuroprotection | Salvianolic Acid B | Aβ25-35 Peptide-Induced Alzheimer's Model (Mouse) | 10 mg/kg dose significantly ameliorated memory impairment | [14] |
| Neuroprotection | Salvianolic Acid A | Cerebral Ischemia-Reperfusion Injury (Rat) | Alleviated cerebral infarction, edema, and nerve injury | [15] |
| Anticancer | Salvianolic Acid B | In vitro Cytotoxicity (MG63 Osteosarcoma) | 72.62% inhibition at 5 µM concentration | [16] |
| Anticancer | Salvianolic Acid A | Oral Squamous Cell Carcinoma | Reduces MMP-2 expression to regulate cell migration | [17] |
Key Signaling Pathways in Bioactivity
Salvianolic acids exert their effects by modulating multiple intracellular signaling pathways. Their ability to interfere with pro-inflammatory and oxidative stress-related cascades is central to their therapeutic potential.[4]
Anti-inflammatory Signaling via NF-κB Pathway
Both Sal A and Sal B have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[18][19] Sal A targets IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[12] Sal B can suppress the pathway by inhibiting the activation of upstream regulators like TLR4 and TNF-α.[20] This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Antioxidant Response via Nrf2/HO-1 Pathway
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Salvianolic acids, particularly Sal A and Sal B, can activate this pathway.[10][21] They promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant enzymes like Heme oxygenase-1 (HO-1) and SOD.[10][22]
Experimental Protocols
The following are summarized methodologies for key bioassays used to determine the efficacy of salvianolic acid isomers.
In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages
This protocol assesses the ability of a compound to reduce the production of inflammatory mediators in vitro.[19]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM complete medium.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the salvianolic acid isomer. A vehicle control is also prepared. Cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. Cells are incubated for another 18-24 hours.
-
Quantification of Nitric Oxide (NO): The cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess Reagent Kit. Absorbance is read at ~540 nm.
-
Quantification of Cytokines: Levels of inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[13]
-
Cell Viability: An MTT or LDH assay is performed on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[19]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to screen for the acute anti-inflammatory activity of compounds.[19]
-
Animal Handling: Male Wistar rats or Swiss albino mice are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping and Dosing: Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (different doses of the salvianolic acid isomer). The compounds are administered, typically via oral gavage, 30-60 minutes before the induction of inflammation.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each animal at each time point relative to its baseline measurement. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle control group.
References
- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic acid A provides neuroprotective effects on cerebral ischemia-reperfusion injury in rats via PKA/CREB/c-Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Different Salvianolic Acid Isomers
Salvianolic acids, a series of water-soluble phenolic acids derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), are renowned for their extensive pharmacological effects.[1][2] These compounds, particularly Salvianolic Acid A (Sal A) and Salvianolic Acid B (Sal B), have garnered significant attention from researchers for their potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[3][4][5] This guide provides an objective comparison of the bioactivities of major salvianolic acid isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Comparative Bioactivity: Quantitative Data
The bioactivities of salvianolic acid isomers vary, with Sal A and Sal B being the most extensively studied.[2][6] Their efficacy is often evaluated through their ability to scavenge free radicals, reduce inflammatory markers, and protect cells from damage. The following table summarizes key quantitative data from various experimental models.
| Bioactivity | Isomer | Assay/Model | Key Finding | Reference |
| Antioxidant | Salvianolic Acid B | DPPH Radical Scavenging | IC50: 2.71 µmol/L (more effective than rutin (B1680289) at 7.08 µmol/L) | [7] |
| Antioxidant | Salvianolic Acid L | DPPH Radical Scavenging | Significantly better scavenger than trolox, caffeic acid, and rosmarinic acid | [8] |
| Antioxidant | Salvianolic Acid B | Cerebral Ischemia-Reperfusion (Mouse) | Significantly decreased MDA content and NOS activity; increased SOD activity and T-AOC | [9] |
| Antioxidant | Salvianolic Acid A | Ischemic Stroke (Mouse) | Increased total antioxidant capacity (T-AOC) and activities of catalase (CAT) and SOD | [10] |
| Anti-inflammatory | Salvianolic Acid B | Rheumatoid Arthritis (Rat Model) | 20 & 40 mg/kg doses significantly decreased IL-1β, IL-6, IL-17, and TNF-α levels | [11] |
| Anti-inflammatory | Salvianolic Acid A | LPS-stimulated Macrophages | Inhibits upregulation of proinflammatory mediators like COX-2, iNOS, TNF-α, and IL-6 | [12] |
| Anti-inflammatory | Isosalvianolic acid A-1 | LPS-stimulated RAW 264.7 cells | Decreased secretion of IL-6 and TNF-α | [13] |
| Neuroprotection | Salvianolic Acid B | Aβ25-35 Peptide-Induced Alzheimer's Model (Mouse) | 10 mg/kg dose significantly ameliorated memory impairment | [14] |
| Neuroprotection | Salvianolic Acid A | Cerebral Ischemia-Reperfusion Injury (Rat) | Alleviated cerebral infarction, edema, and nerve injury | [15] |
| Anticancer | Salvianolic Acid B | In vitro Cytotoxicity (MG63 Osteosarcoma) | 72.62% inhibition at 5 µM concentration | [16] |
| Anticancer | Salvianolic Acid A | Oral Squamous Cell Carcinoma | Reduces MMP-2 expression to regulate cell migration | [17] |
Key Signaling Pathways in Bioactivity
Salvianolic acids exert their effects by modulating multiple intracellular signaling pathways. Their ability to interfere with pro-inflammatory and oxidative stress-related cascades is central to their therapeutic potential.[4]
Anti-inflammatory Signaling via NF-κB Pathway
Both Sal A and Sal B have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[18][19] Sal A targets IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[12] Sal B can suppress the pathway by inhibiting the activation of upstream regulators like TLR4 and TNF-α.[20] This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Antioxidant Response via Nrf2/HO-1 Pathway
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Salvianolic acids, particularly Sal A and Sal B, can activate this pathway.[10][21] They promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant enzymes like Heme oxygenase-1 (HO-1) and SOD.[10][22]
Experimental Protocols
The following are summarized methodologies for key bioassays used to determine the efficacy of salvianolic acid isomers.
In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages
This protocol assesses the ability of a compound to reduce the production of inflammatory mediators in vitro.[19]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM complete medium.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the salvianolic acid isomer. A vehicle control is also prepared. Cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. Cells are incubated for another 18-24 hours.
-
Quantification of Nitric Oxide (NO): The cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess Reagent Kit. Absorbance is read at ~540 nm.
-
Quantification of Cytokines: Levels of inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[13]
-
Cell Viability: An MTT or LDH assay is performed on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[19]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to screen for the acute anti-inflammatory activity of compounds.[19]
-
Animal Handling: Male Wistar rats or Swiss albino mice are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping and Dosing: Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (different doses of the salvianolic acid isomer). The compounds are administered, typically via oral gavage, 30-60 minutes before the induction of inflammation.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each animal at each time point relative to its baseline measurement. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle control group.
References
- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic acid A provides neuroprotective effects on cerebral ischemia-reperfusion injury in rats via PKA/CREB/c-Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Different Salvianolic Acid Isomers
Salvianolic acids, a series of water-soluble phenolic acids derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), are renowned for their extensive pharmacological effects.[1][2] These compounds, particularly Salvianolic Acid A (Sal A) and Salvianolic Acid B (Sal B), have garnered significant attention from researchers for their potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[3][4][5] This guide provides an objective comparison of the bioactivities of major salvianolic acid isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Comparative Bioactivity: Quantitative Data
The bioactivities of salvianolic acid isomers vary, with Sal A and Sal B being the most extensively studied.[2][6] Their efficacy is often evaluated through their ability to scavenge free radicals, reduce inflammatory markers, and protect cells from damage. The following table summarizes key quantitative data from various experimental models.
| Bioactivity | Isomer | Assay/Model | Key Finding | Reference |
| Antioxidant | Salvianolic Acid B | DPPH Radical Scavenging | IC50: 2.71 µmol/L (more effective than rutin at 7.08 µmol/L) | [7] |
| Antioxidant | Salvianolic Acid L | DPPH Radical Scavenging | Significantly better scavenger than trolox, caffeic acid, and rosmarinic acid | [8] |
| Antioxidant | Salvianolic Acid B | Cerebral Ischemia-Reperfusion (Mouse) | Significantly decreased MDA content and NOS activity; increased SOD activity and T-AOC | [9] |
| Antioxidant | Salvianolic Acid A | Ischemic Stroke (Mouse) | Increased total antioxidant capacity (T-AOC) and activities of catalase (CAT) and SOD | [10] |
| Anti-inflammatory | Salvianolic Acid B | Rheumatoid Arthritis (Rat Model) | 20 & 40 mg/kg doses significantly decreased IL-1β, IL-6, IL-17, and TNF-α levels | [11] |
| Anti-inflammatory | Salvianolic Acid A | LPS-stimulated Macrophages | Inhibits upregulation of proinflammatory mediators like COX-2, iNOS, TNF-α, and IL-6 | [12] |
| Anti-inflammatory | Isosalvianolic acid A-1 | LPS-stimulated RAW 264.7 cells | Decreased secretion of IL-6 and TNF-α | [13] |
| Neuroprotection | Salvianolic Acid B | Aβ25-35 Peptide-Induced Alzheimer's Model (Mouse) | 10 mg/kg dose significantly ameliorated memory impairment | [14] |
| Neuroprotection | Salvianolic Acid A | Cerebral Ischemia-Reperfusion Injury (Rat) | Alleviated cerebral infarction, edema, and nerve injury | [15] |
| Anticancer | Salvianolic Acid B | In vitro Cytotoxicity (MG63 Osteosarcoma) | 72.62% inhibition at 5 µM concentration | [16] |
| Anticancer | Salvianolic Acid A | Oral Squamous Cell Carcinoma | Reduces MMP-2 expression to regulate cell migration | [17] |
Key Signaling Pathways in Bioactivity
Salvianolic acids exert their effects by modulating multiple intracellular signaling pathways. Their ability to interfere with pro-inflammatory and oxidative stress-related cascades is central to their therapeutic potential.[4]
Anti-inflammatory Signaling via NF-κB Pathway
Both Sal A and Sal B have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[18][19] Sal A targets IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[12] Sal B can suppress the pathway by inhibiting the activation of upstream regulators like TLR4 and TNF-α.[20] This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Antioxidant Response via Nrf2/HO-1 Pathway
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Salvianolic acids, particularly Sal A and Sal B, can activate this pathway.[10][21] They promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant enzymes like Heme oxygenase-1 (HO-1) and SOD.[10][22]
Experimental Protocols
The following are summarized methodologies for key bioassays used to determine the efficacy of salvianolic acid isomers.
In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages
This protocol assesses the ability of a compound to reduce the production of inflammatory mediators in vitro.[19]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM complete medium.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the salvianolic acid isomer. A vehicle control is also prepared. Cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. Cells are incubated for another 18-24 hours.
-
Quantification of Nitric Oxide (NO): The cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess Reagent Kit. Absorbance is read at ~540 nm.
-
Quantification of Cytokines: Levels of inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[13]
-
Cell Viability: An MTT or LDH assay is performed on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[19]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to screen for the acute anti-inflammatory activity of compounds.[19]
-
Animal Handling: Male Wistar rats or Swiss albino mice are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping and Dosing: Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (different doses of the salvianolic acid isomer). The compounds are administered, typically via oral gavage, 30-60 minutes before the induction of inflammation.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each animal at each time point relative to its baseline measurement. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle control group.
References
- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic acid A provides neuroprotective effects on cerebral ischemia-reperfusion injury in rats via PKA/CREB/c-Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of the Protective Effects of Salvianolic Acid Y: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protective effects of Salvianolic acid Y, contextualized within the broader family of salvianolic acids. Due to the limited availability of independent validation studies specifically for this compound, this document presents the existing direct comparative data and expands upon the well-documented protective effects of its more extensively researched analogues, Salvianolic acid A and B. This approach offers a valuable reference for understanding the potential therapeutic applications of this class of compounds.
Direct Comparative Analysis: this compound vs. Salvianolic Acid B
Independent research validating the protective effects of this compound is currently limited. However, a key study provides a direct comparison of its cytoprotective activity against Salvianolic acid B.
In a study assessing the protection of PC12 cells from hydrogen peroxide (H₂O₂)-induced injury, this compound demonstrated a significantly greater protective effect than Salvianolic acid B.
| Compound | Protective Effect Against H₂O₂-induced Injury in PC12 Cells (Cell Viability) |
| This compound | 54.2% |
| Salvianolic acid B | 35.2% |
This initial finding suggests that this compound may be a more potent cytoprotective agent than Salvianolic acid B in this specific experimental model. However, further independent studies are required to validate this observation and explore its efficacy in other models of cellular stress and disease.
Expanded Comparative Analysis: Protective Effects of Salvianolic Acids A and B
Given the scarcity of data on this compound, this section details the extensively validated protective effects of Salvianolic acids A and B, which are the most abundant and well-researched members of this class. These findings provide a strong indication of the potential therapeutic areas where this compound might also exhibit activity.
Neuroprotective Effects
Salvianolic acids A and B have demonstrated significant neuroprotective properties in various preclinical models of neurological diseases.
| Compound | Model | Key Findings |
| Salvianolic acid B | Cerebral Ischemia/Reperfusion Injury (Rat) | Reduces infarct size, enhances neurological recovery[1][2]. |
| Spinal Cord Injury (Rat) | Alleviates edema, promotes motor function recovery[2]. | |
| Alzheimer's Disease Model (Mouse) | Suppresses amyloid-beta formation and neuroinflammation[2]. | |
| Parkinson's Disease Model (SH-SY5Y cells) | Protects against 6-hydroxydopamine-induced apoptosis[3]. | |
| Salvianolic acid A | Stroke Models | Provides neuroprotection by inducing excitatory long-term synaptic depression. |
| Subarachnoid Hemorrhage (Rat) | Alleviates early brain injury via antioxidative, anti-inflammatory, and anti-apoptotic effects. |
Cardioprotective Effects
The cardioprotective effects of salvianolic acids, particularly Salvianolic acid B, are well-documented in models of cardiovascular disease.
| Compound | Model | Key Findings |
| Salvianolic acid B | Myocardial Infarction (Rat) | Improves echocardiographic and hemodynamic parameters, reduces infarct size, attenuates cardiac hypertrophy and fibrosis. |
| Atherosclerosis (Animal Models) | Reduces atherosclerotic lesion area, lipid deposition, and inflammatory responses. | |
| Diabetic Cardiomyopathy | Alleviates myocardial fibrosis and reduces inflammatory cell infiltration. | |
| Salvianolic acid A & B | Myocardial Ischemia-Reperfusion Injury in Diabetes | Inhibit apoptosis and reduce oxidative stress. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of salvianolic acids.
In Vitro Neuroprotection Assay (PC12 Cells)
-
Objective: To assess the cytoprotective effect of a compound against oxidative stress-induced cell injury.
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Protocol:
-
Cell Culture: Culture PC12 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin.
-
Treatment: Pre-incubate cells with various concentrations of the test compound (e.g., this compound or B) for a specified period.
-
Induction of Injury: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂), to induce cell damage.
-
Viability Assay: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to control (untreated) cells to determine the protective effect of the compound.
-
In Vivo Myocardial Infarction Model (Rat)
-
Objective: To evaluate the cardioprotective effects of a compound in a model of myocardial infarction.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound (e.g., Salvianolic acid B) or vehicle control daily via oral gavage or intraperitoneal injection for the duration of the study.
-
Surgical Procedure (Coronary Artery Ligation):
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
-
Post-operative Care: Monitor the animals and provide appropriate post-operative care.
-
Outcome Assessment (after a specified period, e.g., 4 weeks):
-
Echocardiography and Hemodynamic Measurements: Assess cardiac function.
-
Histopathology: Harvest the heart, measure the infarct size, and evaluate cardiac remodeling (hypertrophy and fibrosis) using staining techniques (e.g., Masson's trichrome).
-
Biochemical Analysis: Measure markers of cardiac injury in serum (e.g., creatine (B1669601) kinase-MB, troponin).
-
-
Signaling Pathways
Salvianolic acids exert their protective effects through the modulation of multiple intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in the actions of Salvianolic acids A and B. While the specific pathways for this compound are yet to be elucidated, it is plausible that it shares similar mechanisms of action.
Figure 1: Key antioxidant and anti-inflammatory signaling pathways modulated by Salvianolic acids A and B.
Figure 2: Pro-survival PI3K/Akt signaling pathway influenced by Salvianolic acids A and B.
Conclusion
The available evidence, though limited, suggests that this compound is a promising cytoprotective agent, potentially more potent than Salvianolic acid B in specific contexts. However, a comprehensive understanding of its therapeutic potential requires further rigorous and independent validation. The extensive research on Salvianolic acids A and B provides a solid foundation for future investigations into this compound, particularly concerning its neuroprotective and cardioprotective effects. Researchers are encouraged to pursue further studies to elucidate the mechanisms of action and validate the protective effects of this compound in a broader range of preclinical models. This will be crucial for determining its potential as a novel therapeutic agent.
References
- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
Independent Validation of the Protective Effects of Salvianolic Acid Y: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protective effects of Salvianolic acid Y, contextualized within the broader family of salvianolic acids. Due to the limited availability of independent validation studies specifically for this compound, this document presents the existing direct comparative data and expands upon the well-documented protective effects of its more extensively researched analogues, Salvianolic acid A and B. This approach offers a valuable reference for understanding the potential therapeutic applications of this class of compounds.
Direct Comparative Analysis: this compound vs. Salvianolic Acid B
Independent research validating the protective effects of this compound is currently limited. However, a key study provides a direct comparison of its cytoprotective activity against Salvianolic acid B.
In a study assessing the protection of PC12 cells from hydrogen peroxide (H₂O₂)-induced injury, this compound demonstrated a significantly greater protective effect than Salvianolic acid B.
| Compound | Protective Effect Against H₂O₂-induced Injury in PC12 Cells (Cell Viability) |
| This compound | 54.2% |
| Salvianolic acid B | 35.2% |
This initial finding suggests that this compound may be a more potent cytoprotective agent than Salvianolic acid B in this specific experimental model. However, further independent studies are required to validate this observation and explore its efficacy in other models of cellular stress and disease.
Expanded Comparative Analysis: Protective Effects of Salvianolic Acids A and B
Given the scarcity of data on this compound, this section details the extensively validated protective effects of Salvianolic acids A and B, which are the most abundant and well-researched members of this class. These findings provide a strong indication of the potential therapeutic areas where this compound might also exhibit activity.
Neuroprotective Effects
Salvianolic acids A and B have demonstrated significant neuroprotective properties in various preclinical models of neurological diseases.
| Compound | Model | Key Findings |
| Salvianolic acid B | Cerebral Ischemia/Reperfusion Injury (Rat) | Reduces infarct size, enhances neurological recovery[1][2]. |
| Spinal Cord Injury (Rat) | Alleviates edema, promotes motor function recovery[2]. | |
| Alzheimer's Disease Model (Mouse) | Suppresses amyloid-beta formation and neuroinflammation[2]. | |
| Parkinson's Disease Model (SH-SY5Y cells) | Protects against 6-hydroxydopamine-induced apoptosis[3]. | |
| Salvianolic acid A | Stroke Models | Provides neuroprotection by inducing excitatory long-term synaptic depression. |
| Subarachnoid Hemorrhage (Rat) | Alleviates early brain injury via antioxidative, anti-inflammatory, and anti-apoptotic effects. |
Cardioprotective Effects
The cardioprotective effects of salvianolic acids, particularly Salvianolic acid B, are well-documented in models of cardiovascular disease.
| Compound | Model | Key Findings |
| Salvianolic acid B | Myocardial Infarction (Rat) | Improves echocardiographic and hemodynamic parameters, reduces infarct size, attenuates cardiac hypertrophy and fibrosis. |
| Atherosclerosis (Animal Models) | Reduces atherosclerotic lesion area, lipid deposition, and inflammatory responses. | |
| Diabetic Cardiomyopathy | Alleviates myocardial fibrosis and reduces inflammatory cell infiltration. | |
| Salvianolic acid A & B | Myocardial Ischemia-Reperfusion Injury in Diabetes | Inhibit apoptosis and reduce oxidative stress. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of salvianolic acids.
In Vitro Neuroprotection Assay (PC12 Cells)
-
Objective: To assess the cytoprotective effect of a compound against oxidative stress-induced cell injury.
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Protocol:
-
Cell Culture: Culture PC12 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin.
-
Treatment: Pre-incubate cells with various concentrations of the test compound (e.g., this compound or B) for a specified period.
-
Induction of Injury: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂), to induce cell damage.
-
Viability Assay: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to control (untreated) cells to determine the protective effect of the compound.
-
In Vivo Myocardial Infarction Model (Rat)
-
Objective: To evaluate the cardioprotective effects of a compound in a model of myocardial infarction.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound (e.g., Salvianolic acid B) or vehicle control daily via oral gavage or intraperitoneal injection for the duration of the study.
-
Surgical Procedure (Coronary Artery Ligation):
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
-
Post-operative Care: Monitor the animals and provide appropriate post-operative care.
-
Outcome Assessment (after a specified period, e.g., 4 weeks):
-
Echocardiography and Hemodynamic Measurements: Assess cardiac function.
-
Histopathology: Harvest the heart, measure the infarct size, and evaluate cardiac remodeling (hypertrophy and fibrosis) using staining techniques (e.g., Masson's trichrome).
-
Biochemical Analysis: Measure markers of cardiac injury in serum (e.g., creatine (B1669601) kinase-MB, troponin).
-
-
Signaling Pathways
Salvianolic acids exert their protective effects through the modulation of multiple intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in the actions of Salvianolic acids A and B. While the specific pathways for this compound are yet to be elucidated, it is plausible that it shares similar mechanisms of action.
Figure 1: Key antioxidant and anti-inflammatory signaling pathways modulated by Salvianolic acids A and B.
Figure 2: Pro-survival PI3K/Akt signaling pathway influenced by Salvianolic acids A and B.
Conclusion
The available evidence, though limited, suggests that this compound is a promising cytoprotective agent, potentially more potent than Salvianolic acid B in specific contexts. However, a comprehensive understanding of its therapeutic potential requires further rigorous and independent validation. The extensive research on Salvianolic acids A and B provides a solid foundation for future investigations into this compound, particularly concerning its neuroprotective and cardioprotective effects. Researchers are encouraged to pursue further studies to elucidate the mechanisms of action and validate the protective effects of this compound in a broader range of preclinical models. This will be crucial for determining its potential as a novel therapeutic agent.
References
- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
Independent Validation of the Protective Effects of Salvianolic Acid Y: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protective effects of Salvianolic acid Y, contextualized within the broader family of salvianolic acids. Due to the limited availability of independent validation studies specifically for this compound, this document presents the existing direct comparative data and expands upon the well-documented protective effects of its more extensively researched analogues, Salvianolic acid A and B. This approach offers a valuable reference for understanding the potential therapeutic applications of this class of compounds.
Direct Comparative Analysis: this compound vs. Salvianolic Acid B
Independent research validating the protective effects of this compound is currently limited. However, a key study provides a direct comparison of its cytoprotective activity against Salvianolic acid B.
In a study assessing the protection of PC12 cells from hydrogen peroxide (H₂O₂)-induced injury, this compound demonstrated a significantly greater protective effect than Salvianolic acid B.
| Compound | Protective Effect Against H₂O₂-induced Injury in PC12 Cells (Cell Viability) |
| This compound | 54.2% |
| Salvianolic acid B | 35.2% |
This initial finding suggests that this compound may be a more potent cytoprotective agent than Salvianolic acid B in this specific experimental model. However, further independent studies are required to validate this observation and explore its efficacy in other models of cellular stress and disease.
Expanded Comparative Analysis: Protective Effects of Salvianolic Acids A and B
Given the scarcity of data on this compound, this section details the extensively validated protective effects of Salvianolic acids A and B, which are the most abundant and well-researched members of this class. These findings provide a strong indication of the potential therapeutic areas where this compound might also exhibit activity.
Neuroprotective Effects
Salvianolic acids A and B have demonstrated significant neuroprotective properties in various preclinical models of neurological diseases.
| Compound | Model | Key Findings |
| Salvianolic acid B | Cerebral Ischemia/Reperfusion Injury (Rat) | Reduces infarct size, enhances neurological recovery[1][2]. |
| Spinal Cord Injury (Rat) | Alleviates edema, promotes motor function recovery[2]. | |
| Alzheimer's Disease Model (Mouse) | Suppresses amyloid-beta formation and neuroinflammation[2]. | |
| Parkinson's Disease Model (SH-SY5Y cells) | Protects against 6-hydroxydopamine-induced apoptosis[3]. | |
| Salvianolic acid A | Stroke Models | Provides neuroprotection by inducing excitatory long-term synaptic depression. |
| Subarachnoid Hemorrhage (Rat) | Alleviates early brain injury via antioxidative, anti-inflammatory, and anti-apoptotic effects. |
Cardioprotective Effects
The cardioprotective effects of salvianolic acids, particularly Salvianolic acid B, are well-documented in models of cardiovascular disease.
| Compound | Model | Key Findings |
| Salvianolic acid B | Myocardial Infarction (Rat) | Improves echocardiographic and hemodynamic parameters, reduces infarct size, attenuates cardiac hypertrophy and fibrosis. |
| Atherosclerosis (Animal Models) | Reduces atherosclerotic lesion area, lipid deposition, and inflammatory responses. | |
| Diabetic Cardiomyopathy | Alleviates myocardial fibrosis and reduces inflammatory cell infiltration. | |
| Salvianolic acid A & B | Myocardial Ischemia-Reperfusion Injury in Diabetes | Inhibit apoptosis and reduce oxidative stress. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of salvianolic acids.
In Vitro Neuroprotection Assay (PC12 Cells)
-
Objective: To assess the cytoprotective effect of a compound against oxidative stress-induced cell injury.
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Protocol:
-
Cell Culture: Culture PC12 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin.
-
Treatment: Pre-incubate cells with various concentrations of the test compound (e.g., this compound or B) for a specified period.
-
Induction of Injury: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂), to induce cell damage.
-
Viability Assay: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to control (untreated) cells to determine the protective effect of the compound.
-
In Vivo Myocardial Infarction Model (Rat)
-
Objective: To evaluate the cardioprotective effects of a compound in a model of myocardial infarction.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound (e.g., Salvianolic acid B) or vehicle control daily via oral gavage or intraperitoneal injection for the duration of the study.
-
Surgical Procedure (Coronary Artery Ligation):
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
-
Post-operative Care: Monitor the animals and provide appropriate post-operative care.
-
Outcome Assessment (after a specified period, e.g., 4 weeks):
-
Echocardiography and Hemodynamic Measurements: Assess cardiac function.
-
Histopathology: Harvest the heart, measure the infarct size, and evaluate cardiac remodeling (hypertrophy and fibrosis) using staining techniques (e.g., Masson's trichrome).
-
Biochemical Analysis: Measure markers of cardiac injury in serum (e.g., creatine kinase-MB, troponin).
-
-
Signaling Pathways
Salvianolic acids exert their protective effects through the modulation of multiple intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in the actions of Salvianolic acids A and B. While the specific pathways for this compound are yet to be elucidated, it is plausible that it shares similar mechanisms of action.
Figure 1: Key antioxidant and anti-inflammatory signaling pathways modulated by Salvianolic acids A and B.
Figure 2: Pro-survival PI3K/Akt signaling pathway influenced by Salvianolic acids A and B.
Conclusion
The available evidence, though limited, suggests that this compound is a promising cytoprotective agent, potentially more potent than Salvianolic acid B in specific contexts. However, a comprehensive understanding of its therapeutic potential requires further rigorous and independent validation. The extensive research on Salvianolic acids A and B provides a solid foundation for future investigations into this compound, particularly concerning its neuroprotective and cardioprotective effects. Researchers are encouraged to pursue further studies to elucidate the mechanisms of action and validate the protective effects of this compound in a broader range of preclinical models. This will be crucial for determining its potential as a novel therapeutic agent.
References
- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
Safety Operating Guide
Prudent Disposal of Salvianolic Acid Y: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Salvianolic acid Y was not located. The following disposal procedures are based on information available for structurally related compounds, namely Salvianolic acid A and Salvianolic acid B, and established general laboratory chemical waste guidelines. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator if working with fine powders or generating aerosols. |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound should be conducted in a designated satellite accumulation area (SAA) for chemical waste.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Based on available data for related compounds, this compound should be treated as a chemical waste. Some sources indicate that related salvianolic acids are not classified as hazardous, while others suggest potential for skin, eye, and respiratory irritation. A conservative approach is to manage it as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.
Step 2: Containerization
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Disposal Request and Pickup
-
Request Pickup: Once the container is full or has been in accumulation for the maximum allowable time per institutional policy (often 90 days), submit a chemical waste pickup request to your institution's EHS department.
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sink.[1][2][3][4]
Quantitative Data Summary
While specific toxicity data for this compound is unavailable, the following table summarizes acute toxicity data for Salvianolic acid A, a closely related compound. This information underscores the importance of cautious handling and proper disposal.
Acute Toxicity of Salvianolic Acid A
| Species | Route of Administration | LD50 / MLD | NOAEL | Toxic Target Organs | Reference |
| Mice | Intravenous | 1161.2 mg/kg (LD50) | Not Reported | Not Reported | [5] |
| Beagle Dogs | Intravenous | 682 mg/kg (MLD) | 20 mg/kg | Liver, Kidneys, Thymus | [5] |
LD50: Lethal Dose, 50%; MLD: Minimum Lethal Dose; NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Detailed methodologies for the key toxicity experiments cited are not publicly available. However, such studies typically adhere to standardized protocols from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This procedural guidance is intended to promote a culture of safety and environmental responsibility within the laboratory. By adhering to these steps, researchers can ensure the safe and compliant disposal of this compound.
References
- 1. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 2. Salvianolic acid | 96574-01-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Prudent Disposal of Salvianolic Acid Y: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Salvianolic acid Y was not located. The following disposal procedures are based on information available for structurally related compounds, namely Salvianolic acid A and Salvianolic acid B, and established general laboratory chemical waste guidelines. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator if working with fine powders or generating aerosols. |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound should be conducted in a designated satellite accumulation area (SAA) for chemical waste.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Based on available data for related compounds, this compound should be treated as a chemical waste. Some sources indicate that related salvianolic acids are not classified as hazardous, while others suggest potential for skin, eye, and respiratory irritation. A conservative approach is to manage it as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.
Step 2: Containerization
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Disposal Request and Pickup
-
Request Pickup: Once the container is full or has been in accumulation for the maximum allowable time per institutional policy (often 90 days), submit a chemical waste pickup request to your institution's EHS department.
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sink.[1][2][3][4]
Quantitative Data Summary
While specific toxicity data for this compound is unavailable, the following table summarizes acute toxicity data for Salvianolic acid A, a closely related compound. This information underscores the importance of cautious handling and proper disposal.
Acute Toxicity of Salvianolic Acid A
| Species | Route of Administration | LD50 / MLD | NOAEL | Toxic Target Organs | Reference |
| Mice | Intravenous | 1161.2 mg/kg (LD50) | Not Reported | Not Reported | [5] |
| Beagle Dogs | Intravenous | 682 mg/kg (MLD) | 20 mg/kg | Liver, Kidneys, Thymus | [5] |
LD50: Lethal Dose, 50%; MLD: Minimum Lethal Dose; NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Detailed methodologies for the key toxicity experiments cited are not publicly available. However, such studies typically adhere to standardized protocols from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This procedural guidance is intended to promote a culture of safety and environmental responsibility within the laboratory. By adhering to these steps, researchers can ensure the safe and compliant disposal of this compound.
References
- 1. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 2. Salvianolic acid | 96574-01-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Prudent Disposal of Salvianolic Acid Y: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Salvianolic acid Y was not located. The following disposal procedures are based on information available for structurally related compounds, namely Salvianolic acid A and Salvianolic acid B, and established general laboratory chemical waste guidelines. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator if working with fine powders or generating aerosols. |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound should be conducted in a designated satellite accumulation area (SAA) for chemical waste.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Based on available data for related compounds, this compound should be treated as a chemical waste. Some sources indicate that related salvianolic acids are not classified as hazardous, while others suggest potential for skin, eye, and respiratory irritation. A conservative approach is to manage it as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.
Step 2: Containerization
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Disposal Request and Pickup
-
Request Pickup: Once the container is full or has been in accumulation for the maximum allowable time per institutional policy (often 90 days), submit a chemical waste pickup request to your institution's EHS department.
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sink.[1][2][3][4]
Quantitative Data Summary
While specific toxicity data for this compound is unavailable, the following table summarizes acute toxicity data for Salvianolic acid A, a closely related compound. This information underscores the importance of cautious handling and proper disposal.
Acute Toxicity of Salvianolic Acid A
| Species | Route of Administration | LD50 / MLD | NOAEL | Toxic Target Organs | Reference |
| Mice | Intravenous | 1161.2 mg/kg (LD50) | Not Reported | Not Reported | [5] |
| Beagle Dogs | Intravenous | 682 mg/kg (MLD) | 20 mg/kg | Liver, Kidneys, Thymus | [5] |
LD50: Lethal Dose, 50%; MLD: Minimum Lethal Dose; NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Detailed methodologies for the key toxicity experiments cited are not publicly available. However, such studies typically adhere to standardized protocols from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This procedural guidance is intended to promote a culture of safety and environmental responsibility within the laboratory. By adhering to these steps, researchers can ensure the safe and compliant disposal of this compound.
References
- 1. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 2. Salvianolic acid | 96574-01-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling Salvianolic Acid Y
Researchers and drug development professionals require robust safety protocols to handle chemical compounds effectively. This guide provides essential, immediate safety and logistical information for the handling and disposal of Salvianolic acid Y, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) for this compound
Given the classification of this compound as an Acute Toxicity, Oral (Category 4) and Aquatic Toxicity (Acute and Chronic, Category 1) substance, a multi-layered approach to personal protection is imperative. The following table summarizes the recommended PPE for handling this compound in its powdered form and in solution.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 (or better) particulate respirator | To prevent inhalation of the powdered form. Required when handling the solid outside of a certified chemical fume hood. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure solid or concentrated solutions. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes of solutions. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step protocol outlines the safe handling procedures from receipt to cleanup.
Pre-Operational Checks
-
Verify Availability of Safety Equipment: Ensure that a calibrated analytical balance, a certified chemical fume hood, appropriate PPE, and a spill kit are readily accessible.
-
Review Safety Data Sheet (SDS): All personnel involved must read and understand the SDS for this compound before commencing any work.
-
Prepare a Designated Workspace: The handling area, preferably within a chemical fume hood, should be clean and uncluttered.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
Perform all weighing operations of the powdered this compound within a chemical fume hood to contain any airborne particles.
-
Use a dedicated, clean spatula and weigh boat.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Dissolving the Compound:
-
Add the solvent to the weighed this compound in a suitable container (e.g., beaker, flask).
-
Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
If sonication is required, ensure the container is properly sealed or sonicate within the fume hood.
-
-
Post-Handling:
-
Clean all reusable equipment (spatula, glassware) thoroughly with an appropriate solvent.
-
Wipe down the work surface within the fume hood with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials (weigh boats, paper towels, gloves) as hazardous waste.
-
Disposal Plan for this compound Waste
Due to its classification as very toxic to aquatic life with long-lasting effects (H410), proper disposal of this compound waste is critical to prevent environmental contamination.
Waste Segregation and Containerization
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves, and disposable PPE) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, leak-proof plastic bag or a rigid container with a lid.
-
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used.
-
Do not dispose of any solutions containing this compound down the drain.
-
Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity, environment pictogram).
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic and drains.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
Safeguarding Research: A Comprehensive Guide to Handling Salvianolic Acid Y
Researchers and drug development professionals require robust safety protocols to handle chemical compounds effectively. This guide provides essential, immediate safety and logistical information for the handling and disposal of Salvianolic acid Y, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) for this compound
Given the classification of this compound as an Acute Toxicity, Oral (Category 4) and Aquatic Toxicity (Acute and Chronic, Category 1) substance, a multi-layered approach to personal protection is imperative. The following table summarizes the recommended PPE for handling this compound in its powdered form and in solution.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 (or better) particulate respirator | To prevent inhalation of the powdered form. Required when handling the solid outside of a certified chemical fume hood. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure solid or concentrated solutions. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes of solutions. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step protocol outlines the safe handling procedures from receipt to cleanup.
Pre-Operational Checks
-
Verify Availability of Safety Equipment: Ensure that a calibrated analytical balance, a certified chemical fume hood, appropriate PPE, and a spill kit are readily accessible.
-
Review Safety Data Sheet (SDS): All personnel involved must read and understand the SDS for this compound before commencing any work.
-
Prepare a Designated Workspace: The handling area, preferably within a chemical fume hood, should be clean and uncluttered.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
Perform all weighing operations of the powdered this compound within a chemical fume hood to contain any airborne particles.
-
Use a dedicated, clean spatula and weigh boat.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Dissolving the Compound:
-
Add the solvent to the weighed this compound in a suitable container (e.g., beaker, flask).
-
Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
If sonication is required, ensure the container is properly sealed or sonicate within the fume hood.
-
-
Post-Handling:
-
Clean all reusable equipment (spatula, glassware) thoroughly with an appropriate solvent.
-
Wipe down the work surface within the fume hood with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials (weigh boats, paper towels, gloves) as hazardous waste.
-
Disposal Plan for this compound Waste
Due to its classification as very toxic to aquatic life with long-lasting effects (H410), proper disposal of this compound waste is critical to prevent environmental contamination.
Waste Segregation and Containerization
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves, and disposable PPE) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, leak-proof plastic bag or a rigid container with a lid.
-
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used.
-
Do not dispose of any solutions containing this compound down the drain.
-
Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity, environment pictogram).
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic and drains.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
Safeguarding Research: A Comprehensive Guide to Handling Salvianolic Acid Y
Researchers and drug development professionals require robust safety protocols to handle chemical compounds effectively. This guide provides essential, immediate safety and logistical information for the handling and disposal of Salvianolic acid Y, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) for this compound
Given the classification of this compound as an Acute Toxicity, Oral (Category 4) and Aquatic Toxicity (Acute and Chronic, Category 1) substance, a multi-layered approach to personal protection is imperative. The following table summarizes the recommended PPE for handling this compound in its powdered form and in solution.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 (or better) particulate respirator | To prevent inhalation of the powdered form. Required when handling the solid outside of a certified chemical fume hood. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure solid or concentrated solutions. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes of solutions. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step protocol outlines the safe handling procedures from receipt to cleanup.
Pre-Operational Checks
-
Verify Availability of Safety Equipment: Ensure that a calibrated analytical balance, a certified chemical fume hood, appropriate PPE, and a spill kit are readily accessible.
-
Review Safety Data Sheet (SDS): All personnel involved must read and understand the SDS for this compound before commencing any work.
-
Prepare a Designated Workspace: The handling area, preferably within a chemical fume hood, should be clean and uncluttered.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
Perform all weighing operations of the powdered this compound within a chemical fume hood to contain any airborne particles.
-
Use a dedicated, clean spatula and weigh boat.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Dissolving the Compound:
-
Add the solvent to the weighed this compound in a suitable container (e.g., beaker, flask).
-
Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
If sonication is required, ensure the container is properly sealed or sonicate within the fume hood.
-
-
Post-Handling:
-
Clean all reusable equipment (spatula, glassware) thoroughly with an appropriate solvent.
-
Wipe down the work surface within the fume hood with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials (weigh boats, paper towels, gloves) as hazardous waste.
-
Disposal Plan for this compound Waste
Due to its classification as very toxic to aquatic life with long-lasting effects (H410), proper disposal of this compound waste is critical to prevent environmental contamination.
Waste Segregation and Containerization
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves, and disposable PPE) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, leak-proof plastic bag or a rigid container with a lid.
-
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used.
-
Do not dispose of any solutions containing this compound down the drain.
-
Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity, environment pictogram).
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic and drains.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
